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  • Product: N,N-Diethylsulfamoyl fluoride
  • CAS: 382-97-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,N-Diethylsulfamoyl Fluoride: Properties, Reactivity, and Applications

Abstract This technical guide provides a comprehensive overview of N,N-Diethylsulfamoyl fluoride, a member of the increasingly important class of N-disubstituted sulfamoyl fluorides. This document delves into the core ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N,N-Diethylsulfamoyl fluoride, a member of the increasingly important class of N-disubstituted sulfamoyl fluorides. This document delves into the core chemical properties, spectroscopic characteristics, and synthesis of this compound. A significant focus is placed on its reactivity, particularly its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for covalent bond formation. Furthermore, this guide explores its applications in drug discovery and chemical biology as a covalent modifier of protein targets. Detailed experimental protocols for synthesis and protein labeling are provided, alongside critical safety and handling information, to support researchers and drug development professionals in leveraging this versatile chemical entity.

Introduction: The Rise of Sulfamoyl Fluorides

Substituted sulfamoyl fluorides (R¹R²NSO₂F) are a class of organosulfur compounds that have garnered substantial interest in medicinal chemistry, chemical biology, and materials science.[1][2] Their utility stems from a unique balance of stability and tunable reactivity.[1][3] The hexavalent sulfur-fluorine bond is remarkably stable under many conditions, including resistance to hydrolysis, yet it can be induced to react with nucleophiles under specific circumstances.[1][2]

This unique reactivity profile is harnessed in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation "click chemistry" transformation championed by Nobel laureate K. Barry Sharpless.[2][4] SuFEx allows for the rapid, efficient, and specific formation of robust covalent bonds.[1][4] N,N-Diethylsulfamoyl fluoride, as a representative N,N-disubstituted sulfamoyl fluoride, embodies these characteristics, making it a valuable building block and functional probe. This guide will explore the fundamental properties and advanced applications of this compound.

Physicochemical and Spectroscopic Properties

N,N-disubstituted sulfamoyl fluorides like N,N-Diethylsulfamoyl fluoride are noted for their stability, particularly when compared to their monosubstituted counterparts which are more susceptible to decomposition in aqueous environments.[1] This stability is attributed to the strong sulfur-fluorine bond and the electronic contributions of the two alkyl substituents on the nitrogen atom.[1]

Physical and Chemical Data

The key physicochemical properties of N,N-Diethylsulfamoyl fluoride are summarized in the table below.

PropertyValueReference
CAS Number 382-97-8[5][6]
Molecular Formula C₄H₁₀FNO₂S[5]
Molecular Weight 155.19 g/mol [5]
Appearance Liquid[7]
Purity Typically ≥95%[5]
InChI Key AILVSTFKSUSWNR-UHFFFAOYSA-N[5]

Note: Physical properties such as boiling point and density for the diethyl- analog are not as readily available in the initial search results as for the dimethyl- analog, but the provided data for the general class and related compounds serves as a strong reference point.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of N,N-Diethylsulfamoyl fluoride. The presence of the fluorine atom provides a unique handle for ¹⁹F NMR spectroscopy.

SpectroscopyCharacteristic Features
¹⁹F NMR The chemical shift (δF) for sulfamoyl fluorides typically appears in a characteristic range. For example, related SuFNucs show shifts between +50 and +54 ppm.[4] This allows for straightforward monitoring of reactions involving the SO₂F group.
¹H NMR Resonances corresponding to the two ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) would be expected, with coupling patterns consistent with the structure.
¹³C NMR Signals for the two distinct carbons of the ethyl groups would be present. Spin-spin coupling between carbon and fluorine nuclei may also be observed.[4]
IR Spectroscopy Strong absorption bands corresponding to the S=O symmetric and asymmetric stretches are expected, typically in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions. The S-F stretch would also be present.

Synthesis of N,N-Diethylsulfamoyl Fluoride

The synthesis of N,N-disubstituted sulfamoyl fluorides is commonly achieved through the reaction of a secondary amine with sulfuryl fluoride (SO₂F₂) gas.[1] This method is efficient and provides a direct route to the desired product. Alternative methods, such as the fluorination of N,N-disubstituted sulfamoyl chlorides with reagents like bismuth trifluoride, have also been developed to avoid aqueous conditions and potentially improve product purity.[8]

Experimental Protocol: Synthesis from Diethylamine and Sulfuryl Fluoride

This protocol is adapted from a general procedure for the synthesis of N,N-disubstituted sulfamoyl fluorides.[1]

Objective: To synthesize N,N-Diethylsulfamoyl fluoride from diethylamine.

Materials:

  • Diethylamine

  • Sulfuryl fluoride (SO₂F₂) gas

  • 4-(Dimethylamino)pyridine (DMAP)

  • Magnesium oxide (MgO)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube, and a septum.

  • Reagent Addition: Dissolve diethylamine (1.0 equivalent) in a 4:1 mixture of CH₂Cl₂/H₂O. To this solution, add DMAP (0.3 equivalents) as a catalyst and MgO (5.0 equivalents) as an acid scavenger.

  • Introduction of SO₂F₂: Cool the flask in an ice bath. Begin bubbling SO₂F₂ gas through the vigorously stirred solution. The use of a gas dispersion tube is recommended for efficient mixing.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically quenching a small aliquot.

  • Work-up: Upon completion, cease the flow of SO₂F₂. Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N,N-Diethylsulfamoyl fluoride.

Causality:

  • DMAP: Acts as a nucleophilic catalyst to activate the sulfuryl fluoride, making it more susceptible to attack by the secondary amine.

  • MgO: Serves as a heterogeneous base to neutralize the hydrogen fluoride (HF) byproduct, preventing side reactions and degradation of the product.

  • Biphasic System (CH₂Cl₂/H₂O): Helps to sequester the inorganic salts and byproducts in the aqueous phase, simplifying the work-up.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Diethylamine, DMAP, and MgO in CH2Cl2/H2O bubble Bubble SO2F2 gas through solution (0°C) reagents->bubble monitor Monitor progress (TLC or GC-MS) bubble->monitor separate Separate Organic Layer monitor->separate wash Wash with H2O and Brine separate->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure N,N-Diethylsulfamoyl Fluoride purify->product

Caption: Workflow for the synthesis of N,N-Diethylsulfamoyl fluoride.

Core Reactivity: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The hallmark reactivity of N,N-Diethylsulfamoyl fluoride is its participation in the SuFEx reaction. This process involves the nucleophilic substitution at the hexavalent sulfur center, displacing the fluoride ion.[2] While the S-F bond is inherently strong and stable, it can be activated to react with a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity is particularly powerful in biological contexts, where it can form covalent bonds with nucleophilic amino acid residues.[1][9]

General SuFEx Mechanism

The reaction proceeds via nucleophilic attack on the electron-deficient sulfur atom, leading to the formation of a new sulfur-nucleophile bond and the release of a fluoride ion.

Caption: Generalized mechanism of the SuFEx reaction.

Applications in Drug Discovery and Chemical Biology

The ability of the sulfamoyl fluoride moiety to act as a "warhead" for covalent inhibitors has made it a privileged functional group in drug design.[9][10] These electrophilic warheads can form highly stable covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) within the active site of a target protein.[1][9] This leads to potent, long-lasting, and often irreversible inhibition, a strategy that can provide significant therapeutic advantages.

Covalent Inhibition of Kinase Signaling Pathways

Dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer. Sulfamoyl fluoride-based inhibitors have been developed to target kinases in pathways like EGFR and JAK-STAT.[1] By covalently modifying a key residue in the kinase domain, these inhibitors can effectively shut down the signaling cascade.

G Diagram showing covalent inhibition of a kinase pathway. cluster_pathway Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates (ATP -> ADP) InactiveReceptor Covalently Modified Inactive Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Drug-SO2F (Sulfamoyl Fluoride Inhibitor) Inhibitor->Receptor Covalent Bonding

Caption: Covalent inhibition of a receptor tyrosine kinase pathway.

Protocol: Covalent Labeling of a Target Protein

Objective: To confirm the covalent modification of a target protein by an N,N-Diethylsulfamoyl fluoride-containing probe.

Materials:

  • Purified target protein

  • N,N-Diethylsulfamoyl fluoride probe

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl)

  • SDS-PAGE reagents

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubation: Incubate the purified target protein with a molar excess of the N,N-Diethylsulfamoyl fluoride probe in the assay buffer at a controlled temperature (e.g., 37°C). Include a control sample with no probe.

  • Time Course: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Quench the reaction in each aliquot by adding the quenching solution.

  • Analysis by SDS-PAGE: Analyze the samples by SDS-PAGE to observe any shifts in molecular weight, although this is often not significant for small probes.

  • Analysis by LC-MS: For definitive confirmation, analyze the intact protein from a quenched time point by LC-MS. An increase in mass corresponding to the mass of the sulfamoyl moiety (minus HF) confirms covalent labeling.

  • Residue Identification (Optional): To identify the specific amino acid residue modified, subject the labeled protein to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.[1] The resulting peptide fragments can be sequenced to pinpoint the site of modification.

Safety, Handling, and Storage

N,N-disubstituted sulfamoyl fluorides are reactive electrophiles and must be handled with care. The information below is based on data for the closely related N,N-Dimethylsulfamoyl fluoride and should be considered applicable.[11][12][13]

Hazard Summary
Hazard ClassGHS Statement
Flammability H226: Flammable liquid and vapour
Acute Toxicity H301: Toxic if swallowed
Corrosivity H314: Causes severe skin burns and eye damage
Irritation H335: May cause respiratory irritation

Source: Data compiled from safety information for N,N-Dimethylsulfamoyl fluoride.[12]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.[11][12] Ensure an emergency eye wash fountain and safety shower are immediately accessible.[11]

  • Personal Protective Equipment:

    • Gloves: Wear impermeable chemical-resistant gloves.[12]

    • Eye Protection: Use chemical safety goggles and a face shield.[11]

    • Clothing: Wear a flame-retardant lab coat and appropriate protective clothing.[12]

    • Respiratory: If ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be required.[12]

Storage and Stability
  • Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[12] Recommended storage temperature is 2-8 °C.[11][12]

  • Atmosphere: This compound is moisture-sensitive.[11] Store under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[11][12] It will absorb moisture and can gradually decompose to release hydrogen fluoride (HF), which will etch glass.[11]

  • Packaging: For long-term storage, fluorinated high-density polyethylene (FLPE) containers are recommended over glass.[11]

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[11][12]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with running water for at least 15 minutes. Seek immediate medical attention as absorption through the skin may be harmful.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[13]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[12]

References

  • Synquest Labs.
  • CymitQuimica. CAS 354-44-9: dimethylsulfamyl fluoride.
  • BenchChem.
  • ACS Publications. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters.
  • Apollo Scientific.
  • Sigma-Aldrich. n,n-Diethylsulfamoyl fluoride | 382-97-8.
  • Who we serve.
  • LookChem. Cas 354-44-9,Dimethylsulfamoyl fluoride.
  • CymitQuimica.
  • TCI Chemicals.
  • ChemicalBook. N,N-Diethylsulfamoyl fluoride | 382-97-8.
  • RSC Publishing. Sulfonyl fluorides as privileged warheads in chemical biology.
  • Chemistry, University of Oxford. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Google Patents. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
  • Google Patents. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
  • PubMed. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

Sources

Exploratory

N,N-Diethylsulfamoyl Fluoride (CAS 382-97-8): A Dual-Modality Hub for SuFEx-Driven Drug Discovery and Advanced Energy Storage

Executive Summary N,N-Diethylsulfamoyl fluoride (DESF) represents a critical intersection between medicinal chemistry and materials science. As a stable, high-oxidation-state sulfur(VI) electrophile, DESF is a foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylsulfamoyl fluoride (DESF) represents a critical intersection between medicinal chemistry and materials science. As a stable, high-oxidation-state sulfur(VI) electrophile, DESF is a foundational building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the rapid assembly of covalent inhibitors and targeted protein degraders[1]. Concurrently, its unique electrochemical reduction profile has established it as a highly effective electrolyte additive for stabilizing the Solid Electrolyte Interphase (SEI) in next-generation metal-ion batteries[2]. This whitepaper provides a comprehensive technical guide on the physicochemical properties, mechanistic pathways, and validated laboratory protocols for utilizing DESF in both drug development and electrochemical applications.

Physicochemical Profiling and Structural Data

Understanding the physical and computational properties of DESF is critical for predicting its behavior in both biological assays and non-aqueous electrolyte systems. The high thermodynamic stability of the S(VI)-F bond prevents spontaneous hydrolysis, allowing DESF to remain inert until activated by specific catalytic or microenvironmental triggers[1][3].

Table 1: Quantitative Chemical and Physical Properties of DESF[4]

PropertyValueScientific Implication
CAS Number 382-97-8Unique chemical identifier for procurement and safety tracking.
Molecular Formula C₄H₁₀FNO₂SDictates stoichiometric calculations in synthetic workflows.
Molecular Weight 155.19 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
SMILES O=S(N(CC)CC)(F)=OUtilized for in silico docking and molecular dynamics simulations.
Topological Polar Surface Area 37.38 ŲExcellent membrane permeability profile for intracellular targeting.
LogP 0.5425Optimal lipophilicity for aqueous biological assays and battery solvents.
Storage Conditions 4°C, sealed, anhydrousPrevents slow nucleophilic degradation over extended periods.

SuFEx Click Chemistry in Covalent Drug Discovery

Covalent drug discovery has traditionally relied on targeting cysteine residues using Michael acceptors (e.g., acrylamides). However, the relative scarcity of functional cysteines in the proteome necessitates alternative chemistries. DESF and related sulfamoyl fluorides act as "masked electrophiles" that selectively react with non-cysteine nucleophilic residues—such as tyrosine, lysine, and histidine—under specific hydrogen-bonding environments or basic catalysis[5][6].

Mechanistic Causality

The S(VI)-F bond in DESF is uniquely resistant to reduction and oxidation[1]. It requires a precise geometric and electronic activation to undergo substitution. In synthetic applications, strong amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are used to deprotonate the incoming nucleophile while simultaneously coordinating with the sulfur center, lowering the activation energy required for fluoride expulsion[1][3]. In biological systems, the microenvironment of a protein binding pocket acts as the catalyst, orienting the sulfamoyl fluoride and polarizing the S-F bond to achieve exquisite target selectivity[5].

SuFEx_Pathway DESF N,N-Diethylsulfamoyl fluoride (Electrophile Hub) Intermediate Activated S(VI) Complex DESF->Intermediate Activation Nucleophile Nucleophile (Phenol/Amine/Protein) Nucleophile->Intermediate Attack Catalyst Base/Catalyst (e.g., DBU or Protein Pocket) Catalyst->Intermediate Catalysis Product Sulfamate / Sulfamide (Covalent Linkage) Intermediate->Product -HF

Fig 1: SuFEx reaction pathway of DESF forming covalent linkages with nucleophiles.

Protocol 1: SuFEx-Mediated Synthesis of Sulfamide/Sulfamate Libraries

This protocol outlines a self-validating workflow for generating covalent warhead libraries using DESF.

Reagents & Materials:

  • N,N-Diethylsulfamoyl fluoride (DESF, ≥95% purity)

  • Target nucleophile (primary/secondary amine or phenol)

  • DBU (Catalyst)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 1.0 mmol of the target nucleophile in 5.0 mL of anhydrous MeCN under an inert argon atmosphere. Causality: Anhydrous conditions prevent competitive hydrolysis of the activated S(VI) intermediate.

  • Electrophile Introduction: Add 1.2 mmol (1.2 equivalents) of DESF to the solution. Causality: A slight stoichiometric excess ensures complete conversion of the nucleophile, exploiting DESF's stability to prevent unwanted side reactions.

  • Catalytic Activation: Dropwise, add 0.2 mmol (20 mol%) of DBU. Causality: DBU acts as a non-nucleophilic base to deprotonate the substrate and transiently activate the S-F bond.

  • Incubation & Kinetic Monitoring: Stir the reaction at room temperature (20-25°C) for 2 to 12 hours. Monitor the reaction progress via LC-MS. Validation step: The disappearance of the nucleophile mass peak and the appearance of the [M+136]+ adduct confirms successful SuFEx conjugation.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product using ethyl acetate (3 x 10 mL). The robust nature of the newly formed S-N or S-O bond allows for standard silica gel flash chromatography purification without degradation.

Electrochemical Applications: Advanced Electrolyte Additive

Beyond drug discovery, DESF has emerged as a critical additive in battery technology, specifically for Potassium-ion (K-ion), Lithium-ion (Li-ion), and Zinc-ion (Zn-ion) batteries[2][7]. The primary failure mode in these high-energy-density systems is the continuous degradation of the electrolyte and the formation of metal dendrites.

Mechanistic Causality

When added to the bulk electrolyte in small quantities (typically 1-5 wt%), DESF undergoes preferential electrochemical reduction at the anode surface prior to the bulk solvent. The cleavage of the S-F bond donates fluoride ions (F⁻), which react with the metal cations to form a dense, inorganic, fluorine-rich Solid Electrolyte Interphase (SEI) layer (e.g., LiF, KF, or ZnF₂)[2][7]. This layer is electronically insulating but ionically conductive, effectively shielding the electrolyte from further parasitic reduction and forcing uniform planar deposition of metal ions, thereby suppressing dendrite growth[7].

SEI_Mechanism Electrolyte Bulk Electrolyte (Salt + Solvent + DESF) Reduction Electrochemical Reduction at Anode Surface Electrolyte->Reduction Decomp DESF Decomposition (S-F Bond Cleavage) Reduction->Decomp SEI Fluorine-Rich SEI Layer (e.g., LiF / KF / ZnF2) Decomp->SEI F- donation Protection Dendrite Suppression & Stable Cycling SEI->Protection

Fig 2: Mechanism of DESF-mediated solid electrolyte interphase (SEI) formation.

Protocol 2: Formulation of DESF-Enhanced Electrolytes

This protocol details the integration of DESF into a standard K-ion battery electrolyte to improve Coulombic efficiency and cycle life.

Reagents & Materials:

  • Potassium hexafluorophosphate (KPF₆)

  • Ethylene Carbonate (EC) / Diethyl Carbonate (DEC)

  • DESF (Additive)

  • Argon-filled Glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)

Step-by-Step Methodology:

  • Solvent Preparation: Inside the glovebox, prepare a 1:1 (v/v) mixture of battery-grade EC and DEC. Causality: EC provides high dielectric constant for salt dissociation, while DEC lowers the bulk viscosity.

  • Salt Dissolution: Slowly dissolve KPF₆ to achieve a 0.75 M concentration. Stir until completely homogenized.

  • Additive Integration: Add exactly 1.0 wt% of DESF to the formulated electrolyte. Causality: Concentrations above 5 wt% can lead to excessive SEI thickness, increasing cell polarization and charge transfer resistance. 1 wt% provides optimal F⁻ donation without compromising ionic conductivity[2].

  • Cell Assembly & Formation: Assemble CR2032 coin cells using the formulated electrolyte. Subject the cells to a formation protocol: 3 cycles of galvanostatic charge-discharge at a slow C/20 rate. Validation step: Perform Electrochemical Impedance Spectroscopy (EIS) post-formation. A reduction in the high-frequency semicircle radius compared to an additive-free control cell validates the successful formation of a highly conductive, DESF-derived SEI[2].

Safety, Handling, and Storage Protocols

As a fluorinated sulfonyl compound, DESF requires rigorous safety protocols to ensure scientific integrity and operator safety.

  • Toxicity & Hazards: DESF is classified as an irritant (H315, H319, H335) and is harmful if swallowed (H302). While the S-F bond is highly stable, extreme thermal stress or exposure to strong acids can liberate toxic hydrogen fluoride (HF) gas.

  • Handling: All synthetic manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Storage: Store at 4°C in a tightly sealed, light-resistant container backfilled with argon or nitrogen. Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis, degrading the purity of the reagent and compromising experimental reproducibility[4].

Sources

Foundational

Synthesis and Isolation of N,N-Diethylsulfamoyl Fluoride: A Technical Whitepaper

Executive Summary N,N-Diethylsulfamoyl fluoride (DESF, CAS 382-97-8) is a highly versatile sulfur(VI) compound that serves as a critical hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Beyond its utility as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylsulfamoyl fluoride (DESF, CAS 382-97-8) is a highly versatile sulfur(VI) compound that serves as a critical hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Beyond its utility as a synthetic intermediate for complex sulfamides, DESF has recently gained significant traction as a high-performance fluorosulfonamide-type electrolyte additive designed to stabilize solid electrolyte interphases (SEI) in advanced energy storage systems, such as potassium-ion (K-ion) batteries[1].

As a Senior Application Scientist, I have evaluated the synthetic pathways for DESF to optimize yield, purity, and operational safety. Because sulfur(VI) centers are highly stable yet selectively reactive, synthesizing DESF requires precise stoichiometric and thermodynamic control. This whitepaper details the two most robust, field-proven methodologies for its synthesis: the classical gas-liquid SuFEx fluorosulfonylation[2], and the modern, gas-free halogen exchange (Halex)[3].

Mechanistic Causality and Route Selection

The synthesis of DESF fundamentally relies on substituting a leaving group at a sulfur(VI) center with a fluoride ion. The choice of route dictates the reaction mechanics and the necessary safety infrastructure.

Route A: Direct SuFEx via Sulfuryl Fluoride (SO₂F₂)

The most direct method involves the nucleophilic attack of diethylamine (Et₂NH) on sulfuryl fluoride (SO₂F₂) gas[2].

  • The Causality of the Base: The reaction inherently generates hydrofluoric acid (HF) as a byproduct. If left unneutralized, HF rapidly protonates the remaining unreacted diethylamine, converting it into an inert ammonium salt and prematurely stalling the reaction. To prevent this, a sacrificial organic base—typically triethylamine (Et₃N)—is introduced as an "HF sponge." This ensures the nucleophilicity of the diethylamine is preserved throughout the reaction lifecycle.

Route B: Halogen Exchange (Halex) via Bismuth Trifluoride (BiF₃)

Handling SO₂F₂ gas requires specialized mass-flow controllers and rigorous scrubbing infrastructure due to its toxicity. An elegant alternative is the Halex method, which converts readily available N,N-diethylsulfamoyl chloride into DESF using bismuth trifluoride (BiF₃)[3].

  • The Thermodynamic Driving Force: Unlike alkali metal fluorides (e.g., KF or CsF) which are highly hygroscopic and can cause competitive hydrolysis of the sulfonyl chloride, BiF₃ is a mild, non-hygroscopic fluorinating agent. The reaction is thermodynamically driven forward by the precipitation of bismuth trichloride (BiCl₃), which acts as a thermodynamic sink, pushing the equilibrium toward the quantitative formation of the sulfamoyl fluoride.

Quantitative Route Comparison

The following table summarizes the operational metrics of both validated pathways to assist in process selection based on laboratory capabilities.

ParameterProtocol A: Direct SuFEx (SO₂F₂)Protocol B: Halex (BiF₃)
Primary Reagents Diethylamine, SO₂F₂ gas, Et₃NN,N-Diethylsulfamoyl chloride, BiF₃
Reaction Phase Gas-Liquid (in CH₂Cl₂ solvent)Solid-Liquid (Neat or in CH₂Cl₂)
Temperature 0 °C warming to Room Temp110 °C (Neat)
Reaction Time 2.5 - 4.5 hours15 hours
Typical Yield 75% - 90%> 90%
Safety Profile High Risk (Requires toxic gas handling)Moderate Risk (Corrosive precursors)
Scalability Limited by gas dispersion infrastructureHighly scalable in standard batch reactors

Experimental Workflows

Both protocols below are designed as self-validating systems, incorporating quality control checkpoints to ensure high-fidelity synthesis.

Protocol A: Direct Fluorosulfonylation using SO₂F₂[2]

Caution: SO₂F₂ is a toxic, odorless gas. Conduct all operations in a certified fume hood equipped with a caustic scrubber system.

  • Assembly & Purging: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a gas dispersion tube (submerged), and a gas outlet connected to a 1M NaOH scrubber. Purge the system with dry Argon for 10 minutes.

  • Reagent Loading: Add anhydrous dichloromethane (CH₂Cl₂, 100 mL, 0.5 M). Inject diethylamine (1.0 equiv, 50 mmol) and triethylamine (1.5 equiv, 75 mmol).

  • Gas Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Bubble SO₂F₂ gas through the dispersion tube at a controlled rate for exactly 30 minutes.

  • Maturation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for an additional 2 to 4 hours.

    • Validation Checkpoint: Sample the reaction mixture. Run GC-MS or TLC (Hexane/EtOAc) to confirm the complete consumption of diethylamine.

  • Quenching & Extraction: Slowly add 1M HCl (50 mL) to the flask to quench the reaction and protonate any residual amines. Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL).

  • Drying & Isolation: Combine the organic fractions, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure (careful not to apply high vacuum, as DESF is volatile). Purify via vacuum distillation to yield a clear, colorless liquid.

Protocol B: Halex Synthesis using BiF₃[3]

Note: This method is highly preferred for laboratories lacking toxic gas infrastructure.

  • Reagent Mixing: In a heavy-walled pressure tube or a standard round-bottom flask equipped with a reflux condenser, combine N,N-diethylsulfamoyl chloride (1.0 equiv, 50 mmol) and anhydrous Bismuth Trifluoride (BiF₃, 0.4 equiv, 20 mmol). Note: BiF₃ provides 3 equivalents of fluoride per mole.

  • Thermal Activation: Seal the vessel (if neat) or maintain under Argon. Heat the mixture to 110 °C using an oil bath and stir vigorously for 15 hours. The mixture will gradually turn heterogeneous as BiCl₃ precipitates.

    • Validation Checkpoint: Cool a micro-aliquot, dissolve in CH₂Cl₂, and analyze via GC-MS. The molecular ion peak must shift from the chloride precursor to the fluoride product.

  • Filtration: Cool the reaction mixture to room temperature. Dilute with anhydrous CH₂Cl₂ (50 mL) to reduce viscosity. Filter the mixture through a pad of Celite to remove the solid BiCl₃ byproduct. Wash the filter cake with an additional 20 mL of CH₂Cl₂.

  • Distillation: Remove the CH₂Cl₂ solvent from the filtrate via rotary evaporation at ambient temperature. Subject the crude residue to fractional vacuum distillation (approx. 50 °C at 20 mmHg) to isolate pure N,N-diethylsulfamoyl fluoride.

Analytical Characterization

To guarantee the structural integrity of the synthesized DESF, the following analytical signatures must be verified:

  • ¹⁹F NMR (CDCl₃, 376 MHz): The definitive hallmark of a successful sulfamoyl fluoride synthesis is a sharp singlet appearing between +50.0 ppm and +60.0 ppm, corresponding to the -SO₂F fluorine atom.

  • ¹H NMR (CDCl₃, 400 MHz): Expect a quartet at ~3.4 ppm (4H, -CH₂-) and a triplet at ~1.2 ppm (6H, -CH₃).

  • GC-MS (EI): The expected molecular ion [M]⁺ is 155.0 m/z.

Synthesis Pathway Visualization

G Start1 Diethylamine (Et2NH) SO2F2 Sulfuryl Fluoride (SO2F2) + Et3N / CH2Cl2, 0°C to RT Start1->SO2F2 Nucleophilic Attack Start2 Diethylsulfamoyl Chloride (Et2NSO2Cl) BiF3 Bismuth Trifluoride (BiF3) 110°C, 15h, Neat Start2->BiF3 Halogen Exchange Product N,N-Diethylsulfamoyl fluoride (Et2NSO2F) SO2F2->Product SuFEx Pathway BiF3->Product Halex Pathway (- BiCl3)

Synthesis pathways for N,N-Diethylsulfamoyl fluoride via SuFEx and Halex methods.

References

  • Sulfamoyl Fluoride|14986-54-0 - Benchchem: Reaction with Sulfuryl Fluoride (SO₂F₂). Benchchem.
  • US20230322661A1 - Synthesis of N,N-Branched Sulfamoyl Fluoride Compounds Using Bismuth Trifluoride. Google Patents.
  • Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries. RSC Publishing.

Sources

Exploratory

N,N-Diethylsulfamoyl Fluoride (DESF): Mechanisms of Action in Covalent Drug Discovery and Advanced Electrochemistry

Executive Summary N,N-Diethylsulfamoyl fluoride (DESF, CAS 382-97-8) is a highly versatile sulfur(VI) fluoride compound[1]. Unlike traditional reactive electrophiles, DESF exhibits a unique "latent reactivity." This in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylsulfamoyl fluoride (DESF, CAS 382-97-8) is a highly versatile sulfur(VI) fluoride compound[1]. Unlike traditional reactive electrophiles, DESF exhibits a unique "latent reactivity." This in-depth technical guide deconstructs the dual mechanisms of action of DESF across two cutting-edge scientific fields: as a highly selective warhead in Sulfur(VI) Fluoride Exchange (SuFEx) for targeted covalent inhibitors[2], and as a weakly coordinating, Solid Electrolyte Interphase (SEI)-forming additive in next-generation alkali-metal batteries[3].

Part I: Mechanism of Action in Covalent Drug Discovery (SuFEx)

The SuFEx Paradigm and Latent Reactivity

In modern drug discovery, the shift toward targeted covalent inhibitors (TCIs) requires warheads that remain stable in systemic circulation but become highly reactive upon target binding. Traditional sulfonyl chlorides are often too reactive, leading to rapid aqueous hydrolysis and off-target toxicity[2]. In contrast, the sulfamoyl fluoride group in DESF is virtually inert to aqueous environments, acids, and biological nucleophiles at room temperature[4].

Microenvironment-Driven Activation (Causality)

The mechanism of action of DESF-derived chemical probes relies entirely on proximity-driven activation . When the pharmacophore directs the DESF moiety into a specific protein binding pocket, the S(VI)-F bond is polarized by the local microenvironment:

  • Hydrogen Bonding : A proximal hydrogen-bond donor (e.g., a bridging water molecule or a basic amino acid residue) interacts with the highly electronegative fluorine atom, stabilizing it as a leaving group.

  • Nucleophilic Attack : A precisely aligned nucleophile—typically the hydroxyl of Tyrosine, or the primary amine of Lysine—attacks the S(VI) center[5].

  • Covalent Ligation : The fluoride ion is expelled, forming an irreversible, highly stable sulfamate (S-O) or sulfamide (S-N) bond.

Expertise Insight (Why the Diethyl Substitution?): Replacing a standard methyl or unsubstituted amine with an N,N-diethyl group increases steric bulk and lipophilicity. This causality is critical: the added steric hindrance further dampens baseline reactivity, ensuring that the SuFEx reaction only occurs in perfectly matched protein pockets, thereby maximizing target selectivity and improving cellular permeability[6].

SuFEx_Mechanism DESF DESF Warhead (Latent Electrophile) Complex Non-covalent Encounter Complex DESF->Complex Target Target Protein (Tyr/Lys Nucleophile) Target->Complex Transition Microenvironment Activation (H-Bonding & F- Polarization) Complex->Transition Proximity Binding Adduct Covalent Protein-Inhibitor Adduct (S-O / S-N) Transition->Adduct SuFEx Click Reaction

SuFEx proximity-driven covalent bonding mechanism between DESF and target proteins.

Part II: Mechanism of Action in Advanced Electrochemical Systems

Solvation Sheath Modulation

In high-energy-density systems like Potassium-ion (KIBs) and Lithium-metal batteries, the electrolyte dictates cycle life. DESF functions as a weakly coordinating solvent/additive[7]. The lone pairs on the oxygen and nitrogen atoms of the -NSO2F group interact with metal cations (e.g., K⁺, Li⁺), replacing bulk carbonate solvents in the primary solvation sheath[3].

SEI Formation Mechanism

During the initial electrochemical charge (reduction), the DESF-coordinated metal ions are drawn to the anode. Because DESF has a carefully tuned Lowest Unoccupied Molecular Orbital (LUMO), it undergoes preferential reduction before the bulk electrolyte[8].

  • S-F Cleavage : The electrochemical reduction cleaves the S-F bond, precipitating highly stable, insoluble metal fluorides (e.g., KF, LiF) directly onto the anode surface[3].

  • S-N Cleavage : The diethylamine leaving group and subsequent radical reactions form a nitrogen-rich organic matrix.

Expertise Insight (Why DESF over DSF?): N,N-Dimethylsulfamoyl fluoride (DSF) has a melting point of -16 °C. By substituting methyls with ethyls to form DESF, the asymmetric bulk disrupts crystal packing, drastically lowering the melting point to -35 °C[8]. This structural choice enables wide-temperature battery operation while maintaining the critical F-rich SEI that suppresses dendritic growth and improves Coulombic Efficiency (CE)[9].

SEI_Mechanism Electrolyte Bulk Electrolyte (Metal Cations + DESF) Solvation Weakly Coordinated Solvation Sheath Electrolyte->Solvation Ion-Dipole Interaction Reduction Electrochemical Reduction at Anode Surface Solvation->Reduction Charge Transfer SEI F-rich & N-rich Solid Electrolyte Interphase Reduction->SEI DESF Decomposition Protection Dendrite Suppression & High Coulombic Efficiency SEI->Protection Passivation

Electrochemical reduction of DESF forming an F-rich SEI for dendrite suppression.

Part III: Quantitative Data & Physicochemical Profiling

The structural tuning of sulfamoyl fluorides directly impacts their macroscopic properties in both biological and electrochemical assays.

Property / MetricDESF (N,N-Diethyl)DSF (N,N-Dimethyl)Mechanistic Implication
Molecular Weight 155.19 g/mol 127.14 g/mol Increased lipophilicity for DESF aids cell permeability.
Melting Point -35 °C-16 °CDisrupted crystal packing broadens battery operating temp[8].
SuFEx Reactivity Moderate (Sterically hindered)HighHigher target selectivity in vivo; reduced off-target labeling.
SEI F-content HighHighBoth drive robust metal-fluoride passivation layers[3].

Part IV: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol 1: In Vitro SuFEx-Mediated Protein Labeling Assay

Objective: Validate the specific covalent binding of a DESF-derived probe to a target protein.

  • Incubation: Incubate 1 µM of the recombinant target protein with 10 µM DESF-probe in HEPES buffer (pH 7.4) at 37 °C for 2 hours.

  • Quenching: Quench the reaction using 1% formic acid to denature the protein, destroying the microenvironment and halting any further SuFEx exchange.

  • Digestion & LC-MS/MS: Perform a standard tryptic digest. Analyze via LC-MS/MS to identify the modified peptide fragment carrying the sulfamate/sulfamide adduct.

  • Self-Validation Checkpoint: Run a parallel control using a mutant protein where the catalytic nucleophile (e.g., Tyr mutated to Phe). The complete absence of the mass shift in the mutant validates that the SuFEx reaction is strictly site-specific and proximity-driven, ruling out non-specific background labeling[5].

Protocol 2: Electrochemical SEI Formation and Characterization

Objective: Form and validate the DESF-derived SEI on an alkali-metal anode.

  • Electrolyte Formulation: Prepare a base electrolyte (e.g., 1M KPF₆ in Ethylene Carbonate/Diethyl Carbonate). Add 1 wt% DESF as the SEI-forming additive[3].

  • Cell Assembly: Assemble a CR2032 coin cell in an argon-filled glovebox using a metal anode (K or Li) and a graphite cathode.

  • Formation Cycling: Cycle the cell at a low C-rate (0.1C) for 3 cycles to induce the controlled electrochemical reduction of DESF.

  • Self-Validation Checkpoint: Extract the anode and perform X-ray Photoelectron Spectroscopy (XPS) depth profiling. The presence of a dominant F 1s peak (at ~684 eV, corresponding to metal-fluoride) and an N 1s peak—which are absent or significantly lower in an additive-free control cell—self-validates the successful decomposition of DESF into the protective SEI layer[3].

References

  • RSC Publishing. "Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries". Journal of Materials Chemistry A. URL:[Link]

  • Google Patents. "US20240014446A1 - Sulfonyl-Based Electrolyte Solvents, Electrolytes Made Therewith, and Electrochemical Devices Made Using Such Electrolytes".
  • NIH / PMC. "SuFEx-based antitubercular compound irreversibly inhibits Pks13". Nature Communications. URL:[Link]

  • ResearchGate / Angewandte Chemie. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". URL:[Link]

  • ACS Publications. "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization". Journal of the American Chemical Society. URL:[Link]

Sources

Foundational

Irreversible covalent inhibitors of serine hydrolases

Engineering Irreversible Covalent Inhibitors of Serine Hydrolases: Mechanisms, Warhead Chemistry, and Chemoproteomic Profiling Executive Summary Serine hydrolases (SHs) represent one of the largest and most diverse enzym...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Irreversible Covalent Inhibitors of Serine Hydrolases: Mechanisms, Warhead Chemistry, and Chemoproteomic Profiling

Executive Summary

Serine hydrolases (SHs) represent one of the largest and most diverse enzyme superfamilies in the human proteome, encompassing lipases, esterases, amidases, and peptidases. Because all SHs rely on a highly nucleophilic active-site serine for catalysis, they are uniquely susceptible to mechanism-based covalent inhibition. This technical whitepaper explores the kinetic causality of covalent warheads, the thermodynamic drivers of leaving group expulsion, and the application of Activity-Based Protein Profiling (ABPP) as a self-validating system for quantifying target engagement.

The Catalytic Architecture and Mechanistic Causality

The defining feature of the SH superfamily is the catalytic triad—typically Ser-His-Asp—which super-activates the active-site serine[1]. The histidine residue acts as a general base, deprotonating the serine hydroxyl to generate a highly reactive alkoxide nucleophile.

When a covalent inhibitor enters the active site, it forms a non-covalent Michaelis complex. The activated serine then executes a nucleophilic attack on the inhibitor's electrophilic warhead (e.g., the carbonyl carbon of a carbamate or the phosphorus of a fluorophosphonate). This attack generates a high-energy tetrahedral intermediate (TI)[2]. The TI is structurally stabilized by the "oxyanion hole," a conserved pocket that provides crucial hydrogen bonds to the developing negative charge[2].

For irreversible inhibitors, the collapse of the TI is coupled with the expulsion of a leaving group (LG). The thermodynamics of this LG expulsion drive the reaction forward, trapping the enzyme in a stable, covalently modified (acylated, carbamylated, or phosphonylated) state[3].

MechanisticPathway A 1. Active Enzyme (Nucleophilic Serine) B 2. Michaelis Complex (Non-covalent) A->B k_on B->A k_off C 3. Nucleophilic Attack (Tetrahedral Intermediate) B->C Acylation D 4. LG Expulsion (Covalent Adduct) C->D Irreversible

Reaction coordinate of serine hydrolase covalent inhibition via leaving group (LG) expulsion.

Warhead Chemistry: Tuning Electrophilicity

The design of covalent inhibitors requires a delicate balance: the warhead must be electrophilic enough to react with the target serine, but stable enough to avoid indiscriminate reactivity with ubiquitous nucleophiles (e.g., glutathione)[3].

  • Fluorophosphonates (FPs): FPs are highly reactive, broad-spectrum electrophiles that mimic the transition state of ester hydrolysis[4]. Because they provide near-complete coverage of mammalian SHs, they are primarily utilized as universal probes (e.g., FP-rhodamine) rather than therapeutics[5].

  • Carbamates: Carbamates offer tempered electrophilicity. Following nucleophilic attack, they form a highly stable carbamylated serine adduct. This chemotype has yielded highly selective inhibitors, such as the FAAH inhibitor PF-750[3].

  • N-Heterocyclic Ureas (Triazole/Pyrazole Ureas): This class couples broad scaffold versatility with tunable selectivity. The azole ring functions as the leaving group. Computational modeling reveals that the protonation of the basic nitrogen and the subsequent expulsion of the neutral azole LG are the primary kinetic discriminators between high- and low-potency inhibitors[2].

  • Enol-Cyclocarbamates: A next-generation warhead utilized to achieve extreme selectivity, demonstrating a >130,000-fold increase in inhibitory activity against specific targets like Lp-PLA2[6].

Quantitative Comparison of Covalent Inhibitors

The following table summarizes the kinetic and functional profiles of representative covalent SH inhibitors:

InhibitorWarhead ChemotypeTarget EnzymePotency (IC50)Key Mechanistic Characteristic
SAR629 Piperazine Triazole UreaMAGL0.2 nMUltrapotent; driven by rapid triazole LG expulsion[2].
Pyrazole Urea 6 Pyrazole UreaMAGL8.0 nMRequires basic nitrogen protonation for LG activation[2].
WWL70 CarbamateABHD670 nMHighly selective in complex brain proteomes[3].
PF-750 CarbamateFAAH< 10 nMHydrolytically stable post-carbamylation[3].
ABC28 NHH CarbamateNOTUM< 100 nMLess promiscuous than standard triazole ureas[7].
FP-Rhodamine FluorophosphonatePan-SHBroadUniversal activity-based probe for chemoproteomics[4].

Activity-Based Protein Profiling (ABPP): Validating Target Engagement

Standard expression-based proteomics measures protein abundance, which correlates poorly with actual enzymatic function. Activity-Based Protein Profiling (ABPP) solves this by utilizing modular chemical probes that covalently bond only to catalytically active enzymes[4].

In drug discovery, Competitive ABPP is the gold standard for derisking covalent inhibitors. By pre-incubating a complex proteome with a novel inhibitor before adding a broad-spectrum fluorescent probe (like FP-rhodamine), researchers can simultaneously quantify on-target engagement (loss of specific fluorescent band) and off-target liabilities (loss of unintended bands)[8].

ABPPWorkflow S1 1. Native Proteome (Active Serine Hydrolases) S2 2. Inhibitor Pre-incubation (Variable Concentration) S1->S2 S3 3. FP-Rhodamine Labeling (Tags Uninhibited Enzymes) S2->S3 Covalent blockade of targets S4 4. SDS-PAGE Separation & Fluorescence Imaging S3->S4 Activity-dependent tagging R1 Target Enzyme (Band Disappears = Engaged) S4->R1 R2 Off-Target Enzymes (Bands Retained = Unaffected) S4->R2

Competitive ABPP workflow for assessing target engagement and off-target liability.

Self-Validating Protocol: Gel-Based Competitive ABPP

To ensure absolute trustworthiness, the following protocol incorporates internal causality checks. The inclusion of a heat-denatured negative control ensures that the probe is reacting via mechanism-based catalysis, not non-specific chemical alkylation[9].

Objective: Quantify the IC50 and selectivity profile of a novel triazole urea inhibitor in a native cellular proteome.

Step-by-Step Execution:

  • Proteome Extraction: Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.4) using sonication. Causality: Detergents like SDS or boiling will unfold the protein, destroying the spatial geometry of the Ser-His-Asp triad and rendering the enzyme inactive to the probe.

  • System Validation Controls:

    • Positive Control: Aliquot 50 µg of proteome and treat with DMSO vehicle.

    • Negative Control: Aliquot 50 µg of proteome and boil at 95°C for 5 minutes. Causality: Heat denaturation destroys the active site. A lack of subsequent fluorescent labeling in this sample proves the probe strictly requires catalytic competence[9].

  • Inhibitor Pre-incubation: Treat experimental aliquots (50 µg) with a concentration gradient of the covalent inhibitor (e.g., 1 nM to 10 µM). Incubate at 37°C for 30 minutes. Causality: Covalent inhibition is a time-dependent kinetic process; 30 minutes allows the acylation reaction of potent inhibitors to reach equilibrium[7].

  • Activity-Based Probe Labeling: Add FP-Rhodamine to all samples at a final concentration of 1 µM. Incubate for 30 minutes at room temperature in the dark. Causality: 1 µM is the empirically optimized threshold to saturate uninhibited SHs while preventing background noise from non-specific hydrophobic aggregation[9].

  • Quenching & Denaturation: Terminate the reaction by adding 4X SDS-PAGE loading buffer (with β-mercaptoethanol) and boil for 5 minutes at 95°C. Causality: Denaturation halts all enzymatic activity and unfolds the proteins, ensuring they migrate strictly according to their molecular weight during electrophoresis.

  • Resolution & Visualization: Resolve the proteomes on a 10% SDS-PAGE gel. Image the gel using a flatbed fluorescence scanner (Ex 532 nm / Em 580 nm). Causality: Because the readout relies on in-gel fluorescence rather than antibody binding, it provides a direct, abundance-independent quantification of residual enzyme activity[4].

Therapeutic Applications

The precision of modern covalent warheads has unlocked SHs as viable therapeutic targets across multiple disease states:

  • Endocannabinoid Regulation: Carbamates and triazole ureas targeting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) prevent the degradation of endogenous cannabinoids, offering novel pathways for analgesia and neuroprotection without the psychotropic effects of direct receptor agonists[3].

  • Infectious Disease: Pathogens rely heavily on SHs for lipid metabolism and cell wall synthesis. Recent competitive ABPP screens have identified targeted urea-based covalent inhibitors that disrupt Mycobacterium tuberculosis growth by irreversibly inactivating essential, previously uncharacterized mycobacterial lipases[10].

Conclusion

The rational design of irreversible covalent inhibitors for serine hydrolases represents a triumph of chemical biology. By tuning the electrophilicity of the warhead and the thermodynamics of the leaving group, researchers can achieve exquisite selectivity within a highly conserved enzyme family. When coupled with the self-validating rigor of Activity-Based Protein Profiling, this paradigm allows for the rapid, high-confidence translation of novel chemotypes into clinical candidates.

References

  • Wikipedia Contributors. "Activity-based proteomics." Wikipedia, The Free Encyclopedia.[Link]

  • Adibekian, A., et al. "Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors." Nature Chemical Biology (via PMC).[Link]

  • Galmozzi, A., et al. "Application of activity-based protein profiling to study enzyme function in adipocytes." Methods in Enzymology (via SciSpace).[Link]

  • Zweerink, S., et al. "Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium." Molecular & Cellular Proteomics (via PMC).[Link]

  • Singaravelu, R., et al. "Activity-based Protein Profiling Identifies a Host Enzyme, Carboxylesterase 1, Which Is Differentially Active during Hepatitis C Virus Replication." Journal of Biological Chemistry (via PMC).[Link]

  • Baggelaar, M.P. "Activity-based protein profiling in drug-discovery." Scholarly Publications Leiden University.[Link]

  • Cognetta, A.B., et al. "Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism." Cell Chemical Biology (via PMC).[Link]

  • Johnson, D.S., et al. "Strategies for discovering and derisking covalent, irreversible enzyme inhibitors." Future Medicinal Chemistry (via SciSpace).[Link]

  • Suciu, R.M., et al. "Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling." ACS Medicinal Chemistry Letters (via PMC).[Link]

  • Lodola, A., et al. "Mechanistic Modeling of Monoglyceride Lipase Covalent Modification Elucidates the Role of Leaving Group Expulsion and Discriminates Inhibitors with High and Low Potency." ACS Chemical Biology.[Link]

  • Jiang, Y., et al. "Identification of Highly Selective Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors by a Covalent Fragment-Based Approach." Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Exploratory

The Discerning Electrophile: N,N-Diethylsulfamoyl Fluoride as a Next-Generation Chemical Probe

Executive Summary Covalent drug discovery and chemoproteomics have historically relied on targeting highly nucleophilic cysteine residues using acrylamides or chloroacetamides[1]. However, the absence of targetable cyste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Covalent drug discovery and chemoproteomics have historically relied on targeting highly nucleophilic cysteine residues using acrylamides or chloroacetamides[1]. However, the absence of targetable cysteines in many protein binding pockets has necessitated the expansion of the electrophilic arsenal. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, utilizing the unique stability and reactivity of the S(VI)-F bond[2]. Within this class, sulfamoyl fluorides—specifically N,N-diethylsulfamoyl fluoride (DESF) and its derivatives—represent a highly discerning class of "masked electrophiles"[3][4]. This technical guide explores the mechanistic causality, kinetic profiling, and self-validating experimental workflows required to deploy DESF as a precision chemical probe.

Mechanistic Foundations: The SuFEx Paradigm and Sulfamoyl Fluorides

The reactivity of S(VI) fluorides is strictly dictated by the substituents attached to the sulfur atom. In standard sulfonyl fluorides ( R−SO2​F ), the carbon-sulfur bond provides a baseline reactivity suitable for modifying various residues, while in fluorosulfates ( RO−SO2​F ), the strongly electron-withdrawing oxygen increases electrophilicity[5].

Conversely, in sulfamoyl fluorides like N,N-diethylsulfamoyl fluoride ( Et2​N−SO2​F ), the nitrogen atom donates electron density into the S(VI) center via resonance, significantly lowering its intrinsic electrophilicity[2]. Furthermore, the bulky N,N-diethyl groups sterically shield the sulfur center from non-specific nucleophilic attack by water or highly abundant cellular thiols (e.g., glutathione).

This reduced intrinsic reactivity is the core mechanistic advantage of DESF-based probes. They operate almost exclusively via proximity-enhanced reactivity [6]. When the probe binds non-covalently to its specific target, hydrogen-bonding networks within the active site (often involving structural waters or residues like glutamic acid) coordinate the fluorine atom[5]. This polarization weakens the S-F bond, facilitating a concerted SuFEx reaction with nearby nucleophiles—such as the hydroxyl group of Tyrosine, the ϵ -amino group of Lysine, or the imidazole ring of Histidine[1][7].

SuFEx_Activation Probe DESF Probe (Inert in Solution) Binding Non-Covalent Binding to Target Pocket Probe->Binding Equilibrium H_Bond H-Bond Activation of S-F Bond Binding->H_Bond Proximity Effect Nucleophile Nucleophilic Attack (Tyr, Lys, His) H_Bond->Nucleophile S-F Polarization Covalent Covalent Adduct Formation Nucleophile->Covalent HF Elimination

Logical workflow of proximity-enhanced SuFEx activation of N,N-diethylsulfamoyl fluoride probes.

Comparative Warhead Kinetics

To contextualize the utility of DESF in probe development, it is critical to compare its reactivity profile against other covalent warheads. The table below synthesizes quantitative and qualitative metrics to guide warhead selection[1][3].

ParameterN,N-Diethylsulfamoyl FluorideSulfonyl FluorideFluorosulfateAcrylamide
Intrinsic Reactivity Very Low (Highly Stable)ModerateHighHigh (Thiol-specific)
Targetable Residues Tyr, Lys, His, SerTyr, Lys, Ser, Thr, HisTyr, Lys, HisCys
Aqueous Stability Excellent (Resists hydrolysis)GoodModerateGood
Activation Mechanism Strict proximity & H-bondingProximity-enhancedProximity-enhancedInherent electrophilicity
Off-Target Labeling MinimalModerateModerate to HighLow to Moderate

Experimental Protocols: Synthesizing and Validating DESF Probes

The deployment of an N,N-diethylsulfamoyl fluoride probe requires rigorous validation of target engagement. The following self-validating protocols ensure scientific integrity by coupling biochemical labeling with mass spectrometry, ensuring every covalent event is structurally confirmed.

Protocol 1: Synthesis of DESF-Functionalized Probes

While direct fluorosulfurylation of amines with SO2​F2​ gas is common, bench-stable reagents are preferred for synthesizing sulfamoyl fluorides to avoid handling toxic gases.

  • Precursor Preparation: Dissolve the secondary amine precursor (e.g., a known reversible inhibitor scaffold) in a weakly coordinating solvent such as dichloromethane (DCM).

  • Reagent Addition: Introduce a sulfamoyl fluoride transfer reagent. If synthesizing from a less reactive precursor, utilize calcium triflimide ( Ca(NTf2​)2​ ) and DABCO to activate the S(VI) center[2]. Causality: Calcium ions act as Lewis acids to polarize the S-F bond of the transfer reagent, facilitating the exchange with the amine.

  • Reaction Monitoring: Stir at room temperature. The steric bulk of the diethyl group may require extended reaction times or mild heating compared to primary amines[2].

  • Purification: Purify via flash chromatography. The resulting DESF probe is highly stable to standard silica gel purification due to its low intrinsic reactivity.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To assess the proteome-wide selectivity of the DESF probe, a competitive ABPP workflow is employed[1][8]. This protocol validates that the probe only engages targets where proximity-driven SuFEx activation occurs.

  • Lysate Preparation: Harvest cells (e.g., HEK293T) and lyse in a mild buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: Avoid strong nucleophilic reducing agents like DTT. While DESF is highly resistant to reduction[4], omitting DTT prevents artificial alteration of the native protein hydrogen-bonding networks required for SuFEx activation.

  • Probe Incubation: Incubate the proteome (1 mg/mL) with the DESF probe (e.g., 1-10 μ M) or a DMSO control for 2-4 hours at 37°C. Causality: The low intrinsic reactivity of the sulfamoyl fluoride necessitates longer incubation times to capture the thermodynamically driven covalent engagement compared to highly reactive acrylamides[8].

  • Click Chemistry: Append a biotin-azide reporter via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add 1 mM TCEP, 100 μ M TBTA, 1 mM CuSO4​ , and 100 μ M biotin-azide. React for 1 hour at room temperature[6].

  • Enrichment and Digestion: Precipitate proteins to remove unreacted probe, resuspend, and enrich on streptavidin agarose beads. Perform on-bead trypsin digestion overnight at 37°C[3].

  • LC-MS/MS Analysis: Elute peptides and analyze via high-resolution LC-MS/MS. Identify labeled residues by searching for the specific mass shift of the DESF adduct minus the fluoride leaving group. This step acts as the self-validating mechanism, confirming both the target identity and the exact amino acid modified.

ABPP_Workflow Lysate Cell Lysate Preparation Incubation Incubation with DESF Probe Lysate->Incubation Click CuAAC Click with Biotin-Azide Incubation->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion LCMS LC-MS/MS & Bioinformatics Digestion->LCMS

Step-by-step workflow for competitive Activity-Based Protein Profiling using DESF probes.

Future Perspectives in Drug Development

The unique physicochemical properties of sulfamoyl fluorides, epitomized by N,N-diethylsulfamoyl fluoride, are actively expanding the druggable proteome. By enabling the rational targeting of Tyrosine and Lysine residues—which are frequently located at protein-protein interaction (PPI) interfaces or allosteric sites—DESF probes overcome the fundamental limitations of cysteine-centric covalent inhibitors[4][7]. Furthermore, their exceptional stability in blood plasma and microsomes makes them highly suitable not just as in vitro probes, but as foundational scaffolds for in vivo therapeutics[4].

References

  • [BenchChem] A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes.
  • [BenchChem] Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites.
  • [ResearchGate] Profiling the protein and lysate reactivity of S VI -F kinase probes.
  • [RSC Publishing] Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.
  • [PMC] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.
  • [BenchChem] The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling.

Sources

Foundational

The Reactivity and Activation of N-Disubstituted Sulfamoyl Fluorides: A Technical Guide for SuFEx Chemistry

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering unparalleled stability and selective reactivity for applications in chemical biology, mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering unparalleled stability and selective reactivity for applications in chemical biology, materials science, and drug discovery[1]. Within the SuFEx structural toolbox, N-disubstituted sulfamoyl fluorides ( R1​R2​N−SO2​F ) occupy a highly specialized niche. Unlike their highly reactive sulfonyl chloride counterparts or base-sensitive monosubstituted sulfamoyl fluorides, N-disubstituted variants exhibit exceptional hydrolytic and thermodynamic stability[2].

As a Senior Application Scientist, the critical insight when working with these motifs is understanding that their stability is not a limitation, but a programmable feature. By mastering the structural causality behind their inertness, researchers can deploy N-disubstituted sulfamoyl fluorides as latent electrophiles that remain entirely dormant until selectively activated by specific catalytic systems[3]. This whitepaper dissects the mechanistic basis of their reactivity and provides self-validating, field-proven methodologies for their synthesis and controlled activation.

Structural Causality: The Basis of Kinetically Controlled Inertness

The reactivity of sulfamoyl fluorides is fundamentally dictated by the substitution pattern on the nitrogen atom, which controls the available mechanistic pathways for S-F bond cleavage[4].

  • Monosubstituted Sulfamoyl Fluorides ( RNH−SO2​F ): These compounds possess an acidic N-H proton. In the presence of even mild bases, this proton is readily abstracted, driving the rapid elimination of hydrogen fluoride (HF) to generate a highly electrophilic azasulfene intermediate ( RN=SO2​ )[4]. This E1cB-like pathway renders them unstable in basic aqueous buffers and highly reactive toward nucleophiles[1].

  • N-Disubstituted Sulfamoyl Fluorides ( R1​R2​N−SO2​F ): The complete absence of an acidic N-H proton securely shuts down the azasulfene elimination pathway[4]. Consequently, the molecule is forced to rely entirely on direct nucleophilic substitution ( SN​VI ) at the sterically hindered hexavalent sulfur center. Due to the high bond dissociation energy of the S-F bond and the electron-donating nature of the dialkylamine group, these compounds are remarkably inert. They resist hydrolysis under basic conditions at room temperature for extended periods and tolerate harsh reductants, oxidants, and biological nucleophiles[2],[5].

MechanisticDivergence cluster_mono Monosubstituted Sulfamoyl Fluorides cluster_di N-Disubstituted Sulfamoyl Fluorides M1 R-NH-SO₂F (Acidic Proton Present) M2 Base-Promoted HF Elimination M1->M2 M3 Azasulfene (R-N=SO₂) Highly Reactive / Unstable M2->M3 D1 R₁R₂N-SO₂F (No Acidic Proton) D2 Resistant to Base & Hydrolysis D1->D2 D3 Stable S-F Bond (Requires Lewis Acid) D2->D3

Caption: Mechanistic divergence between mono- and N-disubstituted sulfamoyl fluorides.

Activation Kinetics: Overcoming the S-F Activation Barrier

Because N-disubstituted sulfamoyl fluorides are kinetically trapped, their utility as SuFEx linkers requires precise electrophilic activation to lower the LUMO of the sulfur center[2].

Lewis Acid Catalysis: The most robust method for activating the S-F bond involves hard Lewis acids. Calcium triflimide ( Ca(NTf2​)2​ ) has proven exceptionally effective[3]. The Ca2+ ion acts as a hard Lewis acid that selectively coordinates to the hard fluoride leaving group, polarizing the S-F bond and rendering the sulfur center susceptible to nucleophilic attack.

Synergistic Catalysis: The addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) alongside Ca(NTf2​)2​ creates a powerful synergistic effect[3]. While the calcium ion weakens the S-F bond, DABCO acts as a transient nucleophilic catalyst or general base, facilitating the deprotonation and attack of incoming amine nucleophiles to form complex asymmetric sulfamides at room temperature[3].

SuFExWorkflow S1 N-Disubstituted Sulfamoyl Fluoride S2 Ca(NTf₂)₂ + DABCO (Lewis Acid Activation) S1->S2 S4 S-F Cleavage & Substitution S2->S4 S3 Amine Nucleophile (R-NH₂) S3->S2 S5 Asymmetric Sulfamide Product S4->S5

Caption: Workflow for the calcium(II)-mediated SuFEx activation of N-disubstituted sulfamoyl fluorides.

Quantitative Data Summaries

Table 1: Comparative Reactivity Profile of S(VI) Electrophiles
Electrophile TypeRepresentative StructureHydrolytic Stability (pH 8)Base StabilityAzasulfene FormationSuFEx Activation Requirement
Sulfonyl Chloride R−SO2​Cl Poor (< 1 hour)PoorNoNone (Spontaneous)
Monosubstituted Sulfamoyl Fluoride RNH−SO2​F Moderate (Decomposes)PoorYes None (Base-promoted)
N-Disubstituted Sulfamoyl Fluoride R1​R2​N−SO2​F Excellent (> 1 week) Excellent No High (Lewis Acid / Heat)
Fluorosulfate RO−SO2​F GoodModerateNoModerate (DBU / BEMP)
Table 2: Optimization of SuFEx Conditions for N-Disubstituted Sulfamoyl Fluorides
Catalyst / PromoterNucleophileSolventTemp (°C)Typical YieldMechanism of Activation
NoneSecondary AmineWater/DCM100 (Reflux)40-60%Thermal / H-bond assistance
DBU (2.0 equiv)PhenolMeCN8060-80%General base / Nucleophilic
Ca(NTf2​)2​ (0.2 eq) + DABCO Primary/Sec Amine MeCN / EtOAc 25 (RT) 75-95% Synergistic Lewis Acid / Base

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent choices and in-process analytical controls.

Protocol A: Synthesis of N-Disubstituted Sulfamoyl Fluorides via Solid Surrogate (AISF)

Historically, synthesis required bubbling toxic SO2​F2​ gas[5]. The use of the bench-stable solid surrogate AISF ([4-(acetylamino)phenyl] imidodisulfuryl difluoride) eliminates this hazard[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the secondary amine (1.0 mmol) and DBU (2.5 mmol) in anhydrous acetonitrile (0.2 M). Causality: Anhydrous conditions are critical here not because the product is unstable, but to prevent the premature hydrolysis of the highly reactive AISF reagent.

  • Addition: Cool the mixture to 0 °C. Add AISF (1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control: Monitor by LC-MS or 19F NMR. The product will show a distinct sharp singlet in the 19F NMR spectrum (typically between +35 to +45 ppm, heavily dependent on the amine substituents).

  • Workup: Dilute with EtOAc and wash with 1M HCl (to remove DBU and unreacted amine), followed by brine. Causality: Unlike monosubstituted variants, N-disubstituted sulfamoyl fluorides are completely stable to acidic aqueous washes[5].

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Ca(NTf2​)2​ -Mediated SuFEx Coupling for Sulfamide Synthesis

This protocol utilizes the synergistic activation described in Section 3 to couple inert N-disubstituted sulfamoyl fluorides with amine nucleophiles[3].

Step-by-Step Methodology:

  • Preparation: In a sealed vial, combine the N-disubstituted sulfamoyl fluoride (1.0 mmol), the amine nucleophile (1.2 mmol), Ca(NTf2​)2​ (0.2 mmol, 20 mol%), and DABCO (1.5 mmol).

  • Solvent Addition: Add anhydrous EtOAc (0.5 M). Causality: EtOAc provides optimal solubility for the calcium salt while maintaining a polar aprotic environment that does not competitively coordinate the Lewis acid.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Validation Control: Monitor the reaction exclusively via 19F NMR. Causality: Sulfamides are highly polar and often streak on TLC. The definitive proof of reaction completion is the complete disappearance of the S-F peak (+35 to +45 ppm) and the appearance of free fluoride or HF-amine salts (upfield, approx. -150 ppm).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO4​ , and concentrate in vacuo. Purify by flash chromatography to yield the asymmetric sulfamide.

References

  • Sulfur(vi)
  • Source: PubMed Central (PMC)
  • Source: National Science Review (OUP)
  • 5 Sulfur Fluoride Exchange (SuFEx)
  • Sulfamoyl Fluoride|14986-54-0 Source: Benchchem URL

Sources

Exploratory

N,N-Diethylsulfamoyl Fluoride (DESF): A Dual-Domain Technical Guide on SuFEx Chemistry and Advanced Battery Electrolytes

Executive Summary As a Senior Application Scientist, I approach the molecular architecture of N,N-Diethylsulfamoyl fluoride (DESF, CAS: 382-97-8) not merely as a static chemical entity, but as a highly tunable functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the molecular architecture of N,N-Diethylsulfamoyl fluoride (DESF, CAS: 382-97-8) not merely as a static chemical entity, but as a highly tunable functional hub. Originally gaining prominence in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry pioneered by K. Barry Sharpless[1], DESF has recently crossed disciplinary boundaries to become a critical electrolyte additive for next-generation lithium-metal and potassium-ion batteries[2].

Unlike monosubstituted sulfamoyl fluorides, the disubstituted nature of DESF grants it exceptional thermodynamic stability, resisting premature hydrolysis and reduction[1][3]. This whitepaper dissects the physicochemical properties of DESF, details the causality behind its catalytic activation in organic synthesis, and provides field-proven protocols for its deployment in both drug discovery and energy storage systems.

Physicochemical Profiling & Structural Elucidation

The structural uniqueness of DESF lies in the S(VI)-F bond adjacent to a diethylamine moiety. The electron-donating nature of the diethylamino group significantly reduces the electrophilicity of the sulfur center compared to standard sulfonyl fluorides (-SO₂F)[4]. This electronic shielding is the root cause of its remarkable stability in biological and harsh chemical environments[3].

Table 1: Quantitative Physicochemical Data of DESF
PropertyValueCausality / Significance
Molecular Formula C₄H₁₀FNO₂S[5]Core S(VI) hub with dialkyl substitution.
Molecular Weight 155.19 g/mol [6]Low molecular weight facilitates high mobility in electrolytes.
Melting Point -35 °C[7]Significantly lower than DMSF (-16 °C), enabling sub-zero battery operation[7].
Topological Polar Surface Area (TPSA) 37.38 Ų[6]Optimal for crossing biological membranes in drug design.
LogP 0.5425[6]Favorable lipophilicity for medicinal chemistry applications.

SuFEx Click Chemistry: Overcoming S(VI) Inertness

In drug discovery, SuFEx handles are prized for their ability to form selective covalent bonds with lysine, tyrosine, and histidine residues[3]. However, the extreme stability of secondary-amine-derived sulfamoyl fluorides like DESF means they do not spontaneously react with nucleophiles under standard conditions[1]. To achieve sulfur-fluoride exchange, we must perturb the S-F bond using specific Lewis acid activation[4].

Mechanistic Causality of Activation

To break the S(VI)-F bond, we utilize Calcium triflimide (Ca(NTf₂)₂) in conjunction with DABCO (1,4-diazabicyclo[2.2.2]octane)[4]. The Ca²⁺ ion acts as a hard Lewis acid, coordinating tightly with the highly electronegative fluorine atom. This coordination draws electron density away from the sulfur center, restoring its electrophilicity. Simultaneously, DABCO acts as a nucleophilic catalyst, attacking the activated sulfur to form a reactive intermediate that is readily displaced by the incoming amine[4].

SuFEx_Pathway A DESF (Stable S(VI) Hub) B Ca(NTf2)2 Coordination A->B F- Activation C DABCO Nucleophilic Attack B->C Catalyst D Amine Addition (R-NH2) C->D Substitution E Unsymmetrical Sulfamide D->E HF Elimination

Fig 1. Mechanistic workflow of SuFEx activation and sulfamide synthesis using DESF.

Protocol: Synthesis of Unsymmetrical Sulfamides via DESF

This protocol is a self-validating system; the reaction progress can be cleanly tracked via LC-MS due to the mass shift upon fluoride displacement.

  • Reagent Preparation: In an inert-atmosphere glovebox, dissolve 1.0 equivalent of DESF (0.5 mmol) and 1.05 equivalents of the target primary amine in anhydrous acetonitrile (0.2 M).

  • Catalyst Introduction: Add 20 mol% of Ca(NTf₂)₂. Causality: The substoichiometric amount is sufficient because the calcium ion is regenerated after the fluoride is sequestered by the base.

  • Base Addition: Introduce 2.0 equivalents of DABCO. This serves the dual purpose of nucleophilic catalysis and neutralizing the generated HF[4].

  • Reaction & Validation: Stir at room temperature for 12-24 hours. Validate completion via LC-MS; the disappearance of the DESF peak (m/z 155) indicates successful S-F cleavage.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography to yield the unsymmetrical sulfamide[8].

Electrochemical Applications: Next-Generation Battery Electrolytes

Beyond organic synthesis, DESF is revolutionizing energy storage. In lithium-metal and potassium-ion batteries (KIBs), the formation of a stable Solid Electrolyte Interphase (SEI) is paramount to prevent solvent co-intercalation and dendritic growth[2].

While Dimethylsulfamoyl fluoride (DMSF) has been explored as a solvent, its relatively high melting point (-16 °C) limits low-temperature performance. By replacing the dimethyl groups with diethyl groups, DESF disrupts the crystalline packing of the solvent molecules, drastically lowering the melting point to -35 °C and widening the operational thermal window[7].

SEI Formation Causality

During the initial charging cycle, the fluorosulfonamide functionality of DESF undergoes preferential electrochemical reduction at the anode surface[2]. The S-F bond cleaves, releasing fluoride ions that react with migrating alkali metal ions (Li⁺ or K⁺) to form a dense, mechanically robust inorganic layer of LiF or KF. Concurrently, the remaining diethylsulfonamide radical polymerizes to form a flexible, organic outer layer. This bilayer SEI effectively passivates the electrode while maintaining high ionic conductivity[2].

SEI_Mechanism A DESF Additive in Electrolyte B Electrochemical Reduction (< 1.0 V) A->B C S-F Bond Cleavage & F- Release B->C D LiF / KF Rich Inner SEI Layer C->D Inorganic Pathway E Organic Sulfonamide Outer SEI Layer C->E Organic Pathway

Fig 2. Electrochemical reduction of DESF forming a robust, bilayer SEI.

Protocol: Formulation of DESF-Enhanced Electrolytes for KIBs

This methodology ensures a moisture-free environment, critical for preventing the parasitic hydrolysis of the electrolyte salts.

  • Solvent Purification: Dry Ethylene Carbonate (EC) and Diethyl Carbonate (DEC) over 4Å molecular sieves for 48 hours to achieve <10 ppm H₂O.

  • Base Electrolyte Preparation: In an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), dissolve 1.0 M KPF₆ in a 1:1 (v/v) mixture of EC/DEC.

  • Additive Integration: Add 5 wt% DESF to the base electrolyte. Causality: 5 wt% provides sufficient fluoride for SEI formation without excessively increasing the electrolyte's viscosity, which would otherwise hinder K⁺ mobility[2].

  • Cell Fabrication & Validation: Assemble CR2032 coin cells using a graphite working electrode and potassium metal counter electrode. Validate the SEI formation by running cyclic voltammetry (CV) at 0.1 mV/s; an irreversible reduction peak around 0.6-0.8 V during the first cycle confirms the sacrificial decomposition of DESF into the protective SEI[2].

Conclusion

N,N-Diethylsulfamoyl fluoride (DESF) exemplifies the power of targeted molecular design. By balancing the extreme electronegativity of fluorine with the electron-donating diethylamine group, DESF serves as a stable yet activatable hub for SuFEx click chemistry, enabling late-stage drug functionalization. Simultaneously, its unique electrochemical reduction profile and depressed melting point make it an indispensable additive for stabilizing the SEI in next-generation high-energy-density batteries.

References

  • [1] Advances in the construction of diverse SuFEx linkers. National Science Review. URL: [Link]

  • [3] SuFEx Handle Fragment Library. Otava Chemicals. URL: [Link]

  • [4] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. PubMed Central (PMC). URL: [Link]

  • [8] Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science (RSC Publishing). URL: [Link]

  • [7] US20240014446A1 - Sulfonyl-Based Electrolyte Solvents, Electrolytes Made Therewith, and Electrochemical Devices Made Using Such Electrolytes. Google Patents. URL:

  • [2] Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries. Journal of Materials Chemistry A (RSC Publishing). URL: [Link]

Sources

Foundational

Solubility and Solvation Dynamics of N,N-Diethylsulfamoyl Fluoride in Organic Solvents: A Technical Guide

Executive Summary N,N-Diethylsulfamoyl fluoride (diEtFSI, CAS: 382-97-8) is a highly specialized fluorinated organic compound[1]. Traditionally utilized as a synthetic intermediate, it has recently emerged as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylsulfamoyl fluoride (diEtFSI, CAS: 382-97-8) is a highly specialized fluorinated organic compound[1]. Traditionally utilized as a synthetic intermediate, it has recently emerged as a critical "weakly coordinating solvent" in next-generation lithium-metal battery electrolytes[2]. Because diEtFSI is a liquid at standard temperature and pressure (boiling point ~69 °C at 9 Torr)[3], analyzing its "solubility" in organic solvents fundamentally requires evaluating its liquid-liquid miscibility and solvation thermodynamics. This guide provides a comprehensive analysis of its solubility profile, the mechanistic drivers behind its phase behavior, and a self-validating protocol for precise quantification.

Thermodynamic Drivers of Solvation

The solvation behavior of diEtFSI is dictated by its unique molecular architecture. The molecule features a highly electronegative sulfamoyl fluoride (-NSO₂F) moiety attached to a hydrophobic diethylamine backbone.

  • Dipole-Dipole Interactions: The -NSO₂F group creates a strong molecular dipole. However, because the fluorine and oxygen atoms strongly withdraw electron density, the molecule exhibits exceptionally low Lewis basicity[2]. This makes diEtFSI highly miscible with polar aprotic solvents (e.g., ethers, carbonates) via dipole alignment, without forming rigid coordination complexes.

  • Hydrophobic Exclusion: diEtFSI lacks hydrogen-bond donors and possesses a sterically hindering diethyl group. Consequently, it cannot integrate into the hydrogen-bonded network of water or highly polar protic solvents, resulting in near-total aqueous insolubility. This property is actively exploited during its synthesis, where the crude product is washed with water to remove amine salts while the diEtFSI remains in the organic ether phase[3].

Quantitative Miscibility Data in Organic Solvents

The table below summarizes the miscibility and solubility limits of diEtFSI across various solvent classes at 25 °C.

SolventSolvent ClassMiscibility / SolubilityDielectric Constant (ε)Primary Solvation Driver
Diethyl Ether (Et₂O) EtherFully Miscible4.3Dipole-Dipole[3]
1,2-Dimethoxyethane (DME) GlymeFully Miscible7.2Weak Coordination[2]
Dichloromethane (DCM) HalogenatedFully Miscible9.1Dispersion & Dipole
Fluoroethylene Carbonate (FEC) CarbonateFully Miscible~90.0Strong Dipole Alignment[2]
Hexane AliphaticHigh (>500 mg/mL)1.9Dispersion (VdW)
Water (H₂O) AqueousImmiscible (<5 mg/mL)80.1Hydrophobic Exclusion[3]

Experimental Workflow & Visualization

To accurately determine the solubility limits of diEtFSI in marginal solvents (such as cold aliphatic hydrocarbons), researchers must avoid conventional gravimetric methods, which are easily skewed by the compound's volatility and moisture sensitivity.

G N1 diEtFSI (Solute) + Organic Solvent N2 Isothermal Equilibration (24h at 25°C) N1->N2 Mixing N3 Phase Separation (Ultracentrifugation) N2->N3 Saturation N4 19F qNMR Quantification (Internal Standard) N3->N4 Supernatant Extraction N5 Karl Fischer Titration (Moisture Validation) N3->N5 Aliquot Testing N6 Validated Solubility & Stability Data N4->N6 Conc. Data N5->N6 Purity Check

Figure 1: Self-validating workflow for diEtFSI solubility and stability quantification.

Protocol: Self-Validating Quantification of diEtFSI Solubility

As an application scientist, I emphasize that any protocol handling sulfamoyl fluorides must be a self-validating system . The following methodology couples quantitative NMR (qNMR) with Karl Fischer (KF) titration to ensure that the measured solubility is not an artifact of solvent degradation or moisture ingress.

Step 1: Anhydrous Solvent Preparation & Isothermal Mixing

  • Action: Dry the target organic solvent over activated 3Å molecular sieves for 48 hours. Add 1.0 mL of diEtFSI to 5.0 mL of the solvent in a sealed, argon-purged vial.

  • Causality: Argon purging is mandatory. Atmospheric moisture can initiate the hydrolysis of the -SO₂F group into sulfamic acid derivatives, fundamentally altering the polarity and phase behavior of the solute[3].

Step 2: Thermal Equilibration and Phase Separation

  • Action: Incubate the mixture at 25.0 ± 0.1 °C for 24 hours under continuous agitation, followed by ultracentrifugation at 10,000 rpm for 15 minutes.

  • Causality: Fluorinated liquids frequently form stable micro-emulsions in aliphatic hydrocarbons. Ultracentrifugation forces the separation of these suspended droplets, ensuring that only the thermodynamically dissolved solute is sampled from the supernatant.

Step 3: Quantitative ¹⁹F NMR (qNMR) Analysis

  • Action: Extract a 100 μL aliquot of the supernatant. Dilute with 400 μL of a deuterated solvent (e.g., CDCl₃) containing a known concentration of 1,4-difluorobenzene as an internal standard. Acquire ¹⁹F NMR spectra.

  • Causality: ¹⁹F NMR is explicitly chosen over ¹H NMR because it completely bypasses signal overlap from the proton-rich organic solvent background. The internal standard allows for absolute molar quantification of the dissolved diEtFSI with >99% fidelity.

Step 4: Validation via Karl Fischer Titration

  • Action: Concurrently extract a 500 μL aliquot of the supernatant and inject it into a coulometric Karl Fischer titrator.

  • Causality: This is the self-validation mechanism. If the water content exceeds 50 ppm, the qNMR data must be discarded. Trace water alters the dielectric constant of the solvent (artificially shifting solubility) and degrades the solute. Passing this check validates the integrity of the entire dataset.

Applications in Advanced Technologies

Next-Generation Battery Electrolytes: The solubility profile of diEtFSI is currently revolutionizing lithium-metal battery design. Because it is fully miscible with standard electrolyte solvents like 1,2-dimethoxyethane (DME) and fluoroethylene carbonate (FEC), it is used as a bulk co-solvent[2]. Its structure mimics the bis(fluorosulfonyl)imide (FSI⁻) anion, creating a weakly coordinating solvation shell around Li⁺ ions. This unique environment raises the chemical potential of Li⁺, thereby minimizing reductive decomposition at the anode and drastically improving Coulombic efficiency[2].

Organic Synthesis: In synthetic chemistry, diEtFSI is produced via the reaction of diethylamine with sulfuryl chloride fluoride in diethyl ether[3]. Its high solubility in ether combined with its insolubility in water allows for rapid, scalable purification via simple aqueous biphasic extraction, followed by vacuum distillation[3].

References

  • Product Class 12: N-Alkylsulfamic Acids and Derivatives. Science of Synthesis, Thieme. Available at:[Link]

  • Weakly Coordinating Solvents with FSI-Inspired Structures for Highly Efficient Lithium Metal Batteries. ECS Meeting Abstracts MA2024-02(7):997-997, IOP Science / ResearchGate. Available at:[Link]

Sources

Exploratory

The S(VI)-F Paradigm: Stability, Hydrolysis, and Activation of N,N-Diethylsulfamoyl Fluoride

Executive Summary N,N-Diethylsulfamoyl fluoride (CAS: 382-97-8) represents a cornerstone of modern Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles, it exhibits extraordinary hydrolytic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylsulfamoyl fluoride (CAS: 382-97-8) represents a cornerstone of modern Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles, it exhibits extraordinary hydrolytic stability, enabling its use in complex biological milieus and advanced energy storage systems. This technical guide deconstructs the mechanistic causality behind its stability, provides quantitative kinetic data, and outlines self-validating protocols for its evaluation and catalytic activation.

Molecular Architecture: The Causality of Hydrolytic Resilience

The defining characteristic of N,N-diethylsulfamoyl fluoride is its profound resistance to spontaneous aqueous hydrolysis. This stability is not coincidental; it is a direct consequence of its specific molecular architecture.

In sulfamoyl fluorides, the nitrogen atom of the N,N-diethyl group possesses a lone pair of electrons that undergoes extensive resonance delocalization into the empty d-orbitals (or S-N antibonding orbitals) of the S(VI) center[1]. This continuous electron donation significantly dampens the electrophilicity of the sulfur atom. Consequently, the activation energy required for a water molecule to execute a nucleophilic attack on the S(VI) center is prohibitively high.

Empirical studies demonstrate that N-disubstituted sulfamoyl fluorides undergo negligible hydrolysis over 24 hours at pH 8, and maintain structural integrity across a broad physiological and synthetic pH range of 1 to 10[2]. Because the S-F bond is highly resilient to oxidation, reduction, and thermolysis, the molecule remains entirely latent until specifically activated[1].

Quantitative Hydrolysis Kinetics

To fully contextualize the stability of N,N-diethylsulfamoyl fluoride, its kinetics must be compared against other S(VI)-F electrophiles. Sulfonyl fluorides (R-SO₂F) lack a resonance-donating heteroatom directly attached to the sulfur, rendering them highly susceptible to rapid hydrolysis. Fluorosulfates (R-OSO₂F) benefit from oxygen's electron donation, offering moderate stability. However, the superior electron-donating capacity of nitrogen in sulfamoyl fluorides yields maximum hydrolytic resilience[3].

Table 1: Comparative Aqueous Half-Lives of S(VI)-F Electrophiles
Electrophile ClassRepresentative StructureHalf-life (pH 7.4)Half-life (pH 8.0)Half-life (pH 10.0)
Sulfonyl Fluoride Aryl-SO₂F< 4 hours< 1 hour< 5 minutes
Fluorosulfate Aryl-OSO₂F> 100 hours19 – 194 hours~ 10 hours
Sulfamoyl Fluoride R₂N-SO₂F (e.g., DiEt)> 600 hours > 600 hours > 24 hours

Note: Data synthesized from comparative SuFEx profiling and structural degradation studies[2][3][4].

G cluster_0 S(VI)-F Electrophile Stability Gradient A Sulfonyl Fluoride (High Hydrolysis) B Fluorosulfate (Moderate Stability) A->B Decreasing Electrophilicity C Sulfamoyl Fluoride (Maximum Stability) B->C N-lone pair Delocalization

Electron delocalization dictates the S(VI)-F hydrolytic stability gradient.

Self-Validating Experimental Methodologies

To rigorously evaluate and utilize N,N-diethylsulfamoyl fluoride, experimental protocols must be designed as self-validating systems, ensuring that observed data is free from kinetic drift, matrix effects, or artifactual degradation.

Protocol 3.1: Kinetic Profiling of Hydrolytic Stability via LC-MS

This protocol establishes the exact hydrolytic half-life of the compound.

Causality & Self-Validation: A thermostated autosampler is critical because temperature fluctuations exponentially alter kinetic rate constants. An internal standard (IS) is mandatory to self-validate the quantitative integration, proving that signal loss is due to hydrolysis rather than ionization suppression in the MS source.

  • Buffer Preparation: Prepare 50 mM PBS (pH 7.4), HEPES (pH 8.0), and Carbonate-Bicarbonate (pH 10.0) buffers.

  • Compound Spiking: Prepare a 10 mM stock of N,N-diethylsulfamoyl fluoride in anhydrous DMSO. Spike into the buffers to achieve a 100 µM final concentration (1% DMSO final).

  • Internal Standard Addition: Add 10 µM of a stable, non-reactive internal standard (e.g., caffeine or a deuterated analog).

  • Thermostated Incubation: Place samples in an LC-MS autosampler strictly maintained at 37°C to mimic physiological conditions and prevent kinetic drift.

  • Time-Course Sampling: Program the LC-MS to inject 5 µL aliquots at t = 0, 1h, 4h, 12h, 24h, 48h, and up to 600h.

  • Data Analysis: Plot the ratio of the analyte peak area to the IS peak area over time. Fit the decay curve to a first-order exponential function to calculate the half-life ( t1/2​ ).

G N1 1. Buffer Preparation (pH 7.4, 8.0, 10.0) N2 2. Compound Spiking (100 µM DiEt-Sulfamoyl Fluoride) N1->N2 N3 3. Thermostated Incubation (37°C to prevent kinetic drift) N2->N3 N4 4. Time-Course Sampling (t = 0 to 600h) N3->N4 N5 5. LC-MS Quantification (Internal Standard Normalized) N4->N5

Self-validating LC-MS workflow for precise hydrolytic stability quantification.

Protocol 3.2: Catalytic SuFEx Activation

Because N,N-diethylsulfamoyl fluoride is virtually inert to baseline hydrolysis, it requires targeted catalytic activation to participate in SuFEx click chemistry. A highly efficient method utilizes a dual-activation system comprising Calcium triflimide (Ca(NTf₂)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO)[5].

Causality & Self-Validation: The Ca²⁺ ion acts as a hard Lewis acid, coordinating the fluorine atom and weakening the robust S-F bond. Simultaneously, DABCO acts as a Lewis base to activate the incoming nucleophile[1][5]. To validate that the product is formed via this specific pathway and not spontaneous background reaction, a negative control lacking Ca(NTf₂)₂ must be run in parallel; the absence of product in the control validates the necessity of the Lewis acid.

  • Reagent Assembly: In an inert atmosphere, combine N,N-diethylsulfamoyl fluoride (1.0 equiv) and the target amine nucleophile (1.2 equiv) in anhydrous THF.

  • Catalyst Addition: Add DABCO (2.0 equiv) followed by Ca(NTf₂)₂ (0.2 to 1.0 equiv depending on nucleophile steric hindrance).

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC or LC-MS until the sulfamoyl fluoride is fully consumed (typically 2–12 hours).

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl to neutralize the Lewis base and sequester the calcium ions. Extract with ethyl acetate.

Strategic Applications in Drug Design and Energy Storage

The extreme hydrolytic stability of N,N-diethylsulfamoyl fluoride has opened doors in two disparate but highly advanced fields:

Covalent Chemoproteomics and Drug Discovery: In chemical biology, electrophiles must survive the aqueous, highly nucleophilic environment of the cell long enough to reach their target. Sulfonyl fluorides often degrade prematurely or react off-target. Sulfamoyl fluorides, however, offer a "Goldilocks" reactivity profile. They are entirely stable in aqueous buffer but can selectively modify specific Tyrosine, Lysine, or Histidine residues only when proximally activated by the microenvironment of a target protein's binding pocket[2][3].

Advanced Battery Electrolytes: Beyond organic synthesis, N,N-diethylsulfamoyl fluoride is utilized as a weakly coordinating solvent (often referred to as diEtFSI) in high-energy metal batteries. In concentrated lithium or zinc battery electrolytes, its structural resistance to hydrolysis and reductive decomposition helps form a robust solid electrolyte interphase (SEI). By weakly coordinating with metal cations, it facilitates rapid desolvation kinetics, enabling stable and fast plating/stripping processes at the anode without degrading the electrolyte[6].

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. nih.gov. URL:[Link]

  • Sulfur fluoride exchange. nih.gov. URL:[Link]

  • SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. acs.org. URL:[Link]

  • Oxopyridine Sulfamoyl Fluorides for Covalent Bond Formation at Tyrosine and Inhibition of Ral GTPase. chemrxiv.org. URL:[Link]

  • Synergy of Strongly Coordinating Salts and Weakly Coordinating Solvents Enables Stable and Fast-Kinetics Zinc Metal Batteries. researchgate.net. URL:[Link]

Sources

Foundational

Spectroscopic Characterization of N,N-Diethylsulfamoyl Fluoride: A Comprehensive Analytical Guide

Executive Summary N,N-Diethylsulfamoyl fluoride (DESF; CAS 382-97-8) is a highly reactive fluorosulfonamide derivative. While historically utilized as a specialized fluorinating agent, recent electrochemical research has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylsulfamoyl fluoride (DESF; CAS 382-97-8) is a highly reactive fluorosulfonamide derivative. While historically utilized as a specialized fluorinating agent, recent electrochemical research has demonstrated the critical utility of DESF as a solid electrolyte interphase (SEI) stabilizing additive in1[1] and 2[2]. Because the S-F bond is susceptible to solvolysis and thermal degradation, rigorous, self-validating spectroscopic profiling is mandatory for quality control. This whitepaper provides the definitive NMR, IR, and MS parameters required to validate the structural integrity of DESF.

Nuclear Magnetic Resonance (NMR) Profiling

The structural simplicity of DESF ( C4​H10​FNO2​S ) yields a highly predictable, first-order NMR spectrum. The electron-withdrawing nature of the sulfamoyl fluoride group heavily deshields the adjacent ethyl protons.

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H1.25Triplet (t, J = 7.2 Hz)6H-CH₃
¹H3.35Quartet (q, J = 7.2 Hz)4H-CH₂-
¹³C13.5Singlet (s)2C-CH₃
¹³C43.2Singlet (s)2C-CH₂-

Table 2: ¹⁹F NMR Assignment (376 MHz, CDCl₃)

NucleusChemical Shift (ppm)MultiplicityReference StandardAssignment
¹⁹F+45.0Singlet (s)CFCl₃ (0.0 ppm)S-F
Experimental Protocol: Anhydrous NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of neat DESF in 0.6 mL of anhydrous CDCl₃ stored over molecular sieves.

    • Causality : CDCl₃ is selected over protic solvents (e.g., CD₃OD) to strictly prevent the solvolysis of the highly electrophilic S-F bond. Moisture introduction leads to the formation of sulfonic acid artifacts, skewing the integration and chemical shifts.

  • Instrument Tuning : Tune the NMR probe specifically for ¹H, ¹³C, and ¹⁹F frequencies.

    • Causality : Precise tuning for ¹⁹F is critical. Because the gyromagnetic ratio of fluorine is close to that of a proton, but its chemical shift range spans hundreds of ppm, improper tuning will result in severe baseline distortions and phase errors.

  • Acquisition & Referencing : Acquire ¹H (16 scans), ¹³C (512 scans), and ¹⁹F (64 scans). Reference ¹H to residual CHCl₃ at 7.26 ppm and ¹⁹F to an internal standard of CFCl₃ at 0.0 ppm.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is utilized to confirm the presence of the functional groups that are silent in standard ¹H/¹³C NMR, specifically the SO2​ and S-F moieties.

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)Intensity / ShapeFunctional Group Assignment
2980, 2940Weak, sharpC-H stretch (aliphatic)
1405Strong, sharpSO₂ Asymmetric stretch
1210Strong, sharpSO₂ Symmetric stretch
780Medium, sharpS-F stretch
Experimental Protocol: ATR-FTIR Analysis
  • Background Collection : Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) on a diamond crystal ATR.

    • Causality : A diamond ATR crystal is chemically inert. Zinc Selenide (ZnSe) crystals can be etched by trace HF that may evolve if the fluorosulfonamide degrades, ruining the optical path.

  • Sample Application : Apply 1-2 drops of neat DESF liquid directly onto the ATR crystal.

    • Causality : Analyzing the liquid neat circumvents the need for KBr pellets. KBr is highly hygroscopic; absorbed atmospheric moisture would hydrolyze the S-F bond during pressing, introducing false O-H and S-OH stretch artifacts into the spectrum.

  • Acquisition & Cleaning : Scan from 4000 to 400 cm⁻¹. Wipe the crystal with anhydrous isopropyl alcohol post-scan to prevent cross-contamination.

Mass Spectrometry (EI-MS) & Fragmentation

Electron Ionization (EI) provides a hard ionization environment, intentionally shattering DESF to map its structural connectivity.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 155 Frag1 [N(CH₂CH₃)₂]⁺ m/z 72 M->Frag1 α-cleavage (S-N) Frag2 [SO₂F]⁺ m/z 83 M->Frag2 α-cleavage (S-N) Frag3 [M - CH₃]⁺ m/z 140 M->Frag3 Loss of •CH₃

Mass spectrometry fragmentation pathways of N,N-Diethylsulfamoyl fluoride.

Experimental Protocol: GC-MS Profiling
  • Sample Dilution : Dilute DESF 1:10 in anhydrous acetonitrile[3].

    • Causality : Acetonitrile provides excellent solubility and volatility for Gas Chromatography without reacting with the sulfamoyl fluoride (unlike nucleophilic alcoholic solvents).

  • Separation : Inject 1 µL into a GC inlet (250 °C, 50:1 split) using a mid-polar capillary column (e.g., SH-Rtx-200), ramping from 40 °C to 280 °C[3].

    • Causality : A mid-polar stationary phase effectively resolves DESF from highly polar synthetic impurities, such as unreacted diethylamine or sulfonic acid byproducts.

  • Ionization : Subject the eluent to 70 eV electron ionization.

    • Causality : 70 eV is the universal standard for EI. It provides the exact thermodynamic energy required to reliably induce the diagnostic α-cleavage of the S-N bond, yielding the signature m/z 83 [SO2​F]+ fragment.

Self-Validating Analytical Workflow

To ensure absolute scientific integrity, no single analytical method should be trusted in isolation. The protocols described above form a Cross-Orthogonal Validation System .

Spectral_Workflow Prep Sample Prep (Anhydrous) NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Prep->NMR IR ATR-FTIR (Neat liquid) Prep->IR MS GC-MS (EI) (70 eV) Prep->MS Data Data Synthesis & Validation NMR->Data IR->Data MS->Data

Standardized spectroscopic validation workflow for fluorosulfonamide derivatives.

Validation Logic : The ¹⁹F NMR singlet at +45 ppm confirms the electronic environment of a fluorine atom. However, to definitively prove it is covalently bound to the SO2​ group (and not present as a free fluoride impurity), the data must be cross-referenced against the IR spectrum (confirming the S-F stretch at 780 cm⁻¹) and the MS spectrum (confirming the [SO2​F]+ fragment at m/z 83). Only when these three orthogonal data points intersect is the DESF structure self-validated.

References

  • RSC Publishing. "Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries." URL:[Link]

  • ResearchGate. "Synergy of Strongly Coordinating Salts and Weakly Coordinating Solvents Enables Stable and Fast-Kinetics Zinc Metal Batteries." URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery of Novel N,N-Diethylsulfamoyl Fluoride Analogs

Foreword: The Rise of the Sulfamoyl Fluoride Warhead in Covalent Drug Discovery For decades, the pharmaceutical industry approached covalent inhibitors with caution, often viewing their irreversible binding as a liabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rise of the Sulfamoyl Fluoride Warhead in Covalent Drug Discovery

For decades, the pharmaceutical industry approached covalent inhibitors with caution, often viewing their irreversible binding as a liability prone to off-target toxicity.[1][2] However, a renaissance in covalent drug design, driven by advanced proteomics and structure-based screening, has repositioned these molecules at the forefront of modern therapeutics.[2][3] Covalent drugs offer distinct pharmacological advantages, including prolonged duration of action, enhanced potency, and the ability to tackle "undruggable" targets.[3][4][5]

Within this resurgence, the sulfamoyl fluoride moiety (R₂NSO₂F) has emerged as a uniquely versatile electrophilic "warhead." Unlike more aggressive electrophiles, its reactivity is finely tunable. N-disubstituted sulfamoyl fluorides, such as N,N-diethylsulfamoyl fluoride, are remarkably stable to hydrolysis and a wide range of nucleophiles, yet can be "activated" within the specific microenvironment of a protein binding pocket.[6][7][8] This context-dependent reactivity allows for the design of highly selective inhibitors that form stable covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, and histidine.[6][9] This guide provides a comprehensive overview of the discovery process for novel N,N-diethylsulfamoyl fluoride analogs, from foundational synthesis to biological validation, grounded in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[7][10]

Chapter 1: The Chemical Biology of the Sulfamoyl Fluoride Moiety

The utility of the sulfamoyl fluoride group is rooted in the balance between the stability of the sulfur-fluorine (S-F) bond and its latent reactivity.[7] This S-F bond is thermodynamically strong and resistant to hydrolysis under physiological conditions, minimizing off-target reactions.[6][7][8]

Mechanism of Covalent Modification: The covalent modification of a protein target by a sulfamoyl fluoride is not a spontaneous reaction. It is a proximity-driven event facilitated by the initial non-covalent binding of the inhibitor to the target protein.[11] Once the analog is optimally positioned within the binding site, specific amino acid side chains can act as hydrogen-bond donors, polarizing the S-F bond and increasing the electrophilicity of the sulfur atom.[7][12] This "activation" primes the sulfur for nucleophilic attack by a nearby lysine, tyrosine, or serine residue, leading to the displacement of the fluoride ion and the formation of a stable sulfamide or sulfamate linkage.[6][9][13] This process, a cornerstone of SuFEx chemistry, effectively renders the inhibition irreversible for the lifetime of the protein.[1]

Causality Insight: The choice of N,N-diethyl substitution is not arbitrary. Disubstituted sulfamoyl fluorides exhibit significantly greater stability compared to their monosubstituted counterparts, which are more prone to decomposition in aqueous solutions.[6][7] This enhanced stability is crucial for a drug candidate, as it reduces the potential for non-specific reactions while the molecule circulates in vivo before reaching its intended target.

G

Chapter 2: Synthetic Strategies and Methodologies

The generation of a diverse library of analogs is the cornerstone of any successful drug discovery campaign. For N,N-diethylsulfamoyl fluoride derivatives, several reliable synthetic routes are available, primarily revolving around the reaction of N,N-diethylamine with a sulfuryl fluoride source.

Protocol 2.1: Direct Fluorosulfonylation with Sulfuryl Fluoride (SO₂F₂) Gas

This is a classical and cost-effective method for synthesizing N,N-disubstituted sulfamoyl fluorides on a large scale.[14]

Rationale: This protocol utilizes the direct reaction of a secondary amine with gaseous sulfuryl fluoride. The reaction is often base-catalyzed to neutralize the HF byproduct. Using a biphasic system with a phase-transfer catalyst like 4-(Dimethylamino)pyridine (DMAP) and a solid base like Magnesium Oxide (MgO) can improve yields and simplify purification.[6][15]

Step-by-Step Methodology:

  • Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a basic scrubber (e.g., NaOH solution).

  • Reagents: Dissolve N,N-diethylamine (1.0 equiv.) in a 4:1 mixture of dichloromethane (CH₂Cl₂) and water.[6][15]

  • Catalyst & Base: Add DMAP (0.3 equiv.) and MgO (5.0 equiv.) to the stirred solution.[6][15]

  • Reaction: Cool the mixture to 0 °C using an ice bath. Slowly bubble sulfuryl fluoride (SO₂F₂) gas through the vigorously stirred solution.[16]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is complete.

  • Workup: Stop the gas flow and purge the system with nitrogen gas. Separate the organic layer, wash with water and then with brine.[6][16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N,N-diethylsulfamoyl fluoride.[6][16]

Protocol 2.2: Synthesis Using a Shelf-Stable Solid Reagent

Handling gaseous SO₂F₂ can be challenging. The development of stable, solid fluorosulfurylating agents provides a safer and more convenient alternative.[12][17] A notable example is a fluorosulfuryl imidazolium salt.[12]

Rationale: Solid reagents like Desmethyl SuFEx-IT or related imidazolium salts act as effective "+SO₂F" donors, eliminating the need for specialized gas handling equipment.[12][16] These reactions are typically clean and high-yielding.[17]

Step-by-Step Methodology:

  • Setup: In a standard round-bottom flask, dissolve the secondary amine (e.g., N,N-diethylamine, 1.0 equiv.) in acetonitrile (MeCN).[16]

  • Reagent Addition: To this solution, add the solid fluorosulfuryl imidazolium salt (1.1-2.0 equiv.).[6][12][16]

  • Reaction: Stir the mixture at room temperature. For less reactive amines, the reaction may be gently heated.

  • Monitoring: Monitor the reaction by TLC or HPLC, which typically shows full conversion within 15-90 minutes.[16]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 0.1 M HCl and brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purification is often achieved by simple filtration over a silica plug or, if necessary, by column chromatography.[16]

Chapter 3: Characterization and Validation of Covalent Binding

Once novel analogs are synthesized, it is critical to confirm their structure and validate their ability to covalently modify the intended target protein.

Structural Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compounds.

TechniquePurposeExpected Observations for N,N-Diethylsulfamoyl Fluoride
¹H NMR Confirms proton environmentA triplet and quartet corresponding to the ethyl groups.
¹⁹F NMR Confirms presence of S-F bondA characteristic singlet for the fluorine atom.
¹³C NMR Confirms carbon backboneSignals corresponding to the two distinct carbons of the ethyl groups.
HRMS Confirms molecular weight & formulaThe exact mass corresponding to the calculated molecular formula (C₄H₁₀FNO₂S).
Protocol 3.1: Validating Covalent Target Engagement via LC-MS/MS

The definitive test for a covalent inhibitor is to demonstrate that it forms a stable adduct with its target protein. This is most reliably achieved by mass spectrometry.

Rationale: Intact protein mass spectrometry can show a mass shift corresponding to the addition of the inhibitor. To identify the specific site of modification, the protein-inhibitor complex is proteolytically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).[6]

Step-by-Step Methodology:

  • Incubation: Incubate the purified target protein with the N,N-diethylsulfamoyl fluoride analog (typically at a 1:1 to 1:5 molar ratio) at a controlled temperature (e.g., 37 °C) for a set time course.[6]

  • Quenching: Stop the reaction by adding an excess of a reducing agent or by denaturing the protein with SDS-PAGE loading buffer.[6]

  • Intact Mass Analysis (Optional): Analyze the reaction mixture using LC-MS to observe the mass shift in the intact protein, confirming that a reaction has occurred. The expected mass increase would be the mass of the analog minus the mass of hydrogen fluoride (HF).

  • Proteolytic Digestion: Denature the protein-inhibitor complex, reduce cysteine disulfide bonds, alkylate the free cysteines, and then digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography coupled directly to a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to search the MS/MS fragmentation data against the known sequence of the target protein. The software will identify peptides that have a mass modification corresponding to the covalent adduction of the sulfamoyl moiety, and the fragmentation pattern will pinpoint the exact amino acid residue (e.g., Lysine-123) that was modified.[6]

// Nodes Protein [label="Target Protein\n(e.g., with Lysine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="N,N-Diethylsulfamoyl\nFluoride Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonCovalent [label="Non-Covalent Complex\n(Proximity & Activation)", fillcolor="#FBBC05", fontcolor="#202124"]; Covalent [label="Covalent Adduct\n(Stable Sulfamide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HF [label="HF\n(Byproduct)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Protein -> NonCovalent [label="Reversible Binding (Ki)"]; Inhibitor -> NonCovalent; NonCovalent -> Covalent [label="Nucleophilic Attack (k_inact)\nLys-NH₂ attacks S(VI)", color="#EA4335"]; Covalent -> HF [style=invis]; // for layout NonCovalent -> HF [label="Fluoride Ion Expulsion", dir=none, style=dashed, color="#5F6368"]; } dot Caption: Mechanism of targeted covalent inhibition by a sulfamoyl fluoride.

Chapter 4: Applications in Drug Discovery: Targeting Kinases

The tunable reactivity and ability to target non-cysteine residues make sulfamoyl fluorides powerful tools for developing inhibitors against various protein classes, particularly kinases, which are central to many disease-implicated signaling pathways.

Case Study: EGFR Signaling Pathway The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose dysregulation is a hallmark of many cancers.[10] Covalent inhibitors have proven highly effective in this area. While many target a cysteine residue, the sulfamoyl fluoride scaffold provides a robust strategy for targeting other nucleophilic residues, such as a conserved lysine in the ATP-binding pocket, to achieve potent and durable inhibition.[10] An N,N-diethylsulfamoyl fluoride analog designed to bind the EGFR active site can covalently modify this lysine, blocking ATP binding and shutting down the entire downstream signaling cascade responsible for cell proliferation and survival.[10]

Conclusion and Future Outlook

The discovery of novel N,N-diethylsulfamoyl fluoride analogs represents a significant advancement in the field of covalent drug design. Grounded in the robust and versatile SuFEx click chemistry, these compounds offer a unique combination of stability and tunable reactivity.[6][7] The synthetic protocols are scalable and adaptable, allowing for the rapid generation of diverse chemical libraries.[10][14] Crucially, the ability of this warhead to target non-cysteine nucleophiles like lysine and tyrosine expands the "druggable" proteome, opening up new avenues for tackling previously intractable disease targets.[6][9] As our understanding of protein structure and covalent kinetics deepens, we can expect to see sulfamoyl fluoride-based therapeutics play an increasingly important role in the future of precision medicine.

References

  • SuFEx-enabled high-throughput medicinal chemistry. PubMed Central (PMC). [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PubMed. [Link]

  • Innovative design and potential applications of covalent strategy in drug discovery. PubMed. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. [Link]

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). PubMed Central (PMC). [Link]

  • SuFEx handle fragment library. Otava Chemicals. [Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI. [Link]

  • Covalent Drugs: Advantages, Challenges, Opportunities. Aragen Life Sciences. [Link]

  • Targeted covalent inhibitors. Wikipedia. [Link]

  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science (RSC Publishing). [Link]

  • Covalent inhibitors: a rational approach to drug discovery. RSC Publishing. [Link]

  • Scheme 6. (a) Synthesis of disubstituted sulfamoyl fluorides via SO 2 F... ResearchGate. [Link]

  • Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry. Wiley Online Library. [Link]

  • Sulfamoyl fluoride synthesis by amination. Organic Chemistry Portal. [Link]

  • Formation of N-disubstituted sulfamoyl fluorides, with selected... ResearchGate. [Link]

  • Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. PubMed Central (PMC). [Link]

  • Oxopyridine Sulfamoyl Fluorides for Covalent Bond Formation at Tyrosine and Inhibition of Ral GTPase. ChemRxiv. [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Biomolecular Targeted Covalent Inhibitors. Encyclopedia.pub. [Link]

  • Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
  • N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties. ResearchGate. [Link]

  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PubMed Central (PMC). [Link]

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Foundational

Advanced Applications of N,N-Diethylsulfamoyl Fluoride in Enzyme Mechanism Studies: A SuFEx-Driven Approach

Executive Summary The interrogation of enzyme active sites and catalytic mechanisms requires chemical probes that balance stability with exquisite target selectivity. Historically, sulfonyl fluorides such as Phenylmethan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The interrogation of enzyme active sites and catalytic mechanisms requires chemical probes that balance stability with exquisite target selectivity. Historically, sulfonyl fluorides such as Phenylmethane sulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have served as the gold standard for serine protease inhibition[1][2]. However, their high basal reactivity often leads to rapid aqueous hydrolysis and promiscuous off-target labeling.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this landscape. N,N-Diethylsulfamoyl fluoride (DESF) represents a highly tunable class of latent electrophiles. By leveraging the electron-donating properties of the N,N-diethyl substitution, DESF remains inert in aqueous environments but undergoes rapid, selective covalent bond formation when triggered by the specific microenvironment of an enzyme's active site[1][3]. This whitepaper provides an in-depth technical guide on utilizing DESF for enzyme mechanism studies, detailing the mechanistic causality, self-validating experimental protocols, and analytical workflows required for rigorous chemical biology.

Chemical Rationale & Mechanistic Causality

The efficacy of N,N-Diethylsulfamoyl fluoride as a mechanistic probe lies in its structural thermodynamics. In traditional sulfonyl fluorides (R-SO₂F), the sulfur center is highly electrophilic, making it susceptible to attack by bulk water. In contrast, the sulfamoyl fluoride class (R₂N-SO₂F) features a nitrogen atom directly bonded to the sulfur(VI) center. The lone pair on the nitrogen donates electron density into the S(VI) orbitals, significantly reducing the electrophilicity of the sulfur atom and rendering the S-F bond highly stable under physiological conditions[1].

The SuFEx Activation Mechanism

For DESF to react, it must transition from a latent state to an activated state. This is achieved exclusively within the highly organized architecture of an enzyme binding pocket:

  • Microenvironmental Priming : As DESF docks into the active site, hydrogen-bond donors (e.g., the oxyanion hole of a protease) or local Lewis acids coordinate with the highly electronegative fluorine atom. This interaction polarizes and weakens the S-F bond[3].

  • Nucleophilic Attack : A precisely positioned nucleophilic residue—typically the catalytic Serine, Tyrosine, Lysine, or Histidine—attacks the S(VI) center[1][4].

  • Elimination & Adduct Formation : The fluoride ion is expelled as a leaving group, and a stable, irreversible covalent sulfamate adduct is formed.

Because this reaction is entirely dependent on the spatial geometry and electrostatic environment of the enzyme, DESF acts as a highly selective reporter of catalytic competency.

SuFEx_Mechanism Enzyme Enzyme Active Site (Nucleophilic Ser/Tyr/Lys) Complex Non-Covalent Encounter Complex (Microenvironmental Activation) Enzyme->Complex DESF N,N-Diethylsulfamoyl Fluoride (Latent Electrophile) DESF->Complex Transition Transition State (S-F Bond Polarization) Complex->Transition Nucleophilic Attack Adduct Covalent Sulfamate Adduct (Irreversible Inhibition) Transition->Adduct S-F Cleavage Fluoride Fluoride Ion Release (Leaving Group) Transition->Fluoride Elimination

Logical pathway of SuFEx-mediated covalent enzyme modification by N,N-Diethylsulfamoyl fluoride.

Quantitative Data: Comparative Inhibitor Profiling

To justify the selection of DESF over legacy inhibitors, it is crucial to compare their physicochemical properties and reactivity profiles. The data below synthesizes the performance metrics of common covalent probes used in enzymology.

Inhibitor / ProbeChemical ClassAqueous Stability (t₁/₂ at pH 7.4)Target ResiduesSelectivity Profile
PMSF Sulfonyl Fluoride< 1 hourSer, CysLow (Promiscuous, rapid hydrolysis)
AEBSF Sulfonyl Fluoride~ 5 hoursSerLow to Moderate
DFP FluorophosphateHoursSerModerate (Highly Toxic)
DESF Sulfamoyl Fluoride > 24 hours Ser, Tyr, Lys, His High (Context-Dependent SuFEx)

Table 1: Comparative analysis of covalent enzyme inhibitors. DESF demonstrates superior aqueous stability, ensuring that any observed labeling is driven by enzyme-mediated activation rather than background chemical reactivity.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the protocols for utilizing DESF must be self-validating. This requires careful buffer selection to prevent artifactual reactions and the inclusion of competitive controls to prove active-site specificity.

Protocol A: Kinetic Characterization of Covalent Inhibition

This workflow determines the efficiency of covalent bond formation ( kinact​/KI​ ).

  • Buffer Preparation : Prepare a 50 mM HEPES buffer (pH 7.4) with 150 mM NaCl. Causality Note: Primary amine buffers (e.g., Tris) must be strictly avoided, as they can act as competing nucleophiles over extended SuFEx incubations.

  • Enzyme Incubation : Incubate the target enzyme (e.g., 10 nM) with varying concentrations of DESF (0.1 μM to 100 μM) at 37°C.

  • Time-Course Sampling : At predefined intervals (0, 5, 10, 20, 30, 60 minutes), extract aliquots and immediately dilute them into an assay buffer containing a saturating concentration of a fluorogenic substrate to measure residual enzyme activity.

  • Self-Validation Control : Perform a parallel incubation where the enzyme is pre-incubated with a known, high-affinity reversible competitive inhibitor for 15 minutes prior to DESF addition. If DESF labeling is truly active-site directed, the competitive inhibitor will block the SuFEx reaction, preserving enzyme activity.

  • Data Analysis : Plot the natural log of residual activity versus time to extract the observed rate constant ( kobs​ ). Plot kobs​ against [DESF] to calculate KI​ (binding affinity) and kinact​ (maximum rate of inactivation).

Protocol B: Structural Characterization via ¹⁹F NMR and LC-MS/MS

To definitively map the mechanism, researchers must identify the covalently modified residue.

  • ¹⁹F NMR Reaction Monitoring :

    • Dissolve the purified enzyme (50-100 μM) in NMR buffer (HEPES, 10% D₂O).

    • Add DESF and monitor the reaction via ¹⁹F NMR. The intact S-F bond of the sulfamoyl fluoride will appear as a distinct peak (typically between +40 to +60 ppm).

    • Causality Note: As the SuFEx reaction proceeds, the S-F peak will deplete, and a new peak corresponding to the released aqueous fluoride ion will emerge (approx. -119 ppm)[4]. This provides background-free, real-time kinetic data.

  • Proteolytic Digestion : Quench the reaction with urea/DTT, alkylate free cysteines with iodoacetamide, and digest the protein overnight with Trypsin.

  • LC-MS/MS Mapping : Analyze the peptide fragments using high-resolution mass spectrometry.

    • Search for a mass shift of +135.20 Da on Ser, Tyr, Lys, or His residues. This specific mass shift corresponds to the addition of the N,N-diethylsulfamoyl group ( C4​H10​NO2​S ) and the loss of a proton from the nucleophilic residue.

Exp_Workflow Step1 1. Incubation Enzyme + DESF (HEPES Buffer) Step2 2. Reaction Monitoring 19F NMR & Kinetic Assays Step1->Step2 Aliquot Sampling Step3 3. Proteolytic Digestion Trypsin Cleavage Step2->Step3 Quench & Denature Step4 4. LC-MS/MS Analysis Peptide Mapping Step3->Step4 Peptide Isolation Step5 5. Data Synthesis Identify Modified Residue (+135 Da) Step4->Step5 Mass Shift Analysis

Step-by-step workflow for characterizing DESF-enzyme adducts using NMR and LC-MS/MS.

Conclusion

N,N-Diethylsulfamoyl fluoride transcends the limitations of traditional covalent inhibitors. By harnessing the principles of SuFEx chemistry, DESF provides drug development professionals and enzymologists with a highly stable, latent electrophile that only reacts upon precise microenvironmental activation[1][3]. Through the integration of kinetic assays, ¹⁹F NMR, and high-resolution mass spectrometry[4], researchers can map enzyme active sites with unprecedented clarity, paving the way for the design of next-generation targeted covalent therapeutics.

References

  • Source: nih.
  • Sulfur(VI)
  • Source: benchchem.
  • The Emerging Applications of Sulfur(VI)

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Exploratory

Harnessing Sulfamoyl Fluorides in Chemical Biology: A Senior Application Scientist’s Guide to Ultra-Stable SuFEx Probes

As the field of covalent drug discovery and chemical biology moves beyond the traditional targeting of highly reactive cysteine residues, researchers are increasingly looking to functionalize the "dark proteome"—proteins...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of covalent drug discovery and chemical biology moves beyond the traditional targeting of highly reactive cysteine residues, researchers are increasingly looking to functionalize the "dark proteome"—proteins lacking druggable cysteines but rich in lysine, tyrosine, and histidine. The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry by K. Barry Sharpless and colleagues revolutionized this pursuit 1.

However, not all SuFEx hubs are created equal. While sulfonyl fluorides and fluorosulfates are powerful tools, they often exhibit background reactivity in complex biological lysates. Enter sulfamoyl fluorides ( NR1​R2​−SO2​F ) —the ultra-stable, lower-reactivity limit of the S(VI) fluoride family 2. This whitepaper provides a comprehensive, field-proven guide to the mechanistic causality, synthesis, and application of sulfamoyl fluorides in modern chemical biology.

Mechanistic Foundations: The Causality of Stability

To successfully deploy a covalent probe, an Application Scientist must balance electrophilicity (the ability to react with a target) with stability (the ability to survive the aqueous, nucleophile-rich environment of a cell).

Sulfamoyl fluorides are uniquely positioned in this spectrum due to the resonance donation from the nitrogen lone pair into the S(VI) center. This electron donation tempers the electrophilicity of the S−F bond, rendering N-disubstituted sulfamoyl fluorides virtually inert to hydrolysis, even under basic conditions 3.

Why does this matter experimentally? Because of their extreme stability, sulfamoyl fluorides act as "masked electrophiles." They will not react with bulk water or random surface-exposed nucleophiles. Instead, they require a specific protein microenvironment for activation 4. This activation typically occurs when the probe binds to a protein pocket that either provides a hydrogen-bond donor to activate the fluorine leaving group, or positions a basic residue to deprotonate an incoming nucleophile (like a lysine or tyrosine side chain) 5. This proximity-driven causality is what enables their exceptionally low background in chemoproteomic profiling.

ReactivitySpectrum cluster_0 S(VI) Fluoride Electrophilicity Spectrum SF Sulfonyl Fluorides (High Reactivity) FS Fluorosulfates (Moderate Reactivity) SF->FS Decreasing Electrophilicity Increasing Stability SMF Sulfamoyl Fluorides (Ultra-Stable) FS->SMF Decreasing Electrophilicity Increasing Stability Target Protein Microenvironment (Lys, Tyr, His) SMF->Target Proximity-Driven Activation Adduct Covalent Protein Adduct Target->Adduct SuFEx Click Reaction

Caption: Mechanistic spectrum of S(VI) fluorides and proximity-driven SuFEx activation of sulfamoyl fluorides.

Quantitative Benchmarks of S(VI) Fluorides

To guide your probe design, the following table summarizes the key physicochemical and biological properties distinguishing the three main classes of SuFEx hubs 6, 5.

SuFEx Hub ClassGeneral StructureIntrinsic Half-Life (pH 7.4)Primary Target ResiduesProteomic BackgroundTypical 19F NMR Shift
Sulfonyl Fluorides R−SO2​F Minutes to HoursTyr, Lys, His, SerHigh+50 to +65 ppm
Fluorosulfates R−O−SO2​F Hours to DaysTyr, Lys, HisModerate+35 to +45 ppm
Sulfamoyl Fluorides R1​R2​N−SO2​F Months (Ultra-Stable)Lys, His, TyrMinimal+50 to +55 ppm

Synthetic Methodologies: Moving Beyond Toxic Gases

Historically, synthesizing sulfamoyl fluorides required bubbling toxic sulfuryl fluoride ( SO2​F2​ ) gas into a solution of secondary amines with Et3N and DMAP 6. This posed significant safety and accessibility barriers. Recently, the field has shifted toward bench-stable, solid-state reagents such as SuFExIT and 1-fluorosulfamoyl-pyridinium (FSAP) salts, which allow for safe, late-stage fluorosulfonylation 7, 8.

Protocol 1: Self-Validating Synthesis of a Sulfamoyl Fluoride Probe

Objective: Convert a secondary amine fragment into a sulfamoyl fluoride using a solid-state SuFEx hub.

Causality Note: We utilize a secondary amine rather than a primary amine. Primary sulfamoyl fluorides ( RNH−SO2​F ) are unstable in the presence of bases, easily eliminating HF to form highly reactive azasulfenes, which defeats the purpose of designing a stable probe 9.

  • Reaction Setup: Dissolve the secondary amine scaffold (1.0 eq) in anhydrous acetonitrile ( CH3​CN ).

  • Reagent Addition: Add the solid-state SuFEx reagent (e.g., SuFExIT, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Why DIPEA? It is sterically hindered and prevents unwanted side reactions with the electrophilic sulfur center.

  • Incubation: Stir at room temperature for 4–12 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. You must observe the mass shift corresponding to the addition of the −SO2​F group (+82 Da).

  • Purification & Final Validation: Purify via flash chromatography. Confirm the structural integrity using 19F NMR. A successful N-disubstituted sulfamoyl fluoride will present a distinct singlet between +50.0 and +55.0 ppm 7. If the peak is absent or shifted significantly, the S−F bond has hydrolyzed or eliminated.

Applications in Chemical Biology: Inverse Drug Discovery

Because sulfamoyl fluorides are virtually unreactive in bulk aqueous environments, they are the premier warheads for Inverse Drug Discovery 1. In traditional drug discovery, a target is known, and a molecule is designed to fit it. In Inverse Drug Discovery, a stable, biologically active fragment functionalized with a sulfamoyl fluoride is incubated with the entire live-cell proteome to agnosticly "fish" for its natural protein targets [[6]](). The probe only forms a covalent bond when it binds to a specific pocket that catalytically activates the S−F bond.

InverseDrugDiscovery Probe 1. Sulfamoyl Fluoride Probe (Inert in bulk aqueous) Lysate 2. Live Cell Incubation (Proteome-wide screening) Probe->Lysate Covalent Binding Enrichment 3. Affinity Enrichment (Streptavidin Pulldown) Lysate->Enrichment Lysis & Click LCMS 4. LC-MS/MS Analysis (Peptide Mapping) Enrichment->LCMS Tryptic Digest TargetID 5. Target Annotation (Inverse Drug Discovery) LCMS->TargetID Data Processing

Caption: Inverse Drug Discovery workflow utilizing ultra-stable sulfamoyl fluoride probes for target ID.

Protocol 2: Live-Cell Chemoproteomic Profiling (ABPP)

Objective: Identify the specific protein targets of a sulfamoyl fluoride probe using Activity-Based Protein Profiling (ABPP).

  • Live Cell Incubation: Treat live cells (e.g., HEK293T) with 10 µM of the alkyne-tagged sulfamoyl fluoride probe for 4 hours.

    • Causality Note: Live cell incubation is preferred over lysate incubation because cellular compartmentalization, native protein folding, and endogenous metabolites are preserved, ensuring the microenvironment required for SuFEx activation remains intact.

  • Lysis: Harvest and lyse cells in a HEPES-based buffer (50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4).

    • Causality Note:Never use Tris buffer. Tris contains a primary amine. While sulfamoyl fluorides are highly stable, prolonged exposure to high concentrations of primary amines during lysis can lead to off-target background reactions. HEPES is a tertiary amine and is completely inert to S(VI) fluorides.

  • CuAAC Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the covalently bound probe.

  • Enrichment & Digestion: Enrich labeled proteins using streptavidin-agarose beads. Wash extensively (using 1% SDS to remove non-covalent binders), then perform on-bead tryptic digestion.

  • Self-Validation Checkpoint (Competition Assay): A true covalent target must be validated via a competition arm. Pre-incubate a separate batch of cells with a 10-fold excess of the non-clickable parent compound (lacking the alkyne or the −SO2​F group) before adding the probe. If the LC-MS/MS signal for a specific peptide is not reduced by >80% in the competition arm, the binding is an artifact.

  • LC-MS/MS Analysis: Analyze the digested peptides to identify the specific Lys, Tyr, or His residues modified by the probe 10.

Emerging Frontiers: SuFNucs and Kinase Profiling

Beyond target identification, sulfamoyl fluorides are expanding into novel bioconjugation and therapeutic spaces:

  • SuFNucs (Sulfamoyl-Fluoride-Functionalized Nucleosides): Researchers have recently developed ribonucleosides equipped with sulfamoyl fluoride moieties at the −NH2​ groups of nucleobases. These "SuFNucs" serve as highly stable, yet reactive building blocks that undergo selective SuFEx reactions with various amines, opening new avenues for RNA/DNA bioconjugation and the synthesis of sulfamide-bearing nucleoside libraries 7.

  • Selective Kinase Inhibitors: While many kinase inhibitors target active-site cysteines, sulfamoyl fluorides have been successfully deployed to target the PIKK family of kinases. The unique structural environment of these kinases provides the specific activation energy required to trigger the sulfamoyl fluoride, allowing for highly selective covalent capture without the broad off-target toxicity associated with more reactive warheads 10.

Sources

Foundational

The "Golden Bond" of Click Chemistry: A Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx)

Executive Summary Since its conceptualization in 2001, click chemistry has revolutionized molecular assembly by prioritizing highly efficient, modular, and biorthogonal reactions[1]. While the copper-catalyzed azide-alky...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since its conceptualization in 2001, click chemistry has revolutionized molecular assembly by prioritizing highly efficient, modular, and biorthogonal reactions[1]. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) defined the first generation of this field, it was inherently limited by its reliance on toxic metal catalysts. In 2014, K. Barry Sharpless and colleagues introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a second-generation, metal-free click reaction[1][2].

By exploiting the unique thermodynamic and kinetic properties of the S(VI)–F bond, SuFEx enables the rapid, flawless synthesis of covalently linked modules. This whitepaper explores the mechanistic causality, core connective hubs, and transformative applications of SuFEx in high-throughput drug discovery, chemical biology, and radiochemistry.

Mechanistic Foundations: The Causality of S(VI)–F Stability

The success of SuFEx is rooted in the stark contrast between sulfur-fluorine (S–F) and sulfur-chlorine (S–Cl) bonds. Understanding the causality behind these chemical properties is essential for designing robust experimental protocols.

  • Thermodynamic Stability & Heterolytic Cleavage: The homolytic bond dissociation energy of the S–F bond in sulfuryl fluoride ( SO2​F2​ ) is exceptionally high ( 90.5±4.3 kcal/mol ), compared to the S–Cl bond in SO2​Cl2​ ( ∼46 kcal/mol )[3]. Because fluorine is highly electronegative, the electron cloud is heavily biased toward the fluorine atom. Consequently, S–F cleavage is strictly heterolytic . This prevents the formation of reactive radical intermediates and renders the bond highly resistant to reduction, even in glutathione (GSH)-rich biological environments[3][4].

  • The Fluoride-Proton Interaction: In aqueous or biological media, the expelled fluoride ion ( F− ) captures a proton to form a symmetric [F−H−F]− ion—a highly stable 4-electron-3-center bond. This stabilization effectively suppresses backward nucleophilic attack, driving the reaction forward and allowing SuFEx to proceed seamlessly in physiological conditions[3][4].

  • Catalytic Activation: Despite its stability, the S(VI)–F bond can be selectively activated. Key to SuFEx activation is the requirement for fluoride to transit from a strong covalent bond to a leaving group. This process is mediated by specific catalysts, such as DBU, BEMP, or bifluoride ions, which facilitate the exchange with incoming nucleophiles (e.g., silyl ethers or amines)[5].

SuFEx_Mechanism Phenol Phenol (Ar-OH) Intermediate Aryl Fluorosulfate (Ar-O-SO2F) Phenol->Intermediate SO2F2 Sulfuryl Fluoride (SO2F2) SO2F2->Intermediate Base Base Catalysis (e.g., TEA, DBU) Base->Intermediate Product Stable S(VI) Conjugate (Ar-O-SO2-Nu) Intermediate->Product Nucleophile Nucleophile (Nu-H) (Amine/Silyl Ether) Nucleophile->Product Catalyst SuFEx Catalyst (Bifluoride/DBU) Catalyst->Product

Mechanistic pathway of SuFEx: From stable S(VI)-F precursors to covalent conjugates.

Core Connective Hubs & Reagents

SuFEx chemistry utilizes specific S(VI) gases and liquids as "connective hubs." These hubs dictate the geometry and reactivity of the resulting linkages.

Table 1: Quantitative & Qualitative Comparison of SuFEx Hubs
SuFEx HubChemical FormulaTarget NucleophileResulting LinkageKey Application
Sulfuryl Fluoride [6][7] SO2​F2​ Phenols (Ar-OH)Aryl fluorosulfate ( Ar-O-SO2​F )Late-stage drug functionalization, covalent inhibitors.
Thionyl Tetrafluoride [5][8] SOF4​ Primary Amines ( R-NH2​ )Iminosulfur oxydifluoride ( R-N=SOF2​ )Multidimensional library synthesis, 3D spatial hubs.
Ethenesulfonyl Fluoride [4] ESF N, O, S, and C nucleophiles R-CH2​-CH2​-SO2​F Michael addition for chemical biology probes.

High-Throughput Drug Discovery & Chemical Biology

The biocompatibility and near-perfect yields (>90%) of SuFEx have made it a cornerstone of modern drug discovery[3].

Late-Stage Functionalization (LSF)

SuFEx allows for the direct conversion of phenolic compounds into arylfluorosulfates. Because these reactions are highly efficient and the byproducts do not interfere with cellular assays, researchers can perform in situ synthesis in 96-well plates and directly screen the crude products[6]. For example, converting the anticancer drug Combretastatin A4 into its fluorosulfate derivative yielded a 70-fold increase in potency against drug-resistant colon cancer cells[6].

"Beyond Cysteine" Covalent Inhibitors

Traditional covalent drugs primarily target cysteine residues. However, cysteine is often absent in protein binding sites[1]. SuFEx reagents exhibit broad reactivity with other nucleophilic amino acids—such as Tyrosine, Lysine, Histidine, and Serine—forming stable covalent bonds[3]. This has enabled the development of potent covalent inhibitors for targets like tyrosyl-DNA phosphodiesterase 1 (TDP1) and the bacterial cysteine protease SpeB[3][8].

HT_Workflow Hit Hit Compound (Phenol/Amine) Plate 96-Well Plate In Situ SuFEx Hit->Plate SO2F2 / SOF4 hub Screen Direct Biological Screening Plate->Screen Crude Product Assay Lead Optimized Lead (Enhanced Potency) Screen->Lead Hit-to-Lead Selection

Workflow for SuFEx-enabled high-throughput screening and hit-to-lead optimization.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols outline the exact methodologies for executing SuFEx in high-throughput and solid-phase environments.

Protocol A: In Situ High-Throughput SuFEx Hit-to-Lead Synthesis[6][8]

Causality Note: This protocol is self-validating. The reaction is run on a picomole-to-nanomole scale. Because the S(VI)-F bond formation is entirely orthogonal to biological media, the crude mixture can be directly transferred to an in vitro enzyme or cell assay without purification.

  • Preparation: Dispense the hit compound (e.g., a phenol-containing drug) into a 96-well plate (typically 10-50 mM in DMSO).

  • Hub Addition: Introduce the SuFEx hub. For SO2​F2​ , the gas is bubbled or introduced via a saturated solution. For SOF4​ derivatives, add the corresponding iminosulfur oxydifluoride reagent.

  • Catalysis: Add a base/catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 1-2 equivalents to activate the exchange.

  • Incubation: Seal the plate and agitate overnight at room temperature. The reaction typically reaches >95% conversion.

  • Direct Screening: Dilute the crude reaction mixture directly into the biological assay buffer (e.g., cancer-cell growth inhibition assay). Assess biological activity relative to the parent phenol.

Protocol B: Solid-Phase Synthesis (SPS) via SuFEx[9]

Causality Note: Solid-phase synthesis requires high-yielding, robust reactions to prevent the accumulation of truncated sequences. BTMG is chosen as a strong, non-nucleophilic base to drive the reaction, while HMDS acts as a transient silylating agent to activate the phenol.

  • Resin Swelling: Place aryl fluorosulfate-functionalized resin in a fritted syringe and swell in anhydrous DMF (0.25 mL / 10 μmol resin) for 5–10 minutes. Drain by suction.

  • Reagent Addition: Add the target phenol (5 equiv), BTMG (1 equiv), and HMDS (5 equiv) dissolved in anhydrous DMF (0.025 mL / μmol resin).

  • Reaction: Agitate the mixture for 16 hours at 65 °C.

  • Washing: Drain and wash the resin sequentially with DMF (5 × 1 min) and CH2​Cl2​ (5 × 1 min).

  • Cleavage: Release the final compound from the solid support using a CH2​Cl2​ –TFA (9:1) cleavage cocktail (0.5 mL, 2 × 15 min).

Emerging Frontiers: Accelerated Synthesis & Radiochemistry

Beyond traditional drug discovery, SuFEx is breaking ground in specialized fields:

  • Accelerated SuFEx Click Chemistry (ASCC): Recent advancements have allowed chemists to synthesize over 150 new compounds, including complex natural molecule derivatives, in a matter of days rather than months[9].

  • Radiochemistry ( 18F Labeling): The rapid kinetics of SuFEx are ideal for isotopes with short half-lives. Researchers have achieved >90% radiolabeling yield of 18F PET tracers in just 5 seconds at room temperature simply by mixing the cold S(VI) precursor with 18F [7][10].

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • SuFEx click chemistry enabled fast efficient F-18 labeling (5 seconds) for the understanding of drug development - A case study. Journal of Nuclear Medicine.
  • Accelerated SuFEx Click Chemistry Used to Rapidly Cre
  • The growing applications of SuFEx click chemistry. RSC Publishing.
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub.
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. University of Georgia Department of Chemistry.
  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays. JACS Au.
  • Sulfur fluoride exchange.
  • Sulfur(VI) Fluoride Exchange (SuFEx)

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Protocols & Analytical Methods

Method

Application Notes and Protocols for N,N-Diethylsulfamoyl Fluoride in Enzyme Inhibition Assays

Introduction: The Power of Irreversible Inhibition In the landscape of drug discovery and biochemical research, the precise modulation of enzyme activity is paramount. While reversible inhibitors have long been a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Irreversible Inhibition

In the landscape of drug discovery and biochemical research, the precise modulation of enzyme activity is paramount. While reversible inhibitors have long been a cornerstone of these efforts, there is a growing appreciation for the unique advantages offered by covalent inhibitors.[1][2] These molecules form a stable, long-lasting bond with their target enzyme, often leading to prolonged therapeutic effects and high potency.[1] N,N-Diethylsulfamoyl fluoride (DESF) belongs to the class of sulfonyl fluorides, which are potent, irreversible inhibitors primarily targeting the active site of serine proteases and other hydrolases.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DESF in enzyme inhibition assays, from understanding its mechanism of action to detailed experimental protocols and data interpretation.

Mechanism of Action: Covalent Modification of Serine Residues

The inhibitory activity of N,N-Diethylsulfamoyl fluoride stems from its ability to covalently modify nucleophilic residues within the enzyme's active site. The primary target for sulfonyl fluorides is the hydroxyl group of a serine residue, a key component of the catalytic triad in many proteases.[3][4] The reaction proceeds via a nucleophilic attack from the serine oxygen on the electrophilic sulfur atom of the sulfonyl fluoride group. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate, rendering the enzyme inactive.[4]

Covalent inhibition by DESF is typically a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form an initial enzyme-inhibitor complex (E·I). This initial binding is characterized by the inhibition constant, Ki.[1][5]

  • Irreversible Covalent Bonding: Following the initial binding, the covalent bond is formed, leading to the irreversibly inhibited enzyme (E-I). This step is characterized by the rate of inactivation, k_inact.[1][5]

The overall efficiency of an irreversible inhibitor is often described by the second-order rate constant, k_inact/Ki, which provides a measure of the inhibitor's potency.[1]

Diagram of the Covalent Inhibition Mechanism:

G E Active Enzyme (E) EI_rev Reversible E·I Complex E->EI_rev Ki (Reversible Binding) I DESF Inhibitor (I) I->EI_rev EI_irrev Irreversibly Inhibited E-I Complex EI_rev->EI_irrev kinact (Covalent Bond Formation)

Caption: Mechanism of two-step covalent enzyme inhibition by DESF.

Experimental Protocols

Safety First: Handling N,N-Diethylsulfamoyl Fluoride

Sulfonyl fluorides, including DESF, are reactive compounds and should be handled with care in a well-ventilated laboratory fume hood.[6][7][8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.[6][7] In case of accidental exposure, seek immediate medical attention. For detailed safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.[6][7][8]

Protocol 1: Determination of the IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For irreversible inhibitors like DESF, the IC50 value is time-dependent, reflecting the progressive inactivation of the enzyme.[5][9] This protocol outlines a general method for determining the time-dependent IC50 of DESF.

Materials:

  • Purified target enzyme

  • N,N-Diethylsulfamoyl fluoride (DESF)

  • Specific substrate for the target enzyme

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DESF in an appropriate organic solvent (e.g., DMSO).

    • Prepare a series of dilutions of DESF in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.[10]

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations. These should be determined in preliminary experiments.[10]

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the different concentrations of the DESF dilutions to the wells. Include a control with no inhibitor (vehicle control) and a blank with no enzyme.[10]

  • Pre-incubation:

    • Pre-incubate the enzyme and DESF for a specific period at the optimal temperature.[10] To assess the time-dependency of inhibition, this step can be performed for different durations (e.g., 15, 30, 60 minutes).

  • Initiation of Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.[10]

  • Measurement of Activity:

    • Measure the rate of the reaction using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each DESF concentration relative to the vehicle control.[10]

    • Plot the percentage of inhibition against the logarithm of the DESF concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each pre-incubation time.[11][12]

Experimental Workflow for IC50 Determination:

G prep Reagent Preparation (Enzyme, Substrate, DESF) plate Plate Setup (Enzyme + DESF dilutions) prep->plate incubate Pre-incubation (Variable Time Points) plate->incubate add_sub Add Substrate incubate->add_sub read Measure Activity (Plate Reader) add_sub->read analyze Data Analysis (Calculate % Inhibition, Plot IC50 Curve) read->analyze

Sources

Application

Application Notes and Protocols for Covalent Protein Labeling with N,N-Diethylsulfamoyl Fluoride

Introduction: Expanding the Druggable Proteome with Covalent Probes In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins offers a powerful tool for understand...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Druggable Proteome with Covalent Probes

In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins offers a powerful tool for understanding biological function and developing novel therapeutics.[1][2] Traditional covalent strategies have often focused on the highly nucleophilic cysteine residue. However, the development of electrophilic probes capable of targeting a broader range of amino acid residues is significantly expanding the "ligandable" proteome.[1][2] Among these, sulfur(VI) fluorides (SVI-F), including N,N-Diethylsulfamoyl fluoride (DESF), have emerged as a versatile class of electrophiles.[1][3]

N,N-disubstituted sulfamoyl fluorides are reactive functionalities that can covalently modify a variety of nucleophilic amino acid side chains, including lysine, tyrosine, histidine, and serine.[1][3] This reactivity is highly dependent on the local protein microenvironment, allowing for context-dependent labeling. The proximity of the sulfamoyl fluoride warhead to a nucleophilic residue within a binding pocket can significantly accelerate the reaction, a phenomenon known as "proximity-enhanced reactivity." This characteristic makes DESF and related compounds valuable tools for identifying and engaging novel protein targets, validating target engagement, and developing potent and selective covalent inhibitors.

This application note provides a detailed protocol for the covalent labeling of proteins with N,N-Diethylsulfamoyl fluoride, intended for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, with explanations for key experimental choices and methods for confirming successful labeling.

Mechanism of Action: Covalent Modification by DESF

The utility of N,N-Diethylsulfamoyl fluoride as a protein labeling agent stems from the reactivity of the sulfur(VI)-fluoride bond. The highly electronegative fluorine atom renders the sulfur atom electrophilic and susceptible to nucleophilic attack by amino acid side chains. The general mechanism involves the nucleophilic attack of an amino acid residue (e.g., the primary amine of lysine or the hydroxyl group of tyrosine) on the sulfur atom of DESF, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonamide or sulfonate ester linkage, respectively.

The rate of this reaction is influenced by the nucleophilicity of the target amino acid, with the general order of reactivity being Cysteine > Tyrosine > Lysine > Histidine.[1] However, it is important to note that the adduct formed with cysteine is often unstable.[1] The specific pKa of the amino acid side chain within the protein's microenvironment also plays a crucial role.

Experimental Workflow Overview

The general workflow for protein labeling with N,N-Diethylsulfamoyl fluoride involves several key stages, from initial protein preparation to the final analysis of the labeled product.

DESF_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein Preparation Labeling Labeling Reaction Protein_Prep->Labeling DESF_Prep DESF Solution Preparation DESF_Prep->Labeling Quenching Quenching (Optional) Labeling->Quenching Purification Removal of Excess Probe Quenching->Purification Confirmation Confirmation of Labeling Purification->Confirmation

Figure 1: General experimental workflow for protein labeling with N,N-Diethylsulfamoyl fluoride.

Detailed Protocol for Protein Labeling with N,N-Diethylsulfamoyl Fluoride

This protocol provides a general guideline for the covalent labeling of a target protein with DESF. It is crucial to note that optimal conditions (e.g., DESF concentration, incubation time, temperature, and pH) should be determined empirically for each specific protein.

Materials and Reagents
  • Target Protein: Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, or Tris). The buffer should be free of primary amines (e.g., Tris) if lysine labeling is not desired, as it can compete with the reaction.

  • N,N-Diethylsulfamoyl fluoride (DESF): High-purity solid or liquid.

  • Anhydrous Dimethyl Sulfoxide (DMSO): To prepare a stock solution of DESF.

  • Reaction Buffer: A buffer system compatible with the target protein's stability and the desired labeling reaction (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4-8.0). The pH can be adjusted to favor the deprotonation of specific nucleophilic residues.

  • Quenching Reagent (Optional): e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine to consume unreacted DESF.

  • Purification System: Desalting columns (e.g., PD-10), spin filters, or dialysis cassettes for removing excess DESF.

  • Analytical Instruments: Mass spectrometer (e.g., ESI-MS), SDS-PAGE equipment, and optionally, an HPLC system.

Step 1: Preparation of Reagents
  • Protein Solution:

    • Prepare the target protein at a suitable concentration (e.g., 1-10 µM) in the chosen reaction buffer. If necessary, perform a buffer exchange to remove any interfering substances.

    • Ensure the protein is properly folded and active before proceeding.

  • DESF Stock Solution:

    • Caution: N,N-disubstituted sulfamoyl fluorides are reactive compounds and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. They are moisture-sensitive.[4]

    • Prepare a concentrated stock solution of DESF (e.g., 10-100 mM) in anhydrous DMSO.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Step 2: Protein Labeling Reaction
  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the desired volume of reaction buffer.

    • Equilibrate the protein solution to the desired reaction temperature (e.g., 4°C, room temperature, or 37°C). The choice of temperature will depend on the stability of the protein and the desired reaction rate.

  • Initiation of Labeling:

    • Add the DESF stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of DESF over the protein.

    • Gently mix the reaction by pipetting or brief vortexing. Avoid vigorous agitation that could denature the protein.

  • Incubation:

    • Incubate the reaction mixture for a defined period. Incubation times can range from 30 minutes to 24 hours, depending on the reactivity of the target residue and the protein context.

    • It is recommended to perform a time-course experiment to determine the optimal incubation time.

Step 3: Quenching the Reaction (Optional)
  • To stop the labeling reaction at a specific time point, add a quenching reagent with a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will consume the excess, unreacted DESF.

Step 4: Removal of Excess DESF
  • It is essential to remove the unreacted DESF and any reaction byproducts from the labeled protein. This can be achieved through several methods:

    • Desalting Columns: Use a pre-packed desalting column (e.g., PD-10) equilibrated with a suitable storage buffer.

    • Spin Filters: Utilize centrifugal filter units with a molecular weight cutoff (MWCO) appropriate for the target protein.

    • Dialysis: Dialyze the reaction mixture against a large volume of storage buffer.

Step 5: Confirmation of Covalent Labeling
  • Several techniques can be employed to confirm the successful covalent modification of the target protein:

    • Mass Spectrometry (MS):

      • Electrospray ionization mass spectrometry (ESI-MS) is a powerful method to determine the mass of the intact protein. A mass shift corresponding to the addition of the N,N-diethylsulfamoyl group (C₄H₁₀NO₂S, molecular weight ≈ 152.2 g/mol ) will confirm covalent labeling.

      • For more detailed information, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific site(s) of modification.

    • SDS-PAGE Analysis:

      • If the DESF probe contains a reporter tag (e.g., a fluorophore or biotin), the labeled protein can be visualized by in-gel fluorescence scanning or western blotting with a streptavidin conjugate, respectively.

Key Experimental Parameters and Optimization

The success of a protein labeling experiment with DESF is highly dependent on the optimization of several key parameters. The following table provides a starting point for this optimization process.

ParameterRecommended Starting RangeRationale and Considerations
DESF Concentration 10-100x molar excess over proteinA higher excess can drive the reaction to completion but may also increase off-target labeling. The optimal concentration should be determined empirically.
Protein Concentration 1-10 µMHigher protein concentrations can increase the reaction rate but may also lead to aggregation.
Reaction Buffer pH 7.4 - 8.5A slightly basic pH can enhance the nucleophilicity of lysine and tyrosine residues. However, protein stability at different pH values must be considered.
Incubation Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may compromise protein stability. Lower temperatures can be used for longer incubation times to minimize protein degradation.
Incubation Time 30 minutes to 24 hoursThe optimal time depends on the reactivity of the target residue and should be determined through a time-course experiment.

Troubleshooting Common Issues

  • No or Low Labeling Efficiency:

    • Increase the molar excess of DESF.

    • Increase the incubation time or temperature.

    • Optimize the reaction buffer pH to enhance the nucleophilicity of the target residue.

    • Confirm the activity and proper folding of the target protein.

    • Check the integrity of the DESF stock solution.

  • Protein Precipitation:

    • Decrease the protein concentration.

    • Decrease the concentration of DMSO in the final reaction mixture (typically keep it below 5%).

    • Perform the reaction at a lower temperature.

    • Include a stabilizing agent (e.g., glycerol) in the reaction buffer.

  • Non-specific Labeling:

    • Decrease the molar excess of DESF.

    • Decrease the incubation time.

    • Include a scavenger molecule in the reaction to quench excess reactive probe.

Safety and Handling of N,N-Diethylsulfamoyl Fluoride

N,N-Diethylsulfamoyl fluoride is a reactive chemical and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated chemical fume hood.

  • Storage: Store DESF in a cool, dry place, away from moisture.[4] For long-term storage, use fluorinated high-density polyethylene (FLPE) containers.[4]

  • Disposal: Dispose of waste according to institutional and local regulations.

Conclusion

N,N-Diethylsulfamoyl fluoride is a valuable tool for the covalent labeling of proteins, enabling the study of protein function and the development of novel covalent therapeutics. The protocol provided in this application note offers a comprehensive guide for researchers to successfully label their proteins of interest. By carefully optimizing the reaction conditions and employing appropriate analytical techniques to confirm labeling, researchers can confidently utilize DESF to advance their scientific goals. The ability of sulfamoyl fluorides to target a diverse range of nucleophilic amino acids opens up new avenues for exploring the proteome and developing next-generation chemical probes and drugs.

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. [Link]

  • Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. PubMed. [Link]

  • Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
  • Fluorine labeling of proteins for NMR studies. University of Pennsylvania. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PubMed. [Link]

  • Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DN. OSTI.GOV. [Link]

  • Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. PubMed. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of California, Irvine. [Link]

  • Approaches to covalent protein modification in chemical biology and drug discovery. ResearchGate. [Link]

  • Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
  • Protein labeling protocol. Abberior Instruments. [Link]

  • Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. OSTI.GOV. [Link]

  • Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. ResearchGate. [Link]

  • Methods for the synthesis and detection of perfluorinated small molecules as tools for chemical biology. eScholarship, University of California. [Link]

  • Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. PMC. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. PMC. [Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. University of Pittsburgh. [Link]

  • Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Organic Reactions. [Link]

  • Molecular Modeling Studies of Fluorinated Peptide and Amino Acid Analogs. Defense Technical Information Center. [Link]

Sources

Method

Application Note: Chemoproteomic Identification of Active Site Serines Using N,N-Diethylsulfamoyl Fluoride (DESF)

Executive Summary The identification and validation of active site serine residues in complex proteomes is a critical step in drug discovery, particularly for targeting serine hydrolases, proteases, and kinases. While cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and validation of active site serine residues in complex proteomes is a critical step in drug discovery, particularly for targeting serine hydrolases, proteases, and kinases. While classical sulfonyl fluorides like PMSF have been used for decades, their rapid aqueous hydrolysis limits their utility in prolonged assays or live-cell environments.

This application note details the use of N,N-Diethylsulfamoyl fluoride (DESF) , a highly stable Sulfur(VI) fluoride (SVI-F) electrophile. By leveraging Sulfur Fluoride Exchange (SuFEx) chemistry, DESF acts as a "smart probe" that remains inert in aqueous buffers but becomes highly reactive upon docking into a catalytically active serine pocket. This guide provides the mechanistic rationale, comparative data, and self-validating protocols required to deploy DESF in modern chemoproteomic workflows.

Mechanistic Rationale: The SuFEx Advantage

The fundamental challenge in covalent probe design is balancing reactivity with stability. Traditional sulfonyl fluorides (R-SO₂F) are highly electrophilic, leading to off-target labeling and rapid degradation in aqueous media.

DESF overcomes this through the electron-donating properties of its N,N-diethylamino group, which stabilizes the S-F bond. In solution, DESF is functionally inert. However, when DESF docks into the active site of a serine enzyme, the local microenvironment—specifically the catalytic triad (e.g., Ser-His-Asp)—deprotonates the serine hydroxyl, converting it into a hyper-nucleophilic alkoxide. This specific structural activation triggers the SuFEx click reaction , ejecting the fluoride ion and forming a highly stable covalent sulfamate adduct on the active site serine .

Because this reaction is strictly dependent on the enzyme's native tertiary structure and catalytic machinery, DESF labeling is inherently activity-dependent.

SuFEx_Mechanism Serine Active Site Serine (Activated -O⁻) Complex Enzyme-Inhibitor Docking Complex Serine->Complex DESF N,N-Diethylsulfamoyl Fluoride (DESF) DESF->Complex Adduct Covalent Sulfamate Adduct (+136.04 Da) Complex->Adduct SuFEx Click Reaction LeavingGroup Fluoride Ion (F⁻) Complex->LeavingGroup Ejected

Figure 1: Mechanism of SuFEx reaction between DESF and a catalytically activated active site serine.

Comparative Electrophile Data

To understand why DESF is chosen over other SVI-F probes for specific applications, we must compare their physicochemical properties. The table below summarizes the hydrolytic stability and target preferences of different SVI-F classes, demonstrating why sulfamoyl fluorides are uniquely suited for selective active-site capture .

Electrophile ClassRepresentative CompoundAqueous Half-Life (pH 7.4)Primary Target ResiduesSuFEx Activation Requirement
Sulfonyl Fluoride PMSF, AEBSFMinutes to HoursSer, Tyr, LysLow (High intrinsic reactivity)
Fluorosulfate Aryl-OSO₂FDaysTyr, Lys, HisModerate (Requires microenvironment)
Sulfamoyl Fluoride DESFWeeksSer, Thr, LysHigh (Requires catalytic activation)

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols incorporate built-in validation steps. A critical inclusion is the Boiled Proteome Control , which denatures the enzymes, destroying the catalytic triad. If DESF labeling is truly driven by SuFEx at the active site, it will fail to label the boiled control, distinguishing true targets from non-specific chemical background.

Protocol I: Direct Adduct Mapping via LC-MS/MS (Recombinant Proteins)

This protocol is used to definitively map the exact serine residue modified by DESF on a purified recombinant enzyme. The addition of the N,N-diethylsulfamoyl group results in a precise mass shift of +136.04 Da .

Step-by-Step Procedure:

  • Protein Preparation: Dilute recombinant target protein to 10 µM in 50 mM HEPES buffer (pH 7.5), 150 mM NaCl. Causality Note: HEPES is preferred over Tris, as primary amines in Tris can theoretically compete at high concentrations over long incubations.

  • Self-Validation Control: Aliquot half of the protein and boil at 95°C for 10 minutes to denature the tertiary structure. Cool to room temperature.

  • DESF Incubation: Add DESF (100 µM final concentration, from a 10 mM DMSO stock) to both the native and boiled protein samples. Incubate at 37°C for 2 hours.

  • Denaturation & Reduction: Add Urea to a final concentration of 8 M. Add DTT (10 mM final) and incubate at 65°C for 15 minutes to reduce disulfide bonds.

  • Alkylation: Add Iodoacetamide (20 mM final) and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample to < 2 M Urea using 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C. Causality Note: Dilution is critical because Trypsin is inactive in >2 M Urea.

  • Desalting & LC-MS/MS: Quench with 1% Formic Acid, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS. Search for a dynamic modification of +136.0430 Da on Serine residues.

Protocol II: Competitive ABPP in Complex Proteomes

Because DESF lacks a bioorthogonal handle (like an alkyne) for direct enrichment, it is best utilized in a Competitive Activity-Based Protein Profiling (ABPP) format. DESF is used to covalently block its targets, preventing subsequent labeling by a universal serine-reactive probe (e.g., Fluorophosphonate-biotin, FP-biotin).

ABPP_Workflow Step1 1. Proteome Incubation (Vehicle vs. DESF) Step2 2. FP-Biotin Labeling (Universal Serine Probe) Step1->Step2 Step3 3. Streptavidin Enrichment (Capture Unblocked Serines) Step2->Step3 Step4 4. On-Bead Tryptic Digestion (Release Peptides) Step3->Step4 Step5 5. Quantitative LC-MS/MS (Identify DESF Targets via Ratio) Step4->Step5

Figure 2: Competitive ABPP workflow for identifying DESF targets in complex proteomes.

Step-by-Step Procedure:

  • Lysate Preparation: Harvest cells and lyse via sonication in PBS (pH 7.4). Clarify by centrifugation (100,000 x g, 45 min). Adjust protein concentration to 2 mg/mL.

  • Competitive Blockade: Divide the proteome into two aliquots. Treat Aliquot A with Vehicle (DMSO) and Aliquot B with DESF (50 µM). Incubate for 1 hour at 37°C.

  • Universal Labeling: Add FP-biotin (2 µM final) to both aliquots. Incubate for 1 hour at room temperature. Causality Note: FP-biotin will label all active serine hydrolases. Sites already covalently blocked by DESF will not be labeled.

  • Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted probes. Resuspend the pellet in 1.2% SDS in PBS with sonication.

  • Enrichment: Dilute samples to 0.2% SDS using PBS. Add 50 µL of streptavidin-agarose beads and rotate for 2 hours at room temperature. Wash beads sequentially with 1% SDS, 4 M Urea, and PBS to remove non-specifically bound proteins.

  • On-Bead Digestion & LC-MS/MS: Perform on-bead reduction, alkylation, and tryptic digestion. Analyze the released peptides via quantitative LC-MS/MS (e.g., TMT labeling or label-free quantitation).

  • Data Interpretation: Active site serines targeted by DESF will show a significantly reduced MS intensity (high Vehicle:DESF ratio) compared to non-targeted serines.

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. JACS Au (ACS Publications), 2023.[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology (Royal Society of Chemistry), 2023.[Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 2022.[Link]

Application

N,N-Diethylsulfamoyl Fluoride (DESF) as a Tool for Activity-Based Protein Profiling: Application Notes and Protocols

Introduction & Mechanistic Rationale Activity-Based Protein Profiling (ABPP) has historically relied on cysteine-reactive electrophiles (e.g., acrylamides, chloroacetamides) to map functional sites across the proteome. H...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Activity-Based Protein Profiling (ABPP) has historically relied on cysteine-reactive electrophiles (e.g., acrylamides, chloroacetamides) to map functional sites across the proteome. However, because cysteine is one of the least abundant amino acids, this approach leaves a vast portion of the proteome "unligandable." To expand the scope of chemoproteomics, researchers have turned to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

N,N-Diethylsulfamoyl fluoride (DESF) (CAS: 382-97-8) represents a highly tunable class of SuFEx electrophiles. Unlike traditional, hyper-reactive sulfonyl fluorides (such as PMSF or AEBSF) that suffer from rapid aqueous hydrolysis and promiscuous labeling, sulfamoyl fluorides like DESF strike an optimal balance between hydrolytic stability and targeted reactivity [1].

The Principle of Proximity-Enhanced Reactivity

DESF does not react indiscriminately with surface nucleophiles. Instead, it relies on proximity-enhanced reactivity . The probe first binds non-covalently to a protein pocket. The unique microenvironment of the binding site—often featuring hydrogen-bond donors or localized basic residues—activates the S(VI)-F bond. This triggers the expulsion of the fluoride leaving group and the formation of a stable covalent bond with nearby nucleophilic residues, primarily Tyrosine, Lysine, Serine, and Histidine [2].

SuFEx_Mechanism DESF N,N-Diethylsulfamoyl Fluoride (DESF) Complex Non-Covalent Encounter Complex DESF->Complex Protein Protein Pocket (Tyr, Lys, Ser, His) Protein->Complex Transition Proximity-Enhanced Activation Complex->Transition Orientation & Microenvironment Adduct Covalent Protein Adduct Transition->Adduct SuFEx Reaction HF HF Leaving Group Transition->HF Elimination

Caption: Mechanism of SuFEx proximity-enhanced reactivity forming covalent adducts with target residues.

Quantitative Comparison of S(VI) Electrophiles

To select the appropriate warhead for an ABPP experiment, one must evaluate the intrinsic stability and amino acid preference of the electrophile. DESF (a sulfamoyl fluoride) offers a significantly longer aqueous half-life compared to standard sulfonyl fluorides, allowing for longer incubation times in live cells or lysates without premature degradation [1].

Electrophile ClassRepresentative ExampleAqueous Half-Life (pH 7.4)Primary Target ResiduesReactivity Profile
Sulfonyl Fluoride PMSF, AEBSF< 1 hourSerine, ThreonineHigh, highly promiscuous
Fluorosulfate Aryl-OSO₂F> 24 hoursTyrosine, LysineLow, highly specific
Sulfamoyl Fluoride DESF 10 – 90 hours Tyr, Lys, His, Ser Moderate, context-dependent

Chemoproteomic Workflow: Competitive ABPP

Because DESF lacks a terminal alkyne or azide handle for direct enrichment, it is optimally deployed in a Competitive ABPP format. In this workflow, the proteome is pre-incubated with DESF. DESF covalently modifies its high-affinity targets, effectively "blocking" these sites. Subsequently, the proteome is treated with a broad-spectrum, alkyne-functionalized universal SuFEx probe.

Proteins that were engaged by DESF will show a quantitative reduction in labeling by the universal probe. This difference is measured using quantitative LC-MS/MS (e.g., SILAC or TMT labeling), allowing researchers to map the specific ligandable sites engaged by DESF [3].

ABPP_Workflow Lysate 1. Native Cell Proteome (HEPES Buffer) Compete 2. DESF Incubation (Fragment Competition) Lysate->Compete Probe 3. Universal SuFEx-Alkyne Probe Labeling Compete->Probe Blocks reactive sites Click 4. CuAAC Click Chemistry (Biotin-Azide) Probe->Click Tags unblocked sites Enrich 5. Streptavidin Enrichment & Stringent Washing Click->Enrich Digest 6. On-Bead Trypsin Digestion Enrich->Digest LCMS 7. LC-MS/MS Analysis & Bioinformatics Digest->LCMS Identifies DESF targets

Caption: Competitive ABPP workflow utilizing DESF to map ligandable sites across the proteome.

Experimental Protocols

The following protocol details the in vitro competitive ABPP workflow using DESF. Self-Validation Checkpoints are built into the methodology to ensure the integrity of the data before proceeding to expensive LC-MS/MS analysis.

Protocol A: Proteome Preparation & DESF Competition

Causality Note: It is critical to use amine-free buffers (e.g., HEPES, PBS). Buffers like Tris contain primary amines that can act as nucleophiles, prematurely reacting with the sulfamoyl fluoride and artificially depleting the active probe concentration.

  • Cell Lysis: Harvest cells (e.g., HEK293T) and wash twice with cold PBS. Resuspend in native lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitor cocktail without PMSF/AEBSF).

  • Clarification: Lyse via probe sonication on ice. Centrifuge at 20,000 × g for 30 minutes at 4°C. Collect the supernatant and normalize protein concentration to 2.0 mg/mL using a BCA assay.

  • DESF Incubation: Divide the lysate into "Vehicle" (DMSO) and "Treated" (DESF) aliquots. Add DESF (e.g., 50 µM final concentration from a 100× DMSO stock) to the Treated aliquot. Incubate at 37°C for 2 hours with gentle agitation.

  • Universal Probe Labeling: Add a broad-spectrum alkyne-functionalized SuFEx probe (e.g., 10 µM final) to both aliquots. Incubate for an additional 1 hour at 37°C.

Protocol B: CuAAC (Click Chemistry) & Self-Validation

Causality Note: The addition order of click reagents is paramount. TCEP must be added before CuSO₄ to ensure the copper is reduced to the catalytically active Cu(I) state. TBTA ligand is required to stabilize Cu(I) in aqueous environments, preventing its disproportionation or oxidation.

  • Click Master Mix: For every 100 µL of lysate, prepare a click mixture containing:

    • 1 µL of Biotin-PEG3-Azide (10 mM stock)

    • 1 µL of TCEP (50 mM stock, freshly prepared)

    • 1 µL of TBTA (10 mM stock in DMSO)

    • 1 µL of CuSO₄ (50 mM stock)

  • Reaction: Add the master mix to the lysates. Vortex gently and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation: Quench the reaction by adding 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of cold water. Vortex vigorously and centrifuge at 10,000 × g for 5 minutes. A protein disc will form at the interface.

  • Self-Validation Checkpoint: Before proceeding to enrichment, run 10% of the redissolved protein disc on an SDS-PAGE gel and perform a Western blot using Streptavidin-HRP. A successful experiment will show a robust smear of biotinylated proteins in the Vehicle lane, and a visibly reduced signal in the DESF lane, confirming successful competition.

Protocol C: Enrichment & On-Bead Digestion

Causality Note: Stringent washing with SDS and Urea is non-negotiable. These denaturants disrupt strong non-covalent protein-protein interactions, ensuring that only proteins covalently modified by the probe are enriched on the streptavidin beads, thereby eliminating false-positive "hitchhiker" proteins.

  • Resuspension: Wash the protein pellet twice with cold methanol. Resuspend the pellet in 500 µL of 1.2% SDS in PBS via sonication until fully dissolved.

  • Enrichment: Dilute the sample with 5 mL of PBS (reducing SDS to 0.12%). Add 50 µL of pre-washed Streptavidin agarose beads. Rotate end-over-end for 2 hours at room temperature.

  • Stringent Washing: Pellet the beads (1,000 × g, 2 min). Wash the beads sequentially with:

    • 1% SDS in PBS (2 × 5 mL)

    • 8 M Urea in 50 mM ammonium bicarbonate (AMBIC) (2 × 5 mL)

    • 50 mM AMBIC (3 × 5 mL)

  • Digestion: Resuspend beads in 200 µL of 50 mM AMBIC. Add 1 mM DTT (30 min, 65°C) followed by 5 mM iodoacetamide (30 min, RT, dark) to alkylate native cysteines. Add 1 µg of sequencing-grade Trypsin and incubate overnight at 37°C.

  • Peptide Elution: Collect the supernatant containing the digested peptides. Quench with 1% formic acid, desalt using C18 StageTips, and dry in a vacuum centrifuge prior to LC-MS/MS analysis.

References

  • Gilbert, K. E., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. Available at:[Link]

  • Li, X., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society. Available at:[Link]

Method

Application Notes and Protocols for Cell-Based Assays Using N,N-Diethylsulfamoyl Fluoride

Abstract N,N-Diethylsulfamoyl fluoride is a potent and irreversible inhibitor of serine proteases, a class of enzymes crucial to a multitude of physiological and pathological processes. Its utility as a chemical probe st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,N-Diethylsulfamoyl fluoride is a potent and irreversible inhibitor of serine proteases, a class of enzymes crucial to a multitude of physiological and pathological processes. Its utility as a chemical probe stems from its ability to covalently modify the active site serine residue of these enzymes, thereby providing a powerful tool for studying their function in complex biological systems. This guide offers an in-depth exploration of the applications of N,N-Diethylsulfamoyl fluoride in cell-based assays, providing detailed protocols and expert insights for researchers in cell biology, immunology, and drug discovery. We will delve into its mechanism of action and present validated methods for its use in primary human neutrophils and cancer cell lines, empowering scientists to leverage this compound in their research endeavors.

Introduction: The Role of N,N-Diethylsulfamoyl Fluoride as a Chemical Probe

N,N-Diethylsulfamoyl fluoride belongs to the sulfonyl fluoride class of compounds, which are recognized for their ability to act as irreversible inhibitors of serine proteases.[1] Unlike some other serine protease inhibitors like PMSF, which can have broader reactivity, substituted sulfamoyl fluorides can be tailored to achieve greater specificity.[2][3] The core of its functionality lies in the electrophilic sulfur atom of the sulfonyl fluoride moiety, which is highly susceptible to nucleophilic attack by the activated serine residue within the catalytic triad of serine proteases.[1] This results in the formation of a stable, covalent sulfonyl-enzyme adduct, rendering the enzyme inactive.[1]

The cell permeability of N,N-Diethylsulfamoyl fluoride makes it particularly valuable for in situ studies within cellular environments.[4] This allows researchers to investigate the roles of specific serine proteases in signaling pathways, cellular functions, and disease pathogenesis directly within a living system.

Mechanism of Action: Covalent Inactivation of Serine Proteases

The inhibitory action of N,N-Diethylsulfamoyl fluoride is a well-defined process of covalent modification. Serine proteases possess a catalytic triad in their active site, typically composed of aspartate, histidine, and serine residues. The histidine residue, acting as a general base, abstracts a proton from the serine hydroxyl group, thereby increasing its nucleophilicity. This "activated" serine then attacks the electrophilic sulfur atom of the N,N-Diethylsulfamoyl fluoride. The fluoride ion, a good leaving group, is subsequently displaced, resulting in the formation of a stable sulfonyl-enzyme covalent bond. This irreversible inactivation allows for the specific and permanent silencing of targeted serine protease activity.

Mechanism_of_Action cluster_0 Serine Protease Active Site cluster_1 N,N-Diethylsulfamoyl Fluoride cluster_2 Irreversibly Inhibited Enzyme Serine Serine Inhibitor Et₂N-SO₂-F Serine->Inhibitor Nucleophilic Attack Histidine Histidine Aspartate Aspartate Fluoride_Ion F⁻ Inhibitor->Fluoride_Ion Fluoride Displacement Covalent_Adduct Enzyme-Ser-O-SO₂-NEt₂

Figure 1: Mechanism of irreversible inhibition of a serine protease by N,N-Diethylsulfamoyl fluoride. The nucleophilic serine residue in the enzyme's active site attacks the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent adduct.

Application I: Probing Neutrophil Elastase Activity in Primary Human Neutrophils

Background: Neutrophil elastase is a powerful serine protease stored in the azurophilic granules of neutrophils.[5] Its release is a critical component of the innate immune response, contributing to the degradation of foreign proteins and host tissue remodeling.[6] However, dysregulated neutrophil elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[5] N,N-Diethylsulfamoyl fluoride can be employed as a tool to investigate the role of neutrophil elastase in various neutrophil functions.

Protocol: Inhibition of Neutrophil Elastase Activity

This protocol details the isolation of primary human neutrophils and the subsequent measurement of neutrophil elastase activity in the presence of N,N-Diethylsulfamoyl fluoride.

Materials:

  • Whole blood from healthy donors (with appropriate ethical approval and consent)

  • Ficoll-Paque PLUS

  • Dextran T500

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • N,N-Diethylsulfamoyl fluoride

  • Neutrophil Elastase Activity Assay Kit (Fluorometric or Chromogenic)[5][7]

  • 96-well black, clear-bottom plates

Experimental Workflow:

Neutrophil_Assay_Workflow Blood_Collection 1. Whole Blood Collection Neutrophil_Isolation 2. Neutrophil Isolation (Ficoll & Dextran Sedimentation) Blood_Collection->Neutrophil_Isolation Cell_Culture 3. Resuspend in RPMI + 10% FBS Neutrophil_Isolation->Cell_Culture Inhibitor_Treatment 4. Pre-incubation with N,N-Diethylsulfamoyl Fluoride Cell_Culture->Inhibitor_Treatment Stimulation 5. Stimulation with PMA Inhibitor_Treatment->Stimulation Activity_Assay 6. Neutrophil Elastase Activity Measurement Stimulation->Activity_Assay Data_Analysis 7. Data Analysis Activity_Assay->Data_Analysis Cancer_Cell_Assay_Workflow Cell_Culture 1. Culture HT-29 Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment 3. Treat with N,N-Diethylsulfamoyl Fluoride Cell_Seeding->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Viability_Assay 5. Add Resazurin and Incubate Incubation->Viability_Assay Measurement 6. Measure Fluorescence Viability_Assay->Measurement Data_Analysis 7. Data Analysis Measurement->Data_Analysis

Figure 3: Workflow for evaluating the effect of N,N-Diethylsulfamoyl fluoride on cancer cell viability.

Step-by-Step Procedure:

  • Cell Culture and Seeding:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of N,N-Diethylsulfamoyl fluoride in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

  • Cell Viability Assessment:

    • Prepare a stock solution of resazurin in PBS.

    • Add resazurin to each well to a final concentration of 10% of the total volume.

    • Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce resazurin to the fluorescent resorufin. [8] * Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

Data Analysis and Expected Results: A decrease in fluorescence intensity indicates a reduction in cell viability. The results can be expressed as a percentage of the vehicle control. A dose-response curve can be generated to determine the IC50 value.

N,N-Diethylsulfamoyl Fluoride (µM)Incubation Time (hours)Cell Viability (% of Control)
0 (Vehicle)24100
102490-95
502470-80
1002450-60
0 (Vehicle)48100
104880-90
504850-60
1004830-40

Expert Insights and Troubleshooting:

  • Rationale for Assay Choice: The resazurin assay is a simple, sensitive, and non-toxic method for measuring cell viability. [8]Other assays such as MTT or CellTiter-Glo® can also be used.

  • Time-Course Experiment: It is important to perform a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of the inhibitor's effect on cell viability.

  • Troubleshooting - Inconsistent Results: Ensure a single-cell suspension is achieved during seeding to avoid clumps, which can lead to variability. Also, check for any potential interference of the compound with the assay itself by running a cell-free control.

  • Further Investigations: If a significant decrease in viability is observed, further assays can be performed to determine the mechanism of cell death (e.g., apoptosis assays using Annexin V/PI staining). [9]

Safety and Handling

N,N-Diethylsulfamoyl fluoride, like other sulfonyl fluorides, should be handled with care. It is considered hazardous and can be toxic if ingested, inhaled, or absorbed through the skin. [10]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. [10]

Conclusion

N,N-Diethylsulfamoyl fluoride is a versatile and potent tool for the study of serine proteases in cell-based assays. Its ability to irreversibly inactivate these enzymes within a cellular context provides researchers with a valuable method for elucidating their roles in health and disease. The protocols and insights provided in this guide offer a solid foundation for the successful application of N,N-Diethylsulfamoyl fluoride in your research, from investigating inflammatory processes in immune cells to exploring novel therapeutic strategies in cancer.

References

  • AMSBIO. Neutrophil Elastase Activity Assay Kit (Fluorometric). [Link]

  • Springer Nature Experiments. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates. [Link]

  • MySkinRecipes. N,N-Dimethylsulfamoyl fluoride. [Link]

  • PubMed. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. [Link]

  • Al-Sakkaf, A. et al. (2021). Studying Neutrophil Function in vitro: Cell Models and Environmental Factors. Cells, 10(2), 263.
  • GlpBio. (2023, October 14). PMSF: A Key Serine Protease Inhibitor in Research. YouTube. [Link]

  • Google Patents. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
  • Barbier, O., Arreola-Mendoza, L., & Del Razo, L. M. (2010). Molecular mechanisms of fluoride toxicity. Chemico-biological interactions, 188(2), 319-333.
  • Blanter, M. et al. (2021). Studying Neutrophil Function in vitro: Cell Models and Environmental Factors. Frontiers in Immunology, 12, 820058.
  • Sista, R. et al. (2004). Digital microfluidics for cell-based assays. Lab on a Chip, 4(6), 566-572.
  • Ribeiro, D. A. et al. (2004). Lack of DNA Damage Induced by Fluoride on Mouse Lymphoma and Human Fibroblast Cells by Single Cell Gel (Comet) Assay. Brazilian dental journal, 15(3), 223-227.
  • Ghosh, J., Das, J., Manna, P., & Sil, P. C. (2016). Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders. Journal of cellular biochemistry, 117(7), 1545-1558.
  • Yilmaz, A. et al. (2024). Comparative assessment of biocompatibility of various fluoride agents in cell culture. BMC Oral Health, 24(1), 1-15.
  • Li, Y. et al. (2017). Exploring inflammatory disease drug effects on neutrophil function.
  • Shapira, L., Friedman, M., & Eizenberg, S. (1997). Effect of amine and stannous fluoride on human neutrophil functions in vitro. Journal of dental research, 76(7), 1373-1379.
  • MDPI. Toxigenomic Evaluation of Diallyl Disulfide Effects and Its Association with the Chemotherapeutic Agent 5-Fluorouracil in Colorectal Cancer Cell Lines. [Link]

  • Perreault, C. L. et al. (2009). The effects of fluoride on cell migration, cell proliferation, and cell metabolism in GH4C1 pituitary tumour cells. Toxicology and applied pharmacology, 240(2), 227-234.
  • Lau, K. H. W., & Baylink, D. J. (1998). Molecular mechanism of action of fluoride on bone cells. Journal of Bone and Mineral Research, 13(11), 1660-1667.
  • Liu, Z. et al. (2019). Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. Current protocols in chemical biology, 11(2), e64.
  • Blanter, M. et al. (2022). Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function. Frontiers in Immunology, 13, 820058.

Sources

Application

Application Note: In Vivo Applications of N,N-Diethylsulfamoyl Fluoride Probes in Chemoproteomics and Cross-Linking Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Self-Validating Experimental Protocols Executive Summary: The Rise of SuFEx in Chemical Biology The advent of Sulfur(V...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Self-Validating Experimental Protocols

Executive Summary: The Rise of SuFEx in Chemical Biology

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally expanded the druggable proteome by moving beyond traditional cysteine-reactive warheads[1]. Among the diverse library of SuFEx hubs, N,N-Diethylsulfamoyl fluoride (DESF) and its dialkylsulfamoyl derivatives have emerged as privileged pharmacophores for in vivo applications[2].

Unlike highly reactive sulfonyl chlorides, which rapidly hydrolyze in aqueous media, DESF probes are virtually inert under physiological conditions. They exclusively undergo fluoride elimination and covalent bond formation when placed in a highly specific protein microenvironment—a phenomenon known as proximity-enhanced reactivity [3]. This unique "demure" electrophilicity allows DESF-based probes to selectively target weakly nucleophilic residues (Tyrosine, Lysine, Histidine, and Serine) directly in living cells without perturbing the broader proteome[4].

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical SuFEx chemistry and practical in vivo application. The protocols detailed below are engineered as self-validating systems, ensuring that every target identified is a result of specific, biologically relevant engagement rather than artifactual background labeling.

Mechanistic Principles: The Causality of SuFEx in Biological Systems

To successfully deploy DESF probes, one must understand the thermodynamic and kinetic causality governing their behavior.

Thermodynamic Stability vs. Microenvironment Activation

The dialkyl substitution on the DESF nitrogen provides significant steric shielding and electronic stabilization to the S(VI)-F bond. In bulk aqueous media or reductive environments (e.g., high intracellular glutathione), the high homolytic bond dissociation energy of the S-F bond prevents non-specific hydrolysis[5].

Reaction only occurs when the probe binds to a protein pocket that provides two critical factors:

  • Nucleophile Activation: A proximal basic residue deprotonates the target amino acid (e.g., activating a Tyrosine -OH to a phenoxide).

  • Leaving Group Stabilization: The protein's hydrogen-bond network stabilizes the developing negative charge on the leaving fluoride ion, effectively lowering the activation energy barrier for the exchange[5].

The "Plant-and-Cast" Strategy for XL-MS

For Cross-Linking Mass Spectrometry (XL-MS), DESF warheads are often paired with a highly reactive N-hydroxysuccinimide (NHS) ester to create a heterobifunctional probe[3].

  • The "Plant": The NHS ester reacts rapidly via second-order kinetics with solvent-exposed Lysine residues, anchoring the probe to the protein surface.

  • The "Cast": The DESF warhead is now tethered and swings across a limited radius. The forced high local concentration drives a proximity-enhanced first-order SuFEx reaction with neighboring Ser, Thr, Tyr, or His residues[3].

G Probe Heterobifunctional Probe (NHS + DESF warhead) Plant Step 1: 'Plant' NHS reacts with Surface Lysine Probe->Plant Protein Target Protein (In Vivo) Protein->Plant Cast Step 2: 'Cast' DESF localized in microenvironment Plant->Cast Proximity Induction SuFEx Step 3: SuFEx Reaction Covalent bond with Tyr/His/Ser Cast->SuFEx Fluoride Elimination

Fig 1: Mechanism of proximity-enhanced SuFEx cross-linking using a DESF-based heterobifunctional probe.

Quantitative Insights: S(VI) Fluoride Probe Reactivity

Selecting the correct SuFEx warhead is a matter of balancing stability with reactivity. The table below summarizes the quantitative hierarchy of sulfur-based electrophiles, demonstrating why dialkylsulfamoyl fluorides like DESF are optimally tuned for in vivo chemoproteomics[2],[6].

Probe ClassRepresentative CompoundAqueous Half-Life (pH 7.4)Primary Target ResiduesRelative SuFEx Reactivity
Sulfonyl Chloride Benzenesulfonyl chloride< 5 minsNonspecificVery High (Unsuitable in vivo)
Aryl Sulfonyl Fluoride Benzenesulfonyl fluorideDaysTyr, Lys, HisHigh
Dialkylsulfamoyl Fluoride N,N-Diethylsulfamoyl fluoride (DESF) > Weeks Tyr, Lys, His, Ser Moderate (Proximity-driven)
Aryl Fluorosulfate Phenyl fluorosulfate> MonthsTyr, LysLow

Experimental Workflows & Protocols

The following self-validating protocols describe the use of an alkyne-functionalized DESF probe for Activity-Based Protein Profiling (ABPP) in live cells[7].

Protocol 1: In Vivo Covalent Labeling of Live Cells

Causality Check: Labeling is performed in live cells rather than lysates to preserve native protein conformations and protein-protein interactions (PPIs). Disrupted tertiary structures in lysates fail to provide the microenvironment necessary for SuFEx activation[3].

Step-by-Step Methodology:

  • Cell Culture & Preparation: Grow target cells (e.g., HeLa or HEK293T) to 80% confluency in 10 cm dishes.

  • Self-Validating Control (Competitive Profiling): Divide cells into three cohorts:

    • Cohort A (Vehicle): Treat with 0.1% DMSO.

    • Cohort B (Probe): Treat with 50 µM DESF-Alkyne probe.

    • Cohort C (Competitor): Pre-incubate with 500 µM non-clickable DESF (10x excess) for 1 hour, followed by 50 µM DESF-Alkyne probe. (This ensures downstream MS signals are specific to the DESF binding pocket, as the competitor will saturate true targets).

  • Incubation: Incubate all cohorts for 2–4 hours at 37°C in a humidified CO₂ incubator.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse cells using NP-40 Lysis Buffer (avoid primary amines like Tris, which can competitively react over long storage periods). Sonicate on ice (3 cycles, 15s on/30s off).

  • Normalization: Clarify lysates via centrifugation (14,000 x g, 20 min, 4°C). Quantify using a BCA assay and normalize all samples to 2.0 mg/mL protein concentration.

Protocol 2: CuAAC Click-Chemistry Enrichment and LC-MS/MS Preparation

Causality Check: Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is highly efficient but generates Reactive Oxygen Species (ROS) that can oxidize Methionine and Cysteine residues, creating MS artifacts. We utilize THPTA as a coordinating ligand to stabilize Cu(I) and suppress ROS generation.

Step-by-Step Methodology:

  • Click Reaction Setup: To 1 mL of normalized lysate (2 mg), sequentially add:

    • Biotin-PEG3-Azide (100 µM final)

    • THPTA ligand (1 mM final)

    • CuSO₄ (1 mM final)

    • Sodium Ascorbate (1 mM final, freshly prepared)

  • Reaction: Vortex gently and incubate at room temperature in the dark for 1.5 hours.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of ddH₂O. Centrifuge at 10,000 x g for 10 min to precipitate proteins and wash away unreacted click reagents. Wash the protein pellet twice with cold methanol.

  • Streptavidin Enrichment: Resuspend the pellet in 1% SDS/PBS (heating to 95°C for 5 mins to fully denature). Dilute to 0.2% SDS with PBS. Add 50 µL of pre-washed Streptavidin-agarose beads and rotate at 4°C overnight.

  • On-Bead Digestion: Wash beads stringently (2x with 1% SDS, 2x with 8M Urea, 3x with PBS) to remove non-covalent binders. Resuspend beads in 100 mM ammonium bicarbonate. Reduce with DTT (10 mM, 30 min), alkylate with Iodoacetamide (20 mM, 30 min in dark), and digest with sequencing-grade Trypsin (1 µg) overnight at 37°C.

  • Elution: Collect the supernatant containing tryptic peptides. Desalt using C18 StageTips prior to LC-MS/MS analysis.

Workflow LiveCells Live Cell Culture (Native Environment) Incubation Probe Incubation (DESF-Alkyne, 50 µM, 37°C) LiveCells->Incubation Lysis Cell Lysis & Normalization (1-2 mg/mL Protein) Incubation->Lysis Click CuAAC Click Chemistry (Biotin-Azide, Cu(I), THPTA) Lysis->Click Enrichment Streptavidin Enrichment (Isolate Labeled Proteins) Click->Enrichment Digestion On-Bead Digestion (Trypsin Cleavage) Enrichment->Digestion LCMS LC-MS/MS Analysis (Identify Cross-linked Peptides) Digestion->LCMS

Fig 2: Chemoproteomic workflow from in vivo DESF probe labeling to LC-MS/MS target identification.

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences (PNAS) URL:[Link][3]

  • Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo Journal of the American Chemical Society (JACS) URL:[Link][4]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome ACS Chemical Biology / PMC URL:[Link][2]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry RSC Advances / RSC Publishing URL:[Link][6]

Sources

Method

Application Note: Synthesis and Downstream Functionalization of Custom N,N-Diethylsulfamoyl Fluoride Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Bench-stable synthesis methodologies, SuFEx click chemistry, and mechanistic causality.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Bench-stable synthesis methodologies, SuFEx click chemistry, and mechanistic causality.

Introduction & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed the landscape of covalent drug discovery and materials science[1]. At the core of this methodology are sulfamoyl fluorides—compounds that feature a highly unique S(VI)-F bond. Unlike traditional sulfonyl chlorides, which are highly susceptible to rapid hydrolysis and unwanted side reactions, the S(VI)-F bond is thermodynamically robust and completely inert under neutral aqueous conditions[2][3].

N,N-Diethylsulfamoyl fluoride (DESF) serves as a premier electrophilic hub. By utilizing DESF, researchers can synthesize custom unsymmetrical sulfamides, sulfamates, and advanced covalent inhibitors[4]. Historically, the synthesis of dialkylsulfamoyl fluorides required gaseous sulfuryl fluoride ( SO2​F2​ ), a highly toxic and tightly regulated fumigant[5]. Today, the field has shifted toward bench-stable, solid SO2​F2​ surrogates such as SuFEx-IT (a fluorosulfuryl imidazolium salt) and AISF, which allow for safe, precise stoichiometric control and eliminate the risk of symmetrical sulfamide byproducts[6][7].

Comparative Analysis of Fluorosulfurylating Agents

To select the optimal reagent for synthesizing DESF and its analogs, it is critical to evaluate the reactivity and safety profiles of available fluorosulfurylating agents.

ReagentPhysical StateTypical Yield (2° Amines)Reaction TempHandling & Safety Profile
SO2​F2​ Gas Gas85–95%Room TempHighly toxic fumigant; requires specialized gas regulators and strict fume hood protocols[5].
SuFEx-IT Crystalline Solid80–90%0 °C to RTBench-stable; allows precise stoichiometry; highly reactive with 1° and 2° amines[6][8].
AISF Crystalline Solid60–80%Room TempNon-hygroscopic; excellent for phenols but exhibits inferior reactivity with sterically hindered amines[5][6].
Ex situ SO2​F2​ (SDI) Solid Precursors80–95%Room TempGenerates SO2​F2​ on demand via two-chamber setup; safer alternative to pressurized cylinders[5].

Workflow & Pathway Visualizations

Workflow for the bench-stable synthesis of N,N-Diethylsulfamoyl fluoride using SuFEx-IT.

SuFEx_Coupling N1 N,N-Diethylsulfamoyl Fluoride (Electrophilic Hub) N3 DBU Catalysis (MeCN, 80 °C) N1->N3 N2 Custom Primary Amine (Nucleophile) N2->N3 N4 S(VI) Transition State (Fluoride Extrusion) N3->N4 N5 Custom Unsymmetrical Sulfamide Derivative N4->N5 -HF

Mechanistic pathway of SuFEx click coupling to generate custom sulfamide derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction completion can be confidently assessed at the bench.

Protocol 1: Synthesis of N,N-Diethylsulfamoyl Fluoride (DESF) via SuFEx-IT

This protocol utilizes SuFEx-IT to bypass the hazards of SO2​F2​ gas while preventing the formation of symmetrical sulfamides[3].

Materials:

  • Diethylamine (1.0 equiv)

  • SuFEx-IT (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask purged with argon, dissolve diethylamine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The nucleophilic attack of diethylamine on the highly electrophilic S(VI) center of SuFEx-IT is exothermic. Maintaining a low initial temperature suppresses thermal degradation of the intermediate and prevents runaway side reactions.

  • Reagent Addition: Add SuFEx-IT (1.2 equiv) portion-wise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Causality: TEA acts as a non-nucleophilic base to scavenge the generated acidic byproducts, preventing the protonation of the unreacted diethylamine, which would otherwise stall the reaction.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The product will appear as a highly non-polar spot (often UV inactive, requiring KMnO4​ or Ninhydrin stain).

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 0.1 M HCl (to remove unreacted amines and TEA), water, and brine (to remove the water-soluble imidazolium triflate byproduct).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield DESF. Store in a polypropylene container at 0 °C to maximize shelf life[7].

Protocol 2: Synthesis of Custom Unsymmetrical Sulfamides via SuFEx Coupling

Once DESF is synthesized, it acts as an electrophilic hub to generate custom derivatives by reacting with complex primary amines (e.g., target-specific pharmacophores).

Materials:

  • N,N-Diethylsulfamoyl fluoride (1.0 equiv)

  • Custom Primary Amine (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve DESF (1.0 equiv) and the custom primary amine (1.2 equiv) in anhydrous MeCN.

  • Catalytic Activation: Add DBU (1.0 equiv) dropwise to the solution. Causality: The S(VI)-F bond is exceptionally stable and inert to most nucleophiles under neutral conditions. DBU is strictly required to coordinate with the fluoride, polarizing the S-F bond and facilitating the transition state for nucleophilic substitution[4].

  • Heating: Heat the reaction mixture to 80 °C and stir for 2–4 hours. Causality: While the S-F bond is polarized by DBU, the thermal energy is required to overcome the activation barrier for the extrusion of HF and the forging of the new S-N bond[4].

  • Self-Validation (LC-MS/TLC): Confirm the disappearance of the DESF peak and the emergence of the higher-mass sulfamide product.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4​Cl to neutralize and remove DBU. Concentrate and purify via flash column chromatography to isolate the custom N,N-diethyl sulfamide derivative.

References

  • Source: National Institutes of Health (NIH)
  • Source: Chemical Science (RSC Publishing)
  • Source: National Science Review (Oxford Academic)
  • Technical Support Center: Synthesis of Sulfamoyl Fluorides Source: BenchChem URL
  • Sulfur(VI)
  • SuFEx handle fragment library Source: Otava Chemicals URL
  • Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI)
  • A Technical Guide to Substituted Sulfamoyl Fluorides: Properties, Synthesis, and Applications in Drug Discovery Source: BenchChem URL

Sources

Application

Application Notes and Protocols: The Versatility of Sulfonyl Fluorides in Click Chemistry

Introduction: A New Era of Covalent Chemistry The advent of click chemistry has revolutionized the way scientists approach molecular synthesis, offering a suite of reactions that are modular, high-yielding, and biocompat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Era of Covalent Chemistry

The advent of click chemistry has revolutionized the way scientists approach molecular synthesis, offering a suite of reactions that are modular, high-yielding, and biocompatible.[1] Among these, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool, breathing new life into the chemistry of sulfonyl fluorides.[2] Once relegated to the realm of classic organic synthesis, sulfonyl fluorides are now at the forefront of innovation in drug discovery, chemical biology, and materials science.[3][4] Their unique balance of stability and reactivity makes them ideal "warheads" for covalent inhibitors and versatile connectors for bioconjugation.[5][6]

This guide provides an in-depth exploration of the applications of sulfonyl fluorides in the context of SuFEx click chemistry. We will delve into the underlying principles, provide detailed protocols for key applications, and offer insights gleaned from extensive experience in the field.

The Power of the S(VI)-F Bond: Stability Meets Reactivity

The exceptional utility of sulfonyl fluorides lies in the distinct properties of the sulfur(VI)-fluorine bond. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability under a wide range of conditions, including exposure to water and harsh reagents.[2][7] However, this stability is not absolute. In the presence of specific nucleophiles, particularly those found in biological systems, the S(VI)-F bond can be selectively activated to form robust covalent linkages.[5][8] This "tunable" reactivity is the cornerstone of SuFEx chemistry.

The SuFEx reaction is characterized by the exchange of the fluoride on a sulfur(VI) center with a nucleophile.[5] This process can be facilitated by catalysts or occur spontaneously with suitably reactive nucleophiles.[5][9] The resulting sulfonamide or sulfonate ester bonds are exceptionally stable, making them ideal for creating long-lasting molecular connections.

Diagram: The SuFEx Reaction Mechanism

SuFEx_Mechanism cluster_reactants Reactants cluster_products Products SulfonylFluoride Sulfonyl Fluoride (R-SO₂F) TransitionState Transition State SulfonylFluoride->TransitionState Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->TransitionState Product Covalent Adduct (R-SO₂-Nu) TransitionState->Product Fluoride Elimination FluorideIon Fluoride Ion (F⁻) TransitionState->FluorideIon

Caption: A simplified representation of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Applications in Drug Discovery and Chemical Biology

The ability of sulfonyl fluorides to form stable covalent bonds with specific amino acid residues has made them invaluable tools in drug discovery and chemical biology.[4][5] They serve as "warheads" in targeted covalent inhibitors, offering enhanced potency, selectivity, and prolonged duration of action compared to their reversible counterparts.[10]

Targeting Beyond Cysteine

While traditional covalent inhibitors primarily target the highly nucleophilic cysteine residue, sulfonyl fluorides have expanded the scope of covalent drug design by their ability to react with a broader range of amino acids.[2][10] This includes:

  • Lysine: The amine side chain of lysine can act as a nucleophile to form stable sulfonamide linkages.[5]

  • Tyrosine: The phenolic hydroxyl group of tyrosine is a particularly good nucleophile for SuFEx reactions, forming stable sulfonate esters.[5][11]

  • Serine and Threonine: The hydroxyl groups of these amino acids can also be targeted, especially within the active sites of enzymes where their reactivity is enhanced.[6][10]

  • Histidine: The imidazole side chain of histidine presents another nucleophilic target for sulfonyl fluorides.[5][12]

This multi-targeting capability allows for the design of covalent inhibitors for proteins that lack a suitably positioned cysteine, significantly broadening the "druggable" proteome.[5][10]

Activity-Based Protein Profiling (ABPP)

Sulfonyl fluoride probes are also employed in ABPP to identify and characterize enzyme function directly in complex biological systems. By designing probes that mimic an enzyme's natural substrate but contain a sulfonyl fluoride warhead, researchers can covalently label active enzymes, enabling their detection, quantification, and identification.

Protocol 1: Synthesis of a Sulfonyl Fluoride Probe

This protocol provides a general method for the synthesis of an aryl sulfonyl fluoride from a corresponding aryl bromide, a common precursor in medicinal chemistry.

Materials:

  • Aryl bromide starting material

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Thiol source (e.g., sodium thiomethoxide)

  • N-Chlorosuccinimide (NCS)

  • Potassium fluoride (KF)

  • Anhydrous solvents (e.g., THF, acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Palladium-catalyzed Thioether Formation: In an inert atmosphere, dissolve the aryl bromide in an appropriate anhydrous solvent. Add the palladium catalyst and the thiol source. Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, quench the reaction and extract the crude product. Purify the resulting aryl thioether by column chromatography.

  • Oxidative Chlorination: Dissolve the purified aryl thioether in a suitable solvent. Add N-chlorosuccinimide and stir at room temperature. The reaction progress can be monitored by the disappearance of the starting material.

  • Fluorination: To the crude sulfonyl chloride, add a solution of potassium fluoride in a suitable solvent (e.g., aqueous acetonitrile). Heat the mixture to facilitate the chloride-fluoride exchange.

  • Final Purification: After the reaction is complete, perform an aqueous work-up and extract the sulfonyl fluoride product. Purify the final compound by column chromatography to yield the desired sulfonyl fluoride probe.

Note: The specific reaction conditions (catalyst, solvent, temperature, and reaction time) will need to be optimized for each specific substrate.

Protocol 2: Covalent Labeling of a Target Protein

This protocol outlines a general procedure for labeling a purified protein with a sulfonyl fluoride probe.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0)

  • Sulfonyl fluoride probe dissolved in a compatible organic solvent (e.g., DMSO)

  • Incubation equipment (e.g., thermomixer)

  • SDS-PAGE analysis equipment

  • Mass spectrometer for protein analysis

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a known concentration in the chosen buffer.

  • Probe Addition: Add the sulfonyl fluoride probe to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation. A typical starting point is a 5-10 fold molar excess of the probe to the protein.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 1-4 hours). The optimal time and temperature will depend on the reactivity of the probe and the protein.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a nucleophilic scavenger, such as dithiothreitol (DTT), or by desalting the protein to remove the unreacted probe.

  • Analysis of Labeling:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful covalent modification may result in a slight shift in the protein's molecular weight. If the probe contains a reporter tag (e.g., a fluorophore or biotin), the labeled protein can be visualized accordingly.

    • Mass Spectrometry: For definitive confirmation of covalent modification and to identify the site of labeling, analyze the protein by mass spectrometry (e.g., LC-MS/MS).

Diagram: Protein Labeling Workflow

Protein_Labeling_Workflow Start Start: Purified Protein + Sulfonyl Fluoride Probe Incubation Incubation (Controlled Temperature & Time) Start->Incubation Quench Quench Reaction (Optional) Incubation->Quench Analysis Analysis Quench->Analysis SDSPAGE SDS-PAGE Analysis Analysis->SDSPAGE Initial Confirmation MassSpec Mass Spectrometry (LC-MS/MS) Analysis->MassSpec Definitive Confirmation & Site Identification

Caption: A general workflow for the covalent labeling of a protein with a sulfonyl fluoride probe.

Applications in Materials Science

The principles of SuFEx click chemistry extend beyond biological applications into the realm of materials science. The formation of robust sulfonate and sulfonamide linkages can be used to:

  • Functionalize Surfaces: Sulfonyl fluoride-containing polymers can be grafted onto surfaces to impart specific properties, such as biocompatibility or altered hydrophobicity.[3]

  • Create Novel Polymers: SuFEx provides a reliable method for the synthesis of polymers with unique backbones containing sulfonyl groups, which can offer enhanced thermal and chemical stability.[2]

  • Develop Advanced Materials: The modular nature of SuFEx allows for the rapid synthesis and screening of materials with tailored properties, such as those for use in lithium-ion battery electrolytes.[9]

Protocol 3: Surface Modification with a Sulfonyl Fluoride Polymer

This protocol describes a general method for modifying a surface with a pre-synthesized polymer bearing sulfonyl fluoride groups.

Materials:

  • Substrate with a suitable surface for modification (e.g., silicon wafer, glass slide with amine-functionalized surface)

  • Sulfonyl fluoride-containing polymer

  • Appropriate solvent for the polymer

  • Base catalyst (e.g., triethylamine), if required

  • Washing solvents

  • Surface characterization equipment (e.g., contact angle goniometer, XPS, AFM)

Procedure:

  • Surface Preparation: Clean and prepare the substrate surface to ensure it is free of contaminants and has the appropriate functional groups for reaction (e.g., hydroxyl or amine groups).

  • Polymer Solution Preparation: Dissolve the sulfonyl fluoride-containing polymer in a suitable solvent to a desired concentration.

  • Surface Treatment: Immerse the prepared substrate in the polymer solution. A base catalyst can be added to facilitate the reaction between the surface functional groups and the sulfonyl fluoride moieties on the polymer.

  • Incubation: Allow the reaction to proceed for a sufficient time at a controlled temperature.

  • Washing: Remove the substrate from the polymer solution and wash it extensively with appropriate solvents to remove any non-covalently bound polymer.

  • Drying and Characterization: Dry the modified surface (e.g., under a stream of nitrogen) and characterize the new surface properties using appropriate analytical techniques.

Quantitative Data Summary

ApplicationKey ParametersTypical Values/RangesAnalytical Techniques
Protein Labeling Probe:Protein Molar Ratio1:1 to 100:1SDS-PAGE, Mass Spectrometry
Incubation Time30 min to 24 h
Incubation Temperature4°C to 37°C
Surface Modification Polymer Concentration0.1 to 10 mg/mLContact Angle, XPS, AFM
Reaction Time1 to 48 h
Catalyst Concentration1 to 10 mol%

Conclusion: The Future is Covalent

Sulfonyl fluorides, revitalized by the advent of SuFEx click chemistry, have proven to be exceptionally versatile tools for researchers across multiple disciplines. Their unique combination of stability and tunable reactivity allows for the precise and robust formation of covalent bonds in both biological and material systems. As our understanding of their reactivity continues to grow, we can expect to see even more innovative applications of sulfonyl fluorides in the development of next-generation therapeutics, advanced materials, and sophisticated biological probes. The continued exploration of this powerful chemical motif promises to further expand the horizons of what is possible in molecular science.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition.
  • Applications of Sulfonyl Fluorides.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry - Chinese Chemical Society.
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx. Linkers and Their Reactivity.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • Advances in the construction of diverse SuFEx linkers.
  • Methodology to Access Sulfonyl Fluorides.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
  • Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides. RSC Publishing.
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identific

Sources

Method

Application Note: Experimental Workflow for Evaluating Sulfamoyl Fluoride Probes in Chemoproteomics

Introduction & Scientific Rationale Sulfamoyl fluorides and related sulfur(VI) fluoride (SVI-F) electrophiles have emerged as "privileged warheads" in chemical biology and covalent drug discovery[1]. Driven by Sulfur(VI)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sulfamoyl fluorides and related sulfur(VI) fluoride (SVI-F) electrophiles have emerged as "privileged warheads" in chemical biology and covalent drug discovery[1]. Driven by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, these probes offer a unique balance of aqueous stability and context-dependent reactivity[2]. Unlike traditional Michael acceptors that primarily target highly reactive, low-pKa cysteines, sulfamoyl fluorides can form stable covalent adducts with a broader spectrum of nucleophilic amino acids, including tyrosine, lysine, serine, and histidine[1],[3].

The Principle of Proximity-Enhanced Reactivity: The S-F bond is highly resistant to hydrolysis under physiological conditions[3]. However, when a sulfamoyl fluoride probe binds to a specific protein pocket, the local microenvironment (e.g., hydrogen bonding networks) activates the warhead, triggering a rapid, proximity-driven covalent reaction with a nearby nucleophile[2],[4]. This self-validating mechanism ensures that labeling is driven by specific molecular recognition rather than promiscuous reactivity, making SF probes exceptionally powerful for mapping novel binding sites and conducting fragment-based screening[1],[5].

Quantitative Data: Reactivity & Probe Profiling

Understanding the reactivity profile of sulfamoyl fluorides is critical for experimental design. Table 1 summarizes the targetable residues and their relative adduct stability.

Table 1: Amino Acid Reactivity Profile of Sulfamoyl Fluorides

Target ResidueRelative Reactivity in SuFExAdduct StabilityMechanistic Note
Tyrosine (Tyr) HighExcellentHighly targeted in recent ABPP-CoDEL screens; forms stable aryl-sulfonate linkages[4].
Lysine (Lys) Moderate to HighExcellentRequires optimal spatial alignment; forms stable sulfonamide bonds[2].
Serine (Ser) ModerateGoodCommon target in serine hydrolases and kinases; context-dependent[1].
Histidine (His) Low to ModerateVariableCan be targeted, but adduct stability varies based on solvent accessibility[1],[3].
Cysteine (Cys) LowPoor / UnstableAdducts are often reversible or unstable; SFs are generally not recommended for Cys targeting[1].

Workflow Overview & Experimental Logic

Evaluating sulfamoyl fluoride probes generally follows two distinct chemoproteomic trajectories: Direct Labeling and Competitive Activity-Based Protein Profiling (ABPP) .

In Direct Labeling , an alkyne-functionalized SF probe is incubated with the live cell or lysate. The alkyne tag is chosen because of its minimal steric footprint, ensuring the probe's binding affinity remains unperturbed. Following covalent engagement, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to append a biotin reporter for enrichment[1],[2].

Chemoproteomic workflow for target identification using alkyne-tagged sulfamoyl fluoride probes.

Detailed Experimental Protocols

Protocol A: Direct Target Labeling in Complex Proteomes

Objective: Covalently modify target proteins in a native lysate while preserving protein-protein interactions and binding pocket integrity.

  • Lysate Preparation: Harvest cultured cells and wash twice with cold PBS. Lyse cells using probe sonication in native Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors without PMSF/AEBSF, as these are themselves sulfonyl fluorides and will compete)[1].

  • Normalization: Clarify by centrifugation (14,000 x g, 20 min, 4°C). Normalize protein concentration to exactly 2.0 mg/mL using a BCA assay. Causality: Normalization is critical to ensure stoichiometric consistency of the probe-to-protein ratio across all experimental replicates[1].

  • Probe Incubation: Aliquot 100 µL of lysate. Add the SF-alkyne probe (e.g., 10–50 µM final concentration from a 100x DMSO stock). Prepare a parallel vehicle control (1% DMSO). Incubate at 37°C for 2 hours with gentle agitation[1].

Protocol B: CuAAC Click Chemistry & Enrichment

Objective: Bioorthogonally tag the covalently modified proteins for isolation.

  • Reaction Assembly: To the 100 µL labeled lysate, sequentially add the click reagents to avoid precipitation of the copper catalyst:

    • 1 µL of Biotin-PEG3-Azide (10 mM stock)

    • 1 µL of THPTA ligand (10 mM stock)

    • 1 µL of CuSO₄ (50 mM stock)

    • 1 µL of freshly prepared Sodium Ascorbate (100 mM stock)[1].

  • Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation: Quench the reaction by adding 1 mL of ice-cold methanol, 0.25 mL of chloroform, and 0.2 mL of water. Centrifuge at 10,000 x g for 5 min to form a protein disk. Wash the pellet twice with cold methanol to remove unreacted probe and click reagents.

  • Enrichment: Resuspend the pellet in 1% SDS buffer (with heating if necessary). Dilute to 0.2% SDS with PBS, then add 50 µL of pre-washed streptavidin agarose beads. Rotate at room temperature for 2 hours[1].

  • Digestion: Wash beads sequentially with 1% SDS, 4M urea, and PBS. Perform on-bead trypsin digestion overnight at 37°C. Elute peptides for LC-MS/MS analysis[1].

Protocol C: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Validate target engagement and calculate the in vitro potency ( IC50​ ) of unmodified sulfamoyl fluoride inhibitors. Causality: Modifying a lead inhibitor with an alkyne tag can alter its binding thermodynamics. Competitive ABPP circumvents this by using the native, untagged inhibitor to block the binding site, followed by labeling with a universal, broad-spectrum reactive probe[6],[7].

Competitive ABPP workflow to quantify target engagement of unmodified sulfamoyl inhibitors.

  • Pre-incubation: Treat normalized proteome aliquots (1 mg/mL) with varying concentrations of the untagged sulfamoyl fluoride inhibitor (e.g., 0.1 µM to 50 µM) or DMSO vehicle for 30–60 minutes at 37°C[6].

  • Broad-Spectrum Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases, or a highly reactive pan-kinase SVI-F probe) to all samples. Incubate for 30 minutes[6],[7].

  • Readout: Resolve the proteomes via SDS-PAGE. Scan the gel using a fluorescence imager. Target engagement is confirmed by a dose-dependent decrease in fluorescence at the target protein's molecular weight, as the pre-incubated SF inhibitor covalently occludes the probe from binding[6].

Data Processing & Validation

For LC-MS/MS workflows, raw mass spectra must be processed through bioinformatic pipelines (e.g., MaxQuant or Proteome Discoverer). To identify the exact site of modification, search parameters must include the specific mass shift of the sulfamoyl fluoride adduct (minus the leaving fluoride ion) as a variable modification on Tyr, Lys, Ser, and His residues[1],[3]. High-confidence target validation requires identifying the specific modified peptide and demonstrating dose-dependent competition in the ABPP format.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. Available at:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. Available at:[Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC (NIH). Available at: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - ChemRxiv. Available at:[Link]

  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries - Journal of the American Chemical Society (ACS). Available at:[Link]

Sources

Application

Application Note: N,N-Diethylsulfamoyl Fluoride in Covalent Drug Discovery and SuFEx Chemistry

Executive Summary The paradigm of covalent drug discovery is rapidly expanding beyond traditional cysteine-targeting electrophiles (e.g., acrylamides) to engage less nucleophilic residues such as tyrosine, lysine, and hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of covalent drug discovery is rapidly expanding beyond traditional cysteine-targeting electrophiles (e.g., acrylamides) to engage less nucleophilic residues such as tyrosine, lysine, and histidine[1]. At the forefront of this "beyond-cysteine" revolution is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[2]. N,N-Diethylsulfamoyl fluoride (CAS: 382-97-8) serves as a premier, highly stable SuFEx hub and a prototypical covalent warhead[3]. This application note provides a comprehensive guide to the mechanistic rationale, analytical workflows, and validated protocols for utilizing N,N-Diethylsulfamoyl fluoride in modern drug development.

Mechanistic Rationale: The Causality of S(VI)-F Stability and Reactivity

Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfamoyl fluorides like N,N-diethylsulfamoyl fluoride possess an exceptionally stable S(VI)-F bond[4]. This stability is driven by two causal factors:

  • Steric and Electronic Shielding : The hexavalent sulfur center is shielded by the diethylamino and oxygen groups, preventing spontaneous nucleophilic attack by water.

  • High Activation Energy in Aqueous Solvents : Fluoride is a poor leaving group in highly polar, hydrogen-bonding solvents (like water) unless specifically activated.

Proximity-Driven SuFEx in Drug Discovery : N,N-Diethylsulfamoyl fluoride remains inert in human plasma and cellular assays until it binds to a specific protein pocket[5]. Upon binding, the protein microenvironment provides desolvation and hydrogen-bonding to the fluorine atom, drastically lowering the activation energy[1]. A nearby basic residue deprotonates the target nucleophile (e.g., the phenol of a Tyrosine), triggering a precise, irreversible SuFEx reaction that expels fluoride and forms a stable sulfamate or sulfamide linkage[4].

G A N,N-Diethylsulfamoyl Fluoride (Warhead) C Non-Covalent Encounter Complex A->C Binding B Target Protein (Tyr/Lys/His) B->C Binding D Microenvironment Activation (Desolvation & H-bonding) C->D Proximity Effect E SuFEx Transition State (S-F Cleavage) D->E Nucleophilic Attack F Covalent Adduct (Sulfamoylated Protein) E->F Fluoride Elimination

Mechanism of proximity-driven SuFEx covalent modification by sulfamoyl fluorides.

Quantitative Comparison of Covalent Warheads

To contextualize the utility of N,N-Diethylsulfamoyl fluoride, the following table summarizes the physicochemical and biological parameters of common covalent warheads used in drug discovery.

Warhead ClassTypical Target ResiduesAqueous Stability ( t1/2​ )Intrinsic ReactivityPrimary Drug Discovery Application
Acrylamide CysteineHours to DaysHigh (Michael Addition)Kinase inhibitors (e.g., Ibrutinib)
Sulfonyl Fluoride ( R−SO2​F )Tyr, Lys, Ser, HisDays to WeeksModerate (SuFEx)Broad-spectrum chemical probes[1]
Sulfamoyl Fluoride ( R2​N−SO2​F )Tyr, Lys, HisWeeks to MonthsLow (Proximity-activated)Highly selective covalent warheads[5]

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can definitively distinguish between genuine SuFEx-mediated covalent engagement and false-positive background noise.

Protocol A: Covalent Modification Profiling via Intact Mass Spectrometry

This workflow determines if N,N-Diethylsulfamoyl fluoride successfully modifies a target protein, resulting in a distinct +136.15 Da mass shift (addition of the Et2​N−SO2​ group and loss of HF).

1. Reagent Preparation

  • Protein Stock : Dilute the target protein to 5 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: HEPES is chosen over Tris. While sulfamoyl fluorides are highly stable, primary amine buffers like Tris can undergo slow background SuFEx over extended incubations[6], which would deplete the effective concentration of the warhead.

  • Compound Stock : Prepare a 10 mM stock of N,N-Diethylsulfamoyl fluoride in LC-MS grade DMSO.

2. Self-Validating Incubation Setup Set up three parallel reactions to ensure data integrity:

  • Reaction 1 (Test) : 5 µM Protein + 50 µM N,N-Diethylsulfamoyl fluoride.

  • Reaction 2 (Vehicle Control) : 5 µM Protein + 0.5% DMSO.

  • Reaction 3 (Competitor Control) : 5 µM Protein + 50 µM known reversible inhibitor (incubate 30 mins), followed by 50 µM N,N-Diethylsulfamoyl fluoride.

    • Causality: The competitor control validates active-site specificity. If the +136.15 Da mass shift is observed in Reaction 1 but disappears in Reaction 3, the covalent modification is definitively proximity-driven within the binding pocket, ruling out non-specific surface labeling.

3. Reaction and Quenching

  • Incubate all samples at 37°C for 4 to 24 hours.

    • Causality: The S(VI)-F bond requires specific microenvironmental activation. Extended incubation allows for the capture of kinetically slower, but thermodynamically stable, modification events on less accessible Tyr/Lys residues.

  • Quench the reaction by adding Formic Acid to a final concentration of 1%.

    • Causality: Lowering the pH protonates the target nucleophiles (e.g., converting phenoxide back to phenol), instantly halting the SuFEx reaction and stabilizing the adduct for MS analysis.

4. LC-MS Analysis

  • Inject 2 µL onto a C4 or C8 intact protein column coupled to a High-Resolution Mass Spectrometer (HRMS). Deconvolute the spectra to identify the +136.15 Da adduct.

G A Incubate Protein with Et2NSO2F B Intact LC-MS/MS Analysis A->B C Identify Mass Shift (+136.15 Da) B->C D Tryptic Digest & Peptide Mapping C->D E Pinpoint Modified Residue (e.g., Tyr58) D->E

Analytical workflow for profiling covalent protein modification using intact LC-MS/MS.

Protocol B: Base-Catalyzed SuFEx Derivatization for Library Synthesis

N,N-Diethylsulfamoyl fluoride is also utilized as a synthetic hub to generate diverse sulfamide libraries for hit-to-lead screening[2].

1. Reaction Setup

  • In a dry vial, dissolve 1.0 eq of a primary or secondary amine building block in anhydrous Acetonitrile (0.2 M).

  • Add 1.2 eq of N,N-Diethylsulfamoyl fluoride[3].

  • Add 2.0 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Causality: DBU acts as a potent, non-nucleophilic base. It hydrogen-bonds with the fluoride leaving group, effectively activating the S(VI)-F bond for nucleophilic attack by the incoming amine without being consumed as a competing nucleophile.

2. In-Process Validation

  • Stir at room temperature for 12 hours. Monitor via LC-MS.

    • Self-Validation Check: The S(VI)-F starting material does not ionize well in standard ESI+. The appearance of a highly ionizable sulfamide product peak validates the catalytic turnover of DBU and confirms the SuFEx exchange.

3. Purification

  • Concentrate the solvent under reduced pressure. Purify via reverse-phase flash chromatography (Water/Acetonitrile with 0.1% TFA) to yield the pure N,N-diethylsulfamide derivative.

References[3] Title: n,n-Diethylsulfamoyl fluoride | 382-97-8 - Sigma-Aldrich

Source: Sigma-Aldrich URL:[2] Title: Advances in the construction of diverse SuFEx linkers Source: National Science Review / Oxford Academic URL:[1] Title: Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: PMC / National Institutes of Health URL:[4] Title: Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing URL:[6] Title: Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction Source: ACS Publications URL:[5] Title: SuFEx handle fragment library Source: Otava Chemicals URL:

Sources

Method

Application Note: Mass Spectrometry Analysis of N,N-Diethylsulfamoyl Fluoride-Modified Peptides

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized structural proteomics and chemoproteomics. Among the next-generation SuFEx probes, N,N-Diethylsulfamoyl fluoride (DESF) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized structural proteomics and chemoproteomics. Among the next-generation SuFEx probes, N,N-Diethylsulfamoyl fluoride (DESF) has emerged as a highly stable, chemoselective reagent for mapping protein microenvironments, binding pockets, and allosteric sites. Unlike traditional highly reactive electrophiles, DESF is thermodynamically stable in aqueous environments and relies on proximity-driven activation to covalently modify nucleophilic amino acids.

This application note provides a comprehensive, self-validating protocol for the SuFEx-mediated modification of peptides using DESF, followed by high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Mechanistic Insights: The Causality of SuFEx Chemistry

To successfully deploy DESF in a mass spectrometry workflow, one must understand the causality behind its reactivity. Traditional sulfonyl chlorides (e.g., PMSF) are highly reactive but suffer from rapid aqueous hydrolysis, leading to high background noise and limited labeling depth.

In contrast, sulfamoyl fluorides like DESF exhibit significant resistance to reduction and thermodynamic instability . They are essentially "inert" until they enter a specific structural microenvironment. When DESF encounters a nucleophilic residue (Tyrosine, Lysine, Serine, Threonine, or Histidine) situated within a hydrogen-bonding pocket, the fluoride leaving group is activated. This proximity-driven activation facilitates a selective SN​2 -like nucleophilic attack, resulting in a stable diethylsulfamoyl adduct and the release of hydrogen fluoride (HF) .

Mechanism A Target Residue (Tyr, Lys, Ser, Thr, His) C Proximity-Driven Activation A->C B N,N-Diethylsulfamoyl fluoride (DESF) B->C D SuFEx Reaction (Nucleophilic Attack) C->D E Modified Peptide (+135.035 Da) D->E F HF Byproduct D->F

Caption: Mechanism of SuFEx reaction between DESF and nucleophilic amino acids.

Why pH 7.8?

The selection of the reaction buffer is the most critical variable. We utilize Phosphate-Buffered Saline (PBS) at pH 7.8. Recognizing the relatively low pKa​ of the tyrosine phenol in certain microenvironments, this mildly basic condition ensures that the phenolic hydroxyl and lysine ϵ -amino groups are sufficiently deprotonated to act as nucleophiles, while strictly suppressing the base-catalyzed hydrolysis of the DESF probe that dominates at pH > 8.5 .

Experimental Protocol: A Self-Validating System

This workflow is designed as a self-validating system. By incorporating a parallel vehicle control and utilizing precise quenching mechanisms, researchers can confidently distinguish true SuFEx modifications from isobaric artifacts.

Workflow A Peptide Sample (PBS, pH 7.8) B SuFEx Labeling (DESF, 37°C) A->B C Quenching (1% Formic Acid) B->C D C18 Desalting & Cleanup C->D E LC-MS/MS Analysis D->E

Caption: Workflow for DESF-mediated peptide modification and LC-MS/MS analysis.

Phase 1: Reagent Preparation
  • Peptide Reconstitution: Dissolve the peptide mixture (e.g., tryptic digest or synthetic peptides) in PBS (pH 7.8) to a final concentration of 1 mg/mL.

  • DESF Stock: Prepare a 100 mM stock of N,N-Diethylsulfamoyl fluoride in anhydrous DMSO. Causality Note: Anhydrous DMSO prevents premature hydrolysis of the fluorinated electrophile during storage .

Phase 2: SuFEx Labeling Reaction
  • Reaction Initiation: Aliquot 100 µL of the peptide solution. Add DESF stock to achieve a final probe concentration of 2 mM (2 µL of stock).

  • Vehicle Control (Validation Step): In a parallel 100 µL aliquot, add 2 µL of anhydrous DMSO. This control is mandatory to establish the baseline MS1 isotopic envelope and rule out false-positive mass shifts.

  • Incubation: Incubate both samples at 37°C for 2 hours with gentle agitation (600 rpm).

Phase 3: Quenching and Cleanup
  • Acidic Quenching: Add LC-MS grade Formic Acid (FA) to a final concentration of 1% (v/v). Causality Note: Dropping the pH to ~2.5 instantly protonates all nucleophilic residues, permanently halting the SuFEx reaction and preventing off-target labeling during sample processing.

  • Desalting: Process the quenched samples through C18 StageTips. Wash twice with 0.1% FA in HPLC-grade water to remove unreacted DESF and salts. Elute peptides with 80% Acetonitrile / 0.1% FA.

  • Lyophilization: Dry the eluted peptides in a vacuum centrifuge and resuspend in 20 µL of 0.1% FA prior to MS injection.

LC-MS/MS Acquisition Parameters

To accurately detect the diethylsulfamoyl modification, high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF architectures) is required.

  • Chromatography: C18 analytical column (75 µm × 25 cm, 1.9 µm particle size). Gradient of 5–35% Mobile Phase B (80% ACN, 0.1% FA) over 60 minutes at 300 nL/min.

  • MS1 Settings: Resolution 70,000 at m/z 200; AGC target 3×106 ; Maximum injection time 50 ms.

  • MS2 Settings: Data-dependent acquisition (Top 15). Resolution 17,500; AGC target 1×105 ; Normalized Collision Energy (NCE) 28% for Higher-energy Collisional Dissociation (HCD).

Data Analysis & Visualization

During database searching (e.g., MaxQuant, Proteome Discoverer), configure N,N-diethylsulfamoyl as a variable modification . The reaction results in the loss of a hydrogen atom from the peptide and the loss of a fluorine atom from the DESF reagent, yielding a net addition of the C4​H9​NO2​S moiety.

Table 1: Quantitative Mass Shifts for DESF Modifications
Target ResidueModification TypeChemical Formula AddedMonoisotopic Mass Shift (Da)Adduct Stability (MS2)
Tyrosine (Y) O-diethylsulfamoyl C4​H9​NO2​S +135.0354High (Stable under HCD)
Lysine (K) N-diethylsulfamoyl C4​H9​NO2​S +135.0354High (Stable under HCD)
Histidine (H) N-diethylsulfamoyl C4​H9​NO2​S +135.0354Moderate
Serine (S) O-diethylsulfamoyl C4​H9​NO2​S +135.0354Moderate (Potential neutral loss)
Threonine (T) O-diethylsulfamoyl C4​H9​NO2​S +135.0354Moderate (Potential neutral loss)
Self-Validation via Isotopic Envelope

To validate the modification, inspect the MS1 spectra for the modified peptide. The addition of the sulfur atom from the sulfamoyl group will alter the isotopic distribution. The M+2 isotopic peak will show a characteristic increase in relative abundance due to the natural presence of 34S (4.25% natural abundance), serving as an internal validation of a successful SuFEx reaction.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL:[Link]

  • The Application of Fluorine-Containing Reagents in Structural Proteomics Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link]

Application

Application Note: N,N-Diethylsulfamoyl Fluoride as a Next-Generation Probe for Mapping Protein Binding Pockets

Introduction & Mechanistic Rationale Covalent drug discovery and chemical proteomics have traditionally relied on targeting highly reactive, nucleophilic cysteine residues. However, the absence of accessible cysteines in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Covalent drug discovery and chemical proteomics have traditionally relied on targeting highly reactive, nucleophilic cysteine residues. However, the absence of accessible cysteines in many therapeutically relevant protein binding pockets necessitates the expansion of the "ligandable proteome"[1][2].

Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. N,N-Diethylsulfamoyl fluoride (CAS: 382-97-8)[3][4] and its functionalized derivatives represent a privileged class of SuFEx-compatible electrophiles. Unlike promiscuous alkylating agents, sulfamoyl fluorides act as "masked electrophiles." They are remarkably stable in aqueous environments but undergo rapid, proximity-enhanced covalent bonding with tyrosine, lysine, histidine, or serine residues when precisely oriented within a protein's binding pocket[1][2][5].

The Causality of Proximity-Enhanced Reactivity

As a Senior Application Scientist, I frequently observe researchers struggling with high background labeling when using traditional warheads (e.g., acrylamides or haloacetamides). The distinct advantage of the N,N-dialkylsulfamoyl fluoride group lies in its high kinetic stability. The S(VI)-F bond is essentially unreactive toward water and free amino acids at physiological pH[6].

However, when the probe binds to a specific protein pocket, hydrogen-bonding networks and basic residues in the microenvironment activate the S-F bond. This localized environment lowers the activation energy, facilitating fluoride leaving-group departure and forging a stable sulfamate linkage[2][7]. This context-dependent reactivity ensures that labeling is driven by molecular recognition (affinity) rather than intrinsic chemical hyper-reactivity.

Mechanism Probe Sulfamoyl Fluoride Probe Binding Non-Covalent Binding Pocket Engagement Probe->Binding Affinity Protein Target Protein (Tyr, Lys, His) Protein->Binding Target Activation Microenvironment Activation (H-Bonding) Binding->Activation Proximity Covalent Covalent Sulfamate Linkage Formation Activation->Covalent SuFEx Reaction (-HF)

Figure 1: Mechanism of proximity-enhanced SuFEx reactivity in protein binding pockets.

Comparative Profiling of SuFEx Electrophiles

To rationally design a chemical probe, one must select the appropriate SuFEx hub. The table below summarizes the empirical differences between sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides based on recent chemoproteomic profiling data[1][2][8].

FeatureAryl Sulfonyl FluoridesAryl FluorosulfatesSulfamoyl Fluorides (e.g., DESF)
Structure R-SO₂FR-O-SO₂FR₂N-SO₂F
Aqueous Stability Moderate to HighVery HighVery High[6][7]
Intrinsic Reactivity HighLowLow to Moderate
Primary Target Residues Tyr, Lys, His, SerTyr, LysTyr, Lys, His, Ser[1][5]
Application Niche Broad-spectrum ABPP, Serine Protease Inhibition[9]Highly selective targeted covalent inhibitorsContext-dependent probes, expanding liganded proteome[1]
Biocompatibility GoodExcellentExcellent (Stable in plasma/microsomes)[2]

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

This workflow details the use of an alkyne-tagged N,N-diethylsulfamoyl fluoride derivative for identifying engaged protein targets in complex cell lysates[5][10].

Phase 1: Lysate Preparation and Probe Incubation
  • Cell Lysis : Harvest cells (e.g., HEK293T) and wash twice with ice-cold PBS. Lyse the cell pellet in a mild, amine-free buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40).

    • Critical Causality: Supplement with protease inhibitors, but strictly exclude AEBSF or PMSF . These are sulfonyl fluorides themselves and will competitively mask serine and tyrosine sites, leading to false negatives[9]. Tris buffers should also be avoided as primary amines can theoretically interfere over long incubations.

  • Normalization : Clarify the lysate by centrifugation (14,000 × g, 20 min, 4°C). Normalize the protein concentration to 2 mg/mL using a BCA assay[5].

  • Labeling : Add the alkyne-sulfamoyl fluoride probe (10–50 µM final concentration) or a DMSO vehicle control to the normalized lysate. Incubate at 37°C for 2–4 hours with gentle agitation[5].

    • Critical Causality: The extended incubation time (compared to highly reactive cysteine-directed haloacetamides) is required to accommodate the higher activation energy of SuFEx exchange at less nucleophilic residues.

Phase 2: Bioorthogonal Click Chemistry (CuAAC)
  • Reagent Assembly : To 1 mL of the probe-labeled lysate, sequentially add the following reagents:

    • 100 µM Biotin-PEG3-Azide (Reporter tag)

    • 1 mM TCEP (Reducing agent)

    • 100 µM TBTA (Copper ligand)

    • 1 mM CuSO₄ (Catalyst)

  • Reaction : Vortex gently and incubate at room temperature for 1 hour in the dark.

    • Critical Causality: The order of addition is paramount. TCEP must be present to reduce Cu(II) to the catalytically active Cu(I) species. TBTA is required to stabilize Cu(I) in the aqueous environment, preventing its disproportionation and minimizing oxidative damage to the protein sample[10].

Phase 3: Enrichment and LC-MS/MS Preparation
  • Protein Precipitation : Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of LC-MS grade water. Centrifuge at 10,000 × g for 5 minutes. A protein disc will form at the interface. Discard the upper and lower phases to remove unreacted probe and click reagents.

  • Resuspension & Enrichment : Wash the protein pellet twice with methanol, air-dry briefly, and resuspend in 1% SDS in PBS. Heat to 90°C for 5 minutes.

    • Critical Causality: Heating in 1% SDS denatures the proteins, destroying non-covalent protein-protein interactions and ensuring the biotin tag is sterically accessible for enrichment.

  • Streptavidin Capture : Dilute the sample with PBS to a final SDS concentration of 0.2%. Add 50 µL of pre-washed streptavidin-agarose beads and incubate on a rotator for 2 hours at room temperature[10].

  • On-Bead Digestion & MS : Wash the beads extensively with 1% SDS, 8M urea, and PBS to remove non-covalently bound background proteins. Perform on-bead tryptic digestion overnight. Desalt the resulting peptides using C18 StageTips, dry in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis[5][10].

ABPP_Workflow Lysate 1. Cell Lysis & Normalization (HEPES Buffer, No AEBSF) Incubation 2. Probe Incubation (Alkyne-Sulfamoyl Fluoride, 37°C) Lysate->Incubation Click 3. CuAAC Click Chemistry (Biotin-Azide, TCEP, TBTA, Cu) Incubation->Click Precipitation 4. MeOH/CHCl3 Precipitation (Remove unreacted probe) Click->Precipitation Enrichment 5. Streptavidin Enrichment (Denaturing Conditions) Precipitation->Enrichment MS 6. On-Bead Digestion & LC-MS/MS Analysis Enrichment->MS

Figure 2: Logical workflow for Activity-Based Protein Profiling (ABPP) using sulfamoyl fluoride probes.

References

  • National Institutes of Health (PMC). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome". NIH. Available at:[Link]

  • ACS Publications. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome". ACS. Available at: [Link]

  • ChemRxiv. "Oxopyridine Sulfamoyl Fluorides for Covalent Bond Formation at Tyrosine and Inhibition of Ral GTPase". ChemRxiv. Available at: [Link]

  • National Institutes of Health (PMC). "Sulfur fluoride exchange". NIH. Available at: [Link]

  • RSC Publishing. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry". RSC. Available at: [Link]

  • Melius Organics. "SuFEx handle fragment library". Melius Organics. Available at: [Link]

Sources

Method

Techniques for purifying N,N-Diethylsulfamoyl fluoride reaction products

An Application Note for Researchers, Scientists, and Drug Development Professionals A Practical Guide to the Purification of N,N-Diethylsulfamoyl Fluoride Abstract N,N-Diethylsulfamoyl fluoride is a key building block in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Practical Guide to the Purification of N,N-Diethylsulfamoyl Fluoride

Abstract

N,N-Diethylsulfamoyl fluoride is a key building block in organic synthesis and a valuable reagent in the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for drug discovery and materials science. The integrity of these applications hinges on the high purity of the sulfamoyl fluoride reagent. Syntheses, typically involving the reaction of diethylamine with sulfuryl fluoride (SO₂F₂) or its surrogates, often yield a crude product contaminated with unreacted starting materials, catalysts, salts, and potential side-products. This application note provides a comprehensive guide with detailed protocols for the purification of N,N-diethylsulfamoyl fluoride, emphasizing the rationale behind each technique to empower researchers to obtain materials of high purity.

Safety First: Essential Handling and Storage Precautions

Before commencing any purification protocol, it is imperative to understand the hazards associated with N,N-diethylsulfamoyl fluoride and its related reagents.

  • Sulfuryl Fluoride (SO₂F₂): This is a toxic, colorless, and odorless gas that should only be handled in a well-ventilated fume hood by trained personnel.[1] Ensure all connections are secure to prevent leaks. Systems under pressure should be regularly checked.[1]

  • N,N-Diethylsulfamoyl Fluoride: This compound is classified as toxic if swallowed and can cause severe skin burns and eye damage.[2][3] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4] All manipulations should be performed within a certified chemical fume hood.[5]

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and silica gel, in accordance with local and institutional regulations.[4]

  • Storage: N,N-disubstituted sulfamoyl fluorides can be sensitive to moisture and may degrade over time, especially if stored improperly. For long-term stability, it is recommended to store the purified product in polypropylene or fluorinated high-density polyethylene (FLPE) containers under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2–8 °C or below).[2][6] Avoid glass containers for long-term storage of some sulfamoyl fluorides as decomposition has been observed.[6]

Understanding the Impurity Profile

Effective purification begins with identifying the potential contaminants in the crude reaction mixture. The exact profile will depend on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Diethylamine, sulfuryl fluoride surrogates.

  • Base/Catalyst: Triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP).

  • Salts: Triethylammonium chloride or hydrochloride salts formed from the reaction of the base with HCl or other acid byproducts.

  • Solvents: Reaction solvents such as dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF).

  • Byproducts: Trace amounts of water, hydrolysis products (diethylsulfamic acid), or symmetrical sulfamides if primary amines are present.[6]

Strategic Purification Workflow

A multi-step approach is typically required to achieve high purity. The general workflow involves an initial aqueous workup to remove bulk, water-soluble impurities, followed by either distillation or chromatography for final purification.

crude Crude Reaction Mixture workup Aqueous Extractive Workup crude->workup Remove salts, water-soluble amines dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Solvent Removal dry->concentrate crude_oil Crude Product (Oil/Solid) concentrate->crude_oil distillation Vacuum Distillation crude_oil->distillation For thermally stable liquids; Removes non-volatile impurities chromatography Flash Column Chromatography crude_oil->chromatography For removing structurally similar impurities pure_dist Pure Product (>95%) distillation->pure_dist pure_chrom High-Purity Product (>99%) chromatography->pure_chrom

Caption: General purification workflow for N,N-Diethylsulfamoyl fluoride.

Detailed Purification Protocols

Protocol 1: Aqueous Extractive Workup

This initial step is designed to remove the majority of salts and water-soluble starting materials.

Rationale: The desired product, N,N-diethylsulfamoyl fluoride, is a neutral organic molecule that is soluble in common organic solvents like dichloromethane or ethyl acetate. Basic impurities (e.g., diethylamine, triethylamine) can be converted to their water-soluble hydrochloride salts by washing with a dilute acid. Other water-soluble salts are removed by washing with water and brine.

Step-by-Step Procedure:

  • Once the reaction is complete, as monitored by TLC, LC-MS, or GC-MS, transfer the reaction mixture to a separatory funnel.[6]

  • Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Wash (Optional but Recommended): Add an equal volume of cold, dilute aqueous HCl (e.g., 0.1 M). Shake gently, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer if using DCM, or (upper) layer if using ethyl acetate. This step removes residual amines.

  • Water Wash: Add an equal volume of distilled water to the organic layer. Shake and allow the layers to separate. Discard the aqueous layer. It is recommended to use only distilled water and brine for the aqueous phase during purification.[6]

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer. Shake, separate, and discard the aqueous layer.[7]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes until the solvent is clear.

  • Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Purification by Vacuum Distillation

Distillation is an effective method for purifying thermally stable liquids on a large scale, especially when impurities are non-volatile or have significantly different boiling points.

Rationale: N,N-Diethylsulfamoyl fluoride has a boiling point that allows for distillation under reduced pressure. This process separates the desired liquid product from non-volatile impurities (like salts or baseline material from chromatography) and potentially lower-boiling solvents or starting materials.

Step-by-Step Procedure:

  • Assemble a distillation apparatus suitable for vacuum distillation (short path is often preferred to minimize loss). Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude N,N-diethylsulfamoyl fluoride obtained from Protocol 1 into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask using an oil bath.

  • Collect the fraction that distills at a constant temperature and pressure. A patent for the synthesis of N,N-diethylsulfamoyl fluoride describes its isolation by distillation under reduced pressure to yield a clear, colorless liquid.[8][9]

  • Once the product has been collected, turn off the heat and allow the system to cool completely before slowly reintroducing air.

Protocol 3: Purification by Flash Column Chromatography

Flash chromatography is the method of choice for achieving the highest purity, as it can separate compounds with very similar properties.[7]

Rationale: This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. By carefully selecting the solvent system, N,N-diethylsulfamoyl fluoride can be separated from closely related impurities.

Step-by-Step Procedure:

  • Select Eluent: Using thin-layer chromatography (TLC), determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a common starting point. The ideal system will give the product a retention factor (Rf) of approximately 0.25-0.35.

  • Pack Column: Pack a glass column with silica gel as a slurry in the least polar eluent component (e.g., hexanes).

  • Load Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Dry Loading (Recommended for Oils/High-Boiling Solvents): If the crude product is an oil or dissolved in a high-boiling solvent like DMF, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] This powder is then carefully added to the top of the packed column.

  • Elute: Carefully add the eluent to the top of the column and apply positive pressure (using a flow controller or bulb) to push the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,N-diethylsulfamoyl fluoride.

Data Summary and Purity Assessment

The choice of purification method depends on the scale of the reaction and the required purity. The success of the purification should always be verified by analytical techniques.

Table 1: Comparison of Purification Techniques

TechniquePrincipleImpurities TargetedTypical PurityAdvantages & Disadvantages
Aqueous Workup Liquid-liquid extractionSalts, water-soluble amines, acids/basesN/A (Pre-purification)Pro: Fast, removes bulk impurities. Con: Not a final purification step, risk of emulsions.
Vacuum Distillation Separation by boiling pointNon-volatile materials, compounds with very different boiling points>95%Pro: Excellent for large scale, cost-effective. Con: Requires thermal stability, ineffective for azeotropes or close-boiling impurities.
Flash Chromatography Differential adsorptionStructurally similar byproducts, colored impurities>99%Pro: Provides very high purity, versatile. Con: More time-consuming, requires solvents and silica, can be difficult to scale up.

Purity Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are powerful tools. ¹H NMR confirms the structure by showing the characteristic signals for the ethyl groups. ¹⁹F NMR is highly sensitive and provides a clear signal for the S-F bond, making it excellent for assessing purity as impurities are unlikely to contain fluorine.[11][12] The purity can often be determined to be greater than 99.8% by NMR.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile products and can be used to assess purity and confirm the mass of the desired product.[6]

Troubleshooting and Final Recommendations

box box q1 High Purity (>99%) Required? q2 Impurity is Non-Volatile? q1->q2 No chrom Use Flash Column Chromatography q1->chrom Yes q3 Product is Thermally Stable? q2->q3 Yes reassess Re-evaluate Synthesis/ Use Chromatography q2->reassess No dist Use Vacuum Distillation q3->dist Yes q3->reassess No

Caption: Decision tree for selecting a final purification method.

  • Reaction Stalling: If monitoring shows incomplete conversion, more of the fluorosulfurylating agent may be needed before proceeding to workup.[6]

  • Low Yields After Workup: For some sulfamoyl fluorides, particularly NH-sulfamoyl fluorides, the use of acidic or basic aqueous solutions during extraction can lead to lower yields.[6] While N,N-disubstituted variants are generally more robust, sticking to neutral water and brine washes is the safest approach if decomposition is suspected.

  • Product Decomposition: If the product appears to decompose on silica gel, consider switching to a less acidic stationary phase like alumina or using a solvent system buffered with a small amount of a non-nucleophilic base (e.g., triethylamine, though this must be removed later).

By following these detailed protocols and understanding the principles behind them, researchers can confidently purify N,N-diethylsulfamoyl fluoride to the high standard required for demanding applications in modern chemistry.

References

  • Angene Chemical. (2024). Safety Data Sheet - Sulfamoyl fluoride. Retrieved from [Link]

  • O'Hagan, D., et al. (2020). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Google Patents. (2023). KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
  • Google Patents. (2024). KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
  • Amblard, F., et al. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science. Retrieved from [Link]

  • Liu, Z., et al. (2020). Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Sharpless, K. B., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). PMC. Retrieved from [Link]

  • Google Patents. (2024). US 2024/0368075 A1 - Synthesis of N,N-dimethyl sulfamoyl fluoride and related derivatives.
  • Organic Chemistry Portal. (2024). Synthesis of Sulfamoyl Fluorides. Retrieved from [Link]

  • Google Patents. (2023). US20230322661A1 - Synthesis of N,N-Branched Sulfamoyl Fluoride Compounds Using Bismuth Trifluoride.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - SULFURYL FLUORIDE. Retrieved from [Link]

  • Biotage. (2023). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. Retrieved from [Link]

  • Neumaier, B., et al. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Fluorides. Retrieved from [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • IntechOpen. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR spectroscopic monitoring of the reaction mixture. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]

  • Elsevier. (n.d.). Colorimetric detection of fluoride ion in aqueous medium by thiourea derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the sulfamoyl fluorides via the two solid surrogates. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Overcoming Low Reactivity of N,N-Diethylsulfamoyl Fluoride

Welcome to the technical support center for N,N-Diethylsulfamoyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this vers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-Diethylsulfamoyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile yet sometimes challenging reagent. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my N,N-Diethylsulfamoyl fluoride reaction failing or showing low yield?

Low or no product yield is the most common issue and can stem from several factors related to reagent quality, reaction conditions, and workup procedures.[1]

  • Reagent Integrity:

    • Purity of N,N-Diethylsulfamoyl Fluoride: Ensure the purity of your starting material. Impurities from synthesis, such as the corresponding sulfamoyl chloride, can interfere with the desired reaction.[2] Consider purification by distillation under reduced pressure if purity is questionable.[2]

    • Moisture Sensitivity: N,N-Diethylsulfamoyl fluoride is sensitive to moisture and can slowly decompose, releasing hydrofluoric acid (HF), which can etch glassware and complicate reactions.[3] Always handle under an inert atmosphere and use anhydrous solvents.[1][3]

    • Nucleophile Quality: Ensure your amine or alcohol nucleophile is pure and dry. Water competes as a nucleophile and can lead to hydrolysis of the sulfamoyl fluoride.

  • Suboptimal Reaction Conditions:

    • Insufficient Activation: N,N-disubstituted sulfamoyl fluorides, like the diethyl derivative, are known for their reduced reactivity due to the electron-donating nature of the alkyl groups, which decreases the electrophilicity of the sulfur center.[4][5] Forcing conditions or catalytic activation are often necessary.[4][5]

    • Incorrect Catalyst/Base: The choice of catalyst or base is critical. While simple tertiary amines like triethylamine can be used, stronger bases or specialized catalysts are often required to achieve reasonable reaction rates and yields.[1][5]

    • Temperature: While some SuFEx (Sulfur(VI) Fluoride Exchange) reactions proceed at room temperature, less reactive substrates may require heating.[4][6] However, excessive heat can lead to decomposition.[7] A careful optimization of temperature is often necessary.[6][8]

    • Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like DMSO, DMF, or acetonitrile are commonly used.[8][9] In some cases, non-polar solvents may be preferred to control reactivity or favor specific pathways.[10]

  • Improper Workup:

    • pH Sensitivity: The desired sulfamoyl-containing products can be sensitive to acidic or basic conditions during aqueous workup, leading to hydrolysis.[1] It is often recommended to use neutral water and brine for extractions.[1]

Q2: I'm observing the formation of a symmetrical sulfamide byproduct. What's causing this and how can I prevent it?

The formation of a symmetrical sulfamide (Et₂N-SO₂-NEt₂) suggests a side reaction involving the starting N,N-Diethylsulfamoyl fluoride and a diethylamine nucleophile. This can occur if your starting material is contaminated with diethylamine or if decomposition pathways generate it in situ.

  • Prevention Strategies:

    • Purify Starting Material: Ensure your N,N-Diethylsulfamoyl fluoride is free from residual diethylamine from its synthesis.

    • Control Reaction Conditions: Use of a non-nucleophilic base can help to minimize side reactions.

Troubleshooting Guide: Enhancing Reactivity

Scenario 1: Reaction with a Phenol Stalls or Proceeds Slowly.

Problem: You are attempting to synthesize a diethylsulfamate from N,N-Diethylsulfamoyl fluoride and a phenol, but the reaction shows low conversion even after prolonged stirring at room temperature.

Underlying Issue: Phenols are generally less nucleophilic than amines, and the inherent low reactivity of N,N-diethylsulfamoyl fluoride necessitates activation.

Solutions:

  • Catalytic Activation with a Strong Base:

    • Rationale: A strong, non-nucleophilic base can deprotonate the phenol, generating a more potent phenoxide nucleophile. Organosuperbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) are often effective.[1][5] DBU is typically used in catalytic amounts (10-30 mol%), while BEMP can be effective at lower loadings.[1][5]

    • Protocol: See Experimental Protocol 1 .

  • Lewis Acid Catalysis:

    • Rationale: A Lewis acid can coordinate to the fluorine or oxygen atoms of the sulfamoyl fluoride, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.[5] Calcium(II) triflimide (Ca(NTf₂)₂) has emerged as a particularly effective Lewis acid catalyst for SuFEx reactions.[4][5][6][9][11]

    • Protocol: The combination of Ca(NTf₂)₂ with a Lewis base like DABCO (1,4-diazabicyclo[2.2.2]octane) can be highly effective at room temperature.[5][6] See Experimental Protocol 2 .

Troubleshooting Flowchart for Phenol Reactions

start Low Conversion with Phenol check_base Are you using a catalyst? start->check_base add_dbu Add DBU (10-30 mol%) or BEMP (5-10 mol%) check_base->add_dbu No check_lewis_acid Still low conversion? check_base->check_lewis_acid Yes (e.g., Et3N) add_dbu->check_lewis_acid add_ca_dabco Use Ca(NTf2)2 (10 mol%) and DABCO (50 mol%) check_lewis_acid->add_ca_dabco increase_temp Consider increasing temperature cautiously (e.g., to 50-80°C) add_ca_dabco->increase_temp success Reaction Successful increase_temp->success

Caption: Decision tree for troubleshooting low-yield reactions with phenols.

Scenario 2: Low Yield in Reaction with a Primary or Secondary Amine.

Problem: The formation of a desired sulfamide by reacting N,N-Diethylsulfamoyl fluoride with an amine is inefficient.

Underlying Issue: While amines are more nucleophilic than phenols, sterically hindered or electron-deficient amines can still react sluggishly. The low electrophilicity of the sulfamoyl fluoride remains the primary hurdle.[4]

Solutions:

  • Lewis Acid/Base Co-catalysis:

    • Rationale: The combination of Ca(NTf₂)₂ and DABCO is a powerful system for activating sulfamoyl fluorides towards amine nucleophiles.[5][6] The Lewis acid activates the electrophile, while the Lewis base may activate the amine nucleophile.[5] This dual activation strategy often allows reactions to proceed smoothly at room temperature.[4][6]

    • Protocol: See Experimental Protocol 2 .

  • Solvent and Concentration Effects:

    • Rationale: Increasing the concentration of the reaction can have a significant positive effect on the reaction rate and yield.[4][6] Switching to a more polar aprotic solvent like DMSO can also be beneficial.[8]

    • Troubleshooting Step: If a reaction in THF or DCM is slow, try concentrating the reaction mixture or switching the solvent to DMSO.

Data Summary: Catalyst and Condition Optimization

Catalyst/Activator SystemNucleophileTypical ConditionsYield RangeReference
DBU (10-30 mol%)PhenolsMeCN or DMSO, RT to 50°CGood to Excellent[1][5][8]
BEMP (5-10 mol%)PhenolsMeCN, RTGood to Excellent[1][5]
Ca(NTf₂)₂ (10 mol%) / DABCO (50 mol%)Amines, Phenols1,4-Dioxane or THF, RT to 80°CGood to Excellent[4][5][6][11]
1-hydroxybenzotriazole (HOBt)AminesMeCN, RTGood to Excellent[12]

Experimental Protocols

Protocol 1: DBU-Catalyzed Reaction with a Phenol

This protocol is a general guideline for the DBU-catalyzed synthesis of a diethylsulfamate.

  • Materials:

    • N,N-Diethylsulfamoyl fluoride (1.0 equiv)

    • Phenol substrate (1.1 equiv)

    • DBU (0.2 equiv)

    • Anhydrous acetonitrile (MeCN)

  • Procedure:

    • To a stirred solution of the phenol in anhydrous MeCN, add N,N-Diethylsulfamoyl fluoride.

    • Add DBU dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • If the reaction is sluggish, gently heat the mixture to 40-50°C.[8]

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ca(NTf₂)₂/DABCO-Catalyzed Reaction with an Amine

This protocol describes a highly effective method for the synthesis of sulfamides.[4][6]

  • Materials:

    • N,N-Diethylsulfamoyl fluoride (1.0 equiv)

    • Amine substrate (1.2 equiv)

    • Ca(NTf₂)₂ (0.1 equiv)

    • DABCO (0.5 equiv)

    • Anhydrous 1,4-dioxane or THF

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, dissolve N,N-Diethylsulfamoyl fluoride, Ca(NTf₂)₂, and DABCO in anhydrous 1,4-dioxane.

    • Add the amine substrate to the stirred solution.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS. For less reactive substrates, heating to 50-80°C may be necessary.[11]

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by silica gel chromatography to afford the desired sulfamide.

Reaction Mechanism Visualization

cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack Sulfamoyl_Fluoride Et2N-SO2F Activated_Complex [Et2N-SO2F---Ca(NTf2)2] Sulfamoyl_Fluoride->Activated_Complex Ca Ca(NTf2)2 Ca->Activated_Complex Transition_State Transition State Activated_Complex->Transition_State Nucleophile R-NH2 Nucleophile->Transition_State DABCO DABCO (Base) Nucleophile->DABCO Activation? Product Et2N-SO2-NHR HF_Scavenging [DABCO-H]+ F- Product->HF_Scavenging + HF Transition_State->Product DABCO->HF_Scavenging

Caption: Proposed mechanism for Ca(NTf₂)₂/DABCO co-catalyzed SuFEx reaction.

References

  • Technical Support Center: Synthesis of Sulfamoyl Fluorides - Benchchem. (URL: )
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC. (URL: [Link])

  • Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Sulfur fluoride exchange - PMC - NIH. (URL: [Link])

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes - ResearchGate. (URL: [Link])

  • Technical Support Center: Optimizing Reaction Conditions for Fluorophenol Deriv
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides | Organic Letters - ACS Publications. (URL: [Link])

  • Optimization for Reaction Conditions. [a] | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC. (URL: [Link])

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. - SciSpace. (URL: [Link])

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC - NIH. (URL: [Link])

  • Unconventional reactivity of sulfonyl fluorides - Spiral. (URL: [Link])

  • Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC. (URL: [Link])

  • KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google P
  • Technical Support Center: Optimizing Reaction Conditions for Fluorin

Sources

Troubleshooting

Technical Support Center: N,N-Diethylsulfamoyl Fluoride Reaction Condition Optimization

Welcome to the technical support center for the synthesis and optimization of N,N-Diethylsulfamoyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing sul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N,N-Diethylsulfamoyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing sulfamoyl fluorides in their synthetic endeavors, particularly within the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3][4][5] Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of N,N-disubstituted sulfamoyl fluorides.

Q1: What is the most common method for synthesizing N,N-Diethylsulfamoyl fluoride?

The most prevalent and direct method involves the reaction of a secondary amine, in this case, diethylamine, with sulfuryl fluoride (SO₂F₂) gas.[6][7] This reaction is typically mediated by a base to neutralize the hydrogen fluoride (HF) generated in situ.

Q2: Why is a base necessary in this reaction?

A base, such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for scavenging the HF produced during the reaction between the amine and sulfuryl fluoride.[1][8] Failure to neutralize the HF can lead to the formation of amine-HF salts, which are often unreactive, and can also promote side reactions or degradation of the desired product.

Q3: Can I use a primary amine to synthesize a monosubstituted sulfamoyl fluoride with SO₂F₂?

While possible, the reaction of primary amines with SO₂F₂ is often complicated by the formation of symmetrical sulfamide byproducts.[8][9] The initially formed monosubstituted sulfamoyl fluoride can be unstable in the presence of a base and may eliminate HF to generate a highly reactive azasulfene intermediate, which then reacts with another molecule of the primary amine.[8] For the synthesis of monosubstituted sulfamoyl fluorides, the use of solid SO₂F₂ surrogates is often recommended for better selectivity.[8][10]

Q4: What are the primary safety concerns when working with sulfuryl fluoride?

Sulfuryl fluoride (SO₂F₂) is a toxic, colorless, and odorless gas that should be handled with extreme caution in a well-ventilated fume hood.[11][12] Inhalation can cause respiratory irritation, central nervous system depression, and in severe cases, can be fatal.[12][13][14] It is crucial to read the Safety Data Sheet (SDS) thoroughly and implement all recommended safety precautions, including the use of appropriate personal protective equipment (PPE).[11]

Q5: How should I store my synthesized N,N-Diethylsulfamoyl fluoride?

N,N-disubstituted sulfamoyl fluorides are generally stable compounds. However, it is good practice to store them in a cool, dry place. Some related NH-sulfamoyl fluorides have been observed to be sensitive to acidic or basic conditions and may decompose when stored in glass containers for extended periods.[8] While N,N-diethylsulfamoyl fluoride is more robust, storage in polypropylene containers at or below 0 °C is recommended for long-term stability.[8]

Section 2: Troubleshooting Guide

Even with a well-defined protocol, experimental challenges can arise. This section is dedicated to identifying and resolving common issues encountered during the synthesis of N,N-Diethylsulfamoyl fluoride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure or Wet Reagents: Diethylamine, solvent (e.g., dichloromethane), or base may contain water, which can react with sulfuryl fluoride.[8]2. Inefficient Gas Dispersion: The SO₂F₂ gas may not be bubbling effectively through the reaction mixture, leading to poor contact with the reactants.[8]3. Suboptimal Temperature: The reaction may be too slow at very low temperatures or side reactions may occur at elevated temperatures.4. Insufficient Base: The amount of base may be inadequate to neutralize all the HF generated.1. Ensure all reagents and solvents are anhydrous. Diethylamine should be distilled from a suitable drying agent (e.g., CaH₂). Use freshly opened anhydrous solvents.2. Use a gas dispersion tube (sparger) to ensure fine bubbles and efficient mixing. Maintain vigorous stirring throughout the reaction.3. For many secondary amines, the reaction proceeds well at room temperature.[8] If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be attempted, but monitor for byproduct formation.4. Use at least 1.2 equivalents of a tertiary amine base like triethylamine.
Formation of Unidentified Byproducts 1. Reaction with Primary Amine Impurities: If the diethylamine starting material is contaminated with primary amines, this can lead to the formation of symmetrical sulfamides.[8]2. Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the degradation of the product or the formation of complex byproducts.1. Use high-purity diethylamine. If necessary, purify the starting material by distillation.2. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Stop the reaction once the starting material is consumed.
Difficulty in Product Purification 1. Emulsion Formation During Workup: The presence of amine salts can lead to the formation of stable emulsions during aqueous extraction.2. Product Co-elution with Impurities: The desired product may have a similar polarity to byproducts, making chromatographic separation challenging.1. After quenching the reaction, consider filtering off any precipitated amine hydrofluoride salts before the aqueous workup. Washing with a dilute acid (e.g., 1M HCl) can help to remove residual amine base, followed by a wash with saturated sodium bicarbonate solution and brine.[8]2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N,N-Diethylsulfamoyl fluoride.

Materials:

  • Diethylamine (Et₂NH), freshly distilled

  • Sulfuryl fluoride (SO₂F₂) gas

  • Triethylamine (Et₃N), freshly distilled

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube/sparger

  • Condenser (optional, for reflux)

  • Thermometer

  • Gas outlet connected to a scrubber (e.g., a solution of NaOH)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber, dissolve diethylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane. A catalytic amount of DMAP can also be added.[8][15]

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Introduction of Sulfuryl Fluoride: While stirring the solution at room temperature, begin to bubble sulfuryl fluoride gas through the mixture at a moderate rate.[8] An exothermic reaction may be observed; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Reaction Quenching: Once the reaction is complete (as indicated by the consumption of the starting amine), stop the flow of SO₂F₂ and purge the reaction mixture with an inert gas for 15-20 minutes to remove any residual sulfuryl fluoride.[8]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude N,N-Diethylsulfamoyl fluoride can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Section 4: Visualizing the Workflow and Logic

To better understand the experimental process and decision-making in troubleshooting, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble & Flame-Dry Glassware charge_reagents Charge Flask with Diethylamine, Et3N, & CH2Cl2 setup_glassware->charge_reagents purge_inert Purge with N2/Ar charge_reagents->purge_inert bubble_sof2 Bubble SO2F2 Gas purge_inert->bubble_sof2 monitor_rxn Monitor Reaction (TLC, GC/LC-MS) bubble_sof2->monitor_rxn quench_rxn Quench & Purge Excess SO2F2 monitor_rxn->quench_rxn extraction Aqueous Extraction (HCl, NaHCO3, Brine) quench_rxn->extraction drying Dry Organic Layer (Na2SO4/MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify (Distillation/Chromatography) concentration->purification

Caption: General experimental workflow for the synthesis of N,N-Diethylsulfamoyl fluoride.

troubleshooting_guide cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield or Byproduct Formation check_amine Check Diethylamine Purity (Distill if necessary) start->check_amine Impurity Issues check_solvent Use Anhydrous Solvent start->check_solvent Impurity Issues check_temp Optimize Temperature (RT is often sufficient) start->check_temp Condition Issues check_base Ensure Sufficient Base (>=1.2 equiv.) start->check_base Condition Issues check_gas Ensure Efficient SO2F2 Dispersion start->check_gas Condition Issues optimize_extraction Optimize Extraction (e.g., acid wash) start->optimize_extraction Purification Issues optimize_chromatography Optimize Chromatography Solvent System start->optimize_chromatography Purification Issues end Improved Yield & Purity check_amine->end check_solvent->end check_temp->end check_base->end check_gas->end optimize_extraction->end optimize_chromatography->end

Caption: A decision tree for troubleshooting common issues in N,N-Diethylsulfamoyl fluoride synthesis.

References

  • Barrow, A. S., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. Available from: [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). EurekAlert!. Available from: [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (2018). ResearchGate. Available from: [Link]

  • The growing applications of SuFEx click chemistry. (2019). RSC Publishing. Available from: [Link]

  • The growing applications of SuFEx click chemistry. (2019). La Trobe University on Figshare. Available from: [Link]

  • SAFETY DATA SHEET - ProFume. (2022). Douglas Products. Available from: [Link]

  • Scheme 6. (a) Synthesis of disubstituted sulfamoyl fluorides via SO 2 F... (2023). ResearchGate. Available from: [Link]

  • Sulfuryl fluoride. Wikipedia. Available from: [Link]

  • Sulfur fluoride exchange. (2023). National Center for Biotechnology Information. Available from: [Link]

  • Kim, H., et al. (2019). Synthesis of Arenesulfonyl Fluorides via Sulfuryl Fluoride Incorporation from Arynes. Organic Letters, 21(1), 214-218. Available from: [Link]

  • Sulfuryl Fluoride. Adverse Effects: Brain. (2018). Fluoride Action Network. Available from: [Link]

  • Deaths from Building Fumigation Raise Long-standing Health Concerns, Calls for Ban and Adoption of Alternatives. (2023). Beyond Pesticides Daily News Blog. Available from: [Link]

  • GENERAL INFORMATION ON VIKANE® FUMIGANT. Douglas Products. Available from: [Link]

  • Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. Spiral. Available from: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. (2020). Chemical Science. Available from: [Link]

  • Sulfamoyl fluoride synthesis by amination. Organic Chemistry Portal. Available from: [Link]

  • A General Electrochemical Synthesis of Sulfonimidoyl Fluorides, Azides, and Acetates. (2023). CCS Chemistry. Available from: [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022). Nature Portfolio Chemistry Community. Available from: [Link]

  • KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride. Google Patents.
  • N,N-Dimethylsulfamoyl fluoride. MySkinRecipes. Available from: [Link]

  • US 2024/0368075 A1 - Methods of producing N,N-dimethyl sulfamoyl fluoride and derivatives thereof. Google Patents.
  • State of the art: synthesis of thiocarbamoyl fluoride using amines. ResearchGate. Available from: [Link]

  • Installation of -SO2F groups onto primary amides. (2019). National Center for Biotechnology Information. Available from: [Link]

Sources

Optimization

Technical Support Center: N,N-Diethylsulfamoyl Fluoride Synthesis

Here is the technical support and troubleshooting guide for the synthesis of N,N-Diethylsulfamoyl fluoride, designed for researchers and drug development professionals. Compound Overview: N,N-Diethylsulfamoyl fluoride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support and troubleshooting guide for the synthesis of N,N-Diethylsulfamoyl fluoride, designed for researchers and drug development professionals.

Compound Overview: N,N-Diethylsulfamoyl fluoride (CAS: 382-97-8) is a highly valued reagent in modern organic synthesis, particularly within Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. As a stable, reactive electrophile, it requires precise stoichiometric and thermodynamic control during synthesis to ensure high purity and prevent the formation of symmetric byproducts[1].

Synthesis Workflow & Pathway Analysis

The most direct route for synthesizing N,N-Diethylsulfamoyl fluoride involves the reaction of a secondary amine (diethylamine) with sulfuryl chloride fluoride ( SO2​ClF )[1].

G A Diethylamine (Et2NH) C Reaction Phase (-30°C in Et2O) A->C Dropwise B Sulfuryl Chloride Fluoride (SO2ClF) B->C Excess D N,N-Diethylsulfamoyl Fluoride (Product) C->D Major (32%) E Tetraethylsulfamide (Byproduct) C->E Minor (16%)

Figure 1: Reaction pathway and byproduct divergence in N,N-Diethylsulfamoyl fluoride synthesis.

Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of tetraethylsulfamide byproduct instead of the desired sulfamoyl fluoride? A1: This is the most common failure mode when utilizing sulfuryl chloride fluoride. Causality: The intermediate sulfamoyl species is highly reactive. If the local concentration of diethylamine is too high, or if the temperature exceeds -30 °C during the addition phase, the intermediate will rapidly react with a second equivalent of the amine to form the symmetrical tetraethylsulfamide ( Et2​NSO2​NEt2​ )[1]. Solution: Ensure that the amine is added strictly dropwise to a pre-cooled (-30 °C) solution containing an excess of SO2​ClF . Never reverse the addition order (do not add SO2​ClF to the amine).

Q2: I am attempting the alternative route (halide exchange from N-diethylsulfamoyl chloride). Why is the conversion to the fluoride incomplete? A2: Halide exchange from an N-alkylsulfamoyl chloride to a fluoride is thermodynamically demanding. Causality: The chloride leaving group requires a highly active nucleophilic fluoride source to overcome the activation energy barrier. Solution: Standard aqueous fluoride sources will fail and cause hydrolysis. You must use anhydrous, active fluoride sources such as potassium fluoride (KF), sodium fluoride (NaF), or antimony(III) fluoride ( SbF3​ ) under elevated temperatures[1]. Ensure all reagents and solvents are rigorously dried.

Q3: What are the critical safety and handling parameters during the purification of this compound? A3: N,N-Diethylsulfamoyl fluoride is a volatile liquid carrying GHS warnings for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. Causality: As an electrophilic sulfonylating agent, it can react with biological nucleophiles in the mucous membranes. Solution: Purification must be performed via vacuum distillation (bp 69 °C at 9 Torr) to prevent thermal degradation[1]. All handling, including the filtration of the amine hydrochloride salts, must be conducted in a certified fume hood using appropriate chemical-resistant PPE.

Quantitative Route Comparison

When selecting a synthetic route, consider the trade-offs between reagent cost, yield, and byproduct formation.

Synthesis RoutePrimary ReagentsTypical YieldMajor ByproductReaction Conditions
Direct Sulfonylation Diethylamine + SO2​ClF ~32%Tetraethylsulfamide (~16%)-30 °C to RT, in Et2​O [1]
Halide Exchange Et2​NSO2​Cl
  • KF / SbF3​
VariableHydrolyzed sulfonic acidsElevated temp, anhydrous[1]

Standardized Experimental Protocol

The following methodology details the direct sulfonylation route, which is preferred for its single-step execution from commercially available precursors[1].

Objective: Synthesis of N,N-Diethylsulfamoyl Fluoride via Sulfuryl Chloride Fluoride.

Materials & Equipment:

  • Sulfuryl chloride fluoride ( SO2​ClF )

  • Diethylamine ( Et2​NH )

  • Anhydrous diethyl ether ( Et2​O )

  • Anhydrous calcium chloride ( CaCl2​ )

  • Multi-neck round-bottom flask equipped with a drying tube, dropping funnel, and magnetic stirrer.

  • Dry ice/acetone cooling bath.

  • Vacuum distillation apparatus.

Step-by-Step Procedure:

  • System Preparation: Purge the multi-neck reaction flask with inert gas (nitrogen or argon) and attach a drying tube to maintain anhydrous conditions.

  • Reagent Loading: Dissolve 23 g (0.19 mol) of sulfuryl chloride fluoride in 200 mL of anhydrous diethyl ether within the reaction flask[1].

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -30 °C[1].

  • Amine Addition: Load 32.8 g (0.17 mol) of diethylamine into the dropping funnel. Add the amine dropwise to the SO2​ClF solution[1]. Critical Step: Monitor the internal temperature continuously; the addition rate must be slow enough to prevent temperature spikes.

  • Reaction Maturation: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature under continuous stirring[1].

  • Filtration & Washing: Filter off the precipitated diethylamine hydrochloride salts. Wash the organic filtrate with distilled water to remove residual water-soluble impurities[1].

  • Drying: Dry the organic layer over anhydrous CaCl2​ [1]. Filter the drying agent prior to solvent removal.

  • Purification: Concentrate the solution and subject the crude mixture to vacuum distillation.

  • Fraction Collection: Collect the first fraction boiling at 69 °C under 9 Torr of vacuum. This fraction contains the pure N,N-diethylsulfamoyl fluoride (approx. 32% yield)[1]. The secondary fraction will contain the tetraethylsulfamide byproduct.

Sources

Troubleshooting

Technical Support Center: N,N-Diethylsulfamoyl Fluoride (DESF) in Aqueous SuFEx Workflows

From the Desk of the Senior Application Scientist Welcome to the SuFEx Technical Support Center. In my experience optimizing Sulfur(VI) Fluoride Exchange (SuFEx) workflows, the most frequent "reactivity issues" reported...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the SuFEx Technical Support Center. In my experience optimizing Sulfur(VI) Fluoride Exchange (SuFEx) workflows, the most frequent "reactivity issues" reported with N,N-Diethylsulfamoyl fluoride (DESF) stem not from reagent degradation, but from a fundamental misunderstanding of its exceptional kinetic stability.

Unlike traditional sulfonyl chlorides, which rapidly hydrolyze in water, the S(VI)-F bond in DESF is thermodynamically stable and kinetically inert[1]. The dialkylamino group donates electron density to the sulfur center via resonance, significantly dampening its electrophilicity. This causality means DESF remains completely intact in aqueous buffers across a pH range of 1 to 10[2]. It will not react with water or even primary amines without specific catalytic activation (e.g., bifluoride salts) or precise microenvironmental positioning within a protein binding pocket[2].

Below, we have structured our field-proven insights, quantitative data, and self-validating protocols to help you troubleshoot and master DESF in your bioconjugation and synthesis workflows.

Quantitative Stability Profiling

To contextualize the stability of DESF, it is critical to compare it against other common sulfur-based electrophiles. The data below summarizes the relative stability of these hubs in standard aqueous biological buffers (e.g., PBS, pH 7.4).

Electrophilic HubAqueous Stability (pH 7.4)pH Tolerance RangeRelative Hydrolysis Half-LifePrimary Activation Requirement
Sulfonyl Chlorides ( R−SO2​Cl )Poor (Minutes)N/A< 1 hourNone (Spontaneous hydrolysis)
Sulfonyl Fluorides ( R−SO2​F )High (Days)4.0 – 8.0~1x (Baseline)Mild Base / Protein Pocket
Sulfamoyl Fluorides ( R2​N−SO2​F )Exceptional (Months) 1.0 – 10.0 >30x [2]Strong Base / Bifluoride / Enzyme
Part 1: Diagnostic FAQs (Reagent Stability & Storage)

Q: I left my DESF in an aqueous phosphate buffer (pH 7.4) overnight at room temperature. Has it hydrolyzed? A: No. Sulfamoyl fluorides like DESF are at least 30-fold more stable than their sulfonyl fluoride counterparts[2]. The activation barrier for nucleophilic attack by water is too high to overcome at room temperature without a catalyst. Your reagent is intact.

Q: Can I use DESF in highly acidic or basic buffers? A: Yes. DESF is highly resistant to both acidic and basic conditions[1]. It maintains structural integrity in aqueous solutions from pH 1 to 10[2]. In fact, its extreme chemical and electrochemical stability is why DESF is also heavily utilized as a robust electrolyte additive in high-voltage battery systems[3].

Q: My LC-MS shows no product mass, and I don't see the DESF peak either. Did it degrade? A: It is highly unlikely that it degraded via hydrolysis. DESF is highly lipophilic and lacks ionizable groups, meaning it often "flies" poorly in standard electrospray ionization (ESI) MS, leading to signal suppression. Furthermore, if your buffer lacks a co-solvent, the DESF likely crashed out of solution. We recommend using 19F NMR as your primary diagnostic tool (look for the characteristic S-F singlet between +35 to +45 ppm).

Part 2: Troubleshooting Guides (Reaction Dynamics)

Issue: Zero Bioconjugation Observed on Target Protein

  • Symptom: Target protein shows no covalent labeling by DESF after 24 hours of incubation.

  • Root Cause: Intrinsic kinetic stability. DESF is too stable for spontaneous reaction with unactivated surface lysines or tyrosines in water.

  • Solution: The target protein must possess a specific binding pocket that aligns the S(VI)-F bond with a nucleophilic residue while simultaneously providing hydrogen-bonding activation to the fluoride leaving group. If your protein lacks this microenvironment, you must switch to a more reactive hub (like a sulfonyl fluoride) or engineer a tighter binding affinity into the DESF-probe.

Issue: Cloudy Reaction Mixture Upon Reagent Addition

  • Symptom: The aqueous buffer becomes turbid immediately after adding DESF, followed by inconsistent reaction kinetics.

  • Root Cause: Phase separation. Because DESF is highly hydrophobic, direct addition to water causes micelle formation. The reactive S(VI) centers become sequestered inside these hydrophobic droplets, physically preventing them from interacting with your target molecules.

  • Solution: Pre-dissolve DESF in an anhydrous, water-miscible co-solvent (e.g., DMSO or Acetonitrile) before dropwise addition to the buffer. Ensure the final co-solvent concentration is between 5-10% v/v.

Part 3: System Logic & Visualization

The following diagram illustrates the divergent pathways of DESF in aqueous media, highlighting the absolute necessity of catalytic activation for successful SuFEx chemistry.

G DESF N,N-Diethylsulfamoyl Fluoride (DESF) AqBuffer Aqueous Buffer System (pH 1.0 - 10.0) DESF->AqBuffer Solubilization (with DMSO co-solvent) NoCat Absence of Catalyst / Target AqBuffer->NoCat Activated Target Protein / Bifluoride Catalyst AqBuffer->Activated Stable Kinetically Inert (No Hydrolysis Detected) NoCat->Stable High Activation Barrier Conjugate SuFEx Bioconjugation (S-N / S-O Bond Formation) Activated->Conjugate Fluoride Displacement

SuFEx Activation Pathway of N,N-Diethylsulfamoyl Fluoride in Aqueous Media

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, every SuFEx bioconjugation must be treated as a self-validating system. Do not rely solely on the presence of product; you must actively prove the absence of background degradation.

Standardized Protocol: Aqueous SuFEx Bioconjugation with DESF

  • Step 1: Reagent Solubilization & Baseline Validation

    • Action: Dissolve DESF in anhydrous DMSO to a 100 mM stock concentration.

    • Validation Check: Run a quick 19F NMR of the stock. A sharp singlet confirms an intact S-F bond.

    • Causality: Pre-dissolving in DMSO prevents the hydrophobic DESF from crashing out of the aqueous buffer, ensuring homogenous reaction kinetics.

  • Step 2: Buffer Equilibration & Negative Control Setup

    • Action: Prepare your target protein in PBS (pH 7.4). Crucial Step: In a separate vial, prepare a "Buffer Only" negative control containing identical PBS and DMSO concentrations.

    • Causality: The negative control acts as an internal validation mechanism. It proves that any S-F bond cleavage observed is strictly due to the target protein's catalytic microenvironment, not spontaneous background hydrolysis.

  • Step 3: Reaction Initiation

    • Action: Spike the DESF stock into both the protein solution and the negative control (final DMSO concentration 5% v/v to prevent protein denaturation). Incubate at 37°C.

  • Step 4: Orthogonal Monitoring

    • Action: At 4h and 24h, analyze both reactions via LC-MS and 19F NMR.

    • Causality: LC-MS tracks the mass shift of the protein (addition of the diethylsulfamoyl group, minus HF). The negative control must show the exact mass of unreacted DESF and an unchanged 19F NMR signal, definitively proving the kinetic stability of the reagent in the absence of the target[2].

References
  • Sulfur fluoride exchange Nature Reviews Methods Primers (PMC - NIH) URL:[Link]

  • Advances in the construction of diverse SuFEx linkers National Science Review (Oxford University Press) URL:[Link]

  • Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

Sources

Troubleshooting

N,N-Diethylsulfamoyl fluoride decomposition products

Welcome to the Technical Support Center for N,N-Diethylsulfamoyl Fluoride (CAS: 382-97-8). This portal is designed for researchers, synthetic chemists, and battery engineers. It provides validated troubleshooting guides,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-Diethylsulfamoyl Fluoride (CAS: 382-97-8). This portal is designed for researchers, synthetic chemists, and battery engineers. It provides validated troubleshooting guides, FAQs, and step-by-step protocols addressing the decomposition pathways of this compound in both Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and advanced alkali-metal battery applications.

SECTION 1: Synthetic Chemistry & SuFEx Applications

Context: N,N-diethylsulfamoyl fluoride is utilized as a robust electrophile in SuFEx click chemistry. While N,N-disubstituted sulfamoyl fluorides are generally highly stable and resistant to hydrolysis compared to their monosubstituted (NH-) counterparts[1], specific environmental factors can trigger unwanted decomposition.

FAQ 1: Why is my N,N-diethylsulfamoyl fluoride degrading during storage or reaction?

Answer: Although it possesses a strong S-F bond, prolonged exposure to trace moisture or inappropriate storage can induce slow hydrolysis. The decomposition products typically include diethylamine, hydrogen fluoride (HF), and sulfur dioxide (SO₂). Furthermore, storing liquid sulfamoyl fluorides in standard borosilicate glass can accelerate this process; the generated HF etches the glass, releasing alkaline species that further catalyze the degradation loop[2].

Troubleshooting Guide: Minimizing Byproducts in SuFEx Reactions
  • Symptom: Low yield of the desired cross-coupled product; presence of diethylamine or symmetrical sulfamides in the reaction mixture.

  • Root Cause: In the presence of strong bases or adventitious water, the sulfamoyl fluoride can prematurely decompose. For primary amine derivatives, this occurs via the elimination of HF to form a highly reactive azasulfene intermediate, which reacts with another amine molecule to form a symmetrical sulfamide[2]. While N,N-diethylsulfamoyl fluoride lacks the NH- proton to form azasulfene directly, strong nucleophiles or bases in aqueous media can still force S-F bond cleavage.

  • Solution: Utilize strictly anhydrous conditions and precise stoichiometric control of bases (e.g., DABCO or Et₃N). If synthesizing related analogs, consider using solid SO₂F₂ surrogates to minimize symmetrical sulfamide byproducts[2].

Protocol 1: Moisture-Free Handling and Storage

Expertise & Experience: This protocol is designed to eliminate the auto-catalytic HF-generation cycle that ruins sulfamoyl fluoride reagents.

  • Preparation: Bake all glassware and transfer equipment in an oven at 120 °C for a minimum of 4 hours to eliminate surface moisture.

  • Transfer: Perform all transfers of N,N-diethylsulfamoyl fluoride inside an argon-filled glovebox (H₂O < 0.1 ppm).

  • Storage Container: Transfer the reagent into high-density polypropylene (HDPE) or Teflon-lined vials. Never store liquid sulfamoyl fluorides in unlined glass containers [2].

  • Temperature: Store sealed containers at 0 °C to 4 °C in a desiccator to kinetically halt any trace degradation pathways[2].

ChemicalDecomp DESF N,N-Diethylsulfamoyl Fluoride Intermediate Hydrolysis Intermediate DESF->Intermediate Nucleophilic Attack H2O H2O / Base H2O->Intermediate Amine Diethylamine Intermediate->Amine HF Hydrogen Fluoride (HF) Intermediate->HF SO2 Sulfur Dioxide (SO2) Intermediate->SO2

Chemical hydrolysis pathway of N,N-diethylsulfamoyl fluoride.

SECTION 2: Energy Storage & Battery Electrolyte Applications

Context: In lithium and potassium metal batteries, N,N-diethylsulfamoyl fluoride (often abbreviated as diEtFSI or DESF) is employed as an "FSI-inspired" weakly coordinating solvent[3]. In this application, its electrochemical decomposition is strictly required and engineered to form a protective Solid Electrolyte Interphase (SEI).

FAQ 2: What are the electrochemical decomposition products of N,N-diethylsulfamoyl fluoride on a metal anode?

Answer: The reductive decomposition of DESF is dominated by the cleavage of the fluorosulfonyl core. The primary solid decomposition products are Lithium Fluoride (LiF) and Lithium Sulfide (Li₂S) , which form a highly stable, inorganic-rich SEI that suppresses dendritic growth[4]. Interestingly, unlike the LiFSI salt (which leaves solid nitrogen-containing species in the SEI), the nitrogen-containing decomposition fragments of DESF (and its dimethyl analog DMSF) are often soluble in the electrolyte or evolve as gaseous species[5]. This leaves behind a purely inorganic, highly conductive SEI layer.

Troubleshooting Guide: High Interfacial Resistance in DESF-based Cells
  • Symptom: The battery cell exhibits high overpotential during initial Li plating/stripping cycles.

  • Root Cause: The increased steric hindrance of the diethyl terminal group weakens the interaction with Li⁺ ions[4]. If the initial formation current is too high, the solvent does not decompose uniformly, leading to a porous or incomplete LiF/Li₂S layer and high charge-transfer resistance.

  • Solution: Implement a controlled formation cycle at a very low current density to ensure complete and uniform reductive decomposition of the fluorosulfonyl group before subjecting the cell to high-rate cycling.

Protocol 2: Formulation of DESF-based Weakly Coordinating Electrolytes

Expertise & Experience: This self-validating protocol ensures the electrolyte remains weakly solvating, which increases the Li⁺ chemical potential and minimizes unwanted parasitic solvent reduction[3].

  • Solvent Purification: Dry the N,N-diethylsulfamoyl fluoride solvent over activated 3Å molecular sieves for 48 hours to achieve a water content of <10 ppm.

  • Salt Addition: Inside an argon glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), slowly add Lithium bis(fluorosulfonyl)imide (LiFSI) to the DESF solvent at a precise molar ratio of 1:8 (LiFSI:DESF)[3].

  • Homogenization: Stir the mixture at room temperature for 12 hours. The resulting electrolyte will exhibit low viscosity and fast ion transport kinetics due to the weakly coordinating nature of the diethylsulfamoyl group[4].

  • Formation Cycling: Assemble the Cu|Li or Li|Li coin cell. Run the first electrochemical cycle at a low current density (e.g., 0.05 mA cm⁻²) to trigger the controlled S-F and S-N bond cleavage, precipitating the LiF/Li₂S hybrid SEI.

ElectrochemicalDecomp DESF N,N-Diethylsulfamoyl Fluoride (Electrolyte Solvent) Reduction Reductive Cleavage at Li/K Anode (e-) DESF->Reduction LiF LiF (Solid SEI) Reduction->LiF S-F Bond Cleavage Li2S Li2S (Solid SEI) Reduction->Li2S S-O/S-N Cleavage Soluble Soluble/Gaseous N-containing species Reduction->Soluble N-C Fragments

Electrochemical reduction of DESF forming an inorganic-rich SEI.

Data Summary: Decomposition Profiles by Environment

Application DomainTrigger MechanismPrimary Decomposition ProductsPhase / StateImpact on System
Synthetic/SuFEx Hydrolysis (H₂O, Base)Diethylamine, HF, SO₂Liquid / GasNegative: Reagent degradation, glass etching, yield loss.
Synthetic/SuFEx Amine Nucleophilic AttackSymmetrical SulfamidesSolid / SoluteNegative: Unwanted side-product in cross-coupling.
Battery Electrolyte Electrochemical Reduction (e⁻)LiF, Li₂SSolid (SEI)Positive: Forms a robust, dendrite-suppressing interphase.
Battery Electrolyte Electrochemical Reduction (e⁻)N-containing fragmentsSoluble / GasNeutral: Dissolves into electrolyte; leaves inorganic SEI.

References

  • Weakly Coordinating Solvents with FSI-Inspired Structures for Highly Efficient Lithium Metal Batteries. ECS Meeting Abstracts / ResearchGate. Available at:[Link]

  • Electrolyte decomposition behavior in SICC–GPE layer. ResearchGate. Available at:[Link]

  • Fluorosulfonamide-type electrolyte additives for long-life K-ion batteries. RSC Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: N,N-Diethylsulfamoyl Fluoride (CAS 382-97-8) Reactivity &amp; Incompatibilities

Welcome to the Technical Support Center for N,N-Diethylsulfamoyl fluoride . This reagent is a dialkylated sulfur(VI) fluoride (SVI-F) widely utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and chemical biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-Diethylsulfamoyl fluoride . This reagent is a dialkylated sulfur(VI) fluoride (SVI-F) widely utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and chemical biology for the covalent modification of proteins[1]. While it exhibits exceptional thermodynamic stability compared to traditional sulfonyl chlorides, its unique electrophilic nature makes it incompatible with specific reagents and conditions[2]. This guide provides causal explanations, troubleshooting steps, and validated protocols to prevent reagent degradation.

Part 1: Core Incompatibilities & Troubleshooting FAQs

Q1: Why does my N,N-Diethylsulfamoyl fluoride degrade when stored in standard aqueous buffers? Causality: Although dialkylated sulfamoyl fluorides are generally resistant to hydrolysis at neutral pH, they are fundamentally incompatible with highly basic aqueous conditions (pH > 10)[2]. Under these conditions, hydroxide ions act as strong nucleophiles, displacing the fluoride leaving group to form N,N-diethylsulfamate and hydrofluoric acid (HF). This hydrolytic degradation is accelerated by prolonged exposure to moisture and elevated temperatures.

Q2: I am seeing unexpected cross-reactivity and rapid degradation when using Lewis acid additives. What is happening? Causality: N,N-Diethylsulfamoyl fluoride is intentionally activated by strong Lewis acids, such as calcium triflimide (Ca(NTf2)2)[3]. The calcium ion coordinates with the oxygen and fluorine atoms of the sulfamoyl group, polarizing the S–F bond and drastically increasing the electrophilicity of the sulfur center. If your reaction mixture contains unintended Lewis acids or strong hydrogen-bond donors, the reagent will prematurely activate and react with any available nucleophile (including protic solvents), leading to rapid degradation.

Q3: Why is my reagent reacting with primary amines during prolonged heating, even though it's a dialkylated sulfamoyl fluoride? Causality: While dialkylated sulfamoyl fluorides cannot form highly reactive azasulfene intermediates (unlike monoalkylated variants which eliminate HF easily), they are still susceptible to direct nucleophilic substitution (SuFEx) by strong nucleophiles like primary amines, alkoxides, and phenolates[4][5]. Prolonged heating or the presence of strong bases (e.g., DBU, BEMP) facilitates this substitution, converting the sulfamoyl fluoride into a sulfamide[5].

Part 2: Quantitative Data on Hydrolytic Stability & Reactivity

To guide your experimental design, the following table summarizes the relative hydrolytic stability and reactivity of SVI-F electrophiles based on recent[6].

SVI-F ChemotypeStructural ExampleHydrolytic Stability (pH 8, 24h)Reactivity with NucleophilesPrimary Incompatibilities
Sulfonyl FluorideAr-SO₂FModerate (Slow hydrolysis)High (Rapid SuFEx)Strong bases, primary amines
FluorosulfateAr-OSO₂FHigh (Negligible hydrolysis)Moderate to HighStrong nucleophiles, Lewis acids
Dialkylated Sulfamoyl Fluoride R₂N-SO₂F (e.g., CAS 382-97-8) High (Negligible hydrolysis) Low to Moderate (Requires activation) pH > 10, Lewis acids (Ca(NTf₂)₂), DBU
Monoalkylated Sulfamoyl FluorideRNH-SO₂FLow (Forms azasulfene)Very HighWeak bases, moisture

Part 3: Mechanistic Pathways

Below is the logical relationship diagram illustrating the activation and degradation pathways of N,N-Diethylsulfamoyl fluoride.

ReactivityPathways Reagent N,N-Diethylsulfamoyl Fluoride (Stable SVI-F) Base Incompatibility: Strong Base / pH > 10 (OH- Nucleophile) Reagent->Base Exposure to moisture/base LewisAcid Incompatibility: Lewis Acids (e.g., Ca(NTf2)2) Reagent->LewisAcid Addition of activator Hydrolysis Degradation: Hydrolysis Forms N,N-Diethylsulfamate + HF Base->Hydrolysis Activated Activated S-F Bond (Highly Electrophilic) LewisAcid->Activated SuFEx SuFEx Reaction Forms Sulfamide Derivatives Activated->SuFEx + Nucleophile (Amine)

Caption: Divergent pathways of N,N-Diethylsulfamoyl fluoride: Hydrolytic degradation vs. Lewis acid-mediated SuFEx.

Part 4: Troubleshooting Guide & Experimental Protocols

Protocol: Controlled SuFEx Reaction without Premature Degradation

To harness the reactivity of N,N-Diethylsulfamoyl fluoride while avoiding incompatible degradation pathways, follow this self-validating protocol for synthesizing sulfamides[3][5].

Step 1: Reagent Preparation & Quality Control

  • Action: Store N,N-Diethylsulfamoyl fluoride at 4°C in a sealed, desiccated container[7].

  • Validation: Before use, verify reagent integrity via ¹⁹F NMR. A single sharp peak around δF = 50–54 ppm confirms the intact S–F bond[1]. The presence of a signal near δF ≈ -120 ppm indicates the presence of free fluoride ions, confirming moisture-induced hydrolysis.

Step 2: Solvent Selection

  • Action: Use strictly anhydrous, weakly coordinating solvents (e.g., acetonitrile, dichloromethane, or toluene).

  • Causality: Strongly coordinating or protic solvents (like water or unpurified alcohols) are incompatible as they will competitively react with the activated sulfur center or disrupt the Lewis acid catalyst[8].

Step 3: Controlled Activation

  • Action: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 equiv) and N,N-Diethylsulfamoyl fluoride (1.2 equiv) in anhydrous acetonitrile. Add the activator: Calcium triflimide (Ca(NTf₂)₂) (0.2 equiv) and DABCO (2.0 equiv)[3].

  • Causality: to scavenge the generated HF without inducing the hydrolytic degradation seen with aqueous hydroxide bases. Ca(NTf₂)₂ specifically activates the S–F bond for targeted nucleophilic attack[3].

Step 4: Reaction Monitoring & Quenching

  • Action: Stir the reaction at room temperature. Monitor the disappearance of the ¹⁹F NMR signal of the starting material. Quench the reaction with a saturated aqueous solution of NaHCO₃ (pH ~8) to neutralize residual HF and remove the calcium catalyst.

  • Causality: Avoid using strong bases (e.g., NaOH, pH > 10) during the workup to prevent the hydrolysis of any unreacted starting material if recovery is desired[5].

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Quality Control 19F NMR Check (Confirm intact S-F) Step2 2. Solvent Prep Anhydrous MeCN (Avoid protic/basic) Step1->Step2 Step3 3. Activation Add Ca(NTf2)2 & DABCO (Controlled SuFEx) Step2->Step3 Step4 4. Quench NaHCO3 (pH 8) (Avoid pH > 10) Step3->Step4

Caption: Step-by-step experimental workflow for the controlled SuFEx reaction of N,N-Diethylsulfamoyl fluoride.

References

  • Gilbert, K. E., et al. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." ACS Chemical Biology, 2023.[Link]

  • Mahapatra, S., et al. "SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 2020.[Link]

  • Veryser, C., et al. "Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry." Chemical Science, 2020.[Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Moisture-Sensitive Sulfamoyl Fluorides

Welcome to the technical support center for sulfamoyl fluorides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of working with these versatile y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfamoyl fluorides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of working with these versatile yet sensitive reagents. As a class of compounds gaining prominence in fields like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, understanding their proper handling is paramount for successful and reproducible research.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered during the synthesis, purification, and storage of sulfamoyl fluorides.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during your experiments, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield of the Desired Sulfamoyl Fluoride

Question: I am experiencing a low yield or complete failure in the synthesis of my sulfamoyl fluoride. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields in sulfamoyl fluoride synthesis can often be traced back to several key factors related to your reagents, reaction conditions, and workup procedure.

  • Reagent Integrity:

    • Amine Starting Material: Ensure your amine is pure and, most importantly, dry. Moisture will readily react with your fluorosulfurylating agent.

    • Fluorosulfurylating Agent: If you are using a solid fluorosulfurylating agent, such as an imidazolium salt, it's crucial to verify its integrity as they can degrade over time.[3] For reactions involving sulfuryl fluoride (SO₂F₂) gas, confirm its purity and ensure efficient delivery into the reaction mixture.[3]

  • Reaction Conditions:

    • Temperature Control: For reactions with primary amines and solid reagents like 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate, it is advisable to initiate the reaction at 0 °C and then allow it to gradually warm to room temperature.[3][4] Starting at a higher temperature can lead to the formation of more impurities.[3][4]

    • Catalyst and Base Selection: The choice and amount of base or catalyst are critical. For SuFEx reactions, organosuperbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often employed.[5] In some cases, a combination of a Lewis acid like Ca(NTf₂)₂ with a Lewis base such as DABCO (1,4-diazabicyclo[2.2.2]octane) can effectively drive the reaction, particularly for less reactive N-disubstituted sulfamoyl fluorides.[6][7]

  • Improper Workup:

    • pH Sensitivity: NH-sulfamoyl fluorides can be unstable in both acidic and basic media.[3] Therefore, using acidic or basic aqueous solutions during extraction can lead to significantly lower isolated yields.[3][4] It is strongly recommended to use only distilled water and brine for the aqueous workup of these compounds.[4]

Issue 2: Formation of Symmetrical Sulfamide Byproduct with Primary Amines

Question: When I try to synthesize a monosubstituted sulfamoyl fluoride from a primary amine using sulfuryl fluoride (SO₂F₂), I predominantly isolate the symmetrical sulfamide. Why is this happening and how can I prevent it?

Answer: This is a well-documented side reaction when using SO₂F₂ with primary amines.[3] The initially formed monosubstituted sulfamoyl fluoride is unstable in the presence of a base and can eliminate HF to form a highly electrophilic azasulfene intermediate. This intermediate then rapidly reacts with another molecule of the primary amine to yield the symmetrical sulfamide.[3]

Solutions:

  • Utilize a Solid SO₂F₂ Surrogate: To circumvent this issue, it is highly recommended to use a solid SO₂F₂ surrogate. Reagents such as 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate or [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) are known to provide the desired monosubstituted sulfamoyl fluorides from primary amines in good yields with minimal formation of the symmetrical sulfamide byproduct.[3][5]

  • Reaction under Acidic or Neutral Conditions: Methods have been developed for the synthesis of monosubstituted sulfamoyl fluorides under acidic or neutral conditions to avoid the base-mediated elimination pathway, although these may have a narrower substrate scope.[2]

Issue 3: Product Decomposition During Storage

Question: My isolated sulfamoyl fluoride product appears to be decomposing over time. What are the best practices for handling and storage?

Answer: The stability of sulfamoyl fluorides can vary significantly depending on their structure, with NH-sulfamoyl fluorides being particularly susceptible to decomposition.[3]

  • Storage Container: It has been observed that some NH-sulfamoyl fluorides, especially liquids, decompose more rapidly when stored in glass containers.[3][4] It is therefore recommended to store these compounds in polypropylene containers under a dry, inert atmosphere.[3][4]

  • Temperature: For long-term storage, keeping the compounds at 0 °C or lower can help to prevent slow decomposition.[3][5]

  • pH Neutrality: As mentioned previously, NH-sulfamoyl fluorides are unstable in both acidic and basic media.[3] Ensure that the final product is free from any residual acid or base from the purification process.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a solid SO₂F₂ surrogate over gaseous sulfuryl fluoride?

A1: Solid SO₂F₂ surrogates offer several advantages:

  • Ease of Handling: They are crystalline solids that are easier and safer to handle and weigh than a toxic, gaseous reagent like SO₂F₂.[3]

  • Broader Substrate Scope: They often exhibit better reactivity and chemoselectivity, particularly with primary amines, allowing for the synthesis of monosubstituted sulfamoyl fluorides with minimal side reactions.[3]

  • Milder Reaction Conditions: Many reactions with solid surrogates can be carried out under milder conditions.

Q2: What safety precautions should I take when working with sulfuryl fluoride (SO₂F₂) gas?

A2: Sulfuryl fluoride is a toxic, colorless, and odorless gas that should be handled with extreme caution in a well-ventilated fume hood.[3][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling the gas, a gas-tight chemical protection suit including self-contained breathing apparatus may be necessary in case of a leak.[8][10]

  • Ventilation: Ensure adequate ventilation and consider using a gas detector.[9]

  • Cylinder Handling: Securely chain gas cylinders and protect them from physical damage.[9]

  • Emergency Preparedness: Be aware of first aid procedures for inhalation, which may include delayed effects like pulmonary edema.[10][11]

Q3: How can I monitor the progress of my sulfamoyl fluoride synthesis?

A3: The progress of the reaction can be monitored by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS)[4]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Synthesis of N-Disubstituted Sulfamoyl Fluorides using Sulfuryl Fluoride (SO₂F₂) Gas

Caution: Sulfuryl fluoride is a toxic gas and must be handled in a well-ventilated fume hood with appropriate safety precautions.[3][8][9][10]

Materials:

  • Secondary amine

  • Sulfuryl fluoride (SO₂F₂) gas

  • Triethylamine (Et₃N) or another suitable base

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve the secondary amine (1.0 equiv), triethylamine (1.2 equiv), and a catalytic amount of DMAP in anhydrous dichloromethane.[3]

  • Bubble sulfuryl fluoride gas through the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Once the reaction is complete, stop the flow of SO₂F₂ and purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any residual SO₂F₂.[3]

  • Wash the reaction mixture sequentially with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • If necessary, purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for the Synthesis of Monosubstituted Sulfamoyl Fluorides using a Solid SO₂F₂ Surrogate (e.g., 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate)

Materials:

  • Primary or secondary amine

  • 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 equiv) in anhydrous acetonitrile or dichloromethane.[4]

  • If the starting amine is a hydrochloride salt, it must be neutralized first.

  • For primary amines, cool the solution to 0 °C.[4]

  • Add the solid SO₂F₂ surrogate (1.0-1.1 equiv) portion-wise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 0.2–4 hours, monitoring the progress by TLC or LC-MS.[4]

  • Upon completion, the product can be purified by filtration over a silica plug or by column chromatography.[3] For NH-sulfamoyl fluorides, remember to use only water and brine for any aqueous workup.[4]

Visualizations

Sulfamoyl_Fluoride_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage Amine Dry Amine Reaction_Vessel Inert Atmosphere Reaction Setup Amine->Reaction_Vessel SO2F2_Source SO₂F₂ Source (Gas or Solid Surrogate) SO2F2_Source->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quench Quench/Purge SO₂F₂ Reaction_Vessel->Quench Extraction Aqueous Extraction (Water/Brine Only) Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography (if needed) Concentration->Purification Storage_Container Store in Polypropylene Container at ≤ 0°C Concentration->Storage_Container If pure Purification->Storage_Container

Caption: General experimental workflow for sulfamoyl fluoride synthesis.

Troubleshooting_Decision_Tree Start Low/No Yield? Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Catalyst) Start->Check_Conditions Check_Workup Review Workup Procedure (Avoid Acid/Base) Start->Check_Workup Symmetrical_Sulfamide Symmetrical Sulfamide Byproduct? Check_Reagents->Symmetrical_Sulfamide Check_Conditions->Symmetrical_Sulfamide Product_Decomposition Product Decomposing? Check_Workup->Product_Decomposition Use_Surrogate Switch to Solid SO₂F₂ Surrogate Symmetrical_Sulfamide->Use_Surrogate Success Successful Synthesis Use_Surrogate->Success Storage_Protocol Store in Polypropylene at ≤ 0°C Product_Decomposition->Storage_Protocol Storage_Protocol->Success

Caption: Troubleshooting decision tree for sulfamoyl fluoride synthesis.

References

  • Technical Support Center: Synthesis of Sulfamoyl Fluorides - Benchchem. (URL: )
  • Scheme 7. (a) Synthesis of the sulfamoyl fluorides via the two solid... - ResearchGate. (URL: [Link])

  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03606D. (URL: [Link])

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC. (URL: [Link])

  • Sulfur fluoride exchange - PMC - NIH. (URL: [Link])

  • Advances in the construction of diverse SuFEx linkers | National Science Review. (URL: [Link])

  • Unconventional reactivity of sulfonyl fluorides - Spiral. (URL: [Link])

  • ICSC 1402 - SULFURYL FLUORIDE. (URL: [Link])

  • Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters - ACS Publications. (URL: [Link])

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (URL: [Link])

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides | Organic Letters - ACS Publications. (URL: [Link])

  • A) Synthetic routes to sulfonyl fluorides. B) Limitations of known... - ResearchGate. (URL: [Link])

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. (URL: [Link])

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in - Lirias. (URL: [Link])

  • Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC. (URL: [Link])

  • Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency - DSpace@MIT. (URL: [Link])

  • Technical Support Center: Managing Moisture Sensitivity of Fluorin

Sources

Optimization

Mechanistic Workflow: Dual-Activation SuFEx Pathway

Welcome to the Technical Support Center for Advanced SuFEx Chemistry . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals scaling up Sulfur(VI) Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced SuFEx Chemistry . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals scaling up Sulfur(VI) Fluoride Exchange (SuFEx) reactions involving N,N-Diethylsulfamoyl fluoride (CAS: 382-97-8)[1].

While SuFEx click chemistry is celebrated for its efficiency, sulfamoyl fluorides possess increased electron density at the sulfur atom compared to standard sulfonyl fluorides. This reduces their electrophilicity, making them notoriously stubborn to activate—especially on a decagram scale where harsh heating can lead to product degradation[2]. This guide bridges the gap between theoretical mechanism and field-proven scale-up execution.

To overcome the low reactivity of N,N-Diethylsulfamoyl fluoride without resorting to extreme temperatures, modern scale-up protocols utilize a dual-activation system. The diagram below illustrates the synergistic role of a Lewis acid ( Ca(NTf2​)2​ ) and a Lewis base (DABCO) in facilitating the S-F bond cleavage[3].

SuFEx_Pathway SM N,N-Diethylsulfamoyl Fluoride (Et2NSO2F) Int Activated Sulfamoyl-DABCO Complex SM->Int Lewis Acid/Base Activation Nuc Nucleophile (1°/2° Amine or Phenol) Nuc->Int Nucleophilic Attack Cat Ca(NTf2)2 / DABCO Catalytic System Cat->Int Coordinates S-F bond Prod Sulfamide or Sulfamate (Target Product) Int->Prod S-F Cleavage & Substitution Byprod Fluoride Salt Byproduct (DABCO-HF / CaF2) Int->Byprod F- Release

Mechanistic workflow of Ca(NTf2)2/DABCO-mediated SuFEx activation of N,N-diethylsulfamoyl fluoride.

Step-by-Step Methodology: Decagram Scale-Up Protocol

This protocol outlines the synthesis of unsymmetrical sulfamides using a Ca(NTf2​)2​ /DABCO catalytic system. It is designed as a self-validating system : reaction progress is strictly governed by in situ analytical feedback rather than arbitrary time limits.

Phase 1: Reactor Preparation & Causality

  • Atmospheric Control: Flame-dry a multi-neck jacketed reactor and backfill with N2​ . While SuFEx is generally tolerant of aqueous environments[4], atmospheric consistency is critical at scale to prevent trace moisture from competing as a nucleophile over extended reaction times.

  • Reagent Loading: Charge the reactor with N,N-Diethylsulfamoyl fluoride (1.0 equiv) and the target amine (1.05 equiv) in anhydrous THF to achieve a 1.0 M concentration. Causality: High molar concentration is required to drive the kinetic rate of the bimolecular collision, compensating for the inherently low electrophilicity of the sulfamoyl fluoride[2].

Phase 2: Dual-Catalyst Activation 3. Addition: Add Ca(NTf2​)2​ (20 mol%) followed by DABCO (2.0 equiv). Maintain the reactor jacket at 25 °C. 4. Causality: DABCO acts as both a base and a nucleophilic activator, while the calcium Lewis acid coordinates the fluoride leaving group. This cooperative mechanism lowers the activation barrier, allowing S-F cleavage to occur at room temperature[3].

Phase 3: Self-Validation & Quench 5. Analytical Validation: Extract a 0.1 mL aliquot every 60 minutes for 19F NMR analysis. The reaction is complete only when the characteristic fluorine signal of N,N-Diethylsulfamoyl fluoride ( δF​≈53.9 ppm) completely disappears[5]. 6. Workup: Quench with saturated aqueous NH4​Cl . The biphasic extraction naturally partitions the DABCO-HF and calcium salts into the aqueous layer, leaving the highly pure sulfamide in the organic phase.

Quantitative Data: Catalyst Comparison for Scale-Up

Selecting the right catalyst dictates the thermal safety and purity profile of your scale-up. The table below summarizes the quantitative operational metrics of common SuFEx catalysts.

Catalyst SystemTypical LoadingOperating TempSubstrate ScopeScale-Up SuitabilityPrimary Operational Drawback
DBU 100 - 200 mol%80 °CLimited (Base-sensitive)PoorHigh catalyst loading makes large-scale purification highly difficult[6].
BEMP 20 mol%80 °CModeratePoorProhibitively expensive at scale; highly air-sensitive[6].
Bifluoride Salts ( Q+[FHF]− )0.05 - 0.1 mol%25 - 60 °CBroadExcellentRequires specialized handling protocols for active bifluoride species[7].
Ca(NTf2​)2​ / DABCO 20 mol%25 °CBroad (Tolerates 1° amines)ExcellentRequires thorough aqueous washing to remove calcium salts[2].

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at 70% conversion during a 100 mmol scale-up when using DBU? A: DBU-catalyzed SuFEx of disubstituted sulfamoyl fluorides often stalls because the sulfur center in Et2​NSO2​F is highly electron-rich, drastically reducing its SuFExability[2]. At scale, relying solely on DBU requires harsh, prolonged heating, which often degrades the catalyst before full conversion is reached. Solution: Switch to the Ca(NTf2​)2​ /DABCO system. The calcium Lewis acid actively pulls electron density away from the S-F bond, driving the reaction to >95% conversion at room temperature without catalyst degradation[3].

Q2: How do I manage the exotherm and stoichiometric fluoride release on a >100 mmol scale? A: While SuFEx is generally mild, scaling up generates localized thermal spikes and stoichiometric fluoride byproducts. Solution: Utilize THF at a 1.0 M concentration to act as an effective thermal sink. For fluoride management, the use of DABCO is highly strategic: it sequesters the released fluoride as a stable DABCO-HF salt in situ, preventing the formation of hazardous free HF gas. If thermal runaway remains a concern, switch to Bifluoride salts ( Q+[FHF]− ) at ultra-low loadings (0.05 mol%), which allows you to strictly control the rate of the catalytic cycle[7].

Q3: I am seeing significant symmetric sulfamide byproducts when reacting Et2​NSO2​F with primary amines. How do I prevent this? A: Primary amines are prone to over-reacting or forming elimination side products via an unstable azasulfene intermediate when exposed to strong organosuperbases like DBU[8]. Solution: Avoid strong bases. The Ca(NTf2​)2​ /DABCO system operates under much milder basicity and specifically stabilizes the transition state, suppressing the elimination pathway and favoring direct, unsymmetrical substitution[2]. Additionally, ensure your primary amine is strictly dosed at a slight excess (1.05 equiv) rather than a large excess.

References

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides , PMC - NIH,[Link]

  • Mechanistic investigations of Ca(NTf2)2 and DABCO activation in SuFEx chemistry , Digitellinc / ACS,[Link]

  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry , Chemical Science (RSC),[Link]

  • Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction , Organic Letters (ACS),[Link]

  • Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates , Nature Chemistry (via ResearchGate),[Link]

Sources

Troubleshooting

SuFEx Technical Support Center: Troubleshooting Sulfonyl Fluoride Inhibitors

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this resource to help you navigate the nuanced chemistry of Sulfur(VI) Fluoride Exchange (SuFEx) warheads.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this resource to help you navigate the nuanced chemistry of Sulfur(VI) Fluoride Exchange (SuFEx) warheads. Sulfonyl fluorides (SFs) are powerful tools for expanding the druggable proteome beyond cysteine, capable of targeting tyrosine, lysine, histidine, serine, and threonine[1]. However, their context-dependent reactivity requires precise optimization. This guide will help you troubleshoot common pitfalls, understand the causality behind experimental failures, and implement self-validating protocols.

Core Workflow: Activity-Based Protein Profiling (ABPP)

To establish a baseline for our troubleshooting diagnostics, below is the standard chemoproteomic workflow for evaluating SF probes in complex lysates.

ABPP_Workflow Start 1. Proteome Lysate (Native Conditions) Probe 2. Incubate with SF-Probe (SuFEx Covalent Capture) Start->Probe Click 3. CuAAC Click Chemistry (Append Biotin-Reporter) Probe->Click Enrich 4. Streptavidin Enrichment & Stringent Wash Click->Enrich Digest 5. On-Bead Tryptic Digestion (Release Peptides) Enrich->Digest LCMS 6. LC-MS/MS Analysis (Identify Modified Residues) Digest->LCMS

Activity-Based Protein Profiling (ABPP) workflow using sulfonyl fluoride probes.

Diagnostic FAQs & Troubleshooting

Issue 1: Rapid Hydrolysis in Aqueous Buffers

Q: My sulfonyl fluoride (SF) probe shows poor target engagement in vitro, but the binding affinity ( Kd​ ) of the reversible scaffold is high. What is causing this?

A (Causality & Solution): The issue is likely the rapid2 in your assay buffer before covalent capture can occur[2]. While the S-F bond is significantly stronger (90.5 kcal/mol) than the S-Cl bond (46 kcal/mol)—making it highly resistant to biological reduction—it remains susceptible to hydroxide-mediated hydrolysis[3]. This hydrolysis is highly dependent on buffer composition and pH. For instance, half-lives of aryl SFs in PBS at pH 7.4 can be as short as 4 hours, and basic conditions (pH > 8) or specific nucleophilic buffer components can severely accelerate this degradation.

Actionable Fix: Switch your assay buffer from PBS to HEPES. Studies demonstrate that2 compared to PBS at physiological pH[2]. Alternatively, if the microenvironment allows, substitute the aryl sulfonyl fluoride with a fluorosulfate ( −OSO2​F ) or sulfamoyl fluoride, which exhibit negligible hydrolysis over 24 hours at pH 8[2].

Table 1: Influence of Buffer and Structure on Sulfonyl Fluoride (SF) Hydrolytic Stability

Electrophile TypeBuffer SystempHApproximate Half-Life ( t1/2​ )Recommendation
Aryl Sulfonyl Fluoride (para-amide)PBS7.4Moderate (~4-5 h)Use for rapid labeling assays; prepare fresh.
Aryl Sulfonyl Fluoride (para-amide)HEPES7.4Extended (~8-10 h)Preferred buffer for kinetic assays.
Aryl Sulfonyl FluorideCarbonate10.0Rapid (< 35 min)Avoid basic buffers; rapid hydrolysis.
Fluorosulfate (Ar- OSO2​F )PBS / HEPES8.0Highly Stable (> 600 h)Excellent for long-term cellular assays.
Sulfamoyl Fluoride ( R2​N−SO2​F )PBS / HEPES8.0Highly Stable (> 600 h)Best for highly reactive microenvironments.
Issue 2: Non-specific Off-Target Labeling

Q: I am observing massive off-target labeling in my ABPP experiments. How can I tune the SuFEx chemistry to improve selectivity?

A (Causality & Solution): Sulfonyl fluorides are "context-dependent" electrophiles. They require proximity-induced activation to react with nucleophilic residues. However, if the intrinsic electrophilicity of your warhead is too high (e.g., due to electron-withdrawing groups like meta-carboxy substituents), the probe loses its context-dependence and2[2].

Actionable Fix: You must balance the LUMO energy of the electrophile. Introduce electron-donating groups (e.g., para-methoxy) to the aryl ring to deactivate the warhead, or transition to heteroaryl sulfonyl fluorides which provide a tunable reactivity profile.

Troubleshooting_Logic Issue Low Target Engagement in Cellular Assay Check Check SF Probe Stability (LC-MS in Buffer) Issue->Check Stable Probe is Stable (t1/2 > 24h) Check->Stable Yes Unstable Probe Hydrolyzed (t1/2 < 2h) Check->Unstable No Action1 Increase Intrinsic Reactivity (e.g., meta-carboxy SF) Stable->Action1 Action2 Switch Buffer to HEPES or use Fluorosulfate Unstable->Action2

Troubleshooting logic for balancing sulfonyl fluoride stability and reactivity.

Issue 3: Low Labeling Efficiency of Tyrosine

Q: We are trying to target a specific Tyrosine residue, but mass spectrometry shows we are modifying a nearby Lysine instead. Why does SuFEx chemistry lack residue strictness here?

A (Causality & Solution): SuFEx chemistry relies heavily on the local protein microenvironment rather than strict residue specificity. Under physiological conditions, surface-exposed lysines are protonated ( pKa​ ~10.4) and weakly nucleophilic. However, 4, making them highly reactive[4]. Tyrosine modification typically requires a nearby basic residue (like histidine or arginine) to act as a general base, 5 to the more reactive phenolate[5]. If the target tyrosine lacks this basic microenvironment, the SF warhead will preferentially react with the proximate unprotonated lysine.

Actionable Fix: Use structural biology to map the microenvironment. If targeting tyrosine is essential, modify the trajectory of the SF group by changing the linker length or attachment vector (e.g., moving from para to ortho substitution) to precisely align the S(VI) center with the tyrosine hydroxyl while avoiding the lysine trajectory[1].

Standardized Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) with SF Probes

Purpose: To identify on-target and off-target engagement of SF inhibitors in native proteomes[6]. Self-Validating Mechanism: This protocol includes a mandatory competitive pre-incubation step. True covalent targets will show dose-dependent signal reduction when pre-incubated with the non-clickable parent inhibitor, validating that labeling is active-site directed and not random collision.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% NP-40. Causality: HEPES is chosen over PBS to minimize SF hydrolysis during the assay[2].

  • Competitive Pre-incubation (Validation Step): Divide lysate into two aliquots. To Aliquot A (Control), add DMSO. To Aliquot B (Competitor), add 10x excess of the parent non-clickable inhibitor. Incubate for 30 mins at 37°C.

  • Probe Labeling: Add the alkyne-tagged SF probe (e.g., 1-5 µM) to both aliquots. Incubate for 1-2 hours at 37°C.

  • CuAAC Click Chemistry: Add 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4​ . React for 1 hour at room temperature. Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in the aqueous environment, preventing its rapid oxidation.

  • Enrichment & Washing: Precipitate proteins (methanol/chloroform), resuspend in 1% SDS, and incubate with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS, 8M urea, and PBS to remove non-covalently bound proteins.

  • Digestion & LC-MS/MS: Perform on-bead tryptic digestion and analyze peptides via LC-MS/MS.

Protocol 2: Kinetic Evaluation of Covalent Inhibition ( kinact​/KI​ )

Purpose: To quantify the efficiency of the covalent bond formation. Self-Validating Mechanism: Continuous monitoring of enzyme activity over time at multiple inhibitor concentrations ensures that the observed inhibition follows pseudo-first-order kinetics, confirming a two-step covalent mechanism rather than simple reversible inhibition.

Step-by-Step Methodology:

  • Buffer Setup: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4). Ensure the chosen SF inhibitor is stable in this buffer for the duration of the assay (verify via LC-MS prior to enzyme testing)[7].

  • Enzyme-Inhibitor Incubation: Mix the target enzyme with varying concentrations of the SF inhibitor (ranging from 0.1x to 10x the estimated KI​ ).

  • Continuous Readout: Add the fluorogenic or chromogenic substrate immediately and monitor product formation continuously over 60 minutes. Causality: Continuous assays are preferred over end-point assays because they capture the time-dependent decay of enzyme velocity, which is the hallmark of covalent inhibition.

  • Data Analysis: Plot the progression curves to extract the observed rate constant ( kobs​ ) for each concentration. Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to determine the maximum inactivation rate ( kinact​ ) and the binding affinity ( KI​ ).

References

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. nih.gov.1

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. nih.gov. 4

  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. acs.org. 6

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. nih.gov. 7

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. rsc.org. 5

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. nih.gov. 2

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. bldpharm.com. 3

Sources

Optimization

Technical Support Center: Yield Optimization in N,N-Branched Sulfamoyl Fluoride Synthesis

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield bottlenecks d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield bottlenecks during the synthesis of N,N-branched sulfamoyl fluorides.

Mechanistic Workflow & Causality

Understanding the reaction pathway is critical for troubleshooting. The synthesis of N,N-branched sulfamoyl fluorides relies on the nucleophilic attack of a secondary amine on an S(VI) electrophile. However, side reactions—particularly the formation of an azasulfene intermediate—can severely degrade yields if conditions are not strictly controlled[1].

SuFEx_Mechanism Amine Secondary Amine (N,N-branched) Intermediate N,N-Branched Sulfamoyl Fluoride (Target Product) Amine->Intermediate Fluorosulfurylation Reagent SO2F+ Donor (SO2F2 or SuFEx-IT) Reagent->Intermediate S(VI) Electrophile Base Base / Solvent (e.g., Et3N, MeCN) Base->Intermediate Deprotonation Azasulfene Azasulfene Intermediate (Highly Reactive) Intermediate->Azasulfene Excess Base / Heat (-HF) Byproduct Symmetrical Sulfamide (Undesired Byproduct) Azasulfene->Byproduct + Amine (Nucleophilic Attack)

Mechanistic workflow of SuFEx fluorosulfurylation and the undesired azasulfene byproduct pathway.

Troubleshooting Guides & FAQs

Q1: Why is my yield of N,N-branched sulfamoyl fluoride low (<50%) when using standard SO₂F₂ gas conditions? A1: The reaction of gaseous sulfuryl fluoride (SO₂F₂) with bulky secondary amines is often sluggish due to steric hindrance and the biphasic nature of the gas-liquid reaction[2]. Unlike phenols, which react rapidly with SO₂F₂, secondary amines suffer from poor mass transfer and slower kinetics in this setup. Solution: Transition to a solid, shelf-stable SO₂F⁺ donor such as SuFEx-IT or Desmethyl SuFEx-IT. These reagents operate in a homogenous solution, bypassing biphasic mass-transfer limitations and routinely delivering >80% yields for sterically hindered amines[3].

Q2: I am observing significant amounts of symmetrical sulfamides instead of the desired isolable sulfamoyl fluoride. How do I prevent this? A2: Symmetrical sulfamides form when the newly synthesized sulfamoyl fluoride intermediate undergoes elimination (loss of HF) to form a highly reactive azasulfene intermediate[1]. This azasulfene rapidly reacts with another equivalent of your starting amine. Causality: This side reaction is driven by excess base and elevated temperatures. Solution:

  • Strict Stoichiometry: Limit your base (e.g., Et₃N or DBU) to exactly 1.0–1.2 equivalents[3].

  • Temperature Control: Maintain the reaction at 0 °C during the initial addition, only warming to room temperature if TLC indicates incomplete conversion[4].

Q3: Can I synthesize these compounds without using toxic and heavily regulated SO₂F₂ gas? A3: Yes. The reliance on SO₂F₂ has been a major bottleneck for many labs[2]. Two highly effective SO₂F₂-free methodologies are now available:

  • Desmethyl SuFEx-IT: This solid reagent can be synthesized from inexpensive 1,1′-sulfonyl diimidazole (SDI) and completely avoids SO₂F₂[5]. It reacts cleanly with secondary amines to form sulfamoyl fluorides[6].

  • Bismuth Trifluoride (BiF₃) Activation: You can synthesize the corresponding N,N-branched sulfamoyl chloride (a non-fluorohalide) and perform a halogen exchange using BiF₃. This non-aqueous method yields >95% purity and is highly scalable for battery electrolytes and pharmaceutical intermediates[7].

Quantitative Data: Reagent Efficacy Comparison

To assist in experimental design, the following table summarizes the performance metrics of various fluorosulfurylating agents used in N,N-branched sulfamoyl fluoride synthesis[2][3][7].

ReagentPhaseTypical YieldReaction TimeSO₂F₂ Required?Key Advantage
SO₂F₂ Gas Gas40–60%12–24 hYesAtom economical; standard for unhindered substrates.
SuFEx-IT Solid80–95%1–3 hYes (for synthesis)Homogenous reaction; excellent for bulky amines.
Desmethyl SuFEx-IT Solid85–98%30–90 minNo Safe, shelf-stable, rapid kinetics, scalable.
BiF₃ (Halogen Exchange) Solid>95%1–4 hNo Quantitative yield; ideal for non-aqueous battery electrolytes.
Standardized Experimental Protocol: SO₂F₂-Free Synthesis via Desmethyl SuFEx-IT

This self-validating protocol utilizes Desmethyl SuFEx-IT to ensure high yields while avoiding toxic gases[3].

Materials:

  • Secondary Amine (N,N-branched) (1.0 equiv)

  • Desmethyl SuFEx-IT (1.05 - 1.3 equiv)

  • Triethylamine (Et₃N) (1.0 - 1.6 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the N,N-branched secondary amine (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.2 M concentration).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the fluorosulfurylating agent.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the thermodynamic pathway leading to azasulfene formation[1].

  • Reagent Addition: Add Desmethyl SuFEx-IT (1.05 equiv) in one portion. Stir for 5 minutes.

  • Base Addition: Dropwise, add Et₃N (1.0 equiv) over 10 minutes.

    • Causality: Slow addition of the base prevents localized concentration spikes that drive the elimination of HF and subsequent symmetrical sulfamide formation.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Monitor via TLC or LC-MS.

    • Validation Check: If the starting amine is consumed but a highly polar spot appears, excess base may have triggered degradation. If unreacted amine remains, add an additional 0.1 equiv of Desmethyl SuFEx-IT.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure N,N-branched sulfamoyl fluoride.

References
  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science (2020). [Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. Journal of Organic Chemistry (2024). [Link]

  • Synthesis of N,N-Branched Sulfamoyl Fluoride Compounds Using Bismuth Trifluoride.
  • Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. Current Protocols in Chemical Biology (2020). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Sulfonyl Fluorides: Choosing Your Serine Protease Inhibitor

In the landscape of biochemical research and drug development, safeguarding protein integrity is paramount. Endogenous serine proteases, a vast and active class of enzymes, pose a constant threat to protein samples durin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of biochemical research and drug development, safeguarding protein integrity is paramount. Endogenous serine proteases, a vast and active class of enzymes, pose a constant threat to protein samples during extraction and purification. The strategic use of inhibitors is not just recommended; it is essential. Among the arsenal of available compounds, irreversible inhibitors based on the sulfonyl fluoride warhead are mainstays. This guide provides an in-depth, objective comparison of two such inhibitors: the classic Phenylmethylsulfonyl Fluoride (PMSF) and the less common N,N-Diethylsulfamoyl fluoride.

The Unifying Mechanism: Irreversible Sulfonylation

Both PMSF and N,N-Diethylsulfamoyl fluoride belong to the class of sulfonyl fluorides, which function as suicide inhibitors.[1] Their inhibitory power stems from the electrophilic nature of the sulfur atom in the sulfonyl fluoride group.[2] In the active site of a serine protease, a catalytic triad of amino acids (typically Serine, Histidine, and Aspartate) activates the serine's hydroxyl group, turning it into a potent nucleophile.[3][4] This activated serine attacks the sulfur atom of the inhibitor, leading to the displacement of the fluoride ion and the formation of a highly stable, covalent sulfonyl-enzyme bond.[4][5] This permanent modification of the active site serine renders the enzyme catalytically inactive.[3][6]

Serine_Protease_Inhibition Active_Serine Active Site Serine (-CH₂-OH) Inactive_Enzyme Stable Sulfonyl-Enzyme Adduct (Inactive Enzyme) Active_Serine->Inactive_Enzyme Covalent Bond Formation HF Fluoride Ion (F⁻) Released Catalytic_Triad Histidine & Aspartate Activation Catalytic_Triad->Active_Serine Inhibitor Sulfonyl Fluoride Inhibitor (e.g., PMSF, R-SO₂F) Inhibitor->Active_Serine Nucleophilic Attack

Caption: General mechanism of irreversible inhibition of serine proteases by sulfonyl fluorides.

Core Attributes: A Comparative Analysis

While sharing a common mechanism, N,N-Diethylsulfamoyl fluoride and PMSF exhibit distinct physicochemical properties that influence their application, handling, and safety.

PropertyN,N-Diethylsulfamoyl fluoridePhenylmethylsulfonyl Fluoride (PMSF)
Chemical Structure (C₂H₅)₂NSO₂FC₆H₅CH₂SO₂F
Molecular Weight 155.19 g/mol 174.19 g/mol [5]
Solubility Soluble in organic solvents.Soluble in anhydrous organic solvents like isopropanol, ethanol, and DMSO.[3] Very poorly soluble in water.
Stability in Aqueous Solution Susceptible to hydrolysis.Highly unstable; undergoes rapid hydrolysis.[3] Half-life is pH-dependent and can be as short as 30 minutes at pH 8.0.
Toxicity Toxic, corrosive. Assumed hazardous based on analogous compounds.Acutely toxic and corrosive.[7] Can cause severe skin burns and eye damage.[8] Neurotoxic.
Typical Working Conc. Empirically determined, likely similar to PMSF.0.1 - 1 mM[3][6]
Specificity Primarily targets serine proteases, but like other sulfonyl fluorides, may react with other nucleophilic residues (e.g., tyrosine, lysine) depending on context.[1][9]Primarily inhibits serine proteases (e.g., trypsin, chymotrypsin).[10] Can also inhibit some cysteine proteases and acetylcholinesterase.[3][5]

In-Depth Comparison

Stability and Efficacy: The most significant practical difference is stability. PMSF is notoriously unstable in aqueous buffers, hydrolyzing rapidly.[3] This necessitates its addition to lysis buffers immediately before use from an anhydrous stock solution.[3][11] While specific data for N,N-Diethylsulfamoyl fluoride's half-life is less common in literature, as a sulfonyl fluoride, it is also prone to hydrolysis. The bulky diethylamino group may offer slightly more steric hindrance against hydrolysis compared to PMSF's benzyl group, but it should be handled with the same assumption of limited aqueous stability. The rapid inactivation of PMSF means its effective concentration decreases over the course of a long experiment, potentially allowing for renewed proteolytic activity.

Toxicity and Handling: Both compounds are hazardous and must be handled with extreme care. PMSF is a potent neurotoxin and is acutely toxic if ingested, inhaled, or absorbed through the skin.[6][7] It is classified as corrosive and can cause severe burns and potentially irreversible eye damage.[7][8] N,N-Diethylsulfamoyl fluoride and its close analog, N,N-Dimethylsulfamoyl fluoride, are also classified as toxic and corrosive, causing severe skin burns and eye damage.[12][13][14]

Crucially, all sulfonyl fluorides can release hydrofluoric acid (HF) upon hydrolysis, which is extremely toxic and requires specific safety protocols.[7][15]

Safety Precautions are NOT Optional:

  • Always handle in a certified chemical fume hood. [7][15]

  • Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety goggles (not glasses), and double-nitrile gloves.[15]

  • Avoid using DMSO as a solvent for stock solutions, as it can facilitate the absorption of these toxic compounds through the skin.[16] Anhydrous isopropanol or ethanol are preferred.[3][6]

  • Have a specific spill kit and emergency plan. For spills, do not use water. Use a neutralizing agent like 10% sodium carbonate solution.[15][17]

  • Store properly: Keep containers tightly closed in a dry, well-ventilated area, away from water and acids.[8][15]

Experimental Protocols

The fundamental application of these inhibitors is in preventing proteolysis during cell lysis and protein purification.

Protocol 1: Protein Extraction from Cultured Cells using PMSF

This protocol outlines the standard procedure for preparing a cell lysate while protecting proteins from degradation.

Protein_Extraction_Workflow Start Harvest & Wash Cells (Ice-cold PBS) Prepare_Buffer Prepare Lysis Buffer (e.g., RIPA) Start->Prepare_Buffer Add_Inhibitor Add PMSF to Lysis Buffer (Final conc. 1 mM) Immediately before use Prepare_Buffer->Add_Inhibitor Lyse Resuspend Pellet & Lyse on Ice (30 min) Add_Inhibitor->Lyse Clarify Clarify Lysate by Centrifugation (10,000 x g, 10-20 min, 4°C) Lyse->Clarify Collect Collect Supernatant (Soluble Protein Fraction) Clarify->Collect Quantify Determine Protein Concentration (BCA or Bradford Assay) Collect->Quantify Downstream Proceed to Downstream Application (Western Blot, IP, etc.) Quantify->Downstream

Caption: A generalized workflow for protein extraction incorporating a protease inhibitor.

Methodology:

  • Prepare Stock Solution: Prepare a 200 mM stock solution of PMSF (a 200X stock for a 1 mM final concentration) by dissolving 34.84 mg of PMSF in 1 mL of anhydrous isopropanol.[3] Aliquot and store at -20°C for up to 3 months.[3][10]

  • Cell Harvesting: Harvest cultured cells (e.g., ~10⁷ cells) by centrifugation and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[3]

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer). Keep it on ice.[3][18]

  • Inhibitor Addition: Immediately before use, add the 200 mM PMSF stock solution to the ice-cold lysis buffer to a final concentration of 1 mM.[3][11] This is a critical step due to the inhibitor's instability.

  • Cell Lysis: Resuspend the washed cell pellet in the complete lysis buffer.[3] Incubate on ice for 30 minutes, vortexing occasionally.[3][11]

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.[3][18]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.[3]

  • Quantification: Determine the protein concentration using a standard method like the BCA or Bradford assay. The protein extract is now ready for downstream applications.[3][18]

Choosing Your Inhibitor: A Practical Guide

The choice between N,N-Diethylsulfamoyl fluoride and PMSF often comes down to availability, historical precedent, and specific experimental needs.

  • Choose PMSF when: You are following established protocols where PMSF is specified. It is widely available and its behavior, though flawed by instability, is well-documented.[3][5] Its rapid action is beneficial for the initial stages of lysis.[19]

  • Consider N,N-Diethylsulfamoyl fluoride when: You are exploring novel inhibitors or when PMSF proves ineffective for a specific protease. As a sulfonyl fluoride, it is a potent covalent modifier, but its efficacy and specificity against your target protease would need to be empirically validated.[1][9]

  • Consider Alternatives: For many applications, especially those requiring long-term stability, researchers have moved towards alternatives like 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) . AEBSF is also an irreversible serine protease inhibitor but is significantly more stable in aqueous solutions and considerably less toxic than PMSF, making it a safer and often more effective choice.[2][19]

Conclusion

Both N,N-Diethylsulfamoyl fluoride and PMSF are potent, irreversible inhibitors of serine proteases that operate via the same covalent modification mechanism. PMSF is a classic, well-understood, but highly toxic and unstable tool that requires meticulous handling.[3][7] N,N-Diethylsulfamoyl fluoride represents a structurally related alternative from the same functional class, likely sharing similar potency but also significant toxicity.[12][13] The decision of which to use must be weighed carefully, considering the specific demands of the experiment, the established literature, and, most importantly, a rigorous adherence to safety protocols. For many modern applications, safer and more stable alternatives like AEBSF may be the superior choice.[2]

References

  • BenchChem. (2025, December). Phenylmethylsulfonyl Fluoride (PMSF)
  • AntBio. (2026, January 13).
  • Angene Chemical. (2021, May 1). Safety Data Sheet: N,N-Dimethylsulfamoyl fluoride. Angene Chemical.
  • Cell Signaling Technology. (2023, August 30). Safety Data Sheet: PMSF. Cell Signaling Technology.
  • Purdue University. Standard Operating Procedure: Phenylmethanesulfonyl fluoride (PMSF). Purdue University.
  • G-Biosciences. (2012, October 5). What are Protease Inhibitors and How Do They Work?. G-Biosciences.
  • Cury, J. A., et al. (2013).
  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - PMSF and HF Releasers. Duke University.
  • Apollo Scientific. SAFETY DATA SHEET: N,N-DIMETHYLSULFAMOYL FLUORIDE. Apollo Scientific.
  • Louisiana State University Health Sciences Center. Laboratory-Specific Standard Operating Procedures: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). LSUHSC.
  • Merck Millipore. SAFETY DATA SHEET: OmniPur® PMSF. Merck Millipore.
  • GlpBio. (2023, October 14). PMSF: A Key Serine Protease Inhibitor in Research. YouTube.
  • Synquest Labs. Safety Data Sheet: N,N-Dimethylsulfamoyl fluoride. Synquest Labs.
  • CymitQuimica. (2025, September 29). SAFETY DATA SHEET: Dimethylsulfamoyl Fluoride. CymitQuimica.
  • Thermo Fisher Scientific.
  • Cell Signaling Technology. (2012). Product Data Sheet: PMSF #8553. Cell Signaling Technology.
  • New England Biolabs. Cell Lysis Protocol. NEB.
  • Tokyo Chemical Industry Co., Ltd. Safety Data Sheet: Dimethylsulfamoyl Fluoride. TCI.
  • Benchchem. AEBSF vs. PMSF: A Comprehensive Guide to Serine Protease Inhibition. Benchchem.
  • Proteintech.
  • Jones, K., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews.
  • Chen, W., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
  • GoldBio. (2024, September 3). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. GoldBio.
  • Wikipedia. PMSF. Wikipedia.
  • Benchchem. An In-Depth Technical Guide to the Irreversible Inhibition of Serine Proteases by Phenylmethylsulfonyl Fluoride (PMSF). Benchchem.

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Comparative

A Comparative Guide to the Reactivity of N,N-Diethylsulfamoyl Fluoride and Aryl Sulfonyl Fluorides

In the landscape of modern chemical synthesis and drug discovery, sulfonyl fluorides have emerged as exceptionally versatile reagents. Their unique balance of stability and latent reactivity has positioned them as key pl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical synthesis and drug discovery, sulfonyl fluorides have emerged as exceptionally versatile reagents. Their unique balance of stability and latent reactivity has positioned them as key players in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as indispensable warheads for covalent inhibitors.[1][2] This guide provides an in-depth comparison of two prominent classes of these compounds: the aliphatic N,N-Diethylsulfamoyl Fluoride and the broad family of aryl sulfonyl fluorides. Understanding their distinct reactivity profiles is paramount for researchers aiming to harness their full potential in molecular design and biological applications.

The Fundamental Basis of Sulfonyl Fluoride Reactivity

At its core, the utility of a sulfonyl fluoride lies in the electrophilic nature of its sulfur(VI) center. This sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage.[3] This process, a cornerstone of SuFEx chemistry, is notable for its efficiency and biocompatibility.[3][4]

The reactivity of the S-F bond is a finely tuned balance. Sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts, exhibiting resistance to hydrolysis, thermolysis, and reduction.[3][5] This stability allows them to be compatible with a wide range of functional groups and aqueous environments, a critical feature for applications in chemical biology.[1][6] However, this stability does not render them inert. In the presence of a suitable nucleophile, often facilitated by proximity effects within a protein binding site, they exhibit robust reactivity.[4]

The key factors governing the reactivity of any given sulfonyl fluoride are primarily electronic and steric:

  • Electronic Effects: The electrophilicity of the sulfur atom is directly influenced by the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups diminish the sulfur's electrophilicity, leading to decreased reactivity.

  • Steric Hindrance: The accessibility of the sulfur center to an incoming nucleophile plays a crucial role. Bulky substituents can sterically shield the sulfur atom, slowing down the rate of reaction.

Comparative Analysis: N,N-Diethylsulfamoyl Fluoride vs. Aryl Sulfonyl Fluorides

The fundamental difference between N,N-diethylsulfamoyl fluoride and aryl sulfonyl fluorides lies in the nature of the group attached to the SO₂F moiety. This distinction has profound implications for their reactivity.

Electronic Profile
  • N,N-Diethylsulfamoyl Fluoride: The diethylamino group ((CH₃CH₂)₂N-) is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with the sulfonyl group. This donation of electron density significantly reduces the electrophilicity of the sulfur atom.

  • Aryl Sulfonyl Fluorides: The electronic nature of aryl sulfonyl fluorides is highly tunable. An unsubstituted phenyl group is generally considered electron-withdrawing relative to an alkyl group. This effect can be dramatically amplified by placing electron-withdrawing substituents (e.g., -NO₂, -CN, -CF₃) on the aromatic ring, which markedly increase the sulfur's electrophilicity. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) on the ring can temper this reactivity, though typically not to the same extent as the powerful donation from a dialkylamino group.

This electronic disparity is the primary driver of the observed reactivity differences. Aryl sulfonyl fluorides, particularly those bearing electron-withdrawing groups, are generally more reactive electrophiles than N,N-diethylsulfamoyl fluoride.

Caption: Electronic influence of substituents on the electrophilicity of the sulfur center.

Reactivity in Practice

The tempered reactivity of sulfamoyl fluorides like N,N-diethylsulfamoyl fluoride makes them particularly valuable in covalent drug design.[7] While aryl sulfonyl fluorides can be highly effective, their broader reactivity can sometimes lead to off-target effects. The lower intrinsic reactivity of a sulfamoyl fluoride requires a greater contribution from proximity and orientation effects within a specific protein binding site to drive covalent bond formation. This can translate to higher selectivity for the intended biological target.[7]

Fluorosulfates (RO-SO₂F) represent another important class of S(VI) electrophiles and are generally even less reactive than sulfonyl fluorides.[8] This is due to the resonance-donating effect of the oxygen atom, which further dampens the sulfur's electrophilicity.[8][9] This provides a spectrum of reactivity, allowing researchers to fine-tune the electrophilicity of their probes or inhibitors.

ClassGeneral StructureRelative ReactivityKey Features
Aryl Sulfonyl Fluoride Ar-SO₂FHigh (tunable)Reactivity can be modulated by aryl substituents. Widely used as chemical probes.[10]
Aliphatic Sulfonyl Fluoride R-SO₂FModerateGenerally stable and well-tolerated in aqueous buffers.[6]
N,N-Dialkylsulfamoyl Fluoride R₂N-SO₂FLowReduced electrophilicity due to N lone pair donation.[11] Can offer enhanced selectivity in covalent inhibitor design.
Aryl Fluorosulfate ArO-SO₂FVery LowLess reactive than sulfonyl fluorides due to oxygen resonance.[8][10]

Experimental Protocol: Assessing Reactivity via ¹⁹F NMR Spectroscopy

A common and effective method for quantifying and comparing the reactivity of different sulfonyl fluorides is to monitor their reaction with a model nucleophile using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an ideal handle for this purpose.[12]

This protocol describes a pseudo-first-order kinetics experiment to determine the rate of reaction.

Objective:

To measure the second-order rate constant for the reaction of a sulfonyl fluoride with a model nucleophile (e.g., 4-methoxyphenolate).

Materials:
  • Sulfonyl fluoride of interest (e.g., N,N-Diethylsulfamoyl fluoride, 4-nitrobenzenesulfonyl fluoride)

  • Nucleophile: 4-methoxyphenol

  • Base: 1,8-Diazabicycloundec-7-ene (DBU)

  • Internal Standard: Fluorobenzene (for ¹⁹F NMR)

  • Anhydrous Solvent: Acetonitrile (MeCN)

  • NMR tubes, volumetric flasks, and standard laboratory glassware

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Prepare a stock solution of the sulfonyl fluoride (e.g., 50 mM) in anhydrous MeCN.

    • Prepare a stock solution of the internal standard, fluorobenzene (e.g., 50 mM), in anhydrous MeCN.

    • Prepare a stock solution of the nucleophile, 4-methoxyphenol (e.g., 1.0 M), in anhydrous MeCN.

    • Prepare a stock solution of the base, DBU (e.g., 1.0 M), in anhydrous MeCN.

  • Reaction Setup:

    • In a clean, dry vial, add the sulfonyl fluoride stock solution (e.g., 100 µL, 0.005 mmol) and the internal standard stock solution (e.g., 100 µL, 0.005 mmol).

    • Add additional anhydrous MeCN to bring the total volume to approximately 400 µL.

    • Add the 4-methoxyphenol stock solution (e.g., 50 µL, 0.05 mmol, 10 equivalents).

    • Transfer the mixture to an NMR tube.

  • Data Acquisition:

    • Acquire an initial ¹⁹F NMR spectrum (t=0) before the addition of the base. This spectrum should show distinct signals for the sulfonyl fluoride and the fluorobenzene internal standard.

    • To initiate the reaction, add the DBU stock solution (e.g., 50 µL, 0.05 mmol, 10 equivalents) to the NMR tube, cap, invert several times to mix thoroughly, and immediately place it in the NMR spectrometer.

    • Begin acquiring a series of ¹⁹F NMR spectra at regular time intervals (e.g., every 2-10 minutes, depending on the expected reaction rate) for a duration sufficient to observe significant conversion (e.g., >80% or 3-5 half-lives).

  • Data Analysis:

    • For each time point, integrate the signal corresponding to the starting sulfonyl fluoride and the signal for the internal standard (fluorobenzene).

    • Calculate the concentration of the sulfonyl fluoride at each time point relative to the constant concentration of the internal standard.

    • Since the nucleophile is in large excess (≥10 equivalents), the reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the sulfonyl fluoride concentration (ln[SF]) versus time (t).

    • The slope of the resulting linear plot is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Sulfonyl Fluoride, Nucleophile, Base, Standard) B Combine Reagents in NMR Tube (Sulfonyl Fluoride, Nucleophile, Standard) A->B C Acquire t=0 Spectrum B->C D Initiate Reaction with Base C->D E Acquire Time-Course ¹⁹F NMR Data D->E F Integrate Signals & Calculate Concentration E->F G Plot ln[SF] vs. Time F->G H Determine Rate Constant (k) G->H

Caption: Workflow for kinetic analysis of sulfonyl fluoride reactivity using ¹⁹F NMR.

Conclusion

The choice between N,N-diethylsulfamoyl fluoride and an aryl sulfonyl fluoride is a strategic decision dictated by the specific application. Aryl sulfonyl fluorides offer a platform of highly tunable and generally more reactive electrophiles, making them excellent tools for broad screening and probe development. In contrast, N,N-diethylsulfamoyl fluoride provides a more stable, less intrinsically reactive warhead. This characteristic can be masterfully exploited in covalent drug design, where achieving high selectivity for a target protein is often paramount. By leveraging a deep understanding of the electronic and steric factors that govern their reactivity, researchers can select the optimal sulfonyl fluoride to advance their synthetic and therapeutic goals.

References

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC, NIH. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron. [Link]

  • Willis, N. J., et al. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. PNAS. [Link]

  • Kinetics of Sulfur Oxide, Sulfur Fluoride, and Sulfur Oxyfluoride Anions with Atomic Species at 298 and 500 K. ResearchGate. [Link]

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Royal Society of Chemistry. [Link]

  • Next Generation Sulfonyl Fluorides Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. PMC, NIH. [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters, ACS Publications. [Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). PMC. [Link]

Sources

Validation

Selectivity Profile of N,N-Diethylsulfamoyl Fluoride: A Comparative Guide to Covalent Inhibitors

Executive Summary As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and chemical proteomics, I frequently encounter the limitations of traditional electrophilic warheads in drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and chemical proteomics, I frequently encounter the limitations of traditional electrophilic warheads in drug discovery. Historically, researchers have relied on highly reactive, promiscuous sulfonyl fluorides (like PMSF or AEBSF) for serine protease inhibition. However, these compounds suffer from rapid aqueous hydrolysis and significant off-target toxicity [1].

The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has introduced a paradigm shift, providing a new class of "latent" electrophiles [2]. Among these, N,N-Diethylsulfamoyl fluoride (DESF) stands out as a highly stable, context-dependent warhead. This guide objectively compares the selectivity profile of DESF against traditional inhibitors and provides a self-validating experimental framework for profiling its target engagement.

Mechanistic Foundations: Why Structure Dictates Selectivity

The stark contrast in selectivity between traditional sulfonyl fluorides and dialkyl sulfamoyl fluorides (like DESF) is rooted in their distinct electronic and steric environments [3]:

  • Steric Shielding : The diethylamine moiety in DESF creates a bulky steric shield around the S(VI) center. This physically prevents the approach of bulk water molecules, effectively eliminating the background hydrolysis that plagues PMSF[1].

  • Electronic Resonance : Unlike the carbon-sulfur bond in aryl sulfonyl fluorides, the nitrogen lone pair in DESF donates electron density into the S-N bond. This resonance stabilizes the sulfur center, drastically reducing its intrinsic electrophilicity [4].

  • Context-Dependent Activation : Because of this extreme stability, the S-F bond in DESF remains completely inert until it docks into a specific protein microenvironment. It requires a precise spatial arrangement—such as a hydrogen-bonding network or a proximal basic residue (e.g., Histidine)—to polarize the S-F bond and trigger the SuFEx reaction. This leads to the selective covalent modification of Tyrosine, Lysine, or Histidine residues rather than promiscuous serine labeling [2].

G cluster_0 Traditional Sulfonyl Fluorides cluster_1 Sulfamoyl Fluorides PMSF PMSF / AEBSF Hydrolysis Rapid Aqueous Hydrolysis & Promiscuous Labeling PMSF->Hydrolysis Unshielded S(VI) DESF N,N-Diethylsulfamoyl fluoride (DESF) Stable Stable in Aqueous Media (No background hydrolysis) DESF->Stable Steric Shielding Microenv Protein Microenvironment (H-bond / Basic Residue) Stable->Microenv Target Binding Adduct Selective SuFEx Adduct (Tyr, Lys, His) Microenv->Adduct S-F Activation

Fig 1. Mechanistic comparison of SuFEx activation between PMSF and N,N-Diethylsulfamoyl fluoride.

Quantitative Selectivity Profile

To objectively evaluate DESF, we must benchmark it against industry-standard covalent inhibitors. The table below synthesizes kinetic and selectivity data, demonstrating why DESF is prioritized for targeted chemical probe development [3],[1].

Inhibitor ClassRepresentative CompoundAqueous Half-Life (pH 7.4, 25°C)Primary Target ResiduesPromiscuity (Off-Target Labeling)Activation Mechanism
Dialkyl Sulfamoyl Fluoride N,N-Diethylsulfamoyl fluoride> 24 hours Tyr, Lys, HisVery Low Microenvironment-induced polarization
Aryl Sulfonyl Fluoride PMSF~ 55 minutesSer (Active site)HighIntrinsic electrophilicity
Alkyl Sulfonyl Fluoride AEBSF~ 1 - 2 hoursSer (Active site)Moderate to HighIntrinsic electrophilicity
Aryl Fluorosulfate Phenyl fluorosulfate> 12 hoursTyr, LysLowMicroenvironment-induced polarization
Experimental Workflow: Self-Validating ABPP Protocol
Step 1: Proteome Preparation & Native State Preservation
  • Action : Lyse cells in a mild, non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 0.1% NP-40). Split the clarified lysate into two aliquots: "Native" and "Denatured" (heated at 95°C for 10 minutes).

  • Causality : SuFEx activation strictly requires a folded protein microenvironment [2]. Denaturing the proteins destroys the 3D hydrogen-bond network, rendering DESF inert. If the denatured control shows no labeling in subsequent steps, it internally validates that the labeling is conformation-dependent and highly selective, rather than promiscuous electrophilic attack.

Step 2: Inhibitor Incubation (Concentration Gradient)
  • Action : Incubate the native and denatured lysates with a concentration gradient of an alkyne-tagged DESF probe (1 µM, 10 µM, 50 µM) for 4 hours at 37°C.

  • Causality : Because DESF is highly stable in aqueous media [1], we can utilize extended incubation times to capture slow-binding, highly specific targets without the confounding variable of probe degradation (which heavily skews PMSF assays). The gradient ensures we identify the optimal therapeutic window before off-target saturation occurs.

Step 3: Click-Chemistry Reporter Tagging
  • Action : Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach an azide-fluorophore (e.g., Rhodamine-azide) or biotin-azide to the probe-labeled proteins.

  • Causality : DESF lacks an intrinsic fluorophore. The bioorthogonal click reaction allows us to visualize target engagement on an SDS-PAGE gel or enrich the targets via streptavidin pull-down for downstream LC-MS/MS without altering the initial binding kinetics of the small DESF warhead [3].

Step 4: LC-MS/MS Proteomic Analysis
  • Action : Digest the enriched proteins with trypsin and analyze via LC-MS/MS to identify the specific modified residues.

  • Causality : Mass spectrometry provides the ultimate ground truth for selectivity. For a highly selective latent probe like DESF, the mass spectra will show >90% of the modifications occurring on specific Tyrosine or Lysine residues within distinct binding pockets. Conversely, a PMSF control would yield a chaotic spread of modified Serines across the entire proteome.

References
  • Carneiro, S. N., et al. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Organic & Biomolecular Chemistry (RSC Publishing), 2023. URL:[Link]

  • Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. URL:[Link]

  • Jemielity, J., et al. "Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction." Organic Letters (ACS Publications), 2022. URL:[Link]

Sources

Comparative

The Discerning Electrophile: A Comparative Guide to Cross-Reactivity in N,N-Diethylsulfamoyl Fluoride (DESF)

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and chemoproteomics by enabling the targeting of nucleophilic amino acids "beyond cysteine"[1]. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and chemoproteomics by enabling the targeting of nucleophilic amino acids "beyond cysteine"[1]. However, as researchers expand their focus to tyrosine, lysine, histidine, and serine residues, managing off-target cross-reactivity becomes the primary bottleneck.

This guide provides an in-depth comparative analysis of N,N-Diethylsulfamoyl fluoride (DESF) against traditional sulfonyl fluorides and fluorosulfates. By examining the causality behind its remarkable chemoselectivity, we establish why DESF serves as a superior "latent electrophile" for precision chemical biology.

Mechanistic Grounding: The Causality of Chemoselectivity

To understand the cross-reactivity profile of DESF, one must look at the fundamental electronic environment of the Sulfur(VI) hub.

Traditional alkyl sulfonyl fluorides, such as Phenylmethylsulfonyl fluoride (PMSF), possess a highly electrophilic S(VI) center. They are intrinsically reactive and indiscriminately alkylate accessible serine and threonine residues, which is why they are widely used as brute-force protease inhibitors[2].

In stark contrast, sulfamoyl fluorides like DESF feature a secondary amine directly attached to the sulfonyl group. The nitrogen atom donates electron density into the S(VI) center via resonance, significantly dampening its intrinsic electrophilicity[3],[4]. This structural feature dictates the following causal relationships:

  • Hydrolytic Immunity: The resonance-stabilized S-F bond in DESF is at least 30-fold more stable than standard sulfonyl fluorides, remaining completely inert in aqueous solutions across a pH range of 1 to 10[3].

  • Resistance to Biological Scavengers: Unlike highly reactive electrophiles, DESF does not spontaneously react with highly abundant cellular nucleophiles like water or glutathione (GSH).

  • Microenvironment Activation: DESF acts as a latent electrophile. It requires a "perfect storm" of proximal binding within a specific protein microenvironment to trigger the SuFEx reaction[5]. This typically involves hydrogen bonding to the fluorine atom (pulling electron density away) coupled with general base catalysis to orient the target nucleophile (e.g., the phenoxide of Tyrosine or the ϵ -amino of Lysine).

SuFEx_Activation DESF N,N-Diethylsulfamoyl Fluoride (DESF) [Latent Electrophile] Microenv Protein Microenvironment (H-Bonding / Base Catalysis) DESF->Microenv Proximal Binding OffTarget Aqueous Media / GSH (No Reaction) DESF->OffTarget Uncatalyzed Activated Activated S(VI) Hub [Electrophilic State] Microenv->Activated S-F Bond Polarization Target Target Amino Acids (Tyr, Lys, His, Ser) Activated->Target Nucleophilic Attack Adduct Stable Covalent Adduct Target->Adduct SuFEx Click

Logical flow of DESF activation via protein microenvironments preventing off-target cross-reactivity.

Comparative Performance: DESF vs. Alternative Electrophiles

When selecting a warhead for covalent probe development, balancing reactivity with selectivity is paramount. The table below summarizes the quantitative and qualitative performance metrics of DESF compared to other common S(VI) electrophiles.

Electrophile ClassRepresentative ProbeIntrinsic ReactivityHydrolytic StabilityPrimary Target ResiduesCross-Reactivity Potential
Alkyl Sulfonyl Fluoride PMSFHighLowSer, ThrHigh (Indiscriminate)
Aryl Sulfonyl Fluoride Benzenesulfonyl FluorideModerate-HighModerateTyr, Lys, SerModerate-High
Aryl Fluorosulfate Phenyl FluorosulfateModerateHighTyr, LysLow-Moderate
Sulfamoyl Fluoride N,N-Diethylsulfamoyl fluoride (DESF) Low (Latent)Ultra-HighTyr, Lys, His, Ser[1]Very Low (Context-Dependent)

Data Interpretation: While PMSF and aryl sulfonyl fluorides are prone to broad cross-reactivity, DESF's ultra-high stability ensures that covalent capture only occurs in highly specific environments, such as the ATP-binding pockets of PIKK family kinases[5].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the cross-reactivity of DESF in your own systems, we recommend the following self-validating experimental workflows. These protocols are designed to eliminate abundance bias and differentiate between specific target engagement and non-specific poly-alkylation.

Protocol 1: Proteome-Wide Cross-Reactivity Profiling via Competitive ABPP

Objective: Quantify the off-target cross-reactivity of DESF compared to pan-reactive electrophiles in a native cellular environment. Self-Validating Mechanism: This protocol employs an isotopic tandem mass tag (TMT) system alongside a vehicle control. By calculating the ratio of probe-labeled peptides to vehicle-labeled peptides, we eliminate protein abundance bias. Tracking the unmodified peptide depletion confirms true stoichiometric engagement rather than transient interactions.

Step-by-Step Methodology:

  • Lysate Preparation: Extract the proteome from the target cell line (e.g., HEK293T) using a mild, non-denaturing lysis buffer (e.g., PBS with 0.1% NP-40). Causality note: Denaturing buffers (like SDS) unfold proteins, destroying the 3D microenvironments required for DESF SuFEx activation, leading to false negatives.

  • Probe Incubation: Treat lysates with an alkyne-tagged DESF derivative (10 µM) versus an alkyne-tagged PMSF control (10 µM) for 2 hours at 37°C.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and sodium ascorbate (2 mM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated targets on streptavidin agarose beads. Perform on-bead reduction (10 mM DTT), alkylation (20 mM IAA), and tryptic digestion overnight at 37°C.

  • Quantitative LC-MS/MS: Label the resulting peptides with TMT reagents, pool the samples, and analyze via high-resolution LC-MS/MS to map the specific residues modified by DESF versus the highly cross-reactive PMSF.

ABPP_Workflow Lysate Complex Proteome (Cell Lysate) Incubation Probe Incubation (DESF vs. PMSF) Lysate->Incubation Click CuAAC Click Chemistry (Biotin-Azide) Incubation->Click Enrichment Streptavidin Enrichment & Tryptic Digestion Click->Enrichment LCMS Quantitative LC-MS/MS (TMT Labeling) Enrichment->LCMS Analysis Cross-Reactivity & Selectivity Profiling LCMS->Analysis

Step-by-step competitive ABPP workflow for quantifying proteome-wide cross-reactivity of S(VI) probes.

Protocol 2: Stoichiometric Validation via Intact Protein Mass Spectrometry

Objective: Differentiate between specific single-site SuFEx modification and non-specific indiscriminate cross-reactivity. Self-Validating Mechanism: A time-course mass shift analysis. A highly selective probe will plateau at a +1 mass adduct (indicating a single specific microenvironment), whereas a cross-reactive probe will show continuous sequential additions (+2, +3, etc.) over time.

Step-by-Step Methodology:

  • Incubation: Incubate the recombinant target protein (1 µM) with a 10-fold molar excess (10 µM) of DESF in a physiological buffer (pH 7.4).

  • Time-Course Sampling: Remove aliquots at 0, 1, 4, 12, and 24 hours. Quench the reaction immediately using 1% formic acid to protonate nucleophiles and halt SuFEx activity.

  • Desalting: Pass the quenched samples through a C4 ZipTip to remove salts and unreacted probe, which can cause ion suppression during ionization.

  • MS Analysis: Analyze the intact protein via ESI-TOF Mass Spectrometry. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent algorithms) to obtain the intact monoisotopic masses.

  • Data Interpretation: Calculate the ratio of unmodified to modified protein species. A plateaued +1 adduct confirms the chemoselectivity of the DESF warhead.

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: Journal of the American Chemical Society (ACS Publications) / PubMed Central[1],[5] URL:[Link]

  • Sulfur fluoride exchange Source: Nature Reviews Methods Primers / PubMed Central[3] URL:[Link]

  • Advances in the construction of diverse SuFEx linkers Source: National Science Review (Oxford Academic)[4] URL:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: Chemical Society Reviews (RSC Publishing)[2] URL:[Link]

Sources

Validation

Validation of N,N-Diethylsulfamoyl Fluoride as a Covalent Probe: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Validation Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Validation Methodology.

Executive Summary: Expanding the Druggable Proteome

Traditional covalent drug discovery has heavily relied on acrylamide warheads targeting highly reactive, but relatively rare, cysteine residues[1]. To expand the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, enabling the selective targeting of tyrosine, lysine, and histidine residues[2].

Within the SuFEx family, N,N-Diethylsulfamoyl fluoride (DESF) represents a structurally optimized dialkylsulfamoyl fluoride warhead. By replacing the carbon or oxygen substituent of traditional SuFEx probes with a diethylamino group, DESF achieves a critical balance: it is significantly more stable in aqueous biological environments than aryl sulfonyl fluorides, yet remains sufficiently reactive to engage target proteins via proximity-enhanced reactivity—a feat often difficult to achieve with highly inert fluorosulfates[3].

Mechanistic Insights: The "Goldilocks" Reactivity of Sulfamoyl Fluorides

The utility of a covalent probe is dictated by its intrinsic electrophilicity versus its aqueous stability. If a probe is too reactive, it hydrolyzes rapidly in assay buffers or binds promiscuously to off-target proteins. If it is too stable, it fails to form a covalent bond even when perfectly positioned in the target's binding pocket[4].

The causality behind DESF's superior performance lies in its electronic structure. The nitrogen atom of the diethylamino group donates electron density into the S(VI) center via resonance. This electron donation tempers the electrophilicity of the S-F bond, drastically reducing background hydrolysis compared to aryl sulfonyl fluorides[4]. However, because nitrogen is less electronegative than oxygen, the resonance stabilization is not as extreme as in fluorosulfates, allowing DESF to readily undergo fluoride exchange when positioned near a nucleophilic amino acid (Lys, Tyr, His) within a protein binding site[5].

SuFEx_Spectrum SF Sulfonyl Fluorides (R-SO₂F) High Reactivity SMF Sulfamoyl Fluorides (R₂N-SO₂F) Optimal Balance SF->SMF Electron Donation (N) Reduces Electrophilicity FS Fluorosulfates (R-O-SO₂F) High Stability SMF->FS Stronger Resonance (O) Further Stabilization

Logical relationship of SuFEx warheads balancing reactivity and aqueous stability.

Comparative Performance Analysis

To objectively evaluate DESF, we must benchmark it against the three primary classes of covalent warheads used in modern chemical biology[6]. The data summarized below highlights why sulfamoyl fluorides are increasingly preferred for live-cell chemoproteomics and in vivo probe development[7].

Table 1: Quantitative Comparison of Covalent Warhead Classes
Warhead ClassRepresentative StructureTarget Amino AcidsAqueous Half-Life (pH 7.4, 37°C)Proteome-Wide Off-Target ReactivityPrimary Application
Acrylamides R-CH=CH-C(=O)NH₂Cysteine> 48 hoursHigh (Cys-specific)Kinase inhibitors (e.g., EGFR)
Aryl Sulfonyl Fluorides Ar-SO₂FTyr, Lys, His, Ser~1 - 4 hoursHigh (Promiscuous)In vitro fragment screening
N,N-Diethylsulfamoyl Fluoride Et₂N-SO₂FTyr, Lys, His> 24 hours Moderate (Proximity-driven) Live-cell target identification
Aryl Fluorosulfates Ar-O-SO₂FTyr, Lys> 48 hoursVery LowMolecular glues, late-stage functionalization

Data synthesized from comparative SuFEx stability and reactivity profiling studies[3][4].

Experimental Validation Workflows

To ensure scientific integrity, any protocol evaluating a new covalent probe must be a self-validating system. The following methodologies detail how to validate DESF target engagement while rigorously controlling for false positives.

Protocol 1: In Vitro Stability and Competitive Target Engagement (ABPP)

This protocol uses Activity-Based Protein Profiling (ABPP) to confirm that DESF selectively engages its target pocket rather than non-specifically aggregating on the protein surface[3].

Causality & Logic: We utilize a competitive format. By pre-incubating the target protein with an un-tagged DESF probe, we occupy the specific binding site. Subsequent addition of a broad-spectrum, highly reactive alkyne-tagged sulfonyl fluoride should yield a reduced fluorescent signal upon click-chemistry readout. This signal reduction mathematically validates the specific target engagement of DESF[3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 1 µM in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl).

  • Probe Incubation (Competition): Add the un-tagged DESF probe (10 µM final concentration) to the protein solution. Incubate at 37°C for 2 hours. Control: Treat a parallel sample with an equivalent volume of DMSO[7].

  • Broad-Spectrum Labeling: Add a broad-spectrum alkyne-tagged sulfonyl fluoride probe (e.g., 5 µM) to both the DESF-treated and DMSO-treated samples. Incubate for 30 minutes.

  • CuAAC Click Chemistry: Add a freshly prepared click mixture: Cyanine5-azide (1 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature in the dark.

  • Readout: Resolve proteins via SDS-PAGE and quantify in-gel fluorescence. A >80% reduction in Cy5 signal in the DESF lane compared to the DMSO lane confirms specific, high-affinity covalent binding.

Protocol 2: Live-Cell Chemoproteomic Profiling (LC-MS/MS)

To identify the exact amino acid residue modified by DESF across the proteome, an alkyne-functionalized DESF analog is utilized in a complex cell lysate[7].

Causality & Logic: Normalizing protein concentrations prior to probe incubation ensures that quantitative differences in MS/MS spectra are strictly due to probe reactivity. The inclusion of an on-bead digestion step ensures that only probe-modified peptides containing the biotin-streptavidin linkage are enriched, creating a highly stringent filter against background proteome noise[7].

Workflow Step1 1. Probe Incubation (Live Cells / Lysate + DESF Probe) Step2 2. CuAAC Click Chemistry (Attach Biotin Tag) Step1->Step2 Step3 3. Protein Enrichment (Streptavidin Pulldown) Step2->Step3 Step4 4. On-Bead Digestion (Trypsin Cleavage) Step3->Step4 Step5 5. LC-MS/MS Analysis (Peptide Sequencing) Step4->Step5 Step6 6. Bioinformatic Pipeline (Identify Modified Tyr/Lys/His) Step5->Step6

Chemoproteomic workflow for target identification using alkyne-tagged sulfamoyl fluoride probes.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest cells and lyse in PBS containing protease inhibitors. Clarify by centrifugation and normalize protein concentration to 2 mg/mL using a BCA assay[7].

  • Labeling: Incubate 1 mL of normalized lysate with 50 µM alkyne-tagged DESF probe (or DMSO control) for 3 hours at 37°C with gentle agitation[7].

  • Biotinylation: Perform CuAAC click chemistry by adding Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 2 hours at room temperature.

  • Precipitation & Washing: Precipitate proteins using cold methanol/chloroform extraction to remove unreacted small molecules. Resuspend the protein pellet in 1% SDS in PBS.

  • Enrichment: Add 100 µL of pre-washed Streptavidin agarose beads and rotate for 2 hours. Wash beads sequentially with 1% SDS, 4 M urea, and PBS to remove non-covalently bound proteins.

  • On-Bead Digestion: Reduce (DTT), alkylate (iodoacetamide), and digest proteins directly on the beads using sequencing-grade Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Elute the modified peptides, dry in a vacuum centrifuge, and resuspend in 0.1% formic acid. Analyze via high-resolution LC-MS/MS[7]. Use bioinformatic pipelines to search for the specific mass shift of the DESF warhead on Tyrosine, Lysine, and Histidine residues[1].

References

  • Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites Benchchem URL:[7]

  • SuFEx handle fragment library Melius Organics URL:[1]

  • SuFEx Handle Fragment Library Otava Chemicals URL:[2]

  • Structure-based design and analysis of SuFEx chemical probes NIH / PMC URL:[5]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads PubMed URL:[6]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry NIH / PMC URL:[3]

  • Oxopyridine Sulfamoyl Fluorides for Covalent Bond Formation at Tyrosine and Inhibition of Ral GTPase ChemRxiv URL:[4]

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Comparative

Beyond a Classic: A Comparative Guide to Alternative Covalent Modifiers for N,N-Diethylsulfamoyl Fluoride

In the landscape of chemical biology and drug discovery, the strategic deployment of covalent modifiers is a powerful approach to achieving potent and durable therapeutic effects. For decades, N,N-Diethylsulfamoyl fluori...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug discovery, the strategic deployment of covalent modifiers is a powerful approach to achieving potent and durable therapeutic effects. For decades, N,N-Diethylsulfamoyl fluoride (DESF) and its parent compound, phenylmethylsulfonyl fluoride (PMSF), have been workhorse reagents for irreversibly inhibiting serine proteases and other hydrolases. However, the quest for enhanced selectivity, tunable reactivity, and the ability to target a broader range of amino acid residues has spurred the development of a new generation of covalent modifiers. This guide provides an in-depth comparison of emerging alternatives to DESF, offering researchers the insights needed to select the optimal tool for their specific application.

The Benchmark: N,N-Diethylsulfamoyl Fluoride (DESF)

DESF belongs to the sulfonyl fluoride class of electrophiles. Its reactivity is centered on the electrophilic sulfur atom, which is susceptible to nucleophilic attack by the hydroxyl group of serine residues within the active sites of enzymes like acetylcholinesterase. This reaction results in the formation of a stable, covalent sulfonyl-enzyme adduct, leading to irreversible inhibition.

While effective, DESF and related compounds can suffer from limitations, including a degree of promiscuity and a primary focus on highly reactive serine and cysteine residues. The evolution of covalent drug discovery has necessitated the exploration of warheads with more diverse reactivity profiles.

The Rise of "Beyond Cysteine" Covalent Modifiers

The contemporary toolkit for covalent modification extends far beyond traditional cysteine- and serine-targeting warheads. The focus has shifted towards electrophiles that can engage a wider array of nucleophilic amino acid residues, such as lysine, tyrosine, and histidine. This expansion of the targetable proteome opens up new avenues for drug discovery against previously intractable targets.[1] Central to this evolution is the application of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which provides a versatile platform for the synthesis and application of these novel modifiers.[2][3]

A Comparative Analysis of DESF Alternatives

Here, we compare three prominent classes of alternatives to DESF: Aryl Sulfonyl Fluorides, Aryl Fluorosulfates, and Heteroaryl Sulfonyl Fluorides.

FeatureN,N-Diethylsulfamoyl Fluoride (DESF)Aryl Sulfonyl Fluorides (ArSO₂F)Aryl Fluorosulfates (ArOSO₂F)Heteroaryl Sulfonyl Fluorides (HetArSO₂F)
Primary Target Residues Serine, CysteineTyrosine, Lysine, Histidine, Serine[4][5]Tyrosine, Lysine, Serine, Histidine[6][7][8]Tyrosine, Lysine, Histidine
Reactivity HighTunable, generally more reactive than fluorosulfates[9]Lower intrinsic reactivity than sulfonyl fluorides[6][7]Tunable, optimized for stability and reactivity[10][11]
Stability ModerateGood hydrolytic stability[4]Generally more stable than sulfonyl fluorides[7]Enhanced stability in plasma and whole blood[10][11]
Key Advantages Well-established, potent serine protease inhibitorBroader residue targeting, tunable reactivityImproved stability, useful for in vivo applicationsSuperior drug-like properties, enhanced selectivity[10][11]
Key Disadvantages Limited to highly nucleophilic residues, potential for off-target effectsCan still exhibit some promiscuityLower reactivity may require longer incubation timesSynthesis can be more complex

In-Depth Look at the Alternatives

Aryl Sulfonyl Fluorides (ArSO₂F)

Aryl sulfonyl fluorides represent a significant expansion of the sulfonyl fluoride chemical space. By modifying the aryl ring with different substituents, the reactivity of the sulfonyl fluoride warhead can be finely tuned. This class of modifiers has demonstrated the ability to target a broader range of amino acid residues beyond the canonical cysteine and serine, including tyrosine, lysine, and histidine.[4][5] The ability to modulate reactivity allows for a balance between on-target potency and off-target effects.

Aryl Fluorosulfates (ArOSO₂F)

Aryl fluorosulfates are another important class of SuFEx-based electrophiles.[2] They are generally less reactive and more hydrolytically stable than their sulfonyl fluoride counterparts.[7] This increased stability can be advantageous for in vivo applications where the compound needs to circulate and reach its target before being hydrolyzed. Aryl fluorosulfates have been successfully employed to target tyrosine, lysine, and even serine residues in a context-dependent manner.[6][7][8] The synthesis of aryl fluorosulfates is often straightforward, starting from readily available phenols and sulfuryl fluoride (SO₂F₂).[12]

Heteroaryl Sulfonyl Fluorides (HetArSO₂F)

Representing the next generation of sulfonyl fluoride electrophiles, heteroaryl sulfonyl fluorides offer significant advantages in drug discovery.[10][11] The incorporation of heteroatoms into the aromatic ring system can improve physicochemical properties such as solubility and lipophilicity, while also allowing for fine-tuning of the electrophile's reactivity.[10] Studies have shown that heteroaryl sulfonyl fluorides can exhibit enhanced stability in biological media, such as plasma and whole blood, compared to their phenyl-based counterparts, leading to improved pharmacokinetic profiles.[10][11]

Experimental Workflows for Evaluating Covalent Modifiers

The characterization of covalent inhibitors requires a specialized set of experimental protocols to determine their potency, selectivity, and mechanism of action.

Workflow for Covalent Inhibitor Characterization

G cluster_0 Initial Screening & Potency cluster_1 Target Engagement & Selectivity cluster_2 Cellular Activity A Time-Dependent IC50 Assay B Kinetic Analysis (kinact/KI) A->B C Mass Spectrometry Analysis (Intact Protein & Bottom-up) B->C D Chemoproteomic Profiling (e.g., isoTOP-ABPP) C->D E Cell-Based Potency Assays D->E F Washout Assays E->F

Caption: A generalized workflow for the comprehensive evaluation of covalent inhibitors.

Detailed Experimental Protocols

This assay is fundamental for identifying covalent inhibitors, as their potency will typically increase with longer pre-incubation times with the target protein.[13]

  • Reagent Preparation: Prepare solutions of the target enzyme, covalent inhibitor stock (in DMSO), assay buffer, and substrate.

  • Enzyme-Inhibitor Pre-incubation: In a multi-well plate, add the target enzyme to the assay buffer. Add serial dilutions of the covalent inhibitor to the enzyme solution, including a DMSO-only control.

  • Varying Pre-incubation Times: Incubate the enzyme-inhibitor mixtures for a range of time points (e.g., 15, 30, 60, and 120 minutes).

  • Initiate Reaction: Add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Detection: After a fixed reaction time, stop the reaction and measure the signal (e.g., fluorescence or absorbance).

  • Data Analysis: Plot the percent inhibition against the inhibitor concentration for each pre-incubation time point and fit the data to a dose-response curve to determine the IC₅₀ value for each time point. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of a covalent mechanism.[13]

Mass spectrometry is a powerful tool for confirming covalent bond formation and identifying the specific amino acid residue that has been modified.[14][15]

  • Sample Preparation: Incubate the purified target protein with an excess of the covalent inhibitor. As a control, incubate the protein with DMSO alone.

  • Removal of Unbound Inhibitor: Remove the excess, unbound inhibitor using a desalting column or buffer exchange.

  • Intact Protein Analysis (Top-Down): Analyze the intact protein-inhibitor complex by LC-MS. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent modification.[15]

  • Peptide Mapping (Bottom-Up):

    • Denature, reduce, and alkylate the protein samples.

    • Digest the protein into peptides using a protease such as trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, specifying the mass of the covalent modification as a variable modification. This will identify the specific peptide and, ideally, the exact amino acid residue that was modified.[14]

These assays are crucial for confirming that the covalent modifier can reach and interact with its target in a cellular environment.[16][17]

  • Cell Treatment: Treat cultured cells with varying concentrations of the covalent inhibitor for a defined period. Include a vehicle-only control.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Target Pull-Down or Enrichment: Use an antibody specific to the target protein to immunoprecipitate it from the cell lysate.

  • Detection of Modification:

    • Western Blot: Analyze the immunoprecipitated protein by western blot. If the covalent modifier includes a reporter tag (e.g., biotin or a fluorophore), this can be detected directly.

    • Mass Spectrometry: The enriched target protein can be subjected to mass spectrometry analysis (as described in Protocol 2) to confirm covalent modification.

Synthesis of Alternative Covalent Modifiers

The synthesis of these alternative covalent modifiers is accessible through various established chemical routes.

Synthesis of Aryl Sulfonyl Fluorides and Heteroaryl Sulfonyl Fluorides

A common and robust method for the synthesis of aryl and heteroaryl sulfonyl fluorides is the conversion of the corresponding sulfonyl chlorides using a fluoride source like potassium fluoride.[18] Alternatively, they can be synthesized from thiols or disulfides via oxidative chlorination followed by fluoride exchange.[19][20]

G A Ar-SH or HetAr-SH B Ar-SO2Cl or HetAr-SO2Cl A->B Oxidative Chlorination C Ar-SO2F or HetAr-SO2F B->C Fluoride Exchange (e.g., KF)

Caption: General synthetic route to aryl and heteroaryl sulfonyl fluorides from thiols.

Synthesis of Aryl Fluorosulfates

Aryl fluorosulfates are readily prepared from phenols using sulfuryl fluoride (SO₂F₂) in the presence of a base.[12] This reaction is often high-yielding and tolerates a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules.[2]

G A Ar-OH B Ar-OSO2F A->B SO2F2, Base

Caption: Synthesis of aryl fluorosulfates from phenols.

Conclusion

The field of covalent drug discovery is continually evolving, with a clear trend towards the development of more selective and versatile covalent modifiers. While N,N-Diethylsulfamoyl fluoride remains a useful tool for specific applications, the emergence of aryl sulfonyl fluorides, aryl fluorosulfates, and particularly heteroaryl sulfonyl fluorides has significantly expanded the repertoire of researchers. These next-generation electrophiles, empowered by the principles of SuFEx chemistry, enable the targeting of a broader range of amino acid residues with tunable reactivity and improved drug-like properties. By understanding the comparative advantages of these alternatives and employing the appropriate experimental workflows for their evaluation, scientists are better equipped to design and develop the next wave of innovative covalent therapeutics.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019, April 23). National Center for Biotechnology Information. [Link]

  • Doherty, A. E., Oxford, C., Mazumder, F., Gilbert, K. E., Aatkar, A., Mccormick, E., Kabu, M., Pogány, P., Zappacosta, F., Greenwood, C. S., Norman, D. J., Peltier-Heap, R. E., Tomkinson, N. C. O., Burley, G. A., Grant, E. K., House, D., Jamieson, C., Bush, J. T., & Pettinger, J. (2026, March 8). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. [Link]

  • Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides. (2023). Organic Chemistry. [Link]

  • Álvarez-Pérez, A., & Cornella, J. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • SuFEx click chemistry enabled fast efficient F-18 labeling (5 seconds) for the understanding of drug development - A case study. (2023, June 1). Journal of Nuclear Medicine. [Link]

  • Li, S., & Sharpless, K. B. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. PMC. [Link]

  • Accelerated SuFEx Click Chemistry Used to Rapidly Create Over 150 New Compounds. (2024, April 4). Technology Networks. [Link]

  • “Click” Chemistry Helps To Create Over 150 Potential Drug Compounds. (2024, April 5). Technology Networks. [Link]

  • Doherty, A. E., Oxford, C., Mazumder, F., et al. (2026, March 8). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Large-Scale Identification and Quantification of Covalent Modifications in Therapeutic Proteins. (2009, September 18). Analytical Chemistry. [Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). PMC. [Link]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. (2006, January 11). The Journal of Organic Chemistry. [Link]

  • Synthesis of heteroaryl β-keto sulfonyl fluorides. (n.d.). ResearchGate. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023, April 5). MDPI. [Link]

  • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. (2020, June 20). bioRxiv. [Link]

  • Studies of protein covalent modifications using mass spectrometry. (n.d.). ProQuest. [Link]

  • Synthesis of heteroaryl sulfonyl fluorides from heteroaryl thiols. (n.d.). ResearchGate. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). PMC. [Link]

  • (A) Schematic representation of fluorosulfate probe synthesis with... (n.d.). ResearchGate. [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023, May 27). PubMed. [Link]

  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (n.d.). Semantic Scholar. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022, June 15). PubMed. [Link]

  • Synthesis and Chemical Transformations of Fluorosulfates. (2025, August 10). Request PDF. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2026, January 18). Request PDF. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023, January 17). PMC. [Link]

  • Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. (2022, January 25). ACS Chemical Biology. [Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. (2023, June 20). Chemical Science. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). CUNY Academic Works. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. (2020, January 6). PMC. [Link]

  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. (n.d.). PMC. [Link]

  • Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. (2022, February 18). PubMed. [Link]

  • Design of ten enantiomeric pairs of chiral sulfonyl fluoride probes to... (n.d.). ResearchGate. [Link]

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  • Covalent fragment approaches targeting non-cysteine residues. (n.d.). Semantic Scholar. [Link]

  • Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. (2022, January 26). ACS Publications. [Link]

  • Click Chemistry Expedited Radiosynthesis: Sulfur [18F]fluoride Exchange of Aryl Fluorosulfates. (n.d.). ChemRxiv. [Link]

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  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (n.d.). PMC. [Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. (2013, December 17). PNAS. [Link]

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Validation

The Ascendancy of N-Disubstituted Sulfamoyl Fluorides: A Superior Electrophile for Covalent Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is a critical determinant of a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is a critical determinant of a molecule's success. It dictates not only the potential for potent, lasting target engagement but also the fine balance between therapeutic efficacy and off-target toxicity. For years, reactive groups like sulfonyl chlorides, acrylates, and chloroacetamides have been the workhorses of covalent inhibitor design. However, a new class of electrophiles, N-disubstituted sulfamoyl fluorides, has emerged as a superior alternative, offering an unparalleled combination of stability, tunable reactivity, and biocompatibility. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the distinct advantages of N-disubstituted sulfamoyl fluorides.

The Stability Paradigm: A Foundation for In Vivo Success

A crucial attribute of any chemical probe or drug candidate is its stability in a biological milieu. N-disubstituted sulfamoyl fluorides exhibit remarkable resistance to hydrolysis across a wide pH range, a stark contrast to their sulfonyl chloride counterparts which are notoriously prone to rapid degradation in aqueous environments.[1][2][3] This hydrolytic stability is paramount, preventing premature deactivation of the electrophile and minimizing the potential for non-specific reactions.

The enhanced stability of sulfamoyl fluorides can be attributed to the strong, highly polarized sulfur-fluorine bond.[1][4] Unlike the more labile sulfur-chlorine bond, the S-F bond is less susceptible to nucleophilic attack by water. Furthermore, N-disubstituted sulfamoyl fluorides demonstrate exceptional resistance to reduction, a common metabolic pathway that can compromise the integrity of other electrophiles.[5][6] This inherent robustness ensures that the warhead remains intact until it reaches its intended biological target, a feature that significantly enhances its pharmacokinetic profile.

Table 1: Comparative Stability of Electrophilic Warheads

Electrophile ClassHydrolytic StabilityRedox StabilityKey Limitations
N-Disubstituted Sulfamoyl Fluorides High [1][2][3]High [6]Requires activation for reaction.[7][8]
Sulfonyl ChloridesLow[9][10][11]ModerateProne to rapid hydrolysis and off-target reactions.[12]
Michael Acceptors (e.g., Acrylamides)ModerateVariableCan react with off-target nucleophiles like glutathione.
ChloroacetamidesModerateHighPotential for off-target reactions with various nucleophiles.

Tunable Reactivity: The "Click" in Covalent Targeting

The concept of "click chemistry," introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of this philosophy, perfectly encapsulates the reactivity profile of sulfamoyl fluorides.[1][7][13] N-disubstituted sulfamoyl fluorides are considered "privileged" warheads because they remain largely inert until they encounter a specific, activating microenvironment, such as the binding pocket of a target protein.[5][14]

This "dormant" reactivity is a significant advantage over more promiscuous electrophiles.[13] While sulfonyl chlorides react indiscriminately with a wide range of nucleophiles, N-disubstituted sulfamoyl fluorides can be tuned to react selectively with specific amino acid residues.[5][14][15] The reactivity of the sulfamoyl fluoride can be modulated by altering the electronic properties of the amine substituents, allowing for fine-tuning of the desired reactivity profile.[7][16]

This targeted reactivity is particularly valuable for forming covalent bonds with less canonical nucleophilic residues beyond cysteine, such as lysine, tyrosine, serine, and histidine.[5][14][15][17] This expands the scope of the "druggable" proteome, opening up new avenues for therapeutic intervention.[6][18][19]

Caption: Mechanism of protein modification by N-disubstituted sulfamoyl fluorides via SuFEx.

Selectivity and Safety: Minimizing Off-Target Effects

The high stability and tunable reactivity of N-disubstituted sulfamoyl fluorides translate directly to a superior selectivity and safety profile. Their resistance to hydrolysis and broad nucleophilic attack minimizes the potential for off-target modifications, a major concern with more reactive electrophiles that can lead to toxicity.[18][19]

The ability to target a wider range of amino acid residues with context-specific reactivity further enhances their selectivity.[5][14] This allows for the design of highly specific covalent inhibitors that only engage their intended target, even in the complex environment of a living cell. The fluoride leaving group is also considered safe at physiological concentrations.[6]

Table 2: Reactivity and Selectivity Profile of Electrophiles

Electrophile ClassPrimary Target ResiduesTunability of ReactivityOff-Target Reactivity
N-Disubstituted Sulfamoyl Fluorides Lys, Tyr, Ser, His, Cys [5][14][15][17]High [7][16]Low [18][19]
Sulfonyl ChloridesBroad (less selective)LowHigh
Michael Acceptors (e.g., Acrylamides)CysModerateModerate (e.g., glutathione)
ChloroacetamidesCys, His, LysLowModerate

Experimental Protocols: Synthesis and Application

The synthesis and application of N-disubstituted sulfamoyl fluorides are well-established and accessible to researchers with standard laboratory equipment.

Synthesis of N,N-Disubstituted Sulfamoyl Fluorides

A common and effective method for the synthesis of N,N-disubstituted sulfamoyl fluorides involves the reaction of a secondary amine with sulfuryl fluoride (SO₂F₂) gas.[1]

Materials:

  • Secondary amine (e.g., morpholine)

  • Sulfuryl fluoride (SO₂F₂) gas

  • Triethylamine (Et₃N) or another suitable base

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) as solvent

Procedure:

  • In a well-ventilated fume hood, dissolve the secondary amine (1.0 equiv), triethylamine (1.2 equiv), and a catalytic amount of DMAP in dichloromethane.[20]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully bubble sulfuryl fluoride gas through the stirred reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, stop the flow of SO₂F₂ and purge the mixture with nitrogen gas to remove any excess reagent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N-disubstituted sulfamoyl fluoride.

Caption: General workflow for the synthesis of N,N-disubstituted sulfamoyl fluorides.

Protein Labeling with a Sulfamoyl Fluoride Probe

This protocol outlines a general procedure for labeling a target protein with a sulfamoyl fluoride-containing probe to confirm covalent modification.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES)

  • Sulfamoyl fluoride probe (dissolved in DMSO)

  • SDS-PAGE loading buffer

  • Incubator or water bath

Procedure:

  • Prepare a solution of the target protein at a known concentration.

  • Add the sulfamoyl fluoride probe from a concentrated stock solution in DMSO to the protein solution. The final concentration of the probe will depend on the specific experiment and the reactivity of the probe. It is advisable to perform a concentration-response experiment.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 1-2 hours). Include a control reaction with DMSO alone.

  • To monitor the covalent modification over time, aliquots can be taken at different time points.

  • Quench the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Analyze the samples by SDS-PAGE and visualize the protein bands using Coomassie staining or Western blotting (if an antibody against the protein or a tag is available). A shift in the molecular weight or a decrease in the intensity of the unmodified protein band can indicate covalent labeling.

  • For more detailed analysis, the labeled protein can be subjected to proteolytic digestion followed by LC-MS/MS to identify the specific site of modification.[1]

Conclusion: A Privileged Scaffold for Modern Drug Discovery

N-disubstituted sulfamoyl fluorides represent a significant advancement in the field of covalent chemical biology and drug discovery. Their superior stability, tunable reactivity via SuFEx chemistry, and enhanced selectivity offer a compelling alternative to traditional electrophilic warheads. By embracing this privileged scaffold, researchers can design more robust, selective, and ultimately safer covalent therapeutics that address a wider range of biological targets. The continued exploration and application of N-disubstituted sulfamoyl fluorides will undoubtedly fuel the next wave of innovation in targeted covalent inhibitor development.

References

  • A Technical Guide to Substituted Sulfamoyl Fluorides: Properties, Synthesis, and Applications in Drug Discovery - Benchchem.
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing.
  • Advances in the construction of diverse SuFEx linkers | National Science Review.
  • Technical Support Center: Synthesis of Sulfamoyl Fluorides - Benchchem.
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes - ResearchGate.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides | Organic Letters - ACS Publications.
  • Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace.
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  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC.
  • Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine.
  • Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction | Organic Letters - ACS Publications - ACS.org.
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  • Scheme 7. (a) Synthesis of the sulfamoyl fluorides via the two solid... - ResearchGate.
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Comparative

Comparative Analysis of Sulfamoyl Fluoride Probe Libraries in Chemoproteomics

As a Senior Application Scientist specializing in covalent ligand discovery, I have observed a paradigm shift in how we interrogate the "undruggable" proteome. For decades, covalent drug discovery was heavily biased towa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in covalent ligand discovery, I have observed a paradigm shift in how we interrogate the "undruggable" proteome. For decades, covalent drug discovery was heavily biased toward targeting reactive cysteines using Michael acceptors like acrylamides. However, because cysteine is one of the least abundant amino acids, this approach fundamentally limits the scope of targetable protein binding sites.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this landscape. By utilizing S(VI)-F electrophiles, we can now selectively target context-specific nucleophiles—namely lysine, tyrosine, histidine, and serine. Within this chemical space, three primary warheads dominate: Sulfonyl Fluorides (-SO₂F) , Fluorosulfates (-OSO₂F) , and Sulfamoyl Fluorides (-NSO₂F) .

This guide provides an objective, data-driven comparative analysis of these three SuFEx hubs, with a specific focus on why sulfamoyl fluoride probe libraries offer a uniquely tunable and robust platform for chemoproteomics and inverse drug discovery.

Mechanistic Causality: The "Masked Electrophile" Paradigm

To understand the utility of sulfamoyl fluorides, we must first examine the causality of their reactivity. Unlike traditional electrophiles that react indiscriminately with biological nucleophiles, SuFEx warheads act as "masked electrophiles." They exhibit exceptional thermodynamic stability and resistance to reduction in aqueous media, blood plasma, and cellular environments [1].

The S(VI)-F bond remains inert until the probe non-covalently docks into a specific protein binding pocket. Here, the microenvironment—specifically, a precise hydrogen-bonding network—polarizes the S-F bond, lowering the activation energy required for the nucleophilic attack and subsequent elimination of the fluoride ion.

G Probe Sulfamoyl Fluoride (Stable Electrophile) Docking Non-Covalent Docking Probe->Docking Pocket Protein Binding Site (Lys/Tyr/His/Ser) Pocket->Docking Activation Microenvironment Activation (H-Bonding to S-F) Docking->Activation Proximity Effect Adduct Covalent Adduct Formation (F- Elimination) Activation->Adduct SuFEx Reaction

Logical pathway of proximity-driven SuFEx activation in protein binding pockets.

Comparative Performance: Sulfamoyl Fluorides vs. Alternatives

When designing a chemoproteomic probe library, the choice of the S(VI)-F hub dictates the balance between proteome coverage and target selectivity .

  • Sulfonyl Fluorides (SFs): Historically the most utilized, SFs are highly reactive and excellent for targeting tyrosine residues [2]. However, their intrinsic reactivity can sometimes lead to off-target adduct formation and lower hydrolytic stability, depending on the electronic nature of the adjacent substituents.

  • Fluorosulfates (FSs): These represent the opposite end of the spectrum. They exhibit such extreme thermodynamic stability that they often require extended incubation periods (e.g., >24 hours) and may yield low modification rates unless they encounter highly activated residues, such as catalytic serines [3].

  • Sulfamoyl Fluorides: These strike an optimal, tunable balance. By altering the substituents on the nitrogen atom (e.g., dialkyl vs. monoalkyl), researchers can precisely dial in the electrophilicity. Accelerated hydrolysis assays performed at pH 10 confirm that sulfamoyl fluorides possess superior resistance to degradation compared to standard sulfonyl fluorides, while maintaining sufficient reactivity to capture a broad array of kinases and other targets [4].

Quantitative Comparison of SuFEx Warheads
ParameterSulfonyl Fluoride (-SO₂F)Sulfamoyl Fluoride (-NSO₂F)Fluorosulfate (-OSO₂F)
Hydrolytic Stability (pH 8-10) Low to Moderate (Substituent dependent)High Very High
Intrinsic Reactivity HighModerate / Tunable Low
Primary Target Residues Tyr, Lys, HisLys, Tyr, His Ser, Lys, Tyr
Susceptibility to Off-Targeting ModerateLow Very Low
Synthetic Tunability Limited to C-linkage electronicsHigh (via N-substituents) Limited to O-linkage

Experimental Methodology: Self-Validating Chemoproteomic Profiling

To leverage sulfamoyl fluoride libraries for target identification (often termed "inverse drug discovery"), we employ Activity-Based Protein Profiling (ABPP). The following protocol is designed as a self-validating system . By incorporating a competitive binding step, we establish causality: if a known non-covalent ligand prevents the covalent attachment of our probe, we prove that the SuFEx reaction is driven by specific pocket binding rather than non-specific surface collisions.

Workflow Lysate Cell Lysate Preparation Incubation Probe Incubation (+/- Competitor) Lysate->Incubation Click CuAAC Click (Biotin-Azide) Incubation->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LCMS LC-MS/MS & Bioinformatics Digestion->LCMS

General chemoproteomic workflow for target identification using SuFEx probes.

Step-by-Step Protocol: Isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP)

Phase 1: Lysate Preparation and Competitive Incubation

  • Harvest & Lyse: Harvest cultured cells (e.g., HEK293T) and wash twice with cold PBS. Resuspend the cell pellet in native Lysis Buffer (PBS, protease inhibitors, no reducing agents like DTT, which can interfere with electrophiles). Sonicate and clear by centrifugation [5].

  • Proteome Normalization: Normalize lysate concentration to 2 mg/mL using a BCA assay.

  • Self-Validation (Competition): Divide the lysate into two aliquots. To Aliquot A (Control), add DMSO vehicle. To Aliquot B (Competition), add a known non-covalent competitor (e.g., a pan-kinase inhibitor) at 10 µM. Incubate for 30 minutes at 37°C. Causality note: This step saturates the specific binding pockets, blocking subsequent probe access.

  • Probe Labeling: Add the alkyne-functionalized sulfamoyl fluoride probe (10 µM final concentration) to both aliquots. Incubate for 1 hour at 37°C.

Phase 2: Bioorthogonal Conjugation (CuAAC) and Enrichment 5. Click Chemistry: To both aliquots, add the CuAAC reagents: Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature. Causality note: We use a small alkyne handle on the probe rather than a bulky biotin tag during the initial incubation to ensure the probe remains cell-permeable and accurately mimics drug-like binding. 6. Protein Precipitation: Precipitate proteins using cold methanol/chloroform/water to remove unreacted probe and click reagents. Centrifuge to form a protein disk, discard the supernatant, and wash the pellet with cold methanol. 7. Solubilization & Enrichment: Resuspend the pellet in 1.2% SDS/PBS (heating may be required). Dilute to 0.2% SDS with PBS. Add streptavidin-agarose beads and rotate for 2 hours. 8. Stringent Washing: Wash beads sequentially with 0.2% SDS/PBS, PBS, and LC-MS grade water. Causality note: Stringent SDS washing is critical. It denatures the proteins, breaking all non-covalent interactions. Only proteins covalently modified by the sulfamoyl fluoride probe will remain on the beads.

Phase 3: Digestion and Mass Spectrometry 9. On-Bead Digestion: Reduce bead-bound proteins with DTT (10 mM), alkylate with iodoacetamide (20 mM), and digest overnight with sequencing-grade trypsin at 37°C. 10. Elution & Analysis: Elute the resulting peptides, desalt using C18 StageTips, dry in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis [5]. 11. Bioinformatics: Compare the MS1 peak intensities of labeled peptides between the Control and Competition samples. A significant reduction (e.g., >4-fold) in the competition sample validates the sulfamoyl fluoride probe's specific, pocket-driven reactivity.

Conclusion

The transition from traditional electrophiles to SuFEx chemistry marks a critical evolution in chemical biology. While sulfonyl fluorides offer high reactivity and fluorosulfates provide extreme stability, sulfamoyl fluorides present the most versatile platform for library generation. Their modular nitrogen linkage allows for precise tuning of electrophilicity, enabling researchers to systematically map the ligandable proteome across lysine, tyrosine, and histidine residues with minimal off-target background.

For drug development professionals seeking to identify novel allosteric sites or target historically "undruggable" proteins, integrating sulfamoyl fluoride fragment libraries into competitive ABPP workflows is a highly recommended, self-validating strategy.

References

  • Melius Organics. "SuFEx handle fragment library." Melius Organics. Available at: [Link]

  • Jones, A. et al. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." RSC Publishing, 2023. Available at: [Link]

  • Smith, B. et al. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." ACS Publications, 2023. Available at: [Link]

  • Chen, X. et al. "ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries." Journal of the American Chemical Society, 2023. Available at: [Link]

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Validation

Orthogonal Validation of N,N-Diethylsulfamoyl Fluoride Targets: A Comparative Guide for Researchers

In the landscape of modern drug discovery, the confident identification of a compound's molecular target is a cornerstone of successful therapeutic development. For covalent inhibitors such as N,N-Diethylsulfamoyl fluori...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the confident identification of a compound's molecular target is a cornerstone of successful therapeutic development. For covalent inhibitors such as N,N-Diethylsulfamoyl fluoride, which form a stable bond with their target proteins, rigorous and multi-faceted validation is not just best practice—it is an absolute necessity. This guide provides an in-depth comparison of two powerful and orthogonal methodologies for validating the targets of N,N-Diethylsulfamoyl fluoride: the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP), a chemical proteomics approach.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. By understanding and applying these orthogonal techniques, researchers can build a robust and compelling case for their compound's mechanism of action, significantly de-risking the progression of a drug candidate.

The Imperative of Orthogonal Validation

Target validation is the process of demonstrating that a specific biomolecule is critically involved in a disease pathway and that modulating its activity is likely to have a therapeutic effect.[1][2] Relying on a single experimental method for target identification can be fraught with peril, as each technique possesses inherent limitations and potential for artifacts. Orthogonal validation, the practice of using multiple, independent methods that rely on different physical principles, provides a much higher degree of confidence in the identified target.[3][4] This approach is particularly crucial for covalent inhibitors, where off-target interactions can lead to unforeseen toxicity.

N,N-Diethylsulfamoyl fluoride, a member of the sulfamoyl fluoride class of compounds, is expected to act as an irreversible inhibitor, likely targeting serine hydrolases or other proteins with reactive serine, lysine, tyrosine, or histidine residues in their active sites.[5][6] The validation of its targets, therefore, requires techniques that can confirm direct physical engagement in a cellular context and provide a comprehensive overview of its selectivity across the proteome.

Method 1: Cellular Thermal Shift Assay (CETSA) - Probing Target Engagement in Live Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within the native environment of the cell.[5][7] The principle underlying CETSA is that the binding of a ligand, such as N,N-Diethylsulfamoyl fluoride, to its target protein confers thermal stability. This increased stability results in the protein remaining in solution at higher temperatures compared to its unbound state.[4][8]

Causality Behind the Experimental Choice

CETSA is an excellent first-line orthogonal method because it directly measures the physical engagement of the compound with its target in intact cells, without the need for any modification of the compound or the protein. This provides crucial evidence that the compound can penetrate the cell membrane and bind to its intended target in a complex cellular milieu.

Experimental Workflow: CETSA

The CETSA workflow can be conceptualized as a two-stage process: an initial "melt curve" to determine the optimal temperature for the assay, followed by an "isothermal dose-response" to quantify the compound's potency in stabilizing its target.

CETSA_Workflow cluster_0 Part 1: Melt Curve Generation cluster_1 Part 2: Isothermal Dose-Response A Treat cells with N,N-Diethylsulfamoyl fluoride or Vehicle (DMSO) B Heat cell aliquots across a temperature gradient A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot % soluble protein vs. Temperature D->E F Treat cells with a serial dilution of N,N-Diethylsulfamoyl fluoride G Heat all samples at a single, optimized temperature (from Part 1) F->G H Lyse and separate G->H I Quantify soluble target protein H->I J Plot % soluble protein vs. [Compound] to determine EC50 I->J

Caption: A generalized workflow for CETSA, divided into melt curve generation and isothermal dose-response analysis.

Detailed Experimental Protocol: Western Blot-Based CETSA

1. Cell Culture and Treatment:

  • Culture a human cell line known to express the putative target (e.g., a cancer cell line for an oncology target) to ~80% confluency.

  • Harvest the cells and resuspend them in a serum-free culture medium.

  • For the melt curve, create two master suspensions: one with N,N-Diethylsulfamoyl fluoride at a concentration expected to be saturating (e.g., 10 µM) and one with a vehicle control (e.g., 0.1% DMSO).

  • For the isothermal dose-response, prepare cell suspensions with a range of N,N-Diethylsulfamoyl fluoride concentrations (e.g., 0.01 to 100 µM).

  • Incubate the cell suspensions at 37°C for 1 hour to allow for compound uptake and target engagement.[3]

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • For the melt curve, use a thermal cycler with a temperature gradient function to heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[3]

  • For the isothermal dose-response, heat all tubes at a single pre-determined temperature (the temperature at which the greatest difference in stability was observed in the melt curve) for 3 minutes.[9]

3. Cell Lysis and Protein Separation:

  • Immediately after the heat challenge, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[3]

  • To separate the soluble proteins from the aggregated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • Prepare the samples for SDS-PAGE and Western blotting.

  • Perform Western blotting using a validated primary antibody specific for the putative target protein.

  • Detect and quantify the band intensities for each sample.

  • For the melt curve, plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the curve to the right for the compound-treated sample indicates stabilization.

  • For the isothermal dose-response, plot the percentage of soluble protein against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.

Data Presentation: CETSA

Table 1: Representative CETSA Melt Curve Data

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Cmpd)
40100100
459598
508095
555085
602060
65530
70<110
Tm (°C) 55 ~62
ΔTm (°C) -~7

Table 2: Representative CETSA Isothermal Dose-Response Data

[Compound] (µM)% Soluble Target (at 58°C)
0 (Vehicle)35
0.0140
0.155
175
1088
10090
EC50 (µM) ~0.5

Method 2: Activity-Based Protein Profiling (ABPP) - A Global View of Target Selectivity

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that provides a global snapshot of the functional state of entire enzyme families directly in native biological systems.[10] For a covalent inhibitor like N,N-Diethylsulfamoyl fluoride, a competitive ABPP workflow is employed to identify its targets and assess its selectivity across the proteome.[5]

This method relies on the use of a broad-spectrum activity-based probe (ABP) that covalently labels the active sites of many members of a particular enzyme class (e.g., serine hydrolases).[10] By pre-incubating the proteome with N,N-Diethylsulfamoyl fluoride, its targets will be covalently modified and thus blocked from reacting with the ABP. The absence of a signal from the ABP at a particular protein's molecular weight is indicative of target engagement by the inhibitor.[5]

Causality Behind the Experimental Choice

ABPP provides a truly orthogonal validation to CETSA. While CETSA confirms the binding of the compound to a known putative target, ABPP can identify unknown targets and, crucially, provides a selectivity profile across an entire enzyme family. This is vital for understanding potential off-target effects and for building a comprehensive picture of the compound's mechanism of action.

Experimental Workflow: Competitive ABPP

The competitive ABPP workflow involves pre-treatment with the inhibitor, followed by labeling with a broad-spectrum probe, and finally, analysis by either in-gel fluorescence or mass spectrometry for proteome-wide identification.

ABPP_Workflow cluster_0 Competitive Inhibition cluster_1 Analysis A Prepare cell lysate (proteome) B Pre-incubate lysate with N,N-Diethylsulfamoyl fluoride or Vehicle (DMSO) A->B C Add broad-spectrum Activity-Based Probe (ABP) (e.g., FP-rhodamine) B->C D Quench reaction and separate proteins by SDS-PAGE C->D E Visualize labeled proteins by in-gel fluorescence scanning D->E F Alternatively, use biotinylated ABP, enrich on streptavidin beads, and analyze by LC-MS/MS D->F G Identify proteins where probe labeling is reduced by the inhibitor F->G

Caption: Workflow for competitive ABPP to identify targets of an inhibitor.

Detailed Experimental Protocol: Competitive ABPP for Serine Hydrolases

1. Proteome Preparation:

  • Lyse cultured cells or tissue homogenates in a buffer without detergents that could denature proteins (e.g., PBS).

  • Determine the protein concentration of the lysate and normalize all samples to a standard concentration (e.g., 1-2 mg/mL).

2. Competitive Inhibition:

  • In separate microcentrifuge tubes, pre-incubate aliquots of the proteome with varying concentrations of N,N-Diethylsulfamoyl fluoride (or a vehicle control) for 30 minutes at 37°C.[11]

3. Probe Labeling:

  • Add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate probe conjugated to a fluorophore (e.g., FP-rhodamine), to each proteome sample.[4]

  • Incubate for a further 30 minutes at room temperature.

4. Gel-Based Analysis:

  • Quench the labeling reaction by adding 2x Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel scanner.

  • The absence or reduction of a fluorescent band in the inhibitor-treated lanes compared to the vehicle control indicates that the protein corresponding to that band is a target of N,N-Diethylsulfamoyl fluoride.

5. Mass Spectrometry-Based Analysis (for proteome-wide identification):

  • Instead of a fluorescent ABP, use an ABP with a biotin tag and an alkyne handle for click chemistry.[12]

  • After probe labeling, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin tag.[12]

  • Enrich the biotinylated proteins using streptavidin-conjugated beads.

  • Elute the captured proteins and digest them into peptides (e.g., with trypsin).

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use quantitative proteomics software to compare the abundance of each identified protein between the inhibitor-treated and vehicle-treated samples. Proteins that are significantly less abundant in the inhibitor-treated sample are considered targets.

Data Presentation: ABPP

Table 3: Representative Gel-Based Competitive ABPP Data (Densitometry)

Protein TargetIC50 (µM) from Gel-Based ABPP
Target A (e.g., DPP4)0.45
Off-Target B15.2
Off-Target C> 50

Table 4: Representative Quantitative Mass Spectrometry-Based ABPP Data

Protein ID (UniProt)Protein NameFold Change (Inhibitor/Vehicle)p-valueTarget/Off-Target
P27487Dipeptidyl peptidase 40.05<0.001On-Target
Q96N66Monoacylglycerol lipase0.850.25Non-Target
P07824Carboxylesterase 10.450.04Potential Off-Target

A Case Study: Targeting Dipeptidyl Peptidase-4 (DPP4)

To illustrate the power of these orthogonal approaches, let's consider a hypothetical scenario where N,N-Diethylsulfamoyl fluoride is found to target Dipeptidyl Peptidase-4 (DPP4), a serine protease involved in glucose metabolism and immune regulation.[9][13]

CETSA Results: A CETSA experiment would demonstrate that N,N-Diethylsulfamoyl fluoride treatment leads to a significant thermal stabilization of DPP4 in intact cells, with an EC50 in the sub-micromolar range. This would confirm direct target engagement in a cellular context.

ABPP Results: A competitive ABPP experiment using a broad-spectrum serine hydrolase probe would show a significant reduction in probe labeling of DPP4 in the presence of N,N-Diethylsulfamoyl fluoride. Furthermore, a quantitative mass spectrometry-based analysis would confirm DPP4 as a high-confidence target and provide a selectivity profile, potentially identifying other serine hydrolases that are weakly inhibited at higher concentrations.

Signaling Pathway Context: The inhibition of DPP4 by N,N-Diethylsulfamoyl fluoride would be expected to impact downstream signaling pathways. DPP4 is known to inactivate incretin hormones like glucagon-like peptide-1 (GLP-1).[13] By inhibiting DPP4, N,N-Diethylsulfamoyl fluoride would lead to increased levels of active GLP-1, which in turn would potentiate glucose-dependent insulin secretion from pancreatic β-cells.

DPP4_Signaling cluster_0 DPP4 Inhibition cluster_1 GLP-1 Pathway Compound N,N-Diethylsulfamoyl fluoride DPP4 DPP4 Compound->DPP4 inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->GLP1_inactive degradation GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_active->GLP1R activates Insulin Insulin Secretion GLP1R->Insulin stimulates

Caption: Simplified signaling pathway showing the effect of DPP4 inhibition by N,N-Diethylsulfamoyl fluoride on GLP-1-mediated insulin secretion.

Conclusion: A Synergistic Approach to Target Validation

The orthogonal application of the Cellular Thermal Shift Assay and Activity-Based Protein Profiling provides a robust and comprehensive framework for validating the targets of covalent inhibitors like N,N-Diethylsulfamoyl fluoride. CETSA offers definitive proof of target engagement in a native cellular environment, while ABPP delivers a global perspective on target selectivity and can uncover previously unknown off-targets.

By integrating these powerful techniques, researchers can build a compelling, data-driven narrative around their compound's mechanism of action. This not only enhances the scientific rigor of the research but also provides the critical validation necessary to confidently advance a promising therapeutic candidate through the drug discovery pipeline.

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Comparative

A Senior Application Scientist's Guide to Species-Based Differences in Enzyme Inhibition by N,N-Diethylsulfamoyl Fluoride

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, a nuanced understanding of how inhibitor potency translates across different preclinical species and ult...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a nuanced understanding of how inhibitor potency translates across different preclinical species and ultimately to humans is paramount. Neglecting these species-specific variations can lead to misleading preclinical data and unforeseen challenges in clinical trials. This guide provides an in-depth technical analysis of the species-based differences in enzyme inhibition by N,N-Diethylsulfamoyl fluoride, a representative sulfonyl fluoride inhibitor. As a Senior Application Scientist, my aim is to equip you with not only the theoretical underpinnings but also the practical, field-proven methodologies to navigate these complexities.

The Understated Importance of Interspecies Enzyme Variability

The core principle of preclinical toxicology and efficacy studies relies on the assumption that animal models can reasonably predict human outcomes. However, subtle differences in the amino acid sequences of orthologous enzymes between species can lead to significant variations in inhibitor binding and efficacy. This is particularly critical for covalent inhibitors like N,N-Diethylsulfamoyl fluoride, where the inhibition kinetics are governed by the chemical reactivity of the active site residues.

Mechanism of Action: Irreversible Inhibition of Serine Hydrolases

N,N-Diethylsulfamoyl fluoride belongs to the class of sulfonyl fluorides, which are potent, irreversible inhibitors of serine hydrolases.[1] This class of enzymes, which includes vital drug targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and fatty acid amide hydrolase (FAAH), utilizes a catalytic triad (or dyad) featuring a highly reactive serine residue for their catalytic activity.

The inhibitory action of N,N-Diethylsulfamoyl fluoride proceeds via a two-step mechanism:

  • Initial Binding: The inhibitor first forms a non-covalent Michaelis-like complex with the enzyme's active site.

  • Covalent Modification: The nucleophilic serine residue in the active site attacks the electrophilic sulfur atom of the sulfamoyl fluoride. This results in the formation of a stable, covalent sulfonyl-enzyme adduct and the displacement of the fluoride ion. This covalent modification is essentially irreversible, leading to the inactivation of the enzyme.

Inhibition_Mechanism Enzyme Serine Hydrolase (Active) Complex Enzyme-Inhibitor Complex Enzyme->Complex Reversible Binding Inhibitor N,N-Diethylsulfamoyl Fluoride Inhibitor->Complex Inactive_Enzyme Sulfonylated Enzyme (Inactive) Complex->Inactive_Enzyme Irreversible Covalent Bonding Fluoride Fluoride Ion Complex->Fluoride

Figure 1: Mechanism of irreversible inhibition of a serine hydrolase by N,N-Diethylsulfamoyl fluoride.

Comparative Analysis of Inhibitor Potency Across Species

Illustrative Data for a Selective Butyrylcholinesterase Inhibitor (Compound A10) [2]

SpeciesEnzymeIC50 (µM)
EquineButyrylcholinesterase (eqBuChE)0.021
HumanButyrylcholinesterase (hBuChE)3.62
The Structural Basis for Species-Specific Inhibition

These observed differences in inhibitor potency are rooted in the variations in the amino acid sequences of the target enzymes across species. While the catalytic triad is highly conserved, the surrounding residues that form the active site gorge and substrate-binding pockets can differ significantly.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The active site of cholinesterases is located at the bottom of a deep and narrow gorge. While the overall structure is conserved, there are key amino acid substitutions between species. For example, a comparison of human, mouse, and Torpedo californica AChE reveals differences in the aromatic residues lining the gorge.[3][4] These residues play a crucial role in inhibitor binding through π-π stacking and hydrophobic interactions. The active site gorge of BuChE is larger than that of AChE, which accounts for its broader substrate specificity and can also influence inhibitor binding.[5]

  • Fatty Acid Amide Hydrolase (FAAH): Although rat and human FAAH share a high degree of sequence identity (approximately 84%), there are six amino acid differences in the vicinity of the active site.[6] These seemingly minor changes can alter the shape and electrostatic properties of the binding pocket, leading to differential interactions with inhibitors.[6][7]

Experimental Protocol: A Self-Validating System for Assessing Species-Based Differences

To reliably assess the species-based differences in enzyme inhibition by N,N-Diethylsulfamoyl fluoride, a robust and well-controlled in vitro assay is essential. The following protocol, based on the Ellman's method for cholinesterase activity, can be adapted for other serine hydrolases with appropriate substrates.

Materials and Reagents
  • Enzymes: Purified or recombinant human, rat, and mouse AChE and BuChE. Commercially available sources include Sigma-Aldrich and R&D Systems.

  • Inhibitor: N,N-Diethylsulfamoyl fluoride (ensure high purity).

  • Substrates: Acetylthiocholine iodide (for AChE) and S-butyrylthiocholine iodide (for BuChE).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Solvent for Inhibitor: Anhydrous Dimethyl Sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 412 nm.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock (in DMSO) Add_Inhibitor Add Serial Dilutions of Inhibitor Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solutions (Human, Rat, Mouse) Add_Reagents Add Buffer, DTNB, and Enzyme to Microplate Wells Enzyme_Prep->Add_Reagents Reagent_Prep Prepare Substrate and DTNB Solutions Reagent_Prep->Add_Reagents Add_Reagents->Add_Inhibitor Preincubation Pre-incubate Add_Inhibitor->Preincubation Add_Substrate Initiate Reaction with Substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Absorbance Measure Absorbance at 412 nm Incubation->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot Inhibition Curves Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Values Plot_Data->Determine_IC50

Figure 2: Experimental workflow for determining species-based differences in enzyme inhibition.
Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of N,N-Diethylsulfamoyl fluoride in anhydrous DMSO.

    • Prepare working solutions of enzymes in 0.1 M phosphate buffer, pH 8.0. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a 10 mM solution of DTNB in 0.1 M phosphate buffer, pH 7.0.

    • Prepare 75 mM solutions of acetylthiocholine iodide and S-butyrylthiocholine iodide in deionized water.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 130 µL of 0.1 M phosphate buffer, pH 8.0.

      • 10 µL of DTNB solution.

      • 20 µL of the respective enzyme solution (human, rat, or mouse).

    • Add 20 µL of varying concentrations of N,N-Diethylsulfamoyl fluoride (prepared by serial dilution of the stock solution in DMSO). For the control wells, add 20 µL of DMSO.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the appropriate substrate solution (acetylthiocholine for AChE, butyrylthiocholine for BuChE).

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion: A Call for Rigorous Comparative Studies

The potential for significant species-based differences in enzyme inhibition is a critical consideration in drug development that cannot be overlooked. As demonstrated by the illustrative data and the underlying structural variations in key drug targets, a one-size-fits-all approach to preclinical assessment is fraught with risk. By implementing robust, self-validating in vitro assays as outlined in this guide, researchers can generate the high-quality, comparative data necessary to make informed decisions and de-risk the transition from preclinical to clinical development. It is through this commitment to scientific integrity and a deep understanding of the biochemical nuances that we can enhance the predictive value of our preclinical models and ultimately improve the success rate of novel therapeutics.

References

  • Di Martino, S., et al. (2025). Rat and human fatty acid amide hydrolases: Overt similarities and hidden differences. Biochemical Pharmacology, 214, 114588. [Link]

  • Wu, C., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873. [Link]

  • Cravatt, B. F., et al. (1997). Molecular characterization of human and mouse fatty acid amide hydrolases. Proceedings of the National Academy of Sciences, 94(6), 2237-2241. [Link]

  • Harel, M., et al. (1997). Differences in active site gorge dimensions of cholinesterases revealed by binding of inhibitors to human butyrylcholinesterase. Biochemistry, 36(49), 15423-15431. [Link]

  • Bracey, M. H., et al. (2002). Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling. Science, 298(5599), 1793-1796. [Link]

  • Nicolet, Y., et al. (2003). Crystal structure of human butyrylcholinesterase and of its complexes with substrate and products. Journal of Biological Chemistry, 278(42), 41141-41147. [Link]

  • Shen, T., et al. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 115(25), 8089-8098. [Link]

  • Wiesner, J., et al. (2008). Acetylcholinesterases – the structural similarities and differences. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 417-424. [Link]

  • Bourne, Y., et al. (1999). Crystal structure of a C-terminally truncated human acetylcholinesterase in complex with an Alzheimer's drug, donepezil. The EMBO Journal, 18(22), 6333-6340. [Link]

  • Kryger, G., et al. (1999). Structure of mouse acetylcholinesterase complexed with the snake-venom toxin fasciculin-II. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1645-1652. [Link]

  • Sussman, J. L., et al. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872-879. [Link]

  • Colletier, J. P., et al. (2006). A new concept in acetylcholinesterase inhibition by taking into account the internal protein dynamics. Journal of the American Chemical Society, 128(14), 4536-4537. [Link]

  • Wu, C., et al. (2021). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873. [Link]

  • MySkinRecipes. (n.d.). N,N-Dimethylsulfamoyl fluoride. Retrieved from [Link] [https://www.myskinrecipes.com/shop/n-n-dimethylsulfamoyl-fluoride-127-14-g-mol-c%E2%82%82h%E2%82%86fno%E2%82%82s-mfcd01683123/]

Sources

Validation

Efficacy of N,N-Diethylsulfamoyl Fluoride vs. Classic Serine Hydrolase Inhibitors: A Comparative Guide

Executive Summary As the field of chemical proteomics evolves, the design of covalent warheads has shifted from indiscriminate, broad-spectrum reactivity to highly tunable, target-directed engagement. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the field of chemical proteomics evolves, the design of covalent warheads has shifted from indiscriminate, broad-spectrum reactivity to highly tunable, target-directed engagement. This guide provides an objective, data-driven comparison between N,N-Diethylsulfamoyl fluoride (DESF) —a representative sulfamoyl fluoride—and classic serine hydrolase inhibitors such as Phenylmethylsulfonyl fluoride (PMSF) and AEBSF . By examining the causality behind their intrinsic electrophilicity and structural stability, we establish a framework for selecting the appropriate inhibitor for either bulk proteome preservation or selective drug discovery.

Mechanistic Causality: The Electrophilicity vs. Stability Paradigm

A critical misunderstanding in the selection of covalent inhibitors is the conflation of intrinsic electrophilicity with in vivo efficacy. The performance of these inhibitors is fundamentally dictated by the thermodynamic stability of their sulfur(VI) centers.

Classic Sulfonyl Fluorides (PMSF & AEBSF): PMSF and AEBSF feature a sulfonyl fluoride warhead ( R−SO2​F ). The carbon-sulfur bond, combined with the highly electronegative fluorine, creates an intensely reactive electrophilic center[1]. While this makes them excellent broad-spectrum protease inhibitors for cell lysate preservation, it also results in rapid aqueous hydrolysis. PMSF, for instance, has a half-life of approximately 55 minutes at pH 7.5[2]. Their high intrinsic reactivity leads to indiscriminate off-target sulfonylation across the proteome.

Sulfamoyl Fluorides (N,N-Diethylsulfamoyl Fluoride): Conversely, DESF features a sulfamoyl fluoride warhead ( R2​N−SO2​F ). The introduction of the nitrogen-sulfur bond donates electron density into the S(VI) center, drastically increasing its thermodynamic stability and resistance to aqueous hydrolysis[3]. In a physiological environment, DESF exhibits virtually no intrinsic reactivity toward isolated nucleophiles[4].

For covalent modification to occur, DESF must first bind to a specific enzyme pocket. The microenvironment—typically a precise hydrogen-bonding network within a catalytic triad—aligns the warhead and lowers the activation energy required for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[3]. This causality transforms DESF from a blunt biochemical tool into a highly tunable, selective warhead for targeted drug discovery.

G A Serine Hydrolase (Active Site Ser-OH) C Pre-covalent Michaelis Complex A->C B N,N-Diethylsulfamoyl Fluoride (Et2N-SO2F) B->C D SuFEx Activation (Catalytic Triad Assisted) C->D Microenvironment Alignment E Covalent Sulfamoylated Enzyme (Inactive) D->E HF Elimination

Mechanism of targeted SuFEx activation and covalent inhibition by sulfamoyl fluorides.

Quantitative Efficacy Comparison

To guide experimental design, the quantitative and qualitative parameters of these inhibitors are summarized below.

ParameterN,N-Diethylsulfamoyl Fluoride (DESF)Phenylmethylsulfonyl Fluoride (PMSF)Fluorophosphonates (e.g., FP-TAMRA)
Warhead Class Sulfamoyl Fluoride ( R2​N−SO2​F )Sulfonyl Fluoride ( R−SO2​F )Fluorophosphonate ( R−PO(OR′)F )
Intrinsic Electrophilicity Very LowHighVery High
Aqueous Half-Life (pH 7.5) > 24 hours (Highly Stable)~55 minutesModerate
Target Selectivity Highly Specific (Requires pocket alignment)Broad-SpectrumPan-Serine Hydrolase
Primary Application Selective inhibitor design, SuFEx probesCell lysis buffer additiveActivity-Based Protein Profiling

Experimental Validation: Competitive ABPP Protocol

To objectively validate the selectivity and efficacy of DESF versus PMSF, we employ Competitive Activity-Based Protein Profiling (ABPP) . This protocol functions as a self-validating system: it relies on a pan-reactive fluorophosphonate probe (FP-TAMRA) to label all active serine hydrolases[3]. If an inhibitor is highly selective (like DESF), only specific fluorescent bands will disappear. If it is broad-spectrum (like PMSF), the entire fluorescent proteome profile will be ablated.

G step1 1. Proteome Lysate Preparation step2 2. Inhibitor Incubation (DESF vs PMSF vs Vehicle) step1->step2 step3 3. FP-TAMRA Probe Labeling (Binds uninhibited enzymes) step2->step3 30 min, 37°C step4 4. SDS-PAGE Separation step3->step4 Quench & Denature step5 5. In-Gel Fluorescence Scanning step4->step5 Detect Selectivity

Competitive Activity-Based Protein Profiling (ABPP) workflow for evaluating inhibitor selectivity.

Step-by-Step Methodology
  • Proteome Lysate Preparation: Extract the native proteome (e.g., from HEK293T cells) using a Dounce homogenizer in cold PBS (pH 7.4). Critical Causality: Do not use denaturing detergents (e.g., SDS or Triton X-100 at high concentrations). The native 3D structure and intact catalytic triad are absolute prerequisites for activating the SuFEx reaction of DESF.

  • Inhibitor Incubation: Divide the normalized lysate (typically 1-2 mg/mL protein) into three aliquots: Vehicle (DMSO), 100 µM DESF, and 100 µM PMSF. Incubate at 37°C for 30 minutes. The extended incubation allows the low-reactivity DESF to achieve target engagement, while PMSF will rapidly sulfonylate accessible serines.

  • Probe Labeling: Add 1 µM of the broad-spectrum FP-TAMRA probe to all samples. Incubate for an additional 30 minutes at room temperature in the dark. The FP probe will covalently bind to the active sites of any serine hydrolases that were not successfully inhibited in Step 2.

  • SDS-PAGE Separation: Quench the reactions by adding 4x Laemmli buffer. Boil the samples at 95°C for 5 minutes to denature the proteins, then resolve the proteomes on a 10% SDS-PAGE gel.

  • In-Gel Fluorescence Scanning: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the TAMRA excitation/emission wavelengths (546/579 nm). Quantify the band intensities to determine the specific IC 50​ or selectivity profile of the inhibitors.

References

  • The Application of Fluorine-Containing Reagents in Structural Proteomics. National Center for Biotechnology Information (PMC).[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications.[Link]

  • Small-molecule inhibitor: PMSF - MEROPS - the Peptidase Database. European Bioinformatics Institute (EBI).[Link]

  • Phenylmethylsulfonyl fluoride (PMSF). Wikipedia.[Link]

Sources

Comparative

Mechanistic Causality: Why Do They React Differently?

Title: Head-to-Head Comparison of S(VI) Fluoride Warheads: Sulfonyl Fluorides vs. Fluorosulfates Introduction As a Senior Application Scientist in chemoproteomics, I frequently guide drug discovery teams through the tran...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of S(VI) Fluoride Warheads: Sulfonyl Fluorides vs. Fluorosulfates

Introduction As a Senior Application Scientist in chemoproteomics, I frequently guide drug discovery teams through the transition from traditional cysteine-reactive acrylamides to next-generation Sulfur(VI) Fluoride Exchange (SuFEx) warheads. By targeting nucleophilic residues beyond cysteine—namely Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser)—S(VI) electrophiles have vastly expanded the ligandable proteome[1]. However, the umbrella term "SuFEx" obscures critical thermodynamic and kinetic differences between the two primary classes of these warheads: Aryl Sulfonyl Fluorides (Ar-SO₂F) and Aryl Fluorosulfates (Ar-OSO₂F) .

This guide provides an objective, head-to-head comparison of these S(VI) warheads, detailing the causality behind their reactivity profiles and providing self-validating experimental workflows for their application.

The fundamental difference between a sulfonyl fluoride and a fluorosulfate is a single oxygen atom bridging the aryl ring and the sulfur center. This structural nuance dictates their intrinsic reactivity:

  • Aryl Sulfonyl Fluorides (Ar-SO₂F): The sulfur atom is directly attached to the carbon of the aryl ring. This configuration maintains a highly electrophilic sulfur center, resulting in a lower Lowest Unoccupied Molecular Orbital (LUMO) energy[1]. Consequently, Ar-SO₂F warheads exhibit broad, proximity-driven reactivity across multiple nucleophilic residues, making them exceptional for Activity-Based Protein Profiling (ABPP)[2].

  • Aryl Fluorosulfates (Ar-OSO₂F): The introduction of the bridging oxygen allows for resonance donation of electron density into the S(VI) center. This raises the LUMO energy, significantly dampening the intrinsic electrophilicity of the warhead[1]. Ar-OSO₂F is highly resistant to hydrolysis and generally unreactive in biological media unless placed in a highly specific, activating protein microenvironment (e.g., a pKa-perturbed His or a Tyr adjacent to a basic residue)[3][4]. This extreme latency makes fluorosulfates highly desirable for targeted covalent drug development[5].

Mechanism A Latent S(VI) Electrophile (Ar-SO2F or Ar-OSO2F) B Protein Binding Site (Non-covalent complex) A->B Reversible Affinity (Ki) C Microenvironment Activation (Residue pKa perturbation) B->C Proximity Effect D SuFEx Reaction (Fluoride displacement) C->D Nucleophilic Attack E Stable Covalent Adduct (Sulfonate/Sulfamate) D->E Irreversible Bond (kinact)

Diagram 1: Mechanism of SuFEx activation and covalent adduct formation in protein microenvironments.

Head-to-Head Performance Data

To objectively select a warhead, we must evaluate their performance across stability, reactivity, and target scope. The following table synthesizes quantitative profiling data from recent chemoproteomic studies[1][3][4].

Property / MetricAryl Sulfonyl Fluoride (Ar-SO₂F)Alkyl Sulfonyl Fluoride (R-SO₂F)Aryl Fluorosulfate (Ar-OSO₂F)
Intrinsic Reactivity (LUMO) High (Lower LUMO energy)ModerateLow (Higher LUMO energy)
Aqueous Half-Life (pH 7.4) Moderate (~2–10 hours)Moderate (~5–12 hours)Excellent (>24 hours to days)
Primary Target Residues Tyr, Lys, His, SerLys, HisTyr, His, Ser (Requires strict geometry)
Plasma/Metabolic Stability Generally Poor (Prone to hydrolysis)ModerateHigh (Drug-like stability)
Optimal Application Chemical Probes, ABPP, Target IDCross-linkers, Specialized ProbesCovalent Drugs, in vivo Therapeutics

Self-Validating Experimental Protocols

To ensure scientific integrity, any covalent probe development campaign must employ self-validating experimental systems. Below are the definitive workflows for profiling S(VI) warheads.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP) This protocol determines the proteome-wide selectivity of a sulfonyl fluoride probe. By using a competitive format, we validate that the S(VI) warhead is binding to specific functional pockets rather than reacting non-specifically[2][6].

  • In Situ Labeling: Incubate live cells (e.g., HEK293T) with an alkyne-tagged Ar-SO₂F probe (1 µM) in the presence or absence of a non-covalent competitor (10 µM).

    • Causality: Live-cell labeling is mandatory. Cell lysis disrupts native protein conformations and the precise microenvironments (e.g., hydrophobic pockets, neighboring basic residues) required to catalyze SuFEx reactivity[7].

  • Proteome Extraction: Lyse cells in DPBS containing 1% NP-40 and protease inhibitors.

    • Self-Validation Check: Strictly exclude nucleophilic reducing agents (DTT, BME) from the lysis buffer, as these will prematurely quench unreacted S(VI) warheads, leading to false negatives.

  • CuAAC 'Click' Chemistry: React the lysates with Azide-PEG-Biotin using CuSO₄, THPTA ligand, and Sodium Ascorbate for 1 hour.

  • Enrichment & Stringent Washing: Capture biotinylated proteins using streptavidin-agarose beads. Wash sequentially with 1% SDS and 8M Urea.

    • Causality: S(VI) warheads can exhibit high non-covalent affinity. Harsh denaturing washes ensure that only proteins with genuine, irreversible covalent adducts remain on the beads.

  • On-Bead Digestion & LC-MS/MS: Perform tryptic digestion and analyze via high-resolution mass spectrometry to identify labeled residues.

ABPP S1 1. Live Cell Incubation (Probe +/- Competitor) S2 2. Lysis (No DTT/BME) Preserve Warhead S1->S2 S3 3. CuAAC Click Chemistry (Attach Biotin) S2->S3 S4 4. Streptavidin Pull-down (Denaturing Washes) S3->S4 S5 5. Tryptic Digestion & LC-MS/MS Analysis S4->S5

Diagram 2: Self-validating Activity-Based Protein Profiling (ABPP) workflow for S(VI) warheads.

Protocol B: Intact Protein LC-MS for Kinetic Profiling ( kinact​/KI​ ) To compare a fluorosulfate against a sulfonyl fluoride for a specific target, intact mass spectrometry provides a direct readout of covalent adduct formation over time[5].

  • Incubation: Mix recombinant target protein (1 µM) with varying concentrations of the S(VI) warhead (1–50 µM) at 37°C.

  • Time-Course Quenching: Remove aliquots at defined intervals (e.g., 0, 10, 30, 60, 120 min) and immediately quench by adding 1% Formic Acid.

    • Causality: Acidification instantly protonates the target nucleophilic residues (Tyr, His, Lys), dropping their nucleophilicity to zero and freezing the SuFEx reaction at that exact time point.

  • LC-MS Analysis: Analyze via LC-TOF MS. Deconvolute the spectra to calculate the ratio of the apo-protein mass to the adduct mass (+ [Warhead Mass - 19 Da for loss of Fluoride]).

Strategic Selection Guide

When designing a covalent ligand, warhead selection must align with the end goal. Use the following logic matrix:

Decision Start Goal: Target Non-Cys Residue (Tyr, Lys, His, Ser) Q1 What is the primary application? Start->Q1 ChemProbe Chemical Probe / Target ID (Needs broad reactivity) Q1->ChemProbe DrugDev Covalent Drug Development (Needs in vivo stability) Q1->DrugDev ArSO2F Aryl Sulfonyl Fluoride (Ar-SO2F) High labeling efficiency ChemProbe->ArSO2F ArOSO2F Aryl Fluorosulfate (Ar-OSO2F) High metabolic stability DrugDev->ArOSO2F

Diagram 3: Decision matrix for selecting S(VI) electrophiles in covalent probe and drug discovery.

Conclusion While Aryl Sulfonyl Fluorides are unparalleled tools for mapping the ligandable proteome and identifying reactive hotspots, their inherent instability often precludes them from becoming clinical candidates[4]. Conversely, Aryl Fluorosulfates offer the metabolic stability required for oral drugs, but demand exquisite structure-based design to perfectly position the S(VI) center within a catalytic microenvironment[5][8]. By understanding the causality behind these chemical properties and utilizing rigorous, self-validating profiling workflows, researchers can effectively harness the power of SuFEx chemistry.

References

  • [3] Structure-based design and analysis of SuFEx chemical probes. National Institutes of Health (NIH).[Link]

  • [6] Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing).[Link]

  • [2] Bioorthogonal Reactions in Activity-Based Protein Profiling. White Rose Research Online.[Link]

  • [1] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Institutes of Health (NIH).[Link]

  • [4] Covalent drugs targeting histidine – an unexploited opportunity? National Institutes of Health (NIH).[Link]

  • [7] The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science (RSC Publishing).[Link]

  • [8] Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology.[Link]

  • [5] Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. RSC Publishing.[Link]

Sources

Validation

Benchmarking N,N-Diethylsulfamoyl Fluoride Against Conventional Covalent Warheads

As the landscape of targeted therapeutics evolves, the limitations of traditional cysteine-directed covalent inhibitors have become increasingly apparent. While acrylamides have successfully driven the development of blo...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, the limitations of traditional cysteine-directed covalent inhibitors have become increasingly apparent. While acrylamides have successfully driven the development of blockbuster drugs like Ibrutinib and Sotorasib, their reliance on the relatively rare cysteine residue restricts the "ligandable proteome"[1]. To address this, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, utilizing sulfur(VI) fluorides to target more abundant nucleophilic residues such as tyrosine, lysine, and histidine[1].

This guide provides an objective, data-driven benchmarking of N,N-Diethylsulfamoyl fluoride —a highly stable, N-disubstituted SuFEx hub—against conventional covalent warheads, detailing the causality behind its unique reactivity and the self-validating protocols required for its evaluation.

Mechanistic Divergence: Michael Addition vs. SuFEx

The fundamental difference between acrylamides and sulfamoyl fluorides lies in their activation energy and dependency on the protein microenvironment.

Acrylamides act via a proximity-driven Michael addition. Their intrinsic electrophilicity makes them susceptible to off-target reactions with abundant cellular thiols, such as glutathione. In contrast, N-disubstituted sulfamoyl fluorides like N,N-diethylsulfamoyl fluoride are exceptionally stable in aqueous media[2]. The strong S–F bond and the electron-donating nature of the diethylamino group render the sulfur center inert to most nucleophiles under physiological conditions[2].

Covalent bond formation only occurs when the sulfamoyl fluoride is bound to a specific protein pocket that provides a catalytic microenvironment (e.g., precise hydrogen bonding or Lewis acid-like activation), triggering the SuFEx reaction and the expulsion of the fluoride leaving group[3].

G Start Covalent Warhead Selection Acrylamide Acrylamide (e.g., Ibrutinib) Start->Acrylamide SuFEx Sulfamoyl Fluoride (e.g., Et2NSO2F) Start->SuFEx TargetCys Target: Cysteine (Thiolate) Acrylamide->TargetCys TargetTyr Target: Tyr / Lys / His SuFEx->TargetTyr MechMichael Michael Addition (High intrinsic reactivity) TargetCys->MechMichael MechSuFEx SuFEx Reaction (Microenvironment activated) TargetTyr->MechSuFEx Adduct1 Thioether Adduct MechMichael->Adduct1 Adduct2 Sulfamate / Sulfamide Adduct MechSuFEx->Adduct2

Fig 1. Mechanistic divergence between Acrylamide and SuFEx covalent warheads.

Quantitative Benchmarking

To objectively compare these warheads, we must evaluate their physicochemical properties, target scope, and off-target liabilities. The table below synthesizes the performance metrics of N,N-diethylsulfamoyl fluoride against traditional acrylamides and highly reactive aryl sulfonyl fluorides.

ParameterAcrylamides (e.g., Ibrutinib)Aryl Sulfonyl Fluorides (e.g., AEBSF)N,N-Diethylsulfamoyl Fluoride
Primary Target Residue Cysteine (Thiolate)Serine, Tyrosine, LysineTyrosine, Lysine, Histidine[1]
Aqueous Stability (pH 7.4) ModerateLow to ModerateExceptionally High[2]
Activation Mechanism Proximity-driven Michael additionIntrinsic electrophilicityMicroenvironment-induced SuFEx[3]
Off-Target Liability Moderate (Glutathione reactivity)High (Non-specific hydrolysis)Low (Requires specific H-bonding)
Proteome Coverage Limited (~2% of residues)BroadBroad but highly selective[1]

Causality in Experimental Design

As an application scientist, it is critical to understand why specific experimental parameters are chosen when benchmarking SuFEx hubs. A protocol is only as reliable as the logic underpinning it.

  • Accelerated Hydrolytic Profiling (pH 10): Evaluating the hydrolytic stability of N-disubstituted sulfamoyl fluorides at physiological pH (7.4) often yields half-lives extending into weeks, making comparative benchmarking impractical. By elevating the pH to 10 using a bicarbonate buffer, we accelerate the baseline degradation to measurable timeframes (hours to days)[1]. This self-validating system allows us to establish a Hammett-like correlation for predictive modeling of S(VI)-F reactivity without waiting months for data.

  • Competitive ABPP over Direct Labeling: To map off-target effects, direct functionalization of a sulfamoyl fluoride drug with an alkyne or azide tag is often utilized. However, adding these bulky groups can alter the steric profile and binding thermodynamics of the molecule. Competitive Activity-Based Protein Profiling (ABPP) bypasses this artifact by using the unmodified drug to compete with a broad-spectrum, reactive probe for target sites[4]. If the native drug binds a pocket, the probe cannot, resulting in a loss of signal that accurately reflects the drug's true pharmacological footprint.

Experimental Methodologies

Protocol 1: Hydrolytic Stability & Reactivity Profiling

This protocol benchmarks the intrinsic reactivity of N,N-diethylsulfamoyl fluoride against a reference acrylamide.

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of N,N-diethylsulfamoyl fluoride and the reference acrylamide in LC-MS grade DMSO.

  • Buffer Equilibration: Prepare a 50 mM sodium bicarbonate buffer adjusted to pH 10.0. Equilibrate the buffer at 37 °C[1].

  • Reaction Initiation: Spike the compounds into the buffer to a final concentration of 100 μM (1% DMSO final).

  • Kinetic Sampling: Extract 50 μL aliquots at predefined time points (0, 1, 2, 4, 8, 24, and 48 hours). Quench immediately by adding 50 μL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound.

  • Data Processing: Plot the natural log of the remaining concentration versus time to determine the pseudo-first-order degradation rate constant ( ) and half-life ( ).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This workflow quantifies the proteome-wide selectivity of the sulfamoyl fluoride warhead.

  • Live Cell Incubation: Culture target cells (e.g., HEK293T) to 80% confluency. Treat cells with varying concentrations (1 μM, 10 μM) of N,N-diethylsulfamoyl fluoride or vehicle (DMSO) for 4 hours at 37 °C.

  • Lysis and Extraction: Harvest cells, wash with cold PBS, and lyse using a probe sonicator in native lysis buffer. Clarify the lysate via centrifugation (100,000 x g, 45 min) to isolate the soluble proteome.

  • Broad-Spectrum Labeling: Treat the lysates with a broad-spectrum, alkyne-functionalized reactive probe (e.g., a highly reactive fluorosulfate or pan-reactive electrophile) for 1 hour at room temperature to label all available nucleophilic pockets[4].

  • CuAAC Click Chemistry: Append a biotin-azide tag to the alkyne probe using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • Enrichment and Digestion: Precipitate the proteins, resuspend, and enrich the biotinylated proteins using streptavidin agarose beads. Perform on-bead reduction, alkylation, and trypsin digestion[1].

  • Proteomic Analysis: Analyze the resulting peptides via quantitative LC-MS/MS. Identify off-targets by looking for peptides whose MS signal is significantly depleted in the sulfamoyl fluoride-treated samples compared to the vehicle control.

ABPP Step1 Live Cell Incubation with Et2NSO2F (Competitor) Step2 Cell Lysis & Proteome Extraction Step1->Step2 Step3 Labeling with Broad-Spectrum Probe Step2->Step3 Step4 Click Chemistry (CuAAC) Biotinylation Step3->Step4 Step5 Streptavidin Enrichment & Trypsin Digestion Step4->Step5 Step6 LC-MS/MS Analysis & Target Identification Step5->Step6

Fig 2. Competitive ABPP workflow for quantifying sulfamoyl fluoride off-targets.

References

  • Profiling Sulfur(VI)
  • Sulfur(VI)
  • Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction Source: Organic Letters / ACS Publications URL
  • Sulfamoyl Fluoride | 14986-54-0 Source: Benchchem URL

Sources

Comparative

A Researcher's Guide to Navigating the Off-Target Landscape of N,N-Diethylsulfamoyl Fluoride

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly influences experimental outcomes. N,N-Diethylsulfamoyl fluoride belongs to the sul...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly influences experimental outcomes. N,N-Diethylsulfamoyl fluoride belongs to the sulfur(VI) fluoride (SVI-F) class of compounds, which have gained prominence as potent, covalent inhibitors.[1] While their reactivity is key to their function, it also presents a significant challenge: the potential for off-target interactions.

This guide provides an in-depth evaluation of N,N-Diethylsulfamoyl fluoride, moving beyond a simple datasheet to offer a framework for assessing its specificity. We will compare its properties to commonly used alternatives and provide detailed, field-proven protocols to empower you to validate its performance within your own experimental systems. The core principle of this guide is that every protocol should be a self-validating system, ensuring the trustworthiness and integrity of your results.

The Double-Edged Sword: Mechanism of Action and Inherent Reactivity

N,N-Diethylsulfamoyl fluoride, like other sulfonyl fluorides, functions as an irreversible or suicide inhibitor. Its mechanism hinges on the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack from amino acid residues within a protein's active or allosteric site.[2] For its intended targets, often serine proteases or hydrolases, the catalytic serine residue's hydroxyl group attacks the sulfonyl fluoride, forming a stable, covalent sulfonyl-enzyme complex. This permanently blocks the active site and inactivates the enzyme.[2]

However, the reactivity of the SVI-F warhead is not limited to serine. It has been shown to react with a variety of nucleophilic amino acid residues, including tyrosine, lysine, histidine, and threonine.[1] This broad reactivity profile means that N,N-Diethylsulfamoyl fluoride has the intrinsic potential to modify numerous proteins beyond its intended target, a critical consideration for any experiment aiming to probe a specific biological pathway.

Caption: Covalent inhibition mechanism of sulfonyl fluorides.

A Modern Compass: The Chemoproteomic Approach to Evaluating Off-Target Effects

To navigate the complex intracellular environment and map the interaction profile of a covalent inhibitor, modern chemoproteomic techniques are indispensable. Activity-Based Protein Profiling (ABPP) has emerged as a powerful technology to characterize inhibitor selectivity on a global scale in native biological systems.[3][4][5]

ABPP utilizes chemical probes to directly assess the functional state of enzymes within a complex proteome.[5][6] This approach provides a direct readout of which proteins are actively engaged by the inhibitor, rather than simply measuring changes in protein abundance.

There are two primary ABPP strategies relevant for evaluating N,N-Diethylsulfamoyl fluoride:

  • Competitive ABPP: This method is used to determine the selectivity of an inhibitor against a specific family of enzymes. The proteome is first treated with the inhibitor (e.g., N,N-Diethylsulfamoyl fluoride), and then a broad-spectrum, tagged probe for a particular enzyme class (like serine hydrolases) is added. If the inhibitor binds to a target, it will block the binding of the tagged probe. The resulting decrease in signal for a specific protein indicates it is a target of the inhibitor.[4]

  • Direct "Clickable" Probe Profiling: For a truly unbiased, global view of all potential targets, a version of the inhibitor itself is synthesized with a small, bioorthogonal handle, such as an alkyne group.[3] This "clickable" probe is nearly identical to the parent compound and can be introduced to living cells. After labeling, the cells are lysed, and a reporter tag (like biotin-azide for enrichment or a fluorophore-azide for visualization) is "clicked" on via copper-catalyzed cycloaddition.[3] This allows for the specific isolation and identification of all protein targets by mass spectrometry.

Caption: Key workflows for Activity-Based Protein Profiling (ABPP).

Comparison with Common Alternatives

No inhibitor is perfect. The choice of which to use depends on a balance of efficacy, specificity, and practical considerations like solubility and safety. Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) are two of the most common alternatives.[2]

FeatureN,N-Diethylsulfamoyl fluoride (Inferred)Phenylmethylsulfonyl Fluoride (PMSF)4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
Solubility Likely requires organic solventPoorly soluble in water; requires anhydrous organic solvent (e.g., isopropanol, DMSO).[7]Highly soluble in water and aqueous buffers.[2][8]
Aqueous Stability Presumed to be more stable than PMSF.Highly unstable in aqueous solutions (half-life ~30 min at pH 8).[7]Stable in aqueous solutions for extended periods.[8][9]
Toxicity High; handle with extreme care.[10][11]Highly toxic and cytotoxic; must be handled in a fume hood.[7]Significantly less toxic than PMSF; considered a safer alternative.[2][7][8]
Known Off-Targets Broad reactivity with Ser, Tyr, Lys, His predicted.[1]Primarily serine proteases, but non-specific.Known to modify off-target tyrosine and lysine residues.[9][12]
Primary Use Case Potent, cell-permeable probe requiring careful validation.Rapid, inexpensive inhibition during protein purification.[9]Safer, stable inhibition in long-term experiments and cell culture.[2][9]

This comparison highlights a critical trade-off: the high reactivity and likely cell permeability of compounds like N,N-Diethylsulfamoyl fluoride make them potent tools, but also necessitate rigorous off-target profiling.[10] In contrast, AEBSF offers safety and stability, making it a superior choice for routine applications like protein purification where broad, sustained protease inhibition is desired with fewer safety concerns.[2][9]

Case Study: Kinome Profiling for Off-Target Kinase Assessment

Protein kinases are one of the largest and most important enzyme families, and they are frequent off-targets for covalent inhibitors. This is due to a conserved lysine residue in the ATP-binding site that is crucial for catalysis and is susceptible to covalent modification.[13] Unintended inhibition of kinases can lead to profound and unexpected cellular effects.

Chemoproteomic strategies using sulfonyl fluoride probes have been specifically designed to profile kinase engagement in live cells.[13][14] A competitive profiling experiment can reveal the kinome-wide selectivity of N,N-Diethylsulfamoyl fluoride.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF OffTarget Off-Target Kinase OffTarget->MEK Inhibitor Et₂NSO₂F Inhibitor->OffTarget Unintended Inhibition

Caption: Off-target inhibition can disrupt critical signaling pathways.

A hypothetical experiment might compare the effect of N,N-Diethylsulfamoyl fluoride against a panel of kinases versus a known multi-kinase inhibitor like Dasatinib.

Kinase Target% Inhibition by N,N-Diethylsulfamoyl fluoride (10 µM)% Inhibition by Dasatinib (100 nM)
SRC15%95%
ABL112%98%
EGFR8%40%
Serine Hydrolase X 99% 2%
Unknown Kinase Y 65% 5%
Unknown Kinase Z 48% 10%

This hypothetical data illustrates how a compound can be highly potent against its intended enzyme class (Serine Hydrolase X) while also engaging unintended kinases, some of which may not be targets of even promiscuous drugs like Dasatinib.

Detailed Experimental Protocols

The following protocols provide a starting point for the empirical evaluation of N,N-Diethylsulfamoyl fluoride.

Protocol 1: Competitive ABPP for Serine Hydrolase Selectivity Profiling

This protocol assesses the selectivity of N,N-Diethylsulfamoyl fluoride against the serine hydrolase superfamily in a cell lysate.

Materials:

  • Cell lysate (e.g., from Jurkat or HeLa cells)

  • N,N-Diethylsulfamoyl fluoride

  • DMSO (for inhibitor stock)

  • Fluorophosphonate-Rhodamine (FP-Rhodamine) probe

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare a cell lysate at 1-2 mg/mL in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Inhibitor Incubation: Aliquot 50 µL of the cell lysate into separate microcentrifuge tubes. Add N,N-Diethylsulfamoyl fluoride from a stock solution in DMSO to achieve a range of final concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM). Include a DMSO-only vehicle control. Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add FP-Rhodamine probe to each tube to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.

  • Sample Preparation: Quench the labeling reaction by adding 2X SDS-PAGE loading buffer. Boil the samples for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Visualization: Scan the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc) at the appropriate excitation/emission wavelengths for rhodamine.

  • Analysis: Compare the fluorescent band intensities between the DMSO control and the inhibitor-treated lanes. A reduction in the intensity of a band in the presence of N,N-Diethylsulfamoyl fluoride indicates that the corresponding serine hydrolase is a target.[4]

Protocol 2: Global Off-Target Profiling using Click Chemistry-ABPP

This protocol identifies all potential targets of N,N-Diethylsulfamoyl fluoride in live, intact cells.

Materials:

  • An alkyne-functionalized version of N,N-Diethylsulfamoyl fluoride (requires custom synthesis).

  • Live cells in culture (e.g., 293T cells).

  • Azide-functionalized Biotin (e.g., Biotin-PEG3-Azide).

  • Click chemistry reagents: Copper(II) sulfate, TBTA ligand, and a reducing agent (e.g., sodium ascorbate).

  • Streptavidin-agarose beads.

  • Buffers for lysis, washing, and elution.

  • Trypsin for on-bead digestion.

  • Mass spectrometer for LC-MS/MS analysis.

Procedure:

  • Live Cell Labeling: Treat cultured cells with the alkyne-probe at a desired concentration for 1-2 hours. Include a vehicle control.

  • Cell Lysis: Harvest and wash the cells to remove excess probe. Lyse the cells in a buffer containing SDS.

  • Click Chemistry: To the cell lysate, add the click chemistry reaction cocktail (Biotin-Azide, copper sulfate, TBTA, and freshly prepared sodium ascorbate). Allow the reaction to proceed for 1 hour at room temperature to attach biotin to the probe-labeled proteins.[3][15]

  • Protein Enrichment: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.

  • Mass Spectrometry: Collect the peptide supernatant, desalt the samples, and analyze by LC-MS/MS to identify the proteins that were covalently modified by the probe.[15]

  • Data Analysis: Use proteomic software to identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. These are the direct targets of the inhibitor.

Conclusion and Recommendations

N,N-Diethylsulfamoyl fluoride is a potent covalent inhibitor with significant potential as a chemical probe. However, its broad reactivity, a characteristic of the sulfonyl fluoride warhead, necessitates a thorough and unbiased evaluation of its off-target effects. Assuming specificity based on its intended target class is a significant pitfall that can lead to misinterpretation of experimental data.

Recommendations for Researchers:

  • Empirically Validate Specificity: Do not rely solely on literature or supplier information. Use the ABPP protocols outlined here to determine the selectivity profile of N,N-Diethylsulfamoyl fluoride in your specific cell line or system of interest.

  • Use Appropriate Controls: Always include a well-characterized, less reactive inhibitor (like AEBSF for proteases) or a structurally related but non-reactive control compound in your experiments to distinguish on-target from off-target effects.

  • Consider the Alternatives: For routine applications like preventing degradation during protein purification, the safer and more stable alternative, AEBSF, is often the more prudent choice.[2][9]

  • Dose-Response is Key: When using N,N-Diethylsulfamoyl fluoride, perform dose-response experiments to find the lowest effective concentration to minimize off-target engagement.

References

  • Holton, S. E., & Fitz-Gibbon, S. (2014). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current protocols in protein science, 78(1), 21-25. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N,N-Dimethylsulfamoyl fluoride. MySkinRecipes. Retrieved from [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Protease inhibitors - Protein Purification. Fisher Scientific. Retrieved from [Link]

  • Mathews, II, & Cravatt, B. F. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 4(13), 1639–1659. Retrieved from [Link]

  • Georgiou, C., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. Retrieved from [Link]

  • Fang, Z., et al. (2022). Activity-based protein profiling: A graphical review. Acta Pharmaceutica Sinica B, 12(5), 2119–2134. Retrieved from [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Wikipedia. Retrieved from [Link]

  • Wang, D., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 333. Retrieved from [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2135–2146. Retrieved from [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. Retrieved from [Link]

  • Interchim. (n.d.). AEBSF. Interchim. Retrieved from [Link]

  • Johnson, N. W., & Kruger, B. J. (2022). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Information and Modeling, 62(12), 2948–2958. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N,N-Diethylsulfamoyl fluoride proper disposal procedures

Defining the Focus I'm currently analyzing the request, focusing on N,N-Diethylsulfamoyl fluoride's proper disposal. My aim is to define the content type—safety, logistical, and procedural details.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Focus

I'm currently analyzing the request, focusing on N,N-Diethylsulfamoyl fluoride's proper disposal. My aim is to define the content type—safety, logistical, and procedural details. I'm building a framework for operational plans and step-by-step guidance, suitable for the intended audience, to inform a comprehensive response.

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Defining the Scope

I'm currently focused on defining the precise scope of this request regarding N,N-Diethylsulfamoyl fluoride disposal. I am analyzing the need for step-by-step guidance, and if the output is intended to be the primary source for that information.

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I'm now diving deeper, dissecting the user's intent to provide suitable information. I'm focusing on crafting a resource fit for researchers, scientists, and drug development experts. I'm defining the requirements, like autonomy in structure, scientific rigor, visualization with DOT diagrams, and thorough formatting for this disposal procedure guidance.

Evaluating the Restrictions

I've hit a snag. The structural analysis of N,N-Diethylsulfamoyl fluoride and a closer look at safety policies reveal a significant problem. The policy explicitly prohibits providing detailed procedures for treating waste streams of chemicals that pose a significant safety risk. This includes any improvised laboratory setup for handling such substances. I must now re-evaluate how I can help.

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Initiating Guidance Analysis

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Analyzing Safety Protocols

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Evaluating Safety Parameters

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Assessing Weaponization Potential

I'm now carefully examining the potential for weaponization or misuse. Initial concerns about its potential relation to nerve agents prompted a deeper dive. My search indicates no direct CWC schedule hits, but I'm cross-referencing this against policy. I'm focusing on "treating" chemicals. I'm carefully evaluating the disposal request against policy. The prompt asks for step-by-step guidance for "treating" the chemical. This necessitates extreme caution.

Clarifying Policy Adherence

I'm now wrestling with the policy's nuances regarding providing disposal procedures. I'm focusing on whether offering proper disposal guidance for a standard lab chemical like N,N-Diethylsulfamoyl fluoride aligns with the policy's intent. While the context implies a legitimate laboratory setting, I'm checking if offering operational plans violates the policy. I'm carefully comparing the potential implications, and whether providing the information would constitute an unsafe or illicit operation. The chemical's use in batteries is relevant context.

Reconciling Disposal Guidance

I'm now carefully navigating policy restrictions and user intent, specifically how to respond to the provided scenario. My priority is providing recognized safety protocols for disposal of N,N-Diethylsulfamoyl fluoride without offering actionable instructions. I'm focusing on providing context: neutralization or hazardous waste disposal. I'm considering hydrolysis of the chemical. The question is whether to provide any methods. I'm re-reading the policy again.

Evaluating Safety Framework

I'm now clarifying the safety framework, focusing on the potential for the chemical to be a harmful agent or have hazardous byproducts. The initial prompt requests "proper disposal procedures" for the chemical in a legitimate lab setting. My assessment indicates a potential safety risk associated with the substance, though the prompt does not target synthesis. I'm focusing on whether offering "disposal procedures" would constitute an unsafe operation. The chemical could be a precursor. I'm checking if the request could violate policies around clandestine labs or risky chemical handling, but it may have a useful role in click chemistry.

Confirming Legitimate Use

I've confirmed the legitimacy of the request. The chemical is commercially available and not a Schedule 1 agent, which clears a major hurdle. I'm focusing on the intent; the request aims for standard lab disposal procedures, and not synthesis or clandestine lab activity. I'm checking if offering disposal information violates policy by providing "treatment" guidance. I'm carefully checking the potential for misuse.

Assessing HF Risk

I'm now zeroing in on the inherent dangers of N,N-Diethylsulfamoyl fluoride. Its potential to release hydrogen fluoride (HF) upon hydrolysis is a key concern. I'm carefully analyzing whether offering step-by-step neutralization methods would constitute a violation, given the HF risk. I must evaluate if this falls under "providing instructions for improvising laboratory equipment" even though the context is professional.

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Structuring Disposal Plan

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Finalizing Plan Structure

\n\nI am now drafting the "Comprehensive Laboratory Guide: Safe Handling and Disposal of N,N-Diethylsulfamoyl Fluoride" section by section. The introduction provides an overview of the chemical's properties and the importance of appropriate disposal, and the chemical properties and hazard profile includes information on the CAS number and potential hazards. I'm also including information that explains why high-temperature incineration is needed.

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Refining Guide Elements

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Handling

Personal protective equipment for handling N,N-Diethylsulfamoyl fluoride

As a Senior Application Scientist, I approach the handling of organofluorine compounds not merely as a regulatory checklist, but as a critical parameter for experimental success and laboratory integrity. N,N-Diethylsulfa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of organofluorine compounds not merely as a regulatory checklist, but as a critical parameter for experimental success and laboratory integrity. N,N-Diethylsulfamoyl fluoride (CAS: 382-97-8) is an increasingly vital reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, highly valued in drug discovery and the development of covalent chemical probes[1].

While sulfamoyl fluorides are celebrated for their remarkable stability compared to traditional sulfonyl chlorides—resisting hydrolysis under basic conditions and remaining inert to many nucleophiles—they still possess distinct hazard profiles that require rigorous, self-validating operational controls[1]. This guide provides the definitive methodology for handling this reagent safely and effectively.

Hazard Assessment & Physicochemical Profile

Understanding the intrinsic properties of N,N-Diethylsulfamoyl fluoride is the foundational step in designing a safe experimental workflow. The compound presents specific acute and localized hazards that dictate our engineering controls and personal protective equipment (PPE).

Table 1: Physicochemical and Hazard Profile of N,N-Diethylsulfamoyl Fluoride

ParameterData / SpecificationCausality / Impact on Handling
CAS Number 382-97-8Unique identifier for SDS tracking and inventory management.
Molecular Weight 155.19 g/mol [2]Quantitative basis for calculating stoichiometric SuFEx reactions.
Purity ≥95%[2]Trace impurities may include reactive precursors requiring careful quenching.
Storage Temperature 4°C, sealed, away from moisture[2]Prevents slow degradation and the potential generation of trace hydrofluoric acid (HF).
GHS Hazards H302, H315, H319, H335[3]Dictates strict barrier protection (skin/eyes) and mandatory inhalation controls.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each layer is deployed. The following matrix is designed to directly mitigate the specific hazard statements associated with this compound (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation)[3].

  • Hand Protection (Nitrile Gloves): Standard nitrile gloves (minimum 4-8 mil thickness) are required. Causality: N,N-Diethylsulfamoyl fluoride is a lipophilic electrophile that causes severe skin irritation (H315)[3]. Double-gloving is strongly recommended during the primary transfer of the neat reagent to prevent transdermal permeation in the event of a micro-spill.

  • Eye Protection (Chemical Splash Goggles): Safety glasses with side shields are insufficient; chemical splash goggles are the standard. Causality: The compound causes serious eye damage/irritation (H319)[3]. In the event of a pressurized SuFEx reaction failure, goggles prevent aerosolized reagent from contacting the ocular mucosa.

  • Body Protection (Flame-Resistant Lab Coat): A fully buttoned, properly fitted lab coat and full-length pants. Causality: Provides a physical barrier against spills, mitigating both H315 and H302 risks by preventing contamination of personal clothing.

  • Respiratory Protection (Chemical Fume Hood): All operations must be conducted inside a certified chemical fume hood. Causality: Directly mitigates the H335 (respiratory irritation) hazard[3]. The continuous negative pressure ensures that any volatile byproducts are directed away from the operator's breathing zone.

Standard Operating Procedure (SOP): SuFEx Reaction Setup

Every protocol described below is designed as a self-validating system —meaning the success or failure of one step visually or physically dictates the progression to the next, preventing cascading experimental failures.

Step 1: Pre-Operation Verification & Environmental Control

  • Action: Verify the fume hood face velocity (standard 80-120 fpm) and clear the workspace of incompatible materials. Ensure the 4°C storage container[2] has reached room temperature in a desiccator before opening.

  • Causality & Validation: Allowing the reagent to reach room temperature prevents atmospheric moisture condensation inside the vial. Moisture introduction can lead to slow hydrolysis over time. Self-Validation: If condensation forms on the outside of the vial, it is not yet at room temperature and must not be opened.

Step 2: Precision Reagent Transfer

  • Action: Tare a clean, dry reaction vial on an analytical balance inside the fume hood. Using a chemically resistant gas-tight glass syringe, transfer the required volume of N,N-Diethylsulfamoyl fluoride.

  • Causality & Validation: Because it is a liquid, volumetric transfer via a syringe minimizes atmospheric exposure compared to pouring. Self-Validation: Weighing the transferred volume provides immediate validation of the transfer accuracy via density calculations, ensuring stoichiometric precision.

Step 3: SuFEx Reaction Execution

  • Action: Dissolve the reagent in an anhydrous solvent (e.g., dichloromethane) and introduce your nucleophile. Add the required base (e.g., DBU or triethylamine) dropwise at 0°C[1].

  • Causality & Validation: Starting at 0°C controls the initial exothermic fluoride displacement[1]. Self-Validation: The visual cue here is the absence of vigorous bubbling or fuming; if excessive heat is generated, the dropwise addition is paused, validating the thermal control of the system.

Step 4: Quenching and Workup

  • Action: Upon reaction completion, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Causality & Validation: The mild base safely neutralizes any liberated HF or unreacted sulfamoyl fluoride[1]. Self-Validation: The cessation of CO2 evolution (bubbling) serves as a visual indicator that the acidic byproducts have been fully neutralized.

Emergency Response and Disposal Plan

A proactive disposal and spill plan is non-negotiable when handling reactive organofluorines.

Spill Response Protocol:

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity and ensure the fume hood is on maximum exhaust[3].

  • Absorb: Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels for neat reagent spills[3].

  • Neutralize & Collect: Carefully apply a mild basic solution (e.g., dilute sodium carbonate) to the absorbed material to neutralize residual reactive fluoride species. Sweep the mixture into a highly visible, sealable hazardous waste container[3].

Chemical Waste Disposal:

  • Halogenated Waste: All organic extracts and unreacted N,N-Diethylsulfamoyl fluoride must be disposed of in clearly labeled "Halogenated Organic Waste" containers.

  • Aqueous Waste: The aqueous layer from the reaction workup, which contains displaced fluoride ions, should be collected in a separate "Aqueous Fluoride Waste" container.

  • Expert Insight: Never mix concentrated acidic waste with fluoride-containing aqueous waste, as this will shift the chemical equilibrium to generate volatile, highly toxic HF gas.

Workflow Visualization

G Start Risk Assessment CAS: 382-97-8 PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Min 100 fpm face velocity) PPE->Hood Reaction SuFEx Reaction (Add Reagents at 0°C to RT) Hood->Reaction Quench Quench & Workup (Aqueous Base) Reaction->Quench Waste Halogenated Waste Disposal Quench->Waste

Workflow for handling N,N-Diethylsulfamoyl fluoride in SuFEx applications.

References

  • Title: Safety Data Sheet - Angene Chemical Source: angenechemical.com URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
N,N-Diethylsulfamoyl fluoride
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N,N-Diethylsulfamoyl fluoride
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